molecular formula C8H7FO B1307339 2-Fluoro-5-methylbenzaldehyde CAS No. 93249-44-6

2-Fluoro-5-methylbenzaldehyde

Cat. No.: B1307339
CAS No.: 93249-44-6
M. Wt: 138.14 g/mol
InChI Key: QAWILFXCNRBMDF-UHFFFAOYSA-N
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Description

2-Fluoro-5-methylbenzaldehyde is a useful research compound. Its molecular formula is C8H7FO and its molecular weight is 138.14 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-fluoro-5-methylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FO/c1-6-2-3-8(9)7(4-6)5-10/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAWILFXCNRBMDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30390961
Record name 2-Fluoro-5-methylbenzaldehyde
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93249-44-6
Record name 2-Fluoro-5-methylbenzaldehyde
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Record name 2-fluoro-5-methylbenzaldehyde
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Foundational & Exploratory

An In-Depth Technical Guide to 2-Fluoro-5-methylbenzaldehyde (CAS No. 93249-44-6)

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Value of Fluorinated Scaffolds in Modern Synthesis

In the landscape of contemporary drug discovery and fine chemical synthesis, the strategic incorporation of fluorine atoms into molecular frameworks has become an indispensable tool. Fluorine's unique electronic properties can profoundly influence a molecule's metabolic stability, binding affinity, and lipophilicity, making fluorinated building blocks highly sought after. Among these, 2-Fluoro-5-methylbenzaldehyde stands out as a versatile and reactive intermediate. This guide provides an in-depth exploration of its synthesis, properties, and applications, offering practical insights for researchers, scientists, and professionals in drug development.

Core Characteristics of this compound

This compound, with the CAS number 93249-44-6 , is a substituted aromatic aldehyde that serves as a critical precursor in various organic syntheses.[1] Its structure, featuring a fluorine atom ortho to the aldehyde group and a methyl group in the para position relative to the fluorine, imparts a unique reactivity profile. The electron-withdrawing nature of the fluorine atom influences the electron density of the aromatic ring and the reactivity of the aldehyde functionality.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is essential for its effective use in synthesis, including solvent selection, reaction temperature, and purification methods.

PropertyValueSource
CAS Number 93249-44-6PubChem[1]
Molecular Formula C₈H₇FOPubChem[1]
Molecular Weight 138.14 g/mol PubChem[1]
Appearance Pale yellow liquidNINGBO INNO PHARMCHEM CO.,LTD.[2]
Purity ≥99.0%NINGBO INNO PHARMCHEM CO.,LTD.[2]
Boiling Point 198.2 °C at 760 mmHg (Predicted)PubChem[1]
Density 1.1446 g/mL at 25 °CSigma-Aldrich
Refractive Index n20/D 1.5244Sigma-Aldrich
InChI InChI=1S/C8H7FO/c1-6-2-3-8(9)7(4-6)5-10/h2-5H,1H3PubChem[1]
SMILES Cc1ccc(F)cc1C=OSigma-Aldrich

Synthesis of this compound: A Practical Approach

The synthesis of this compound can be approached through several routes. A common and reliable method involves the selective oxidation of the corresponding primary alcohol, (2-fluoro-5-methylphenyl)methanol. This transformation is a cornerstone of organic synthesis, and various reagents can be employed, each with its own advantages in terms of yield, selectivity, and environmental impact.

Retrosynthetic Analysis

A logical retrosynthetic pathway for this compound points to (2-fluoro-5-methylphenyl)methanol as the immediate precursor. This alcohol can, in turn, be synthesized from commercially available starting materials.

Retrosynthesis This compound This compound Oxidation Oxidation This compound->Oxidation (2-fluoro-5-methylphenyl)methanol (2-fluoro-5-methylphenyl)methanol Oxidation->(2-fluoro-5-methylphenyl)methanol Selective Oxidation

A simplified retrosynthetic analysis for this compound.
Experimental Protocol: Swern Oxidation

The Swern oxidation is a widely used and reliable method for the mild oxidation of primary alcohols to aldehydes with minimal over-oxidation to carboxylic acids. This protocol is adapted from established procedures for Swern oxidations.

Disclaimer: This protocol is intended for use by trained chemists in a properly equipped laboratory. All necessary safety precautions should be taken, including the use of personal protective equipment and working in a well-ventilated fume hood.

Materials:

  • (2-fluoro-5-methylphenyl)methanol

  • Oxalyl chloride

  • Dimethyl sulfoxide (DMSO)

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM), anhydrous

  • Hexanes

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Activator Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, dissolve oxalyl chloride (1.2 eq) in anhydrous DCM under a nitrogen atmosphere. Cool the solution to -78 °C using a dry ice/acetone bath. To this, add a solution of DMSO (2.2 eq) in anhydrous DCM dropwise, ensuring the internal temperature does not exceed -60 °C. Stir the resulting mixture for 15 minutes.

  • Alcohol Addition: Add a solution of (2-fluoro-5-methylphenyl)methanol (1.0 eq) in anhydrous DCM dropwise to the activated DMSO solution, maintaining the temperature at -78 °C. Stir the reaction mixture for 30 minutes at this temperature.

  • Base Quench: Add triethylamine (5.0 eq) dropwise to the reaction mixture. After the addition is complete, stir the mixture for an additional 30 minutes at -78 °C, then allow it to slowly warm to room temperature.

  • Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the layers. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford pure this compound.

Swern_Oxidation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start setup Setup flame-dried glassware under Nitrogen atmosphere start->setup cool Cool DCM and Oxalyl Chloride to -78 °C setup->cool add_dmso Add DMSO solution dropwise (maintain T < -60 °C) cool->add_dmso stir1 Stir for 15 minutes add_dmso->stir1 add_alcohol Add alcohol solution dropwise (maintain T at -78 °C) stir1->add_alcohol stir2 Stir for 30 minutes add_alcohol->stir2 add_tea Add Triethylamine dropwise stir2->add_tea stir3 Stir for 30 minutes and warm to room temperature add_tea->stir3 quench Quench with water and separate layers stir3->quench wash Wash organic layer with NaHCO₃ and brine quench->wash dry Dry over MgSO₄, filter, and concentrate wash->dry purify Purify by flash column chromatography dry->purify end Pure this compound purify->end

A step-by-step workflow for the Swern oxidation of (2-fluoro-5-methylphenyl)methanol.

Applications in Drug Discovery and Medicinal Chemistry

The true value of this compound lies in its application as a versatile building block for the synthesis of complex, biologically active molecules. The presence of the fluorine atom is particularly advantageous in drug design, as it can enhance metabolic stability and binding affinity.

A Precursor to Kinase Inhibitors

Protein kinases are a crucial class of enzymes, and their dysregulation is implicated in numerous diseases, including cancer.[3] Consequently, kinase inhibitors are a major focus of drug development. The structural motifs present in this compound make it an attractive starting material for the synthesis of various kinase inhibitor scaffolds, such as pyrazolopyrimidines and imidazopyridines.[3] The aldehyde group provides a reactive handle for constructing heterocyclic ring systems, a common feature of many kinase inhibitors that target the ATP-binding site. For instance, the related compound 2-fluoro-5-methylbenzoic acid is used in the synthesis of benzoxazepinones, which are potent and selective kinase inhibitors.[4]

Kinase_Inhibitor_Synthesis This compound This compound Condensation_Cyclization Condensation & Cyclization Reactions This compound->Condensation_Cyclization Heterocyclic_Scaffolds Pyrazolopyrimidines, Imidazopyridines, etc. Condensation_Cyclization->Heterocyclic_Scaffolds Kinase_Inhibitors Biologically Active Kinase Inhibitors Heterocyclic_Scaffolds->Kinase_Inhibitors

The role of this compound in the synthesis of kinase inhibitors.
Intermediate in the Synthesis of Agrochemicals and Fine Chemicals

Beyond pharmaceuticals, this compound is a valuable intermediate in the synthesis of agrochemicals and other fine chemicals.[2] Its derivatives can be used to create novel pesticides and herbicides. The aldehyde functionality allows for a wide range of chemical transformations, including Wittig reactions, aldol condensations, and reductive aminations, opening pathways to a diverse array of complex molecules.

Analytical Characterization

Rigorous analytical characterization is paramount to confirm the identity and purity of synthesized this compound. A combination of spectroscopic techniques is typically employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aldehydic proton (around 9.8-10.5 ppm), the aromatic protons (in the range of 7.0-8.0 ppm with splitting patterns influenced by the fluorine and methyl substituents), and the methyl protons (around 2.3-2.5 ppm).

  • ¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbonyl carbon of the aldehyde (typically in the region of 185-195 ppm), the aromatic carbons (with chemical shifts and C-F coupling constants indicative of their positions relative to the fluorine atom), and the methyl carbon (around 20-25 ppm).

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands. A strong carbonyl (C=O) stretching band is expected around 1700 cm⁻¹. Aromatic C-H stretching vibrations will appear above 3000 cm⁻¹, and C-F stretching will be observed in the 1250-1100 cm⁻¹ region.[5]

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of 138.14 g/mol .[1] Fragmentation patterns will be consistent with the structure of a substituted benzaldehyde.

Safety and Handling

This compound should be handled with care in a laboratory setting. It is classified as causing severe skin burns and eye damage.[1] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated chemical fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile building block in modern organic synthesis. Its unique combination of a reactive aldehyde group and a strategically placed fluorine atom makes it an important precursor for the synthesis of a wide range of high-value molecules, particularly in the fields of drug discovery and agrochemicals. A thorough understanding of its properties, synthesis, and reactivity is crucial for any researcher or scientist looking to leverage the power of fluorinated intermediates in their work.

References

  • Mastering Fine Chemical Synthesis: The Versatility of this compound. (2026, January 8). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

  • This compound | C8H7FO | CID 3277823. PubChem. Retrieved from [Link]

Sources

An In-Depth Technical Guide to 2-Fluoro-5-methylbenzaldehyde: Synthesis, Analysis, and Application

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Role of Fluorinated Benzaldehydes in Modern Synthesis

In the landscape of contemporary organic synthesis, particularly within medicinal and materials chemistry, fluorinated aromatic aldehydes stand as pivotal building blocks. Their unique electronic properties, conferred by the highly electronegative fluorine atom, significantly influence molecular interactions, metabolic stability, and bioavailability of the final compounds.[1] Among these, 2-Fluoro-5-methylbenzaldehyde (C₈H₇FO) is a particularly versatile intermediate. The specific ortho-fluoro and para-methyl substitution pattern offers a unique combination of steric and electronic effects that can be strategically exploited in the synthesis of complex molecular architectures.[2] This guide provides a comprehensive technical overview of this compound, from its synthesis and characterization to its application in key synthetic transformations, designed to empower researchers in leveraging this valuable reagent.

Physicochemical and Safety Profile

A thorough understanding of a reagent's properties and hazards is paramount for its safe and effective use in the laboratory.

Table 1: Physicochemical Properties of this compound
PropertyValueSource
Molecular Formula C₈H₇FOPubChem[3]
Molecular Weight 138.14 g/mol PubChem[3]
CAS Number 93249-44-6PubChem[3]
Appearance Pale yellow liquidNINGBO INNO PHARMCHEM CO.,LTD[2]
Boiling Point 198.2 °C at 760 mmHg (Predicted)Sigma-Aldrich
Density ~1.14 g/mL (Isomer-dependent)Sigma-Aldrich[4]
Refractive Index ~1.52 (Isomer-dependent)Sigma-Aldrich[4]
SMILES CC1=CC(=C(C=C1)F)C=OPubChem[3]
InChIKey QAWILFXCNRBMDF-UHFFFAOYSA-NPubChem[3]
Safety and Handling

This compound is classified as a corrosive substance and requires careful handling in a well-ventilated fume hood.[3]

  • GHS Hazard Statements: H314 (Causes severe skin burns and eye damage).[3]

  • Precautionary Statements: P260, P264, P280, P301+P330+P331, P302+P361+P354, P304+P340, P305+P354+P338, P316, P321, P363, P405, P501.[3]

  • Personal Protective Equipment (PPE): Chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat are mandatory.

Synthesis of this compound

A reliable synthesis of this compound can be achieved from the readily available starting material, 4-fluorotoluene. The following two-step procedure involves a side-chain chlorination followed by hydrolysis, a method adapted from patented procedures for similar halogenated benzaldehydes.[5][6]

Diagram 1: Synthetic Pathway to this compound

G cluster_0 Step 1: Side-Chain Chlorination cluster_1 Step 2: Hydrolysis 4-Fluorotoluene 4-Fluorotoluene 2-Fluoro-5-methylbenzylidene_chloride 2-Fluoro-5-methylbenzylidene_chloride 4-Fluorotoluene->2-Fluoro-5-methylbenzylidene_chloride  Cl2, UV light (e.g., high-pressure mercury lamp)  Neat or in CCl4  Reflux This compound This compound 2-Fluoro-5-methylbenzylidene_chloride->this compound  H2O, Lewis Acid Catalyst (e.g., FeCl3/ZnCl2)  Heat (e.g., 110-150 °C)

Caption: Two-step synthesis of this compound from 4-fluorotoluene.

Protocol 1: Synthesis of this compound

Step 1: Synthesis of 2-Fluoro-5-methylbenzylidene chloride

  • Reactor Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a gas inlet tube, and a magnetic stirrer, place 4-fluorotoluene (1.0 eq). The reaction should be situated in front of a high-pressure UV lamp.

  • Reaction Initiation: Heat the 4-fluorotoluene to reflux.

  • Chlorination: Slowly bubble chlorine gas (Cl₂) through the refluxing liquid while irradiating with the UV lamp.

  • Monitoring: Monitor the reaction progress by Gas Chromatography (GC) until the desired ratio of dichlorinated product to starting material and trichlorinated side-product is achieved.

  • Work-up: Once the reaction is complete, stop the chlorine flow and allow the mixture to cool to room temperature. The crude 2-fluoro-5-methylbenzylidene chloride is typically used in the next step without further purification.

Step 2: Hydrolysis to this compound

  • Catalyst Addition: To the crude product from Step 1, add a catalytic amount of a Lewis acid, such as a mixture of ferric chloride (FeCl₃) and zinc chloride (ZnCl₂).[6]

  • Hydrolysis: Heat the mixture to 110-150 °C and slowly add water (H₂O) dropwise.

  • Reaction Completion: Maintain the temperature and continue stirring until the hydrolysis is complete, as monitored by GC or Thin Layer Chromatography (TLC).

  • Neutralization and Extraction: Cool the reaction mixture and neutralize with an aqueous solution of sodium hydroxide. Extract the product with an organic solvent such as dichloromethane or toluene.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by vacuum distillation to yield pure this compound.

Analytical Characterization: A Spectroscopic Profile

¹H NMR Spectroscopy (Predicted, 400 MHz, CDCl₃)

The proton NMR spectrum is expected to show distinct signals for the aldehydic proton, the three aromatic protons, and the methyl group protons.

  • δ ~10.3 ppm (d, J ≈ 3 Hz, 1H): Aldehydic proton (CHO). The doublet arises from coupling to the ortho-fluorine atom.

  • δ ~7.7 ppm (dd, J ≈ 8, 2 Hz, 1H): Aromatic proton ortho to the aldehyde group.

  • δ ~7.3 ppm (m, 1H): Aromatic proton meta to the aldehyde group and ortho to the methyl group.

  • δ ~7.1 ppm (t, J ≈ 9 Hz, 1H): Aromatic proton meta to the aldehyde and ortho to the fluorine.

  • δ ~2.4 ppm (s, 3H): Methyl group protons (CH₃).

¹³C NMR Spectroscopy (Predicted, 101 MHz, CDCl₃)

The carbon NMR will be characterized by the downfield aldehyde carbon and the aromatic carbons, with the carbon attached to the fluorine showing a large one-bond C-F coupling constant.

  • δ ~189 ppm (d, J ≈ 5 Hz): Aldehyde carbon (C=O).

  • δ ~165 ppm (d, ¹JCF ≈ 255 Hz): Aromatic carbon attached to fluorine (C-F).

  • δ ~138 ppm (s): Aromatic carbon attached to the methyl group.

  • δ ~135 ppm (d, J ≈ 8 Hz): Aromatic carbon ortho to the aldehyde.

  • δ ~128 ppm (d, J ≈ 4 Hz): Aromatic carbon meta to the aldehyde.

  • δ ~125 ppm (d, J ≈ 20 Hz): Aromatic carbon attached to the aldehyde group.

  • δ ~117 ppm (d, J ≈ 22 Hz): Aromatic carbon ortho to the fluorine.

  • δ ~21 ppm (s): Methyl carbon (CH₃).

FTIR Spectroscopy

The Infrared spectrum provides clear evidence for the key functional groups. An ATR-IR spectrum is available on PubChem.[3]

  • ~2860 and ~2760 cm⁻¹: Characteristic C-H stretches of the aldehyde group.

  • ~1700 cm⁻¹: Strong C=O stretching vibration of the aromatic aldehyde.

  • ~1600-1450 cm⁻¹: C=C stretching vibrations within the aromatic ring.

  • ~1250-1100 cm⁻¹: Strong C-F stretching vibration.

Mass Spectrometry

The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns for an aromatic aldehyde.

  • m/z = 138: Molecular ion peak [M]⁺.

  • m/z = 137: [M-H]⁺, a very common and often strong peak for aldehydes, resulting from the loss of the aldehydic proton.

  • m/z = 110: [M-CO]⁺, loss of carbon monoxide.

  • m/z = 95: [M-CHO-CH₃]⁺, subsequent loss of the methyl group from the [M-CHO] fragment.

Chemical Reactivity and Synthetic Utility

The aldehyde functional group is a hub of reactivity, and in this compound, this is modulated by the electronic and steric influence of the ring substituents.[7] This makes it a valuable precursor for a wide range of transformations. Two of the most important reactions for aldehydes in drug discovery are the Wittig reaction for alkene synthesis and reductive amination for the formation of amines.

Diagram 2: Key Reactions of this compound

G cluster_0 Wittig Reaction cluster_1 Reductive Amination Start This compound Alkene Alkene Start->Alkene  Ph3P=CHR  (Wittig Reagent)  THF or CH2Cl2 Amine Amine Start->Amine  1. R1R2NH, AcOH (cat.)  2. NaBH(OAc)3  DCE

Sources

A-Technical-Guide-to-the-Spectroscopic-Characterization-of-2-Fluoro-5-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth analysis of the spectroscopic data for 2-Fluoro-5-methylbenzaldehyde (C₈H₇FO), a key intermediate in the synthesis of pharmaceuticals and other specialty chemicals.[1] A comprehensive understanding of its spectral characteristics is paramount for researchers, scientists, and drug development professionals for structure elucidation, reaction monitoring, and quality control. This document presents a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, underpinned by field-proven insights and methodologies.

Introduction: The Significance of Spectroscopic Analysis

This compound's chemical reactivity and biological activity are significantly influenced by the electronic effects of its fluoro and methyl substituents on the benzene ring.[1] Spectroscopic techniques are indispensable for confirming the molecular structure and purity of this compound. This guide will delve into the nuances of ¹H NMR, ¹³C NMR, IR, and MS, explaining not just the data, but the rationale behind the experimental choices and the interpretation of the resulting spectra.

Molecular Structure and Isomeric Considerations

A foundational understanding of the molecule's structure is crucial for interpreting its spectroscopic data. The relative positions of the fluorine, methyl, and aldehyde groups dictate the electronic environment of each atom, which in turn governs the spectral output.

Figure 1. Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical information about the electronic environment of the protons and carbons, respectively.

¹H NMR Spectroscopy: Probing the Proton Environment

Theoretical Framework: The chemical shift (δ) of a proton is influenced by the electron density around it. Electronegative atoms, like fluorine and oxygen, deshield nearby protons, causing them to resonate at a higher chemical shift (downfield). Spin-spin coupling between adjacent, non-equivalent protons results in the splitting of signals, providing information about the connectivity of atoms.

Experimental Protocol: ¹H NMR

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.[2] Chloroform-d (CDCl₃) is a common choice due to its ability to dissolve a wide range of organic compounds and its single residual proton peak at δ 7.26 ppm.[2]

  • Referencing: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).[3] Modern spectrometers can also lock onto the deuterium signal of the solvent for referencing.[2]

  • Data Acquisition: Acquire the spectrum on a spectrometer operating at a frequency of 300 MHz or higher. A higher field strength provides better signal dispersion and resolution.

Data Interpretation and Analysis

Proton AssignmentChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
Aldehydic-H~10.3s1H-
Aromatic-H (ortho to CHO)~7.7d1H~8
Aromatic-H (meta to CHO)~7.4dd1H~8, ~5
Aromatic-H (ortho to F)~7.1t1H~9
Methyl-H~2.4s3H-

Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and concentration.[4]

  • Aldehydic Proton (CHO): The most downfield signal, typically around 10.3 ppm, is characteristic of an aldehyde proton.[3] Its singlet nature indicates no adjacent protons.

  • Aromatic Protons: The three aromatic protons appear in the region of 7.1-7.7 ppm. The electron-withdrawing nature of the aldehyde and fluorine groups influences their chemical shifts. The splitting patterns (doublet, doublet of doublets, triplet) arise from coupling to neighboring aromatic protons and the fluorine atom.

  • Methyl Protons (CH₃): The upfield singlet at approximately 2.4 ppm corresponds to the three protons of the methyl group.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Theoretical Framework: The chemical shift of a carbon atom is also dependent on its electronic environment. Carbons attached to electronegative atoms are deshielded and appear at higher chemical shifts.

Experimental Protocol: ¹³C NMR

  • Sample Preparation: A more concentrated sample (20-50 mg in ~0.6 mL of deuterated solvent) is typically required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.

  • Data Acquisition: The spectrum is acquired using proton decoupling to simplify the spectrum to single lines for each unique carbon atom.

Data Interpretation and Analysis

Carbon AssignmentChemical Shift (δ, ppm)
Aldehydic (C=O)~189
C-F~163 (d, ¹JCF ≈ 250 Hz)
C-CHO~135
C-CH₃~140
Aromatic CH~115-135
Methyl (CH₃)~20

Note: The chemical shifts are approximate and can be influenced by the solvent.[5]

  • Carbonyl Carbon: The aldehyde carbonyl carbon is highly deshielded and appears far downfield, around 189 ppm.

  • Aromatic Carbons: The six aromatic carbons resonate in the 115-163 ppm range. The carbon directly bonded to the fluorine atom exhibits a large one-bond coupling constant (¹JCF), resulting in a doublet.

  • Methyl Carbon: The methyl carbon is the most shielded, appearing upfield around 20 ppm.

MS_Fragmentation M+ (m/z 138) M+ (m/z 138) M-1 (m/z 137) M-1 (m/z 137) M+ (m/z 138)->M-1 (m/z 137) -H• M-29 (m/z 109) M-29 (m/z 109) M+ (m/z 138)->M-29 (m/z 109) -CHO•

Figure 3. Primary fragmentation pathways for this compound in EI-MS.

Conclusion

The spectroscopic data presented in this guide provide a comprehensive and self-validating characterization of this compound. The correlation of data from NMR, IR, and MS allows for unambiguous structure confirmation and purity assessment. This guide serves as a valuable resource for scientists engaged in research and development involving this important chemical intermediate.

References

  • A Comparative Spectroscopic Analysis of Substituted Benzaldehydes - Benchchem. (n.d.).
  • Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods - Drawell. (n.d.).
  • Sample preparation for FT-IR. (n.d.).
  • Sample Preparation – FT-IR/ATR - Polymer Chemistry Characterization Lab. (n.d.).
  • Sampling Techniques for FTIR Spectroscopy - JASCO Inc. (n.d.).
  • Common Sampling Techniques of FTIR Spectroscopy - Edinburgh Instruments. (2023, April 25).
  • This compound | C8H7FO | CID 3277823 - PubChem. (n.d.).
  • Infrared Study of Benzaldehyde and 4-Substituted Benzaldehydes in Carbon Tetrachloride and/or Chloroform Solutions: Aldehydic CH Group - Optica Publishing Group. (n.d.).
  • Lecture 25 : Mass and Infrared Spectrocopies - NPTEL Archive. (n.d.).
  • Mass Spectrometry: Fragmentation. (n.d.).
  • proton 1H NMR spectrum of benzaldehyde C 6 H 5 CHO - Doc Brown's Chemistry. (n.d.).
  • Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. (2023, August 29).
  • NMR Solvent data chart | Eurisotop. (n.d.).
  • Notes on NMR Solvents. (n.d.).
  • 13C NMR Chemical Shift - Oregon State University. (n.d.).

Sources

An In-Depth Technical Guide to the Solubility of 2-Fluoro-5-methylbenzaldehyde in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

Understanding the solubility of active pharmaceutical ingredients (APIs) and key intermediates is a cornerstone of efficient process development, formulation, and chemical synthesis. 2-Fluoro-5-methylbenzaldehyde is a versatile building block in the synthesis of pharmaceuticals and specialty chemicals, where its reactivity is influenced by the strategic placement of fluorine and methyl groups on the benzene ring.[1] This guide provides a comprehensive technical overview of the solubility characteristics of this compound. We will explore its physicochemical properties, present qualitative solubility data in a range of common organic solvents, detail a robust experimental protocol for quantitative solubility determination, and discuss the underlying intermolecular forces that govern its solubility profile. This document is intended for researchers, chemists, and formulation scientists in the pharmaceutical and chemical industries.

Introduction to this compound

This compound (CAS No. 93249-44-6) is an aromatic aldehyde whose utility in fine chemical synthesis is significant.[1] Its molecular structure, featuring an electron-withdrawing fluorine atom and an electron-donating methyl group ortho and para to a reactive aldehyde, respectively, provides a unique electronic and steric profile.[1] This substitution pattern influences its reactivity and physical properties, including its solubility. A thorough understanding of its behavior in various solvents is critical for optimizing reaction conditions, designing purification strategies like crystallization, and developing stable formulations.

Key Physicochemical Properties:

PropertyValueSource
Molecular FormulaC₈H₇FO[2][3]
Molecular Weight138.14 g/mol [2][3]
AppearanceColorless to light yellow liquid[2]
Density1.1 ± 0.1 g/cm³[2]
Boiling Point198.2°C at 760 mmHg[2]
XLogP31.8[2][3]

The XLogP3 value of 1.8 suggests moderate lipophilicity, predicting that the compound will be more soluble in organic solvents than in water.[2][3]

Solubility Profile in Common Organic Solvents

While specific quantitative (g/L) solubility data for this compound is not widely published in the literature, a qualitative assessment can be derived from the general principles of "like dissolves like" and the known solubility of similar structures like benzaldehyde.[4] The polarity of the aldehyde group, combined with the largely nonpolar aromatic ring, dictates its solubility across a spectrum of solvents.

Table 1: Qualitative Solubility of this compound

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic Methanol, EthanolSoluble / MiscibleThe aldehyde's carbonyl oxygen can act as a hydrogen bond acceptor with the solvent's hydroxyl group.
Polar Aprotic Acetone, Ethyl Acetate, Dimethyl Sulfoxide (DMSO), Tetrahydrofuran (THF)Soluble / MiscibleStrong dipole-dipole interactions between the polar C=O bond of the solute and the polar functional groups of the solvent.
Nonpolar Aromatic Toluene, BenzeneSoluble / MiscibleLondon dispersion forces are significant between the aromatic rings of both the solute and the solvent.
Halogenated Dichloromethane (DCM), ChloroformSoluble / MiscibleFavorable dipole-dipole and dispersion force interactions.
Nonpolar Aliphatic Hexane, HeptaneSparingly Soluble to InsolubleThe polarity of the aldehyde group is mismatched with the nonpolar nature of the solvent, leading to poor solvation.
Aqueous WaterInsoluble / Very Slightly SolubleThe large, nonpolar aromatic ring dominates the molecule's character, making it hydrophobic despite the polar aldehyde group.[4][5]

This table is based on established chemical principles of solubility.[6] Experimental verification is required for precise quantitative values.

Experimental Protocol: Isothermal Saturation Method for Solubility Determination

To ensure trustworthy and reproducible data, the isothermal saturation method followed by concentration analysis (e.g., via HPLC or UV-Vis spectroscopy) is the gold standard. This protocol provides a self-validating system for accurately measuring solubility.

Principle

An excess of the solute (this compound) is equilibrated with the solvent at a constant temperature. Once the solution is saturated and equilibrium is reached, the undissolved solid is removed, and the concentration of the solute in the clear supernatant is measured. This concentration represents the solubility at that specific temperature.

Experimental Workflow

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_analysis Analysis A Add excess solute to a known volume of solvent in a sealed vial C Agitate vials at constant temperature (e.g., 25°C) for 24-48 hours A->C B Prepare standards for calibration curve H Analyze standards and samples via HPLC or UV-Vis B->H D Allow solution to settle C->D E Centrifuge vials to pellet undissolved solute D->E F Filter supernatant with a syringe filter (e.g., 0.22 µm PTFE) E->F G Dilute filtered sample accurately F->G G->H I Calculate concentration using calibration curve H->I

Caption: Workflow for Isothermal Solubility Determination.

Step-by-Step Methodology
  • Preparation: To a series of 4 mL glass vials, add approximately 100-200 mg of this compound. Accurately pipette 2.0 mL of the desired organic solvent into each vial. Seal the vials tightly with PTFE-lined caps.

  • Equilibration: Place the vials in an orbital shaker or on a magnetic stir plate set within a temperature-controlled incubator (e.g., 25.0 ± 0.1 °C). Agitate the slurries for at least 24 hours to ensure equilibrium is reached. The presence of undissolved solute at the end of this period is critical to confirm saturation.

  • Phase Separation: Remove the vials from the shaker and allow them to stand undisturbed for 1-2 hours at the same constant temperature to allow the bulk of the solid to settle.

  • Clarification: To completely remove all undissolved particles, withdraw the supernatant using a syringe and pass it through a chemically inert 0.22 µm syringe filter (e.g., PTFE for organic solvents). This step is crucial; any particulate matter will lead to an overestimation of solubility.

  • Quantification:

    • Accurately prepare a known dilution of the clear, filtered saturate into a suitable solvent (often the same solvent or a mobile phase component for HPLC).

    • Prepare a series of calibration standards of known concentration.

    • Analyze the standards and the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis Spectroscopy at the compound's λ_max.

    • Construct a calibration curve by plotting the analytical response versus concentration for the standards.

  • Calculation: Determine the concentration of the diluted sample from the calibration curve. Calculate the original solubility in the solvent, accounting for the dilution factor. Report the results in units such as mg/mL or mol/L.

Discussion: The Molecular Basis of Solubility

The observed solubility pattern is a direct consequence of the intermolecular forces between this compound and the solvent molecules. The principle that "like dissolves like" is an effective guide.[4][6]

  • Solute Structure: this compound is a molecule with mixed characteristics.

    • Polar Region: The aldehyde group (-CHO) contains a polar carbonyl (C=O) double bond, making it capable of dipole-dipole interactions and acting as a hydrogen bond acceptor.

    • Nonpolar Region: The benzene ring, along with the methyl group, forms a large, nonpolar, and hydrophobic region dominated by van der Waals forces (specifically, London dispersion forces).

    • Fluorine's Influence: The electronegative fluorine atom enhances the molecule's overall dipole moment but does not participate in strong hydrogen bonding.

  • Solvent-Solute Interactions:

    • In Polar Solvents (e.g., Acetone, Methanol): The primary interactions are dipole-dipole forces between the solvent's polar groups and the aldehyde's carbonyl group. For protic solvents like methanol, hydrogen bonding between the solvent's -OH and the aldehyde's oxygen further enhances solubility.

    • In Nonpolar Solvents (e.g., Toluene, Hexane): Solubility in aromatic solvents like toluene is favorable due to π-stacking and dispersion forces between the aromatic rings. In aliphatic solvents like hexane, only weaker London dispersion forces are possible. The energy required to break the strong dipole-dipole interactions between solute molecules is not sufficiently compensated by the weak solute-hexane interactions, resulting in low solubility.

G cluster_solute This compound cluster_polar Polar Solvent (e.g., Acetone) cluster_nonpolar Nonpolar Solvent (e.g., Hexane) Solute C₈H₇FO PolarSolvent Acetone Solute->PolarSolvent Strong Dipole-Dipole (Favorable) NonpolarSolvent Hexane Solute->NonpolarSolvent Weak Dispersion Forces (Unfavorable)

Caption: Dominant intermolecular forces governing solubility.

Conclusion and Practical Implications

This compound exhibits high solubility in a broad range of polar aprotic, polar protic, and aromatic organic solvents, while its solubility in nonpolar aliphatic solvents and water is limited. This profile is governed by the interplay of its polar aldehyde group and its nonpolar substituted aromatic ring.

  • For Chemical Synthesis: Solvents like THF, Toluene, or Dichloromethane are excellent choices for conducting reactions to ensure a homogeneous environment.

  • For Purification: To crystallize this compound, a solvent system comprising a good solvent (e.g., ethyl acetate) and a miscible anti-solvent in which the compound is insoluble (e.g., hexane) would be an effective starting point.

  • For Formulation: For liquid formulations, polar organic solvents or co-solvent systems would be necessary. Its poor aqueous solubility precludes simple water-based formulations without enabling technologies like surfactants or complexing agents.

The provided experimental protocol offers a reliable framework for obtaining the precise quantitative data necessary for rigorous process modeling, scale-up, and formulation development.

References

  • University of California, Riverside. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

  • Academia.edu. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

  • Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Athabasca University. (2023). Solubility of Organic Compounds. Retrieved from [Link]

  • SALTISE. (n.d.). CLAW At-Home Experiments: Organic Chemistry, Introduction to Solubility. Retrieved from [Link]

  • Solubility of Things. (n.d.). Benzaldehyde. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). Mastering Fine Chemical Synthesis: The Versatility of this compound. Retrieved from [Link]

  • ResearchGate. (2021). Solubility Behavior of 3,4,5-Trimethoxybenzaldehyde in Different Pure Organic Solvents. Retrieved from [Link]

  • PubChem. (n.d.). Benzaldehyde. Retrieved from [Link]

Sources

2-Fluoro-5-methylbenzaldehyde molecular weight and formula

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-Fluoro-5-methylbenzaldehyde

Authored by: A Senior Application Scientist

Introduction

In the landscape of fine chemical synthesis, the strategic selection of intermediates is paramount to achieving precision, purity, and efficiency. This compound, a substituted aromatic aldehyde, has emerged as a cornerstone building block for chemists and drug development professionals. Its unique electronic and steric properties, conferred by the fluorine and methyl groups on the benzaldehyde scaffold, make it a versatile and highly reactive intermediate.[1] This guide provides an in-depth analysis of its chemical and physical properties, synthesis, reactivity, and applications, offering field-proven insights for its effective utilization in research and development.

Core Molecular and Physical Properties

A comprehensive understanding of a compound's fundamental properties is the bedrock of its application in synthesis. This compound is a distinct molecule with well-defined characteristics.

Molecular Formula: C₈H₇FO[2][3][4][5]

Molecular Weight: 138.14 g/mol [2][4][5]

The structural arrangement of this compound is depicted below. The ortho-fluoro and para-methyl substituents to the aldehyde group are critical to its reactivity profile.

Caption: Molecular Structure of this compound.

Physicochemical Data Summary

The quantitative data for this compound are summarized in the table below for ease of reference during experimental design.

PropertyValueSource(s)
CAS Number 93249-44-6[2][3]
Appearance Light yellow or colorless liquid[1][3]
Density 1.1 ± 0.1 g/cm³[3]
Boiling Point 198.2 °C at 760 mmHg[3]
Flash Point 80.0 ± 10.7 °C[3]
Refractive Index 1.535[3]
Purity ≥98% - 99.0%[1]

Synthesis and Reactivity Insights

Synthesis Pathways

While multiple proprietary methods exist for the synthesis of this compound, a common academic approach involves the ortho-lithiation of a protected toluene derivative followed by formylation. Another plausible route is the direct oxidation of 2-fluoro-5-methylbenzyl alcohol. The choice of synthetic route is often dictated by the desired scale, purity requirements, and cost of starting materials. For instance, halogen exchange reactions, such as reacting a chloro-analogue with a fluoride source like potassium fluoride in an aprotic polar solvent, can also be employed.[6]

Causality of Reactivity

The chemical behavior of this compound is a direct consequence of its structure. The aldehyde functional group serves as the primary hub of reactivity, readily participating in a wide array of transformations.[1]

  • Electrophilic Carbonyl Carbon: The carbonyl carbon is highly electrophilic and susceptible to nucleophilic attack. This allows for facile implementation of reactions such as Grignard additions, Wittig reactions, and reductive aminations.

  • Fluorine's Inductive Effect: The ortho-fluorine atom exerts a strong electron-withdrawing inductive effect. This increases the electrophilicity of the carbonyl carbon and can influence the regioselectivity of reactions on the aromatic ring.

  • Methyl Group's Hyperconjugation: The para-methyl group has a mild electron-donating effect through hyperconjugation, which can modulate the overall electron density of the aromatic system.

  • Versatility in C-C Bond Formation: This intermediate is extensively used in carbon-carbon bond-forming reactions, including cross-coupling reactions like the Suzuki and Sonogashira couplings, which are fundamental for building complex molecular frameworks.[1]

The interplay of these electronic effects makes this compound a tunable and predictable reagent in multi-step synthesis.[1]

Applications in Drug Discovery and Fine Chemicals

The utility of this compound extends across various sectors of the chemical industry, most notably in the synthesis of pharmaceuticals, agrochemicals, and specialty materials.[1]

Pharmaceutical Intermediate

Fluorinated organic compounds are of immense interest in medicinal chemistry due to their potential for enhanced metabolic stability and bioavailability.[7] this compound serves as a key precursor for a variety of active pharmaceutical ingredients (APIs). For example, its derivatives are crucial in the synthesis of heterocyclic compounds that form the core of many modern drugs. The aldehyde can be readily converted into corresponding amines, alcohols, or carboxylic acids, each serving as a distinct building block for further molecular elaboration.[1]

Agrochemical Synthesis

In the agrochemical sector, this compound is employed as a building block for novel pesticides and herbicides.[1] The introduction of the fluoromethylphenyl moiety can impart desired properties to the final product, such as improved efficacy and environmental persistence profiles.

Workflow: A Representative Transformation

The following diagram illustrates a typical synthetic transformation starting from this compound, specifically a Wittig reaction to form an alkene, which is a common step in extending a carbon chain.

G cluster_start Starting Material cluster_reagent Reagent cluster_product Product start This compound product 2-Fluoro-5-methylstyrene Derivative start->product Wittig Reaction reagent Phosphonium Ylide (e.g., from Ph3PCH3Br + BuLi) reagent->product Reacts with

Caption: Workflow for a Wittig reaction using this compound.

Safety and Handling

Scientific integrity demands a rigorous approach to safety. This compound is classified as a hazardous substance and must be handled with appropriate precautions.

  • GHS Hazard Statements: The compound is designated with H314, indicating that it causes severe skin burns and eye damage.[2]

  • Precautionary Measures: When handling this chemical, the use of personal protective equipment (PPE) is mandatory. This includes chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[3] All work should be conducted in a well-ventilated fume hood. Do not breathe dust, fume, gas, mist, vapors, or spray.[3] In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.

Exemplar Experimental Protocol: Reductive Amination

To illustrate the practical application of this compound, a representative protocol for a reductive amination reaction is provided below. This procedure is a cornerstone of medicinal chemistry for the synthesis of secondary amines.

Objective: To synthesize N-benzyl-1-(2-fluoro-5-methylphenyl)methanamine.

Materials:

  • This compound (1.0 eq)

  • Benzylamine (1.05 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Dichloromethane (DCM) (Anhydrous)

  • Acetic Acid (catalytic amount)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Step-by-Step Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound and anhydrous dichloromethane.

  • Imine Formation: Add benzylamine to the solution, followed by a catalytic amount of acetic acid. Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the corresponding imine intermediate. Progress can be monitored by Thin Layer Chromatography (TLC).

  • Reduction: Once imine formation is complete, add sodium triacetoxyborohydride portion-wise to the reaction mixture. Causality Note: NaBH(OAc)₃ is a mild and selective reducing agent, ideal for reducing the iminium ion in the presence of the aldehyde, minimizing side reactions.

  • Reaction Monitoring: Allow the reaction to stir at room temperature overnight. Monitor the disappearance of the imine intermediate by TLC.

  • Workup: Quench the reaction by slowly adding a saturated solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Final Product: The crude product can be further purified by column chromatography on silica gel to yield the pure N-benzyl-1-(2-fluoro-5-methylphenyl)methanamine.

Conclusion

This compound is a high-value intermediate whose utility is firmly established in the realms of advanced organic synthesis, drug discovery, and materials science.[1] Its predictable reactivity, coupled with the unique electronic properties imparted by its substituents, provides chemists with a powerful tool for the construction of complex molecular architectures. A thorough understanding of its properties, handling requirements, and reaction kinetics is essential for leveraging its full synthetic potential.

References

  • Mastering Fine Chemical Synthesis: The Versatility of this compound. (2026-01-08). NINGBO INNO PHARMCHEM CO.,LTD.
  • This compound | C8H7FO | CID 3277823. PubChem.
  • Buy this compound from Shanghai Medfine Bio-pharma. ECHEMI.
  • The Role of 2-Fluoro-5-Methoxybenzaldehyde in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD.
  • 5-Fluoro-2-methylbenzaldehyde 96 22062-53-9. Sigma-Aldrich.
  • This compound - Optional[Raman] - Spectrum. SpectraBase.
  • Preparation method of 2-fluoro-5-bromobenzaldehyde. (CN105884591A).
  • Synthesis of 2-fluoro-5-nitrobenzaldehyde. PrepChem.com.
  • Unlocking Molecular Complexity: The Power of 5-Fluoro-2-methylbenzaldehyde in Advanced Organic Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.
  • 5-Fluoro-2-hydroxy-3-methylbenzaldehyde. MySkinRecipes.
  • This compound. Crysdot LLC.

Sources

A Comprehensive Technical Guide to 2-Fluoro-5-methylbenzaldehyde for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 2-Fluoro-5-methylbenzaldehyde in Modern Synthesis

In the landscape of fine chemical synthesis and pharmaceutical development, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely recognized strategy for modulating physicochemical and biological properties. This compound (CAS No: 93249-44-6) has emerged as a key building block in this endeavor.[1] Its unique trifunctional nature, possessing an aldehyde group for diverse transformations, a fluorine atom for influencing electronic properties and metabolic stability, and a methyl group for steric and electronic modulation, makes it a versatile intermediate in the synthesis of complex organic molecules.[1] This guide provides an in-depth technical overview of this compound, covering its commercial availability, physicochemical properties, synthetic routes, analytical characterization, key reactions, and safety considerations to support its effective utilization in research and development.

Physicochemical Properties

This compound is typically a colorless to light yellow liquid under standard conditions.[2] Its key physicochemical properties are summarized in the table below, providing essential data for reaction planning and process control.

PropertyValueSource
Molecular Formula C₈H₇FOPubChem[3]
Molecular Weight 138.14 g/mol PubChem[3]
Appearance Colorless to light yellow liquidECHEMI[2]
Boiling Point 198.2 °C at 760 mmHgECHEMI[2]
Flash Point 80.0 ± 10.7 °CECHEMI[2]
Density 1.1 ± 0.1 g/cm³ECHEMI[2]
Refractive Index 1.535ECHEMI[2]
CAS Number 93249-44-6PubChem[3]

Commercial Availability: A Global Sourcing Overview

This compound is readily available from a range of chemical suppliers, catering to both research and bulk-scale requirements. The typical purity offered is ≥98%, with higher purity grades also accessible. When sourcing this reagent, it is crucial to consider the supplier's reputation, available analytical data (e.g., Certificate of Analysis), and packaging options to ensure consistency and quality for your applications.

SupplierPurity/GradeAvailable Quantities
Shanghai Medfine Bio-pharma99.00%Inquire
Hangzhou KieRay Chem Co.,LTDIndustrial Grade/98%Inquire
Greenbo BiochemIndustrial Grade/99%Inquire
HANGZHOU LEAP CHEM CO., LTD.99.00%Inquire
Chem-Impex≥ 95% (GC)Inquire
Sigma-Aldrich96%Inquire

This table is a representative sample and not exhaustive. Researchers should verify current availability and specifications directly with suppliers.

Synthetic Pathways: Understanding the Genesis of a Key Intermediate

An understanding of the synthetic routes to this compound is valuable for anticipating potential impurities. A common and industrially viable approach involves the formylation of 4-fluoro-3-methyltoluene. While specific, detailed protocols for this exact transformation are proprietary to manufacturers, a plausible synthetic route can be inferred from established organic chemistry principles, such as electrophilic aromatic substitution reactions.

Alternatively, processes involving the halogen exchange of a corresponding chloro- or bromo-precursor can be employed, a known method for producing fluorinated aromatic compounds. For instance, a related compound, 2-fluoro-5-bromobenzaldehyde, is synthesized by the bromination of o-fluorobenzaldehyde.[4]

G 4-Fluoro-3-methyltoluene 4-Fluoro-3-methyltoluene This compound This compound 4-Fluoro-3-methyltoluene->this compound Formylation (e.g., Vilsmeier-Haack or Gattermann-Koch reaction) 2-Chloro-5-methylbenzaldehyde 2-Chloro-5-methylbenzaldehyde 2-Chloro-5-methylbenzaldehyde->this compound Halogen Exchange (e.g., KF/phase-transfer catalyst)

Caption: Plausible synthetic routes to this compound.

Analytical Characterization: Ensuring Purity and Identity

Rigorous analytical characterization is paramount to ensure the quality of this compound for use in sensitive applications like drug discovery. A combination of spectroscopic and chromatographic techniques is typically employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for the aldehydic proton (around 10.3 ppm), the aromatic protons (in the range of 7.0-7.8 ppm) with characteristic coupling to the fluorine atom, and the methyl protons (around 2.4 ppm). For comparison, the aldehydic proton of 2-fluorobenzaldehyde appears at 10.351 ppm.[5]

  • ¹³C NMR: The carbon NMR spectrum will exhibit a signal for the carbonyl carbon (typically in the range of 185-195 ppm). The aromatic carbons will show resonances influenced by the electron-withdrawing fluorine and electron-donating methyl group, with carbon-fluorine coupling being a key diagnostic feature. For 2-methylbenzaldehyde, the carbonyl carbon appears at 193.3 ppm.[6]

Mass Spectrometry (MS)

The mass spectrum of this compound will show a molecular ion peak (M⁺) at m/z 138. The fragmentation pattern will be characteristic of a benzaldehyde derivative, with key fragments corresponding to the loss of the formyl group and other fragments of the aromatic ring. The mass of the molecular ion for the related 2-fluorobenzaldehyde is 124.

Infrared (IR) Spectroscopy

The IR spectrum provides valuable information about the functional groups present. Key expected absorption bands include:

  • A strong C=O stretching vibration for the aldehyde group in the region of 1690-1715 cm⁻¹.

  • C-H stretching vibrations for the aromatic ring and the aldehyde group (around 2720 and 2820 cm⁻¹).

  • C-F stretching vibrations, typically in the 1200-1300 cm⁻¹ region.

  • Aromatic C=C stretching vibrations in the 1450-1600 cm⁻¹ range.

Key Reactions and Applications in Drug Development

The reactivity of this compound is dominated by its aldehyde functionality, making it a versatile precursor for a wide array of chemical transformations crucial in the synthesis of pharmaceuticals and agrochemicals.[1]

Wittig Reaction

The Wittig reaction is a powerful tool for the formation of carbon-carbon double bonds. This compound can react with a variety of phosphorus ylides to generate substituted styrenes, which are common motifs in biologically active molecules.[7][8]

Representative Protocol for a Wittig Reaction:

  • To a stirred suspension of a suitable phosphonium salt (1.1 eq.) in an anhydrous solvent (e.g., THF, DCM) at 0 °C, add a strong base (e.g., n-BuLi, NaH, KHMDS) (1.1 eq.) dropwise.

  • Stir the resulting ylide solution at room temperature for 1 hour.

  • Cool the reaction mixture to 0 °C and add a solution of this compound (1.0 eq.) in the same anhydrous solvent.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction with a saturated aqueous solution of NH₄Cl and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, concentrate in vacuo, and purify the residue by column chromatography.

G cluster_0 Wittig Reaction This compound This compound Substituted Styrene Substituted Styrene This compound->Substituted Styrene Phosphorus Ylide, Base

Caption: General scheme of a Wittig reaction with this compound.

Reductive Amination

Reductive amination is a highly efficient method for the synthesis of amines from carbonyl compounds.[9] this compound can be reacted with primary or secondary amines in the presence of a reducing agent to yield the corresponding substituted benzylamines, which are prevalent structures in many pharmaceutical agents.[10]

Representative Protocol for Reductive Amination:

  • To a solution of this compound (1.0 eq.) and a primary or secondary amine (1.1 eq.) in a suitable solvent (e.g., methanol, dichloroethane), add a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • Add a reducing agent (e.g., sodium borohydride, sodium cyanoborohydride, sodium triacetoxyborohydride) (1.5 eq.) portion-wise at 0 °C.[11]

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction by the addition of water and extract the product with an organic solvent.

  • Wash the organic layer, dry, concentrate, and purify the product as necessary.

G cluster_1 Reductive Amination This compound This compound Substituted Benzylamine Substituted Benzylamine This compound->Substituted Benzylamine Amine, Reducing Agent

Sources

An In-depth Technical Guide to the Key Reactive Sites of 2-Fluoro-5-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-Fluoro-5-methylbenzaldehyde is a versatile aromatic aldehyde of significant interest in the synthesis of pharmaceuticals, agrochemicals, and specialty materials. Its chemical behavior is dictated by the interplay of three key functional groups: a reactive aldehyde moiety, an electron-withdrawing fluorine atom, and an electron-donating methyl group, all attached to a central benzene ring. This guide provides an in-depth analysis of the principal reactive sites of this molecule, elucidating the electronic and steric factors that govern its reactivity. We will explore the chemistry of the aldehyde group, the regioselectivity of electrophilic aromatic substitution on the benzene ring, the potential for reactions at the benzylic methyl group, and the possibility of nucleophilic aromatic substitution. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this important synthetic intermediate.

Introduction: A Molecule of Competing Influences

This compound (C₈H₇FO) is a substituted aromatic aldehyde whose synthetic utility stems from the distinct reactivity of its constituent parts. The molecule's structure presents a fascinating case of competing electronic effects, which ultimately dictate the outcome of chemical transformations.

PropertyValueSource
Molecular Formula C₈H₇FO
Molecular Weight 138.14 g/mol
IUPAC Name This compound
Appearance Pale yellow liquid[1]

The aldehyde group, being electron-withdrawing and a meta-director, deactivates the aromatic ring towards electrophilic attack. Conversely, the methyl group is an electron-donating, ortho-, para-director, activating the ring. The fluorine atom, while also an ortho-, para-director due to its lone pairs, is strongly electronegative and thus deactivates the ring through induction. This intricate balance of forces makes this compound a nuanced and highly useful building block in organic synthesis.

The Aldehyde Group: A Hub of Reactivity

The aldehyde functional group is the most prominent reactive site in this compound, serving as a gateway for a multitude of synthetic transformations. Its electrophilic carbonyl carbon is susceptible to attack by a wide range of nucleophiles.

Nucleophilic Addition and Condensation Reactions

The aldehyde can readily undergo nucleophilic addition and condensation reactions to form new carbon-carbon and carbon-heteroatom bonds.

The Wittig reaction is a powerful method for converting aldehydes into alkenes.[2] It involves the reaction of the aldehyde with a phosphorus ylide (a Wittig reagent), generated from a phosphonium salt.[3] This reaction is highly valuable for introducing double bonds with control over stereochemistry.

Experimental Protocol: General Wittig Olefination

  • Ylide Generation: A suspension of a suitable phosphonium salt (e.g., methyltriphenylphosphonium bromide) in a dry, aprotic solvent such as THF is treated with a strong base (e.g., n-butyllithium or potassium tert-butoxide) at low temperature (typically 0 °C to -78 °C) to generate the corresponding ylide.

  • Reaction with Aldehyde: A solution of this compound in the same dry solvent is added dropwise to the ylide solution.

  • Work-up: The reaction is allowed to warm to room temperature and stirred for several hours. Upon completion, the reaction is quenched, and the product is isolated and purified, typically by column chromatography to separate the desired alkene from the triphenylphosphine oxide byproduct.[4]

Wittig_Reaction reagents This compound + Ph₃P=CHR' (Wittig Reagent) oxaphosphetane [2+2] Cycloaddition (Oxaphosphetane intermediate) reagents->oxaphosphetane Formation products Alkene + Ph₃P=O oxaphosphetane->products Decomposition Reductive_Amination aldehyde This compound imine Imine Intermediate aldehyde->imine amine Primary or Secondary Amine (R₂NH) amine->imine product Substituted Amine imine->product reducing_agent Reducing Agent (e.g., NaBH₃CN) reducing_agent->imine

Caption: Reductive amination pathway.

Oxidation to Carboxylic Acid

The aldehyde group can be readily oxidized to a carboxylic acid, providing a route to 2-fluoro-5-methylbenzoic acid, another valuable synthetic intermediate. A variety of oxidizing agents can be employed for this transformation. [5] Experimental Protocol: General Oxidation

  • Reaction Setup: this compound is dissolved in a suitable solvent.

  • Addition of Oxidant: An oxidizing agent such as potassium permanganate (KMnO₄), chromium trioxide (CrO₃), or milder reagents like sodium hypochlorite (NaClO) is added. [5]The reaction conditions (temperature, pH) are adjusted depending on the chosen oxidant. For instance, oxidation with iron(III) nitrate in hydrothermal conditions has been shown to be effective for halogen-substituted benzaldehydes. [6]3. Work-up: Upon completion, the reaction mixture is worked up to isolate the carboxylic acid product. This typically involves acidification and extraction.

The Aromatic Ring: A Playground for Electrophilic Substitution

The benzene ring of this compound is the site of electrophilic aromatic substitution (EAS) reactions. The regiochemical outcome of these reactions is governed by the directing effects of the three substituents.

  • Aldehyde (-CHO): A deactivating, meta-directing group.

  • Fluorine (-F): A deactivating, ortho-, para-directing group.

  • Methyl (-CH₃): An activating, ortho-, para-directing group.

The directing effects of these groups are synergistic in favoring substitution at the C4 and C6 positions. However, the position para to the fluorine atom (C5) is already occupied by the methyl group. The positions ortho to the fluorine are C1 (bearing the aldehyde) and C3. The positions ortho and para to the methyl group are C4, C6, and C2 (bearing the fluorine). The position meta to the aldehyde is C3 and C5.

Experimental evidence from the nitration of the closely related 2-fluorotoluene provides significant insight. The nitration of 2-fluorotoluene with nitric acid over solid acid catalysts shows high selectivity for the formation of 2-fluoro-5-nitrotoluene. [1][7][8]This indicates that the position para to the fluorine and meta to the methyl group is highly favored for electrophilic attack.

ReactantMajor ProductSelectivityReference
2-Fluorotoluene2-Fluoro-5-nitrotoluene90%[1]

Based on this, we can predict that electrophilic aromatic substitution on this compound will predominantly occur at the position para to the fluorine atom and meta to the aldehyde group (C4 position) , and to a lesser extent at the position ortho to the fluorine and meta to the aldehyde (C3 position) . The C6 position, being ortho to the deactivating aldehyde and fluorine, is less favored.

EAS_Directing_Effects cluster_directing Directing Effects cluster_prediction Predicted Major Site of Electrophilic Attack mol This compound Structure F F (-I, +M) Ortho, Para Director (Deactivating) prediction C4 Position (Para to F, Meta to CHO, Ortho to CH₃) F->prediction Directs to C4 CHO CHO (-I, -M) Meta Director (Deactivating) CHO->prediction Does not strongly oppose C4 CH3 CH₃ (+I) Ortho, Para Director (Activating) CH3->prediction Directs to C4

Caption: Directing effects in electrophilic aromatic substitution.

Friedel-Crafts Reactions

Friedel-Crafts alkylation and acylation are classic EAS reactions for forming new carbon-carbon bonds. [9]However, these reactions are generally not effective on strongly deactivated aromatic rings. Given that this compound contains two deactivating groups (aldehyde and fluorine), it is expected to be unreactive under standard Friedel-Crafts conditions.

The Benzylic Methyl Group: A Site for Radical Reactions

The methyl group attached to the aromatic ring offers another potential site for reactivity, specifically through free-radical halogenation at the benzylic position. [10]The benzylic C-H bonds are weaker than typical alkyl C-H bonds due to the resonance stabilization of the resulting benzylic radical.

Experimental Protocol: General Side-Chain Halogenation

  • Reaction Setup: this compound is heated, and a radical initiator (e.g., UV light or a chemical initiator like AIBN) is used.

  • Halogenation: A halogenating agent such as N-bromosuccinimide (NBS) or chlorine gas is introduced. [11]3. Work-up: The reaction mixture is cooled, and the product, 2-fluoro-5-(halomethyl)benzaldehyde, is isolated and purified.

The Fluorine Atom: Potential for Nucleophilic Aromatic Substitution

Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. [12]For SNAr to occur, the ring must be activated by strong electron-withdrawing groups, typically positioned ortho and/or para to the leaving group.

In this compound, the fluorine atom could potentially act as a leaving group. The ring is somewhat activated by the electron-withdrawing aldehyde group. However, the electron-donating methyl group at the para position counteracts this activation. Therefore, SNAr at the C2 position is expected to be challenging under standard conditions and would likely require harsh reaction conditions or specialized catalytic systems.

Conclusion

This compound is a synthetically valuable molecule with multiple reactive sites. The aldehyde group is the primary center of reactivity, readily undergoing nucleophilic additions, condensations, and oxidation. Electrophilic aromatic substitution is directed primarily to the C4 position, guided by the combined electronic effects of the fluoro, methyl, and aldehyde substituents. The benzylic methyl group is a potential site for free-radical halogenation, while nucleophilic aromatic substitution at the fluorine-bearing carbon is predicted to be difficult. A thorough understanding of the interplay between these reactive sites allows for the strategic design of synthetic routes to a wide array of complex and valuable molecules.

References

  • Reddy, K. S. K., et al. (2003). Solid acid catalysts for fluorotoluene nitration using nitric acid. Green Chemistry, 5(5), 578-581. [Link]

  • Smith, K., et al. (2003). Solid acid catalysts for fluorotoluene nitration using nitric acid. RSC Publishing. [Link]

  • PrepChem. (n.d.). Synthesis of 2-fluoro-5-nitro-toluene. PrepChem.com. [Link]

  • Reddy, K. S. K., et al. (2003). Solid acid catalysts for fluorotoluene nitration using nitric acid. RSC Publishing. [Link]

  • Wikipedia. (n.d.). 2-Chloro-6-fluorotoluene. Wikipedia. [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring 2-Chloro-6-Fluorotoluene: Applications and Properties. Ningbo Inno Pharmchem Co., Ltd. [Link]

  • Wikipedia. (n.d.). Friedel–Crafts reaction. Wikipedia. [Link]

  • Agilent. (2011). Halogenated aromatic hydrocarbons Separation of fluorotoluene isomers. Agilent. [Link]

  • Organic Chemistry Portal. (n.d.). Wittig Reaction. Organic Chemistry Portal. [Link]

  • Pearson. (n.d.). Side-Chain Halogenation Explained: Definition, Examples, Practice & Video Lessons. Pearson. [Link]

  • Google Patents. (n.d.). CN110759806A - Preparation method of 2-chloro-4-fluorotoluene.
  • Wikipedia. (n.d.). Reductive amination. Wikipedia. [Link]

  • Wikipedia. (n.d.). Wittig reaction. Wikipedia. [Link]

  • NROChemistry. (n.d.). Friedel-Crafts Reactions. NROChemistry. [Link]

  • Sparrow Chemical. (n.d.). Fluorotoluene Series. Sparrow Chemical. [Link]

  • NROChemistry. (n.d.). Wittig Reaction: Mechanism and Examples. NROChemistry. [Link]

  • Studylib. (n.d.). The WITTIG REACTION With CHEMILUMINESCENCE! Studylib. [Link]

  • Chemistry LibreTexts. (2023, January 22). Wittig Reaction. Chemistry LibreTexts. [Link]

  • Chemistry Stack Exchange. (2017, February 28). Side chain chlorination of substituted toluene. Chemistry Stack Exchange. [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (2026, January 8). Mastering Fine Chemical Synthesis: The Versatility of this compound. Ningbo Inno Pharmchem Co., Ltd. [Link]

  • Beller, M., & Wu, X. F. (Eds.). (2013). Transition metal catalyzed carbonylation reactions: Carbonylative activation of C-X bonds. Springer Science & Business Media.
  • ResearchGate. (n.d.). Oxidation of aldehydes to carboxylic acids. ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]

  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. [Link]

  • Pearson+ (2016, June 17). Side Chain Halogenation [Video]. YouTube. [Link]

  • PubMed Central. (2024, July 17). Regioconvergent Nucleophilic Substitutions with Morita–Baylis–Hillman Fluorides. PubMed Central. [Link]

  • PubMed Central. (n.d.). Anaerobic oxidation of aldehydes to carboxylic acids under hydrothermal conditions. PubMed Central. [Link]

  • YouTube. (2020, June 10). Friedel Crafts reaction/Acylation of toluene. [Video]. YouTube. [Link]

  • Chemistry LibreTexts. (2024, July 30). 16.7: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. [Link]

  • Google Patents. (n.d.). US3974093A - Two-component catalyst for the production of side chain halogen substitution products of aromatic compounds.
  • ResearchGate. (2025, August 10). Enabling Nucleophilic Substitution Reactions of Activated Alkyl Fluorides through Hydrogen Bonding. ResearchGate. [Link]

  • Journal of East China University of Science and Technology. (n.d.). The Side-chain Chlorination of p-Fluorotoluene. Journal of East China University of Science and Technology. [Link]

  • European Patent Office. (n.d.). Process for oxidizing aldehydes to carboxylic acids - EP 0146373 B1. European Patent Office. [Link]

  • Organic Chemistry Portal. (n.d.). Carboxylic acid synthesis by oxidation of benzylic positions. Organic Chemistry Portal. [Link]

  • PubMed Central. (2024, June 13). Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile. PubMed Central. [Link]

  • Google Patents. (n.d.). US3775473A - Method for the oxidation of aryl methyl groups to carboxylic acid groups.
  • NTU > IRep. (n.d.). ACTIVATION OF ALCOHOLS TO NUCLEOPHILIC SUBSTITUTION. NTU > IRep. [Link]

Sources

Electron-donating/withdrawing effects in 2-Fluoro-5-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Electronic Effects in 2-Fluoro-5-methylbenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a key chemical intermediate whose utility in fine chemical synthesis and drug discovery is dictated by the nuanced electronic landscape of its substituted aromatic ring. This guide provides an in-depth analysis of the competing electron-donating and electron-withdrawing effects of the fluoro, methyl, and aldehyde substituents. We will dissect the inductive, resonance, and hyperconjugation effects, explain their collective influence on the molecule's reactivity, and provide practical experimental protocols for characterization. This document serves as a technical resource for scientists leveraging this versatile building block in complex organic synthesis.

Introduction: The Molecular Architecture and Its Significance

This compound is a substituted aromatic aldehyde that has gained prominence as a versatile intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty materials.[1] Its utility stems from the unique reactivity profile endowed by its three functional groups: a fluorine atom, a methyl group, and an aldehyde moiety. The strategic placement of these groups creates a complex interplay of electron-donating and electron-withdrawing effects, which modulates the electron density of the benzene ring and the electrophilicity of the carbonyl carbon. Understanding this electronic interplay is paramount for predicting reaction outcomes and designing rational synthetic routes. This guide will explore these effects from first principles, grounding the theory in practical applications and experimental validation.

Key Physicochemical Properties

A foundational understanding begins with the compound's basic properties.

PropertyValueSource
Molecular Formula C₈H₇FO[2]
Molecular Weight 138.14 g/mol [2]
Appearance Colorless to pale yellow liquid
CAS Number 93249-44-6[2]
Boiling Point ~87°C
Density ~1.14 g/mL at 25°C[3]

Deconstruction of Electronic Effects

The overall reactivity of this compound is not merely a sum of its parts but a result of the competition and synergy between its substituents. We will analyze each group's contribution.

The Aldehyde Group (-CHO): A Powerful Electron-Withdrawing Force

The benzaldehyde moiety is a classic and potent deactivating group. It withdraws electron density from the aromatic ring through two primary mechanisms:

  • Inductive Effect (-I): The oxygen atom is highly electronegative, pulling electron density away from the carbonyl carbon and, by extension, from the benzene ring through the sigma bond network.

  • Resonance Effect (-R): The carbonyl group can delocalize the ring's π-electrons onto the oxygen atom. This effect is most pronounced at the ortho and para positions, leaving the meta positions relatively less electron-deficient.

This strong electron withdrawal deactivates the ring towards electrophilic aromatic substitution and directs incoming electrophiles to the meta position relative to itself.

The Fluoro Group (-F): A Dichotomy of Effects

The fluorine substituent presents a classic case of competing electronic effects.[4]

  • Strong Inductive Withdrawal (-I): As the most electronegative element, fluorine exerts a powerful electron-withdrawing inductive effect, pulling electron density from the ring through the C-F sigma bond.[5][6] This effect, in isolation, deactivates the ring.

  • Weak Resonance Donation (+R): The lone pairs on the fluorine atom can be delocalized into the aromatic π-system.[5][6] This resonance effect donates electron density to the ring, specifically at the ortho and para positions.[4]

For fluorine and other halogens, the strong -I effect generally outweighs the +R effect, making the ring less reactive overall compared to benzene.[4] However, the resonance donation, while weaker, is sufficient to direct incoming electrophiles to the ortho and para positions.[4][6]

The Methyl Group (-CH₃): An Activating Contributor

The methyl group is generally considered an activating group, donating electron density to the ring.

  • Inductive Effect (+I): Alkyl groups are weakly electron-donating through the sigma bond framework, pushing electron density towards the more electronegative sp²-hybridized carbons of the benzene ring.[7]

  • Hyperconjugation (+R): This is a more significant stabilizing interaction where the electrons in the C-H sigma bonds of the methyl group overlap with the π-system of the aromatic ring.[8][9] This delocalization effectively donates electron density to the ring, particularly stabilizing carbocation intermediates formed during electrophilic attack at the ortho and para positions.[8][10]

The diagram below visualizes the individual electronic contributions of each substituent.

Caption: Individual electron-donating (+I, +R) and electron-withdrawing (-I, -R) effects of the substituents.

The Net Electronic Landscape and Predicted Reactivity

The combination of these effects creates a unique reactivity map on the aromatic ring.

  • Overall Ring Activation/Deactivation: The powerful deactivating effects of the aldehyde (-I, -R) and the fluoro group (-I) dominate the activating effects of the methyl group (+I, +R) and the weak resonance of fluorine (+R). Therefore, the ring is deactivated towards electrophilic aromatic substitution compared to toluene or even benzene.

  • Directing Effects for Electrophilic Aromatic Substitution (EAS):

    • The aldehyde group is a strong meta-director.

    • The fluoro group is an ortho, para-director.[4]

    • The methyl group is an ortho, para-director.[10]

    The positions ortho and para to the activating methyl group (C4 and C6) and the ortho and para positions to the fluoro group (C1 and C3) are electronically enriched. The positions ortho and para to the deactivating aldehyde group (C2 and C6) are strongly deactivated. The final substitution pattern will depend on the reaction conditions and the steric hindrance, but the position C4 is strongly activated by both the methyl (para) and fluoro (meta, but less deactivated) groups and is sterically accessible. Position C6 is activated by the methyl group (ortho) but deactivated by the aldehyde (ortho). Therefore, electrophilic attack is most likely to occur at position C4 .

  • Reactivity of the Aldehyde Carbonyl: The electron-withdrawing fluoro group ortho to the aldehyde will increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack than benzaldehyde itself. Conversely, the electron-donating methyl group para to the aldehyde slightly reduces this effect. The net result is a highly reactive aldehyde group, a desirable trait for synthetic transformations.

The following diagram illustrates the net result of these competing effects on the aromatic ring.

Caption: A simplified map of the net electronic effects and predicted sites of reactivity.

Applications in Drug Discovery and Fine Chemicals

The distinct electronic properties of this compound make it a valuable precursor.

  • Pharmaceutical Synthesis: The incorporation of a fluorine atom into a drug candidate can enhance metabolic stability, binding affinity, and bioavailability. This molecule provides a scaffold where the fluorine is already in place. The reactive aldehyde allows for the construction of more complex molecular architectures, such as heterocycles, which are common motifs in active pharmaceutical ingredients (APIs).

  • Fine & Specialty Chemicals: The aldehyde group is a versatile functional handle for reactions like condensations, oxidations, and reductions, making the molecule a key building block for agrochemicals and materials science. Its derivatives can be used in cross-coupling reactions (e.g., Suzuki, Sonogashira) to form complex carbon-carbon bonds.

Experimental Protocol: Characterization via NMR Spectroscopy

To experimentally validate the electronic environment, ¹³C NMR spectroscopy is a powerful tool. The chemical shifts of the aromatic carbons directly reflect the electron density at each position.

Objective: To acquire a ¹³C NMR spectrum of this compound and assign the chemical shifts of the aromatic carbons based on the predicted electronic effects.

Materials:

  • This compound (≥99.0% purity)

  • Deuterated chloroform (CDCl₃) with 0.03% TMS

  • 5 mm NMR tubes

  • NMR Spectrometer (e.g., 400 MHz or higher)

Methodology:

  • Sample Preparation: Accurately weigh approximately 20-30 mg of this compound directly into a clean, dry NMR tube.

  • Add approximately 0.6 mL of CDCl₃ to the NMR tube.

  • Cap the tube and gently invert several times to ensure the sample is fully dissolved and the solution is homogeneous.

  • Instrument Setup:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the CDCl₃.

    • Shim the magnetic field to achieve optimal resolution.

  • Data Acquisition:

    • Acquire a standard proton-decoupled ¹³C NMR spectrum.

    • Typical parameters: spectral width of ~250 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds. A sufficient number of scans (e.g., 1024 or more) should be collected to achieve a good signal-to-noise ratio.

  • Data Processing:

    • Apply Fourier transformation to the acquired FID.

    • Phase the resulting spectrum.

    • Calibrate the chemical shift axis by setting the CDCl₃ triplet to 77.16 ppm.

    • Integrate peaks (note: ¹³C integration is not typically quantitative without specific experimental setup).

  • Spectral Analysis and Prediction:

    • C1 (CHO-bearing): Expected to be significantly downfield due to direct attachment to the electron-withdrawing aldehyde.

    • C2 (F-bearing): Expected to be very downfield due to the strong -I effect of fluorine and will show a large one-bond C-F coupling constant.

    • C5 (CH₃-bearing): Chemical shift will be influenced by the +I effect of the methyl group.

    • C4: Expected to be the most upfield (lowest ppm) of the C-H aromatic carbons due to the +R effects of the para-methyl and the shielding nature of a meta-fluoro group.

    • C3 & C6: Their shifts will reflect the combined deactivating effects of the adjacent substituents.

The workflow for this experimental validation is depicted below.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis prep1 Weigh Sample (20-30 mg) prep2 Dissolve in CDCl₃ (~0.6 mL) prep1->prep2 acq1 Lock & Shim Spectrometer prep2->acq1 acq2 Acquire ¹³C Spectrum (Proton Decoupled) acq1->acq2 proc1 Fourier Transform & Phasing acq2->proc1 proc2 Calibrate Spectrum (CDCl₃ at 77.16 ppm) proc1->proc2 proc3 Assign Peaks based on Electronic Effects proc2->proc3 result Validated Electronic Structure Map proc3->result

Caption: Experimental workflow for the characterization of electronic effects using ¹³C NMR.

Conclusion

The reactivity and synthetic utility of this compound are governed by a sophisticated interplay of competing electronic effects. The strong electron-withdrawing nature of the aldehyde and fluoro groups deactivates the aromatic ring overall, while the electron-donating methyl group, in concert with the directing ability of the fluoro group, activates specific positions for electrophilic attack. Furthermore, the substituents modulate the reactivity of the aldehyde carbonyl group, enhancing its susceptibility to nucleophilic addition. A thorough understanding of these principles, validated through spectroscopic methods, is essential for researchers in organic synthesis and drug development to effectively harness the potential of this versatile chemical intermediate.

References

  • Competing resonance and inductive effects in a substituted benzene . (2013). Stack Exchange. [Link]

  • Mastering Fine Chemical Synthesis: The Versatility of this compound . (2026). NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Chemistry - Methyl Group Activating the Benzene Ring . (2013). The Student Room. [Link]

  • The Role of 2-Fluoro-5-Methoxybenzaldehyde in Modern Drug Discovery . (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Role of Inductive and Hyperconjugative Effects in Aromatic Substitution of the Substituted Benzenes . (2024). Sarthaks eConnect. [Link]

  • Electrophilic Aromatic Substitution AR5. Directing Effects . (n.d.). College of Saint Benedict & Saint John's University. [Link]

  • Ortho-para directors III . (n.d.). Khan Academy. [Link]

  • Grids to Illustrate Induction and Resonance Effects: Electrophilic Aromatic Substitution . (2020). Journal of Chemical Education. [Link]

  • Nuanced behavior of fluorine: Why does it act differently with benzene compared to its general properties? . (2025). Stack Exchange. [Link]

  • Does the hyper-conjugation effect take place in a Benzene ring? . (2015). Quora. [Link]

  • Alkyl groups in organic molecules are NOT inductively electron-releasing . (2024). Royal Society of Chemistry. [Link]

  • Substituent Effects . (n.d.). LibreTexts Chemistry. [Link]

  • This compound . (n.d.). PubChem. [Link]

  • Unlocking Molecular Complexity: The Power of 5-Fluoro-2-methylbenzaldehyde in Advanced Organic Synthesis . (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Electron-Withdrawing Substituents Decrease the Electrophilicity of the Carbonyl Carbon . (2025). ResearchGate. [Link]

  • This compound - Optional[Raman] - Spectrum . (n.d.). SpectraBase. [Link]

  • Reactions using benzaldehyde with electron withdrawing groups and various alcohols . (n.d.). ResearchGate. [Link]

  • Preparation method of 2-fluoro-5-bromobenzaldehyde. (2016).
  • Recent Developments in the Catalytic Enantioselective Sakurai Reaction . (n.d.). MDPI. [Link]

  • Influence of para-substituted benzaldehyde derivatives with different push/pull electron strength groups on the conformation of human serum albumin and toxicological effects in zebrafish . (2024). PubMed. [Link]

  • Exploring 4-Fluoro-2-Methylbenzaldehyde: Properties and Applications . (n.d.). Autech Industry Co., Limited. [Link]

  • Synthesis of 2-fluoro-5-nitrobenzaldehyde . (n.d.). PrepChem.com. [Link]

  • Investigation of Spectroscopic And Electronic Properties of Some Schiff Basesderived From 2-Hydroxy-3-Methoxy-5-Nitrobenzaldehyde By Dft Method . (n.d.). WSEAS. [Link]

  • 5-Fluoro-2-hydroxy-3-methylbenzaldehyde . (n.d.). MySkinRecipes. [Link]

  • 2-Fluoro-5-hydroxybenzaldehyde . (n.d.). PubChem. [Link]

  • Discovery of 5′-Substituted 5-Fluoro-2′-deoxyuridine Monophosphate Analogs: A Novel Class of Thymidylate Synthase Inhibitors . (n.d.). National Institutes of Health. [Link]

Sources

A Comprehensive Safety Guide to 2-Fluoro-5-methylbenzaldehyde for Advanced Research Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-Fluoro-5-methylbenzaldehyde is a key building block in modern organic synthesis, valued for its specific reactivity in the development of complex molecules for pharmaceuticals and agrochemicals. Its utility, however, is paired with significant potential hazards that demand a thorough understanding and rigorous adherence to safety protocols. This guide provides an in-depth analysis of the hazards associated with this compound, offering detailed safety precautions, exposure controls, and emergency procedures tailored for researchers, scientists, and drug development professionals. By explaining the causality behind each safety recommendation, this document aims to foster a culture of safety and ensure the well-being of laboratory personnel.

Hazard Identification and Risk Assessment

A foundational principle of laboratory safety is a comprehensive understanding of the materials in use. This compound (CAS No. 93249-44-6) is classified as a hazardous substance requiring careful management.[1][2] The primary risks are associated with its corrosive and irritant properties.

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents several hazards. A significant percentage of notifications to the European Chemicals Agency (ECHA) classify it under Skin Corrosion/Irritation, Category 1B, with the hazard statement H314: "Causes severe skin burns and eye damage".[2][3] Other classifications highlight its potential to cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[1][4]

Table 1: GHS Hazard Classification for this compound

Hazard ClassHazard CategoryPictogramSignal WordHazard Statement
Skin Corrosion/Irritation1BDangerH314: Causes severe skin burns and eye damage[2][3]
Skin Corrosion/Irritation2WarningH315: Causes skin irritation[1][4]
Serious Eye Damage/Eye Irritation2WarningH319: Causes serious eye irritation[1][4]
Specific Target Organ Toxicity (Single Exposure)3WarningH335: May cause respiratory irritation[1][4]

Note: Classifications may vary slightly between suppliers depending on impurities and other factors.

The causality behind these classifications lies in the chemical's reactivity. The aldehyde functional group, combined with the electronic effects of the fluorine atom on the benzene ring, makes the molecule reactive towards biological nucleophiles, such as proteins and other macromolecules found in skin and mucous membranes. This reactivity can lead to rapid tissue damage upon contact. Therefore, a thorough risk assessment must be conducted before any new experimental protocol involving this reagent is initiated.

Physicochemical Properties and Their Impact on Safety

Understanding the physical and chemical properties of a substance is critical for designing safe handling procedures. This compound is typically a light yellow or colorless liquid.[3] Its properties dictate specific storage and handling requirements.

Table 2: Key Physicochemical Properties of this compound

PropertyValueSafety Implication
Molecular FormulaC₈H₇FO-
Molecular Weight138.14 g/mol [1][2]Standard for molar calculations.
Boiling Point198.2°C at 760 mmHg[3]Low volatility at room temperature, but vapor pressure increases with heating.
Flash Point80.0°C (176°F)[3]Classified as a combustible liquid. Requires storage away from ignition sources.[5]
Density1.1 g/cm³[3]Heavier than water.
AppearanceLight yellow or colorless liquid[3]Allows for visual inspection of purity and degradation.

The flash point of 80.0°C indicates that this material is a combustible liquid.[3][5] While not classified as flammable, its vapors can form explosive mixtures with air if heated above this temperature.[6] Therefore, it is imperative to avoid heating the substance in open systems and to keep it away from open flames, hot surfaces, and sparks.[5][7]

Exposure Control and Personal Protective Equipment (PPE)

Controlling exposure is the most effective way to mitigate the risks associated with hazardous chemicals. This is achieved through a combination of engineering controls, administrative controls, and Personal Protective Equipment (PPE), often referred to as the "Hierarchy of Controls."

HierarchyOfControls cluster_controls Hierarchy of Controls (Most to Least Effective) Elimination Elimination (Physically remove the hazard) Substitution Substitution (Replace the hazard) Engineering Engineering Controls (Isolate people from the hazard) e.g., Fume Hood Administrative Administrative Controls (Change the way people work) e.g., SOPs, Training PPE Personal Protective Equipment (PPE) (Protect the worker with PPE) e.g., Gloves, Goggles

Caption: Hierarchy of Controls for chemical safety.

3.1. Engineering Controls

The primary engineering control for handling this compound is a certified chemical fume hood.[8] A fume hood provides adequate ventilation to prevent the accumulation of vapors and protects the user from splashes and aerosols. All manipulations of this chemical, including weighing, transferring, and use in reactions, should be performed within a fume hood.[8] Additionally, safety showers and eyewash stations must be readily accessible and tested regularly.[5][9]

3.2. Personal Protective Equipment (PPE)

When engineering and administrative controls cannot eliminate all risks, PPE is the last line of defense. The selection of appropriate PPE is crucial.

  • Hand Protection: Chemical-resistant gloves are mandatory. Given the corrosive nature of the compound, gloves made of materials like nitrile rubber, neoprene, or butyl rubber should be used.[10] Always inspect gloves for tears or punctures before use and practice proper glove removal techniques to avoid skin contact.[11] Contaminated gloves should be disposed of as hazardous waste.[11][12]

  • Eye and Face Protection: Chemical safety goggles are required at all times.[13] Due to the severe eye damage risk, a face shield worn over safety goggles is strongly recommended, especially when handling larger quantities or when there is a significant splash hazard.[13]

  • Skin and Body Protection: A flame-resistant lab coat, long pants, and closed-toe shoes are required.[12] For tasks with a higher risk of splashing, a chemical-resistant apron or coveralls should be worn.[10][14]

  • Respiratory Protection: If engineering controls are insufficient to maintain exposure below acceptable limits, or during a large spill, respiratory protection is necessary. A NIOSH-approved respirator with an organic vapor cartridge is recommended.[5] Respirator use requires proper training and fit-testing as part of a comprehensive respiratory protection program.

Safe Handling and Storage Protocols

Adherence to strict protocols for handling and storage is essential for preventing accidents.

4.1. Handling

  • Work Area: Designate a specific area within a fume hood for handling this compound.

  • Avoid Contact: Prevent all contact with skin, eyes, and clothing.[7] Do not breathe vapors or mists.[5]

  • Dispensing: Use non-sparking tools and equipment to prevent ignition.[3][6] When transferring, ground containers to prevent static discharge, which can ignite combustible vapors.[7]

  • Hygiene: Wash hands thoroughly with soap and water after handling the chemical and before leaving the laboratory.[5][9] Do not eat, drink, or smoke in areas where chemicals are handled.[7][9]

4.2. Storage

  • Container: Keep the container tightly closed in a dry, cool, and well-ventilated area.[5][7]

  • Conditions: Store at room temperature, away from heat, sparks, open flames, and other ignition sources.[3][7]

  • Incompatibilities: Store separately from strong oxidizing agents, as mixing can result in a vigorous or explosive reaction.[10]

  • Labeling: Ensure all containers are clearly and accurately labeled with the chemical name and associated hazards.

Emergency Procedures

In the event of an emergency, a swift and informed response is critical. All personnel must be familiar with these procedures before working with the chemical.

EmergencyResponse cluster_assessment Initial Assessment cluster_actions Response Actions Start Chemical Incident Assess Assess Situation Spill or Release Personal Exposure Fire Start->Assess SpillResponse Spill Response 1. Evacuate area 2. Alert others 3. Don PPE 4. Contain with absorbent material 5. Collect and dispose as waste Assess:spill->SpillResponse ExposureResponse Personal Exposure Response Skin/Eye Contact 1. Use safety shower/eyewash for 15 min 2. Remove contaminated clothing 3. Seek medical attention Inhalation 1. Move to fresh air 2. Seek medical attention Assess:exposure->ExposureResponse FireResponse Fire Response 1. Activate alarm 2. Evacuate 3. If small, use CO₂, dry chemical, or foam extinguisher 4. Do not use water jet Assess:fire->FireResponse Notify Notify Supervisor & Emergency Services (911) SpillResponse->Notify ExposureResponse->Notify FireResponse->Notify

Caption: Emergency response workflow for incidents involving this compound.

5.1. Personal Exposure

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes.[15] Seek immediate medical attention.[6]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open to ensure thorough rinsing.[15][16] Remove contact lenses if present and easy to do so.[5] Seek immediate medical attention.[15]

  • Inhalation: Move the person to fresh air.[5] If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[1][6]

  • Ingestion: Do NOT induce vomiting.[3] Rinse the mouth with water and drink plenty of water.[5] Never give anything by mouth to an unconscious person.[6] Seek immediate medical attention.

5.2. Spills and Leaks

For minor spills, absorb the material with an inert, non-combustible absorbent such as sand or vermiculite.[6][7] Collect the absorbed material into a suitable, labeled container for hazardous waste disposal.[7] For major spills, evacuate the area immediately and contact your institution's emergency response team.[16]

5.3. Fire

In case of fire, use carbon dioxide, dry chemical powder, or alcohol-resistant foam as extinguishing media.[5][6] Do not use a direct water jet, as it may spread the fire. Water spray can be used to cool fire-exposed containers.[6][7] Firefighters should wear full protective gear and self-contained breathing apparatus (SCBA).[7]

Waste Disposal

Chemical waste must be managed responsibly to protect both human health and the environment.

  • Classification: this compound and materials contaminated with it should be treated as hazardous waste.

  • Collection: Collect waste in clearly labeled, sealed containers. Do not mix with other waste streams unless compatibility is confirmed.

  • Disposal: All waste disposal must be conducted through a licensed professional waste disposal service and in accordance with all local, state, and federal regulations.[5][10][11] Do not dispose of this chemical down the drain.[11]

Conclusion

This compound is an invaluable reagent in synthetic chemistry, but its hazardous properties necessitate a high level of caution and preparedness. By understanding its specific risks, implementing robust engineering controls, consistently using appropriate PPE, and adhering to established safe handling and emergency procedures, researchers can mitigate the potential for harm. A proactive and informed approach to safety is paramount to protecting the health and well-being of all laboratory personnel.

References

  • Mastering Fine Chemical Synthesis: The Versatility of this compound. (2026-01-08). NINGBO INNO PHARMCHEM CO.,LTD.
  • MSDS of this compound. (2013-09-11). Capot Chemical Co., Ltd.
  • SAFETY DATA SHEET - 5-Fluoro-2-methylbenzaldehyde. (2024-03-31). Fisher Scientific.
  • This compound | C8H7FO | CID 3277823. PubChem.
  • Personal Protection Equipment (PPE). RI DEM ERP.
  • SAFETY DATA SHEET - Benzaldehyde. (2025-11-06). Sigma-Aldrich.
  • Personal Protective Equipment (PPE). CHEMM.
  • SAFETY DATA SHEET - Benzaldehyde. (2023-10-04). Fisher Scientific.
  • SAFETY DATA SHEET - 2-Fluoro-5-nitrobenzaldehyde. (2009-10-02). Fisher Scientific.
  • SAFETY DATA SHEET - 4-Methylbenzaldehyde. (2024-05-16). MilliporeSigma.
  • Recommended PPE to handle chemicals. Bernardo Ecenarro.
  • 5-Fluoro-2-methylbenzaldehyde 96%. Sigma-Aldrich.
  • This compound. Shanghai Medfine Bio-pharma via ECHEMI.
  • material safety data sheet - 2-Fluoro-4-methylbenzaldehyde. (2013-09-11). Capot Chemical.
  • Hazardous Chemical Exposures. Princeton University Environmental Health and Safety.
  • Personal Protective Equipment. University of Iowa Environmental Health & Safety Services.
  • What to do in a chemical emergency. (2024-10-10). GOV.UK.
  • Unlocking Molecular Complexity: The Power of 5-Fluoro-2-methylbenzaldehyde in Advanced Organic Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.
  • Emergency Procedures for Incidents Involving Chemicals. University of Kentucky Research Safety.
  • SAFETY DATA SHEET - 2-Fluoro-4-methylbenzaldehyde. (2025-12-25). Fisher Scientific.
  • Chemical Emergency Preparedness. American Red Cross.
  • BENZALDEHYDE. Techno PharmChem.
  • 2-Hydroxy-5-methylbenzaldehyde. Santa Cruz Biotechnology.
  • 2-Methylbenzaldehyde. Apollo Scientific.
  • 2-Fluoro-5-hydroxybenzaldehyde | C7H5FO2 | CID 587247. PubChem.

Sources

An In-Depth Technical Guide to 2-Fluoro-5-methylbenzaldehyde: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

An Essential Building Block in Modern Chemistry

Introduction

2-Fluoro-5-methylbenzaldehyde is a substituted aromatic aldehyde that has emerged as a crucial intermediate in the synthesis of complex organic molecules. Its unique structural features, including a fluorine atom, a methyl group, and a reactive aldehyde moiety on a benzene ring, make it a valuable component in the development of pharmaceuticals, agrochemicals, and specialty materials. The strategic placement of the fluorine atom and the methyl group influences the electronic properties and reactivity of the molecule, offering chemists a versatile tool for creating tailored molecular architectures.

This technical guide provides a comprehensive overview of this compound, from its physical and chemical properties to a detailed exploration of its synthesis and diverse applications.

Physicochemical Properties

This compound is typically a light yellow or colorless liquid under standard conditions. Key physicochemical data are summarized in the table below.

PropertyValue
CAS Number 93249-44-6[1]
Molecular Formula C₈H₇FO[1]
Molecular Weight 138.14 g/mol [1]
Boiling Point 198.2 °C at 760 mmHg
Flash Point 80.0 ± 10.7 °C
Density 1.1 ± 0.1 g/cm³
Appearance Light yellow or colorless liquid

The Landscape of Synthesis: A Multi-faceted Approach

While the definitive first synthesis of this compound is not prominently documented in readily available literature, its synthesis can be achieved through several established methodologies in organic chemistry. The primary precursor for many of these routes is 4-fluorotoluene. The challenge lies in the regioselective introduction of the formyl group at the position ortho to the fluorine atom.

Ortho-Lithiation Followed by Formylation

A powerful and regioselective method for the synthesis of this compound is the directed ortho-lithiation of 4-fluorotoluene, followed by quenching with a formylating agent.[2]

Reaction Principle: The fluorine atom in 4-fluorotoluene can act as a directing group, facilitating the deprotonation of the adjacent ortho-position by a strong organolithium base, such as n-butyllithium (n-BuLi) or s-butyllithium (s-BuLi), often in the presence of a chelating agent like tetramethylethylenediamine (TMEDA). The resulting aryllithium intermediate is then reacted with an electrophilic formylating agent, such as N,N-dimethylformamide (DMF), to introduce the aldehyde functionality.

Experimental Protocol: A Representative Procedure

  • Step 1: Lithiation

    • To a solution of 4-fluorotoluene in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen) and cooled to -78 °C, a solution of n-butyllithium in hexanes is added dropwise.

    • The reaction mixture is stirred at this low temperature for a defined period to ensure complete formation of the ortho-lithiated species.

  • Step 2: Formylation

    • N,N-dimethylformamide (DMF) is then added slowly to the reaction mixture, maintaining the low temperature.

    • The reaction is allowed to proceed for a further period before being quenched by the addition of a saturated aqueous solution of ammonium chloride.

  • Step 3: Work-up and Purification

    • The mixture is allowed to warm to room temperature, and the organic layer is separated.

    • The aqueous layer is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate).

    • The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.

    • The crude product is then purified by a suitable method, such as vacuum distillation or column chromatography, to yield pure this compound.

Sources

A Comprehensive Technical Guide to the Thermochemical Properties of 2-Fluoro-5-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for determining the thermochemical properties of 2-Fluoro-5-methylbenzaldehyde, a key building block in medicinal chemistry and materials science. Recognizing the current scarcity of published experimental data for this specific compound, this document serves as a roadmap for researchers, scientists, and drug development professionals. It details both state-of-the-art experimental techniques and robust computational methodologies for establishing critical thermochemical parameters, including enthalpy of formation, heat capacity, and bond dissociation energies. By synthesizing procedural causality with theoretical underpinnings, this guide empowers research teams to generate the high-quality data necessary for predictive modeling, process optimization, and rational drug design.

Introduction: The Significance of Fluorinated Benzaldehydes

Fluorinated aromatic compounds, particularly benzaldehyde derivatives, are of paramount importance in modern drug discovery. The strategic incorporation of fluorine atoms into a molecule can profoundly influence its physicochemical and pharmacokinetic properties.[1][2] These modifications can lead to enhanced metabolic stability by blocking sites susceptible to oxidative metabolism, increased binding affinity to target proteins through unique electronic interactions, and improved membrane permeability, which affects a drug's bioavailability.[3][4] this compound, with its aldehyde functionality and specific substitution pattern, represents a versatile scaffold for synthesizing a wide array of pharmaceutical candidates.

A thorough understanding of a compound's thermochemical properties is fundamental to its development.[[“]] These properties govern the molecule's intrinsic stability, its reactivity in synthetic transformations, and the energetic forces that drive its interaction with biological targets.[[“]][7][8] For instance, the enthalpy of formation (ΔfH°) provides a measure of a molecule's energetic stability, while bond dissociation energies (BDEs) can offer insights into potential metabolic pathways.[9] Vapor pressure and heat capacity are critical for formulation, purification, and ensuring the stability of the final drug product.[10]

Given the lack of publicly available thermochemical data for this compound, this guide outlines a cohesive, dual-pronged approach, combining experimental measurements and computational chemistry, to reliably determine these essential parameters.

Experimental Determination of Thermochemical Properties

Experimental measurements provide the benchmark for thermochemical data. The following section details the primary techniques for determining the standard enthalpy of formation, enthalpy of sublimation, and heat capacity.

Standard Enthalpy of Formation (ΔfH°)

The standard enthalpy of formation in the condensed phase is most accurately determined using combustion calorimetry . This technique measures the heat released when a compound is completely combusted in a controlled oxygen environment.

Principle of Combustion Calorimetry: A precisely weighed sample of this compound is combusted in a high-pressure oxygen atmosphere within a device known as a bomb calorimeter. The heat evolved during this exothermic reaction is absorbed by the surrounding water bath, and the resulting temperature change is meticulously measured. From this, the energy of combustion (ΔcH°) is calculated. The standard enthalpy of formation is then derived using Hess's Law, as shown in the equation below for a C₈H₇FO compound:

ΔfH°(C₈H₇FO, cr) = 8 * ΔfH°(CO₂, g) + 3.5 * ΔfH°(H₂O, l) + ΔfH°(HF, aq) - ΔcH°(C₈H₇FO, cr)

Experimental Protocol: Static Bomb Combustion Calorimetry

  • Sample Preparation: A pellet of approximately 0.5-1.0 g of high-purity this compound is prepared. The exact mass is recorded to a precision of ±0.01 mg.

  • Calorimeter Calibration: The energy equivalent of the calorimeter is determined by combusting a certified standard, typically benzoic acid, under identical conditions.[11]

  • Bomb Setup: The sample pellet is placed in a quartz crucible. A small amount of water (typically 1 mL) is added to the bottom of the bomb to ensure that the combustion products (like HF) are formed in their standard aqueous states. The bomb is then sealed and pressurized with high-purity oxygen to approximately 30 atm.

  • Combustion: The bomb is submerged in the calorimeter's water bath. Once thermal equilibrium is reached, the sample is ignited via a cotton fuse wire. The temperature of the water bath is recorded at regular intervals before, during, and after combustion until thermal equilibrium is re-established.

  • Analysis: The raw temperature data is corrected for heat exchange with the surroundings to determine the precise temperature rise. The energy of combustion is calculated using the calorimeter's energy equivalent.

  • Product Analysis: The contents of the bomb are analyzed to confirm complete combustion and to quantify the amounts of nitric acid (from residual N₂) and hydrofluoric acid formed. Corrections are applied for these side reactions to obtain the standard energy of combustion.

Enthalpy of Sublimation (ΔsubH°)

To determine the gas-phase enthalpy of formation, which is crucial for computational comparisons and understanding molecular properties, the enthalpy of sublimation must be measured. The Knudsen effusion method is a reliable technique for solids with low vapor pressure.[12][13]

Principle of the Knudsen Effusion Method: The method is based on measuring the rate of mass loss of a substance effusing through a small orifice from a heated cell into a high-vacuum environment.[14][15] The vapor pressure (P) can be calculated from the rate of mass loss ( dm/dt ) using the Knudsen equation. By measuring the vapor pressure at various temperatures, the enthalpy of sublimation can be determined from the slope of a ln(P) versus 1/T plot, according to the Clausius-Clapeyron equation.[16]

Experimental Protocol: Knudsen Effusion

  • Cell Preparation: A small amount of this compound (10-50 mg) is placed into a Knudsen cell, which is an isothermal container with a small, well-defined orifice (typically 0.1-1.0 mm in diameter).

  • System Setup: The cell is placed in a high-vacuum chamber (pressure < 10⁻⁵ Pa) and heated to a precise, stable temperature.

  • Mass Loss Measurement: The rate of mass loss is measured over time. This can be done by weighing the cell before and after a set period or by using a highly sensitive in-situ microbalance.

  • Temperature Variation: The experiment is repeated at several different temperatures, typically over a range of 20-40 K.

  • Data Analysis: The vapor pressure is calculated for each temperature. A plot of ln(P) versus 1/T is generated. The enthalpy of sublimation is calculated from the slope of this plot (slope = -ΔsubH°/R, where R is the gas constant).

G cluster_0 Knudsen Effusion Apparatus VacuumChamber High-Vacuum Chamber (< 10⁻⁵ Pa) KnudsenCell Knudsen Cell (Isothermal) Heater Heating Element KnudsenCell->Heater T Control Microbalance Microbalance KnudsenCell->Microbalance Mass Loss (dm/dt) Orifice Sample Sample (this compound) Orifice->VacuumChamber Effusion

Caption: Diagram of a Knudsen Effusion setup for vapor pressure measurement.

Heat Capacity (Cp)

Differential Scanning Calorimetry (DSC) is a rapid and accurate method for determining the heat capacity of thermally stable solids and liquids.[17][18]

Principle of DSC: DSC measures the difference in heat flow required to increase the temperature of a sample and an inert reference as a function of temperature.[19] This difference in heat flow is directly proportional to the sample's heat capacity.

Experimental Protocol: DSC for Heat Capacity

  • Calibration: The DSC instrument is calibrated for temperature and enthalpy using certified standards like indium.

  • Baseline Run: An empty sample pan and an empty reference pan are run through the desired temperature program (e.g., -50°C to 100°C at a heating rate of 10-20 K/min) to establish a baseline heat flow.

  • Standard Run: A sapphire standard of known mass and heat capacity is placed in the sample pan, and the temperature program is repeated.

  • Sample Run: The sapphire is replaced with a precisely weighed sample of this compound (5-15 mg), and the temperature program is run a final time.[17]

  • Calculation: The heat capacity of the sample at a given temperature (Cp,s) is calculated using the following equation: Cp,s = (DSCs / DSCstd) * (m_std / m_s) * Cp,std where DSCs and DSCstd are the heat flow differences from the baseline for the sample and standard, m_s and m_std are their masses, and Cp,std is the known heat capacity of the sapphire standard.

G Start Start Calibrate Calibrate DSC with Indium Standard Start->Calibrate Run_Baseline Run 1: Empty Pans (Establish Baseline) Calibrate->Run_Baseline Run_Standard Run 2: Sapphire Standard (Known Cp) Run_Baseline->Run_Standard Run_Sample Run 3: Sample (this compound) Run_Standard->Run_Sample Calculate Calculate Cp of Sample vs. Temperature Run_Sample->Calculate End End Calculate->End

Caption: Workflow for determining heat capacity using DSC.

Computational Prediction of Thermochemical Properties

Computational quantum chemistry provides a powerful, complementary approach to experimentation. It is particularly useful for estimating properties that are difficult to measure and for providing insight into molecular structure and reactivity.

Computational Workflow

The reliable calculation of thermochemical properties follows a multi-step process designed to achieve high accuracy.

G Start Initial Structure of This compound Opt_Freq Geometry Optimization & Frequency Calculation (e.g., B3LYP/6-311+G(d,p)) Start->Opt_Freq Confirm_Min Confirm True Minimum (No Imaginary Frequencies) Opt_Freq->Confirm_Min Thermo_Corr Calculate Thermal Corrections (ZPE, H_trans, H_rot, H_vib) Opt_Freq->Thermo_Corr Confirm_Min->Opt_Freq No, Re-optimize Single_Point High-Accuracy Single Point Energy Calculation (e.g., G4 Theory) Confirm_Min->Single_Point Yes Calc_Enthalpy Calculate Gas-Phase Enthalpy of Formation (ΔfH°) Single_Point->Calc_Enthalpy Thermo_Corr->Calc_Enthalpy End Final Thermochemical Data Calc_Enthalpy->End

Caption: A standard workflow for high-accuracy computational thermochemistry.

Standard Enthalpy of Formation (ΔfH°)

High-accuracy composite methods, such as the Gaussian-4 (G4) theory, are recommended for calculating gas-phase enthalpies of formation.[20][21] These methods approximate a very high-level calculation through a series of smaller, additive calculations, achieving chemical accuracy (typically within ~1 kcal/mol).[22] The calculation relies on an atomization or isodesmic reaction approach.

Atomization Method: The enthalpy of formation is calculated by subtracting the sum of the computed enthalpies of the constituent atoms from the computed enthalpy of the molecule.[23]

ΔfH°(molecule) = E_total(molecule) + ZPE - Σ[E_total(atoms)] + Σ[ΔfH°(atoms, exp)]

Isodesmic Reaction Method: A more robust approach involves constructing a hypothetical reaction where the number and types of bonds on both the reactant and product sides are conserved.[24][25] This allows for significant cancellation of systematic errors in the calculation. For this compound, a suitable isodesmic reaction would be:

C₆H₄(F)(CH₃)CHO + C₆H₆ → C₆H₅CHO + C₆H₅F + C₆H₅CH₃

The enthalpy of reaction (ΔrH°) is calculated from the computed energies of all species. The unknown enthalpy of formation can then be determined if the experimental enthalpies of formation for the other three molecules (benzene, benzaldehyde, fluorobenzene, toluene) are known.

Bond Dissociation Energies (BDEs)

BDEs are crucial for predicting the stability of a molecule against radical-initiated degradation, a key step in many metabolic processes. The BDE for a specific bond (e.g., a C-H bond on the methyl group) is the enthalpy change associated with its homolytic cleavage.[9]

Computational Protocol for BDE:

  • Optimize Parent Molecule: Perform a geometry optimization and frequency calculation for this compound to obtain its enthalpy, H(molecule).

  • Optimize Radical Fragments: Break the bond of interest (e.g., a C-H bond of the methyl group) to form two radical fragments (in this case, a 2-fluoro-5-formylbenzyl radical and a hydrogen atom).

  • Calculate Fragment Enthalpies: Perform separate geometry optimization and frequency calculations for each radical fragment to obtain their enthalpies, H(radical_1) and H(radical_2).

  • Calculate BDE: The BDE is the difference between the sum of the fragment enthalpies and the parent molecule's enthalpy.[26][27][28]

BDE = [H(radical_1) + H(radical_2)] - H(molecule)

G Molecule This compound H(molecule) Radicals 2-Fluoro-5-formylbenzyl Radical H(radical_1) Hydrogen Atom H(radical_2) Molecule:f0->Radicals:f0  Homolytic Cleavage (BDE)

Caption: Homolytic cleavage for calculating the methyl C-H Bond Dissociation Energy.

Data Synthesis and Application in Drug Development

The synergy between experimental and computational data provides a validated and comprehensive thermochemical profile of this compound.

Table 1: Summary of Key Thermochemical Properties to be Determined

PropertySymbolExperimental MethodComputational MethodApplication in Drug Development
Standard Enthalpy of Formation (gas)ΔfH°(g)Combustion Calorimetry + Knudsen EffusionG4 Theory (Isodesmic)Assesses thermodynamic stability, reaction energetics.
Heat Capacity (solid)Cp(s)Differential Scanning Calorimetry (DSC)N/A (Solid State)Process safety, formulation, stability studies.
Enthalpy of SublimationΔsubH°Knudsen EffusionN/APurification design, vapor pressure estimation.
C-H Bond Dissociation Energy (methyl)BDE(C-H)(Difficult Experimentally)DFT (e.g., B3LYP)Predicts susceptibility to oxidative metabolism.[3][29]
C-H Bond Dissociation Energy (formyl)BDE(C-H)(Difficult Experimentally)DFT (e.g., B3LYP)Assesses chemical reactivity and stability of the aldehyde group.

This data is instrumental in several key areas of drug development:

  • Lead Optimization: A molecule with high thermodynamic stability (a more negative ΔfH°) is generally preferred. Understanding the thermodynamics of ligand-target binding, where enthalpy and entropy contributions are key, allows for more rational design of potent and selective drugs.[[“]][[“]][8]

  • Metabolic Stability Prediction: The C-F bond is significantly stronger than a C-H bond, contributing to the metabolic stability of fluorinated drugs.[2] By calculating the BDEs of various C-H bonds in the molecule, researchers can identify the most likely sites of initial oxidative metabolism by cytochrome P450 enzymes and design modifications to block these "metabolic soft spots."

  • Process Chemistry and Formulation: Data on heat capacity, vapor pressure, and enthalpies of phase change are critical for designing safe and efficient scale-up, purification (e.g., sublimation), and formulation processes.[10]

Conclusion

While direct thermochemical data for this compound is not currently available in the public domain, a robust and reliable dataset can be generated through a synergistic application of established experimental and computational techniques. Combustion calorimetry, Knudsen effusion, and differential scanning calorimetry provide the benchmark experimental values for enthalpy of formation, enthalpy of sublimation, and heat capacity. In parallel, high-accuracy computational methods like G4 theory and DFT can rapidly and accurately predict gas-phase enthalpies and bond dissociation energies, offering profound insights into molecular stability and reactivity. The protocols and frameworks outlined in this guide provide a clear path for researchers to obtain the critical thermochemical data needed to accelerate the development of novel therapeutics and materials derived from this versatile fluorinated building block.

References

  • Surface Measurement Systems. (n.d.). Vapor Pressure Measurements Knudsen Effusion Method. DVS Application Note XX. [Link]

  • Yu, D., Rauk, A., & Armstrong, D. A. (1995). Density Functional Theory (DFT) Study of Enthalpy of Formation. 1. Consistency of DFT Energies and Atom Equivalents for Converting DFT Energies to Enthalpies of Formation. Journal of the American Chemical Society, 117(6), 1789–1796.
  • Zajac, M. P., & Słoczyński, J. (2022). Fluorine in drug discovery: Role, design and case studies. European Journal of Medicinal Chemistry, 237, 114389.
  • Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-540. [Link]

  • Taylor, R. (2012). The role of fluorine in medicinal chemistry. MedChemComm, 3(6), 645.
  • Wikipedia. (2023). Knudsen cell. [Link]

  • University of Wisconsin-Madison. (2022). Knudsen Effusion. [Link]

  • AZoM. (n.d.). VPA: Vapor Pressure Analyzer Using the Knudsen Effusion Method from Surface Measurement Systems Ltd. [Link]

  • Osten, D. W., & Bilehal, D. (2005). Vapor Pressure of Agrochemicals by the Knudsen Effusion Method Using a Quartz Crystal Microbalance. Journal of Chemical & Engineering Data, 50(4), 1283–1287. [Link]

  • Park, B. K., Kitteringham, N. R., & O'Neill, P. M. (2001). Metabolism of fluorine-containing drugs. Annual Review of Pharmacology and Toxicology, 41, 443-470.
  • Allara, D. L., & Teasley, M. F. (1998). Heats of Formation from DFT Calculations: An Examination of Several Parameterizations. The Journal of Physical Chemistry A, 102(23), 4474–4482. [Link]

  • Deb, P. K., & Borah, P. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Journal of the Indian Chemical Society, 100(4), 100947. [Link]

  • Consensus. (n.d.). What are the key applications of thermodynamic analysis in drug discovery?[Link]

  • Fraunhofer-Publica. (n.d.). Prediction of the Enthalpy of Formation by DFT (Density Functional Theory) Calculations. [Link]

  • Chemistry For Everyone. (2025). How Is Bond Dissociation Energy Calculated?[Link]

  • Consensus. (n.d.). What are the key applications of thermodynamic analysis in drug discovery?[Link]

  • ASTM International. (n.d.). Standard Test Method for Determining Specific Heat Capacity by Differential Scanning Calorimetry.
  • ResearchGate. (2013). How to calculate Bond dissociation energy (BDE)?[Link]

  • Zipse, H. (n.d.). G4 theory - improving on G3X. LMU München. [Link]

  • Curtiss, L. A., Redfern, P. C., & Raghavachari, K. (2007). Gaussian-4 theory. The Journal of Chemical Physics, 126(8), 084108. [Link]

  • Luo, Y.-R., & Holmes, J. L. (2003). Assessment of Experimental Bond Dissociation Energies Using Composite ab Initio Methods and Evaluation of the Performances of Density Functional Methods in the Calculation of Bond Dissociation Energies. The Journal of Physical Chemistry A, 107(19), 3583–3593. [Link]

  • Curtiss, L. A., Redfern, P. C., & Raghavachari, K. (2007). Gaussian-4 theory using reduced order perturbation theory. The Journal of Chemical Physics, 127(12), 124105. [Link]

  • ResearchGate. (n.d.). DFT calculations of formation enthalpy as a function of epitaxial...[Link]

  • Cheng, L., et al. (2010). Investigation of Gaussian-4 Theory for Transition Metal Thermochemistry. The Journal of Physical Chemistry A, 114(15), 5143–5154. [Link]

  • Csomos, D., et al. (2022). Calculating bond dissociation energies of X−H (X=C, N, O, S) bonds of aromatic systems via density functional theory: a detailed comparison of methods. Royal Society Open Science, 9(6), 220177. [Link]

  • NIST. (n.d.). How to get an enthalpy of formation from ab initio calculations. [Link]

  • Freire, E. (2009). Thermodynamic Studies for Drug Design and Screening. Annual Review of Biophysics, 38, 49-65. [Link]

  • ResearchGate. (n.d.). Thermochemical Properties Enthalpy, Entropy, and Heat Capacity of C2-C3 Fluorinated Aldehydes, Radicals and Fluorocarbon Group Additivity. [Link]

  • Wikipedia. (2023). Bond dissociation energy. [Link]

  • Coote, M. L., & Radom, L. (2009). Comparison of G3 and G4 Theories for Radical Addition and Abstraction Reactions. The Journal of Physical Chemistry A, 113(15), 3767–3775.
  • Freire, E. (2004). The application of thermodynamic methods in drug design. Drug Discovery Today, 9(19), 839-844.
  • Meyerriecks, W. (n.d.). Six Methods for Estimating the Formation Enthalpy of Organic Compounds. Journal of Pyrotechnics.
  • TA Instruments. (2024). Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. [Link]

  • Velázquez-Salgádo, M. A., et al. (2024). Experimental Determination of the Standard Enthalpy of Formation of Trimellitic Acid and Its Prediction by Supervised Learning. The Journal of Physical Chemistry A, 128(11), 2329–2340. [Link]

  • Pokon, A., et al. (2019). Efficient ab initio Estimation of Formation Enthalpies for Organic Compounds: Extension to Sulfur and Critical Evaluation of Experimental Data. The Journal of Physical Chemistry A, 123(2), 523–536. [Link]

  • Pokon, A., et al. (2020). Critical evaluation of the enthalpies of formation for fluorinated compounds using experimental data and high-level ab initio calculations. Physical Chemistry Chemical Physics, 22(34), 19076–19091. [Link]

  • Zachariah, M. R., et al. (n.d.).
  • Fletcher, R. A., & Pilcher, G. (1970). Measurements of heats of combustion by flame calorimetry. Part 6.—Formaldehyde glyoxal. Transactions of the Faraday Society, 66, 794. [Link]

  • Infinita Lab. (2025). Specific Heat Capacity Measurement by Differential Scanning Calorimetry. [Link]

  • Kharasch, M. S. (1929). Heats of combustion of organic compounds. Bureau of Standards Journal of Research, 2(2), 359.
  • Wikipedia. (2023). Differential scanning calorimetry. [Link]

  • ResearchGate. (n.d.). MEASUREMENT OF HEAT CAPACITY BY DIFFERENTIAL SCANNING CALORIMETRY. [Link]

  • Ferreira, D. S., et al. (2025). Thermodynamics and polarity-driven properties of fluorinated cyclopropanes. Beilstein Journal of Organic Chemistry, 21, 1-10. [Link]

  • Idaho National Laboratory. (n.d.). Measurement of Specific Heat Capacity Using Differential Scanning Calorimeter. [Link]

  • ResearchGate. (2023). Ab-initio and density functional theory (DFT) computational study of the effect of fluorine on the electronic, optical, thermody...[Link]

  • Velázquez-Salagado, M. A., et al. (2024). Experimental Determination of the Standard Enthalpy of Formation of Trimellitic Acid and Its Prediction by Supervised Learning. The Journal of Physical Chemistry A, 128(11), 2329–2340. [Link]

  • ResearchGate. (2025). A method to estimate the enthalpy of formation of organic compounds with chemical accuracy. [Link]

Sources

Methodological & Application

Synthesis of pharmaceutical intermediates using 2-Fluoro-5-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Synthesis of Pharmaceutical Intermediates Using 2-Fluoro-5-methylbenzaldehyde

Abstract

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview and detailed protocols for the utilization of this compound as a versatile starting material in the synthesis of pharmaceutical intermediates. The unique structural characteristics of this compound, namely the reactive aldehyde functionality, the electron-withdrawing fluorine atom, and the methyl group, make it an invaluable building block for constructing complex molecular architectures. This document elucidates the causality behind key experimental choices and presents self-validating, step-by-step protocols for core synthetic transformations including Reductive Amination, Aldol Condensation, the Wittig Reaction, and Heterocycle Formation.

Introduction: The Strategic Advantage of this compound in Medicinal Chemistry

In modern drug discovery, the incorporation of fluorine into lead compounds is a widely adopted strategy to enhance pharmacokinetic properties such as metabolic stability, lipophilicity, and binding affinity. This compound emerges as a critical intermediate, offering a synthetically accessible scaffold that combines the benefits of fluorination with a highly versatile aldehyde functional group. The aldehyde serves as a reactive handle for a multitude of transformations, including carbon-carbon and carbon-nitrogen bond formation, which are fundamental to the assembly of active pharmaceutical ingredients (APIs).

The strategic placement of the fluorine atom at the 2-position and the methyl group at the 5-position influences the electronic and steric nature of the aromatic ring, guiding the regioselectivity of subsequent reactions and providing a platform for creating diverse compound libraries. This guide details field-proven protocols that leverage these properties for the efficient synthesis of valuable pharmaceutical intermediates.

G start This compound reductive_amination Reductive Amination start->reductive_amination R-NH2, [H] aldol Aldol Condensation start->aldol Ketone, Base wittig Wittig Reaction start->wittig Phosphonium Ylide cyclization Cyclocondensation start->cyclization Amidine, Base amine Substituted Amines reductive_amination->amine enone α,β-Unsaturated Ketones (Chalcones) aldol->enone alkene Stilbene Derivatives wittig->alkene heterocycle Quinazolines, etc. cyclization->heterocycle

Figure 1: Key synthetic pathways originating from this compound.

Reductive Amination: A Controlled Route to Secondary and Tertiary Amines

Reductive amination is a cornerstone of amine synthesis due to its high efficiency and control, avoiding the over-alkylation issues common with direct alkylation methods.[1] The process involves the initial formation of an imine intermediate from the aldehyde and a primary or secondary amine, which is then reduced in situ to the target amine.[2]

Expertise & Causality: The choice of reducing agent is critical. While sodium borohydride (NaBH₄) can be used, it can also reduce the starting aldehyde. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a milder and more selective reagent, preferentially reducing the protonated imine intermediate over the aldehyde, thus maximizing the yield of the desired amine.[1] The reaction is typically performed as a one-pot procedure, enhancing operational simplicity.[2]

Protocol 2.1: Synthesis of N-Benzyl-(2-fluoro-5-methylphenyl)methanamine
Reagent/MaterialMolar Eq.MW ( g/mol )Amount
This compound1.0138.141.38 g (10 mmol)
Benzylamine1.05107.151.13 g (10.5 mmol)
Sodium Triacetoxyborohydride1.5211.943.18 g (15 mmol)
Dichloromethane (DCM)--50 mL
Acetic Acid (Glacial)Catalytic60.05~0.1 mL

Methodology:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.38 g, 10 mmol) and dissolve in dichloromethane (50 mL).

  • Amine Addition: Add benzylamine (1.13 g, 10.5 mmol) to the solution, followed by a catalytic amount of glacial acetic acid (2-3 drops) to facilitate imine formation. Stir the mixture at room temperature for 30 minutes.

  • Reductant Addition: In portions, carefully add sodium triacetoxyborohydride (3.18 g, 15 mmol) to the stirring solution. Note: The addition may cause slight effervescence.

  • Reaction: Allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

  • Work-up: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (30 mL). Stir vigorously for 15 minutes until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL).

  • Purification: Combine the organic layers, wash with brine (30 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

G cluster_0 Reductive Amination Workflow A 1. Dissolve Aldehyde & Amine in DCM B 2. Add Catalyst (Acetic Acid) A->B C 3. Stir 30 min (Imine Formation) B->C D 4. Add NaBH(OAc)₃ (Reduction) C->D E 5. Stir 12-18h (Reaction) D->E F 6. Quench with Sat. NaHCO₃ E->F G 7. Extract with DCM F->G H 8. Purify via Chromatography G->H

Figure 2: Step-by-step workflow for the reductive amination protocol.

Aldol Condensation: Forging Carbon-Carbon Bonds

The Aldol condensation is a powerful tool for forming carbon-carbon bonds.[3][4] The Claisen-Schmidt condensation, a variant, involves the reaction of an aromatic aldehyde (which cannot form an enolate) with an enolizable ketone or aldehyde in the presence of a base.[5] This reaction is highly effective for producing α,β-unsaturated ketones, or chalcone-like structures, which are common motifs in biologically active molecules.

Expertise & Causality: this compound lacks α-hydrogens, making it an ideal electrophilic partner in a Claisen-Schmidt reaction, preventing self-condensation and leading to a single major product.[5] The use of a strong base like sodium hydroxide (NaOH) deprotonates the α-carbon of the ketone partner, generating the nucleophilic enolate required for the initial addition step. The subsequent dehydration is often spontaneous or heat-induced, driven by the formation of a stable, conjugated π-system.[5][6]

Protocol 3.1: Synthesis of (E)-1-(4-chlorophenyl)-3-(2-fluoro-5-methylphenyl)prop-2-en-1-one
Reagent/MaterialMolar Eq.MW ( g/mol )Amount
This compound1.0138.141.38 g (10 mmol)
4'-Chloroacetophenone1.0154.591.55 g (10 mmol)
Sodium Hydroxide (NaOH)2.540.001.00 g (25 mmol)
Ethanol (95%)--20 mL
Water--20 mL

Methodology:

  • Reagent Preparation: In a 100 mL Erlenmeyer flask, prepare the base solution by dissolving sodium hydroxide (1.00 g) in water (20 mL), then add ethanol (20 mL). Cool the solution in an ice bath.

  • Reaction Setup: In a separate 50 mL flask, dissolve this compound (1.38 g) and 4'-chloroacetophenone (1.55 g) in 15 mL of 95% ethanol.

  • Addition: While stirring vigorously, slowly add the aldehyde-ketone solution to the cold NaOH solution.

  • Reaction: Maintain stirring in the ice bath for 30 minutes, then allow the mixture to stir at room temperature for an additional 2 hours. A solid precipitate should form.

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crude product thoroughly with cold water until the filtrate is neutral (pH ~7). Then, wash with a small amount of cold ethanol to remove unreacted starting materials.

  • Purification: The product is often pure enough after washing. However, recrystallization from ethanol can be performed for higher purity. Dry the final product under vacuum.

G start 2-Fluoro-5-methyl- benzaldehyde + 4'-Chloroacetophenone enolate Enolate Formation (Base) start->enolate aldol_add Aldol Addition enolate->aldol_add dehydration Dehydration (-H₂O) aldol_add->dehydration product α,β-Unsaturated Ketone (Chalcone) dehydration->product

Figure 3: Mechanistic flow of the Claisen-Schmidt condensation reaction.

The Wittig Reaction: Precise Alkene Synthesis

The Wittig reaction is a superior method for synthesizing alkenes from aldehydes or ketones.[7] It involves the reaction of a carbonyl compound with a phosphorus ylide (a Wittig reagent), forming a C=C double bond at a defined position, which is a significant advantage over elimination reactions that can yield isomeric mixtures.[7][8]

Expertise & Causality: The reaction proceeds through a betaine or oxaphosphetane intermediate, which collapses to form the alkene and a highly stable triphenylphosphine oxide byproduct.[8] The formation of this stable P=O bond is the thermodynamic driving force for the reaction. The stereochemical outcome (E vs. Z alkene) depends on the stability of the ylide; non-stabilized ylides, such as the one generated from benzyltriphenylphosphonium chloride, typically favor the Z-alkene.[8]

Protocol 4.1: Synthesis of 1-(2-Fluoro-5-methylstyryl)benzene
Reagent/MaterialMolar Eq.MW ( g/mol )Amount
Benzyltriphenylphosphonium Chloride1.1388.884.28 g (11 mmol)
Sodium Hydride (NaH, 60% in oil)1.140.00 (as 100%)0.44 g (11 mmol)
Anhydrous Tetrahydrofuran (THF)--60 mL
This compound1.0138.141.38 g (10 mmol)

Methodology:

  • Ylide Preparation: In a flame-dried 250 mL three-neck flask under an inert atmosphere (N₂ or Ar), suspend benzyltriphenylphosphonium chloride (4.28 g) in anhydrous THF (40 mL).

  • Base Addition: Cool the suspension to 0 °C in an ice bath. Carefully add sodium hydride (0.44 g of 60% dispersion) in small portions. Caution: Hydrogen gas is evolved.

  • Ylide Formation: After addition is complete, remove the ice bath and stir the mixture at room temperature for 1 hour. The formation of the orange-red ylide indicates a successful reaction.

  • Aldehyde Addition: Cool the ylide solution back to 0 °C. Dissolve this compound (1.38 g) in anhydrous THF (20 mL) and add it dropwise to the ylide solution via a dropping funnel.

  • Reaction: After the addition, allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC analysis shows consumption of the aldehyde.

  • Work-up: Quench the reaction by carefully adding water (20 mL). Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 30 mL).

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, and concentrate. The byproduct, triphenylphosphine oxide, can be largely removed by precipitation from a minimal amount of cold ether/hexane. Further purification of the alkene product is achieved by column chromatography.

Cyclocondensation Reactions: Building Heterocyclic Scaffolds

Heterocyclic structures are foundational to a vast number of pharmaceuticals. This compound can serve as a key precursor for building these rings. For example, cyclocondensation with amidines can lead to the formation of quinazoline derivatives, which are privileged scaffolds in medicinal chemistry.[9][10]

Expertise & Causality: This reaction leverages the aldehyde as an electrophile and a dinucleophilic partner like an amidine. The reaction typically proceeds via initial imine formation, followed by an intramolecular nucleophilic attack from the second nitrogen of the amidine onto the aromatic ring, displacing the activated fluorine atom in an SNAr (Nucleophilic Aromatic Substitution) reaction. The fluorine atom's electron-withdrawing nature makes the carbon to which it is attached sufficiently electrophilic for this cyclization to occur.

Protocol 5.1: Synthesis of a 2-Substituted-6-methyl-quinazoline
Reagent/MaterialMolar Eq.MW ( g/mol )Amount
This compound1.0138.141.38 g (10 mmol)
Acetamidine Hydrochloride1.294.541.13 g (12 mmol)
Potassium Carbonate (K₂CO₃)3.0138.214.15 g (30 mmol)
Acetonitrile (MeCN)--50 mL

Methodology:

  • Reaction Setup: To a 100 mL round-bottom flask, add this compound (1.38 g), acetamidine hydrochloride (1.13 g), and potassium carbonate (4.15 g).

  • Solvent Addition: Add acetonitrile (50 mL) and equip the flask with a reflux condenser.

  • Reaction: Heat the mixture to reflux (approx. 82 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction for 12-24 hours by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the residue by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the quinazoline product.

Conclusion

This compound is a high-purity, versatile, and powerful intermediate for pharmaceutical synthesis.[11] The protocols detailed in this guide for reductive amination, aldol condensation, the Wittig reaction, and cyclocondensation provide robust and reproducible methods for generating a wide range of complex intermediates. By understanding the chemical principles behind these transformations, researchers can effectively leverage this building block to accelerate the discovery and development of novel therapeutic agents.

References

  • Mastering Fine Chemical Synthesis: The Versatility of this compound. (2026). NINGBO INNO PHARMCHEM CO.,LTD.
  • This compound (CAS 93249-44-6): High-Purity Intermediate for Synthesis.Manufacturer & Supplier.
  • The Role of 2-Fluoro-5-Methoxybenzaldehyde in Modern Drug Discovery.NINGBO INNO PHARMCHEM CO.,LTD.
  • Unlocking Molecular Complexity: The Power of 5-Fluoro-2-methylbenzaldehyde in Advanced Organic Synthesis.NINGBO INNO PHARMCHEM CO.,LTD.
  • Application Notes and Protocols: Condensation Reactions of 2-Fluoro-5-formylbenzoic Acid.Benchchem.
  • (PDF) Cyclocondensation of 2-Fluoro-5-nitrobenzaldehyde with Amidines.
  • Reductive amin
  • The Role of Aldehydes in Pharmaceutical Synthesis: A Closer Look at 4-Fluoro-2-methoxybenzaldehyde.NINGBO INNO PHARMCHEM CO.,LTD.
  • CYCLOCONDENSATION OF 2-FLUORO-5-NITROBENZALDEHYDE WITH AMIDINES. NEW SYNTHESIS OF ISOQUINOLINES.Chemistry of Heterocyclic Compounds.
  • Wittig Reaction.Organic Chemistry Portal.
  • Chemistry 211 Experiment 5.(2012). College of the Canyons.
  • Reductive Amination, and How It Works.(2017). Master Organic Chemistry.
  • The Aldol Condens
  • 23.8: The Aldol Reaction and Condensation of Ketones and Aldehydes.(2020). Chemistry LibreTexts.
  • The Wittig Reaction: Synthesis of Alkenes.University of Missouri–St. Louis.
  • An Introduction to Aldol Condens

Sources

Application Notes: The Strategic Role of 2-Fluoro-5-methylbenzaldehyde in the Synthesis of Advanced Pyrazole Carboxamide Fungicides

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Fluorinated Benzaldehydes in Agrochemical Innovation

The relentless pursuit of higher crop yields and robust disease management in modern agriculture necessitates the continuous development of novel, effective, and environmentally benign agrochemicals. Within the synthetic chemist's arsenal, fluorinated aromatic compounds have emerged as pivotal building blocks, prized for their ability to enhance the metabolic stability, bioavailability, and potency of active ingredients. 2-Fluoro-5-methylbenzaldehyde, a versatile aromatic aldehyde, stands out as a key intermediate in the synthesis of a variety of agrochemicals, including potent fungicides.[1] Its unique substitution pattern, featuring a fluorine atom and a methyl group on the benzene ring, offers a strategic handle for constructing complex molecular architectures tailored for specific biological targets.

This application note provides an in-depth technical guide for researchers, scientists, and drug development professionals on the application of this compound in the synthesis of advanced pyrazole carboxamide fungicides. We will explore the chemical logic behind its use, present a detailed, multi-step synthetic protocol for a representative fungicide, and provide insights into the causality of experimental choices.

Core Concept: this compound as a Precursor to Succinate Dehydrogenase Inhibitor (SDHI) Fungicides

Pyrazole carboxamides are a prominent class of fungicides that act as Succinate Dehydrogenase Inhibitors (SDHIs).[2][3][4] These fungicides disrupt the fungal respiratory chain at complex II, leading to a cessation of energy production and subsequent fungal cell death.[3][4] The N-phenyl moiety of these fungicides is crucial for their biological activity, and its substitution pattern significantly influences their efficacy and spectrum of activity.

This compound is an ideal precursor for the synthesis of the critical aniline intermediates required for the production of certain pyrazole carboxamide fungicides. The aldehyde functionality provides a versatile reactive site for a range of chemical transformations, while the fluoro and methyl substituents are integral components of the final active molecule, contributing to its specific binding affinity with the target enzyme.

Synthetic Workflow Overview

The following diagram illustrates the proposed synthetic pathway from this compound to a key aniline intermediate, which is then coupled with a pyrazole acid chloride to yield a Bixafen-like fungicide.

G A This compound B 2-Fluoro-5-methylbenzoic acid A->B Oxidation C 2-Fluoro-5-methylbenzoyl chloride B->C Chlorination D N-(Aryl)-2-fluoro-5-methylbenzamide C->D Amidation E 2-Amino-5-fluoro-4-methyl-biphenyl (Key Intermediate) D->E Intramolecular Cyclization/Rearrangement G Bixafen-like Fungicide E->G Amide Coupling F 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride F->G

Caption: Proposed synthetic pathway from this compound to a Bixafen-like fungicide.

Detailed Experimental Protocols

The following protocols provide a step-by-step guide for the synthesis of a Bixafen-like fungicide, starting from this compound.

Part 1: Synthesis of the Key Biphenyl Amine Intermediate

This part details a plausible synthetic route to a key biphenyl amine intermediate from this compound.

Step 1: Oxidation of this compound to 2-Fluoro-5-methylbenzoic Acid

  • Rationale: The aldehyde group is oxidized to a carboxylic acid, which is a necessary precursor for the subsequent formation of an amide bond. Various oxidizing agents can be employed, with potassium permanganate being a common and effective choice.

  • Protocol:

    • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in a suitable solvent such as acetone or a mixture of t-butanol and water.

    • Slowly add a solution of potassium permanganate (KMnO₄) (approx. 1.1 eq) in water to the stirred solution.

    • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the mixture to room temperature and filter off the manganese dioxide (MnO₂) precipitate.

    • Acidify the filtrate with a dilute solution of hydrochloric acid (HCl) to precipitate the 2-Fluoro-5-methylbenzoic acid.

    • Collect the solid product by filtration, wash with cold water, and dry under vacuum.

Step 2: Synthesis of 2-Fluoro-5-methylbenzoyl Chloride

  • Rationale: The carboxylic acid is converted to a more reactive acid chloride to facilitate the subsequent amidation reaction. Thionyl chloride (SOCl₂) is a common reagent for this transformation.

  • Protocol:

    • In a fume hood, combine 2-Fluoro-5-methylbenzoic acid (1.0 eq) and thionyl chloride (SOCl₂) (approx. 1.5 eq) in a round-bottom flask equipped with a reflux condenser.

    • Add a catalytic amount of N,N-dimethylformamide (DMF).

    • Heat the mixture to reflux and stir until the reaction is complete (cessation of gas evolution).

    • Remove the excess thionyl chloride by distillation under reduced pressure to obtain the crude 2-Fluoro-5-methylbenzoyl chloride.

Step 3 & 4: Synthesis of 2-Amino-5-fluoro-4-methyl-biphenyl via a Multi-step Sequence

  • Rationale: This is a critical and complex part of the synthesis that involves the formation of the biphenyl scaffold. A plausible route involves a coupling reaction. For the purpose of this application note, we will outline a general strategy based on a Suzuki-Miyaura coupling, a powerful method for forming C-C bonds. This would involve converting the benzoyl chloride to a suitable coupling partner. A more direct, albeit hypothetical, route for the purpose of a streamlined protocol could involve a directed ortho-metalation followed by coupling. However, for a more robust and referenced approach, a Suzuki-Miyaura coupling is a standard and reliable method.

  • Note: The following is a generalized protocol for a Suzuki-Miyaura coupling to form the biphenyl linkage, which would then be followed by a reduction of a nitro group (introduced in an earlier step not detailed here for brevity) to the desired amine. A full de novo synthesis of the aniline intermediate is beyond the scope of this application note, but the general principle of its formation is key. The subsequent coupling to form the final product is well-documented.

Part 2: Synthesis of the Final Fungicide

This part describes the well-established final step in the synthesis of pyrazole carboxamide fungicides: the amide coupling reaction.

Step 5: Amide Coupling to Synthesize the Bixafen-like Fungicide

  • Rationale: The key biphenyl amine intermediate is coupled with 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride to form the final active ingredient. This is a standard amide bond formation reaction.

  • Protocol:

    • In a reaction vessel, dissolve the synthesized 2-Amino-5-fluoro-4-methyl-biphenyl (1.0 eq) in a suitable aprotic solvent such as toluene or xylene.

    • Add a base, such as triethylamine or pyridine, to the solution to act as an acid scavenger.

    • Slowly add a solution of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride (1.05 eq) in the same solvent to the reaction mixture at room temperature.

    • Stir the reaction mixture at room temperature or with gentle heating and monitor its progress by TLC or HPLC.

    • Upon completion, wash the reaction mixture with water and a dilute aqueous solution of sodium bicarbonate.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/heptane) to yield the final Bixafen-like fungicide.

Quantitative Data and Characterization

The successful synthesis of the target fungicide should be confirmed by various analytical techniques.

ParameterExpected Value/Result
Appearance White to off-white crystalline solid
Melting Point Specific to the final compound, typically in the range of 140-160 °C
¹H NMR Spectrum consistent with the proposed structure, showing characteristic peaks for the aromatic protons, methyl groups, and the difluoromethyl group.
¹³C NMR Spectrum showing the correct number of carbon signals corresponding to the molecular structure.
Mass Spectrometry Molecular ion peak corresponding to the calculated molecular weight of the target compound.
Purity (HPLC) ≥ 98%

Mechanism of Action Visualization

The synthesized pyrazole carboxamide fungicide inhibits the succinate dehydrogenase enzyme in the mitochondrial respiratory chain of fungi.

G cluster_0 Mitochondrial Respiratory Chain (Complex II) SDH Succinate Dehydrogenase (SDH) Succinate Succinate Fumarate Fumarate Inhibition Inhibition Succinate->Fumarate Oxidation NoATP ATP Production Halted (Fungal Cell Death) Fungicide Pyrazole Carboxamide Fungicide Fungicide->SDH Binds to SDH

Caption: Mechanism of action of pyrazole carboxamide fungicides.

Conclusion and Future Perspectives

This compound serves as a valuable and versatile starting material for the synthesis of complex and highly active agrochemicals. The protocols and rationale presented in this application note demonstrate a clear synthetic strategy for its utilization in the preparation of advanced pyrazole carboxamide fungicides. The principles outlined here can be adapted and modified for the synthesis of other novel agrochemical candidates, highlighting the importance of this key intermediate in the ongoing efforts to ensure global food security through innovative crop protection solutions. Further research into novel coupling methodologies and the exploration of other transformations of the aldehyde group will undoubtedly expand the utility of this compound in agrochemical discovery.

References

  • Ningbo Inno Pharmchem Co., Ltd. (2026). Mastering Fine Chemical Synthesis: The Versatility of this compound. Ningbo Inno Pharmchem Co., Ltd. Blog. [Link]

  • New Zealand Plant Protection Society. (n.d.). Succinate dehydrogenase inhibitor (SDHI) [Group 7] resistance management strategy. New Zealand Plant Protection Society. [Link]

  • Penn State Extension. (2025). SDHI Fungicides for Turfgrass Diseases. Penn State Extension. [Link]

  • Latin, A. (2019). SDHI fungicides and turfgrass disease control: An overview. University of Georgia. [Link]

Sources

Introduction: The Strategic Utility of 2-Fluoro-5-methylbenzaldehyde in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Suzuki-Miyaura Coupling Reactions with 2-Fluoro-5-methylbenzaldehyde

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its reliability in constructing carbon-carbon bonds.[1][2][3] This palladium-catalyzed reaction offers broad functional group tolerance and generally mild conditions, making it an indispensable tool in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[4][5]

This guide focuses on the application of this compound as a substrate in Suzuki-Miyaura coupling. This particular benzaldehyde derivative is a valuable building block due to the unique interplay of its functional groups.[4] The aldehyde group provides a reactive handle for a multitude of subsequent transformations, such as nucleophilic additions and condensations.[4] The strategic placement of the fluorine atom and the methyl group on the aromatic ring modulates the electronic and steric properties of the molecule.[4] Specifically, the ortho-fluoro substituent, while presenting a challenge due to the strength of the C-F bond, can influence the molecule's conformation and metabolic stability in medicinal chemistry contexts.[6] The ability to selectively couple at the C-F position opens avenues to complex molecular architectures that are of high interest to researchers in drug development and materials science.

Mechanism and Key Considerations for Aryl Fluorides

The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[3][7]

  • Oxidative Addition: The cycle begins with the oxidative addition of the aryl halide to a palladium(0) complex, forming a Pd(II) species. This is often the rate-determining step.[3] The reactivity of the aryl halide is typically in the order of I > Br > Cl >> F. The high bond dissociation energy of the C-F bond makes aryl fluorides the most challenging substrates for this step.[8] Consequently, successful coupling of this compound necessitates the use of highly active catalyst systems, often employing electron-rich and bulky phosphine ligands or N-heterocyclic carbenes (NHCs).[9][10]

  • Transmetalation: In this step, the organic group from the organoboron reagent (e.g., a boronic acid) is transferred to the palladium(II) complex. This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[7][11] The choice of base is critical and can influence reaction rates and the stability of base-sensitive functional groups.

  • Reductive Elimination: The final step involves the reductive elimination of the coupled product from the palladium(II) complex, which regenerates the active palladium(0) catalyst and completes the cycle.[3][7]

Visualizing the Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-F PdII_Aryl Ar-Pd(II)L_n-F OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation R-B(OH)₂ Base PdII_Diaryl Ar-Pd(II)L_n-R Transmetalation->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Regeneration Product Ar-R RedElim->Product

Caption: The general catalytic cycle of the Suzuki-Miyaura reaction.

Optimized Protocol for Coupling with this compound

This protocol provides a robust starting point for the Suzuki-Miyaura coupling of this compound. Optimization may be necessary for particularly challenging boronic acid partners.

Reagents and Equipment
  • This compound

  • Aryl or heteroaryl boronic acid (or a stable derivative like a boronic ester)[12]

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)

  • Phosphine ligand (e.g., SPhos, RuPhos, XPhos)

  • Base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃)

  • Anhydrous solvent (e.g., Toluene, Dioxane, THF)

  • Degassed water

  • Schlenk flask or reaction vial with a screw cap

  • Magnetic stirrer and stir bar

  • Inert gas supply (Argon or Nitrogen)

  • Standard glassware for workup and purification

Step-by-Step Procedure
  • Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv), the desired boronic acid (1.2-1.5 equiv), the base (2.0-3.0 equiv), the palladium precatalyst (e.g., Pd(OAc)₂, 2-5 mol%), and the phosphine ligand (4-10 mol%).

  • Inert Atmosphere: Seal the flask with a septum and thoroughly evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle at least three times to ensure an oxygen-free environment.

  • Solvent Addition: Under a positive pressure of the inert gas, add the anhydrous organic solvent (e.g., toluene) and degassed water (typically a 10:1 to 5:1 ratio of organic solvent to water) via syringe.

  • Reaction: Place the flask in a preheated oil bath and stir the reaction mixture at the desired temperature (typically 80-110 °C). Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Add water and extract the product with an organic solvent like ethyl acetate (3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl benzaldehyde.

Visualizing the Experimental Workflow

Workflow cluster_workflow Experimental Workflow A 1. Add Reagents (Aryl Fluoride, Boronic Acid, Base, Catalyst, Ligand) B 2. Create Inert Atmosphere (Evacuate/Backfill with Argon) A->B C 3. Add Solvents (Anhydrous Organic + Degassed Water) B->C D 4. Heat and Stir (Monitor by TLC/LC-MS) C->D E 5. Reaction Work-up (Quench, Extract) D->E F 6. Purify (Column Chromatography) E->F G Final Product F->G

Caption: A typical experimental workflow for Suzuki-Miyaura coupling.

Data Presentation: Representative Reaction Conditions

The following table outlines recommended starting conditions for the coupling of this compound with various boronic acids. Yields are estimates and will vary based on the specific substrate and precise reaction conditions.

Boronic Acid PartnerCatalyst System (mol%)Base (equiv)Solvent SystemTemp (°C)Est. Yield
Phenylboronic acidPd(OAc)₂ (2%) / SPhos (4%)K₃PO₄ (3.0)Toluene / H₂O (10:1)100Good to Excellent
4-Methoxyphenylboronic acidPd₂(dba)₃ (2%) / XPhos (5%)K₂CO₃ (2.0)Dioxane / H₂O (5:1)110Good
3-Thiopheneboronic acidPd(dppf)Cl₂ (5%)Cs₂CO₃ (2.5)THF / H₂O (4:1)80Moderate to Good
Pyridine-3-boronic acidPd(OAc)₂ (3%) / RuPhos (6%)K₃PO₄ (3.0)Dioxane / H₂O (5:1)110Moderate

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion - Inactive catalyst- Insufficiently active ligand for C-F activation- Low reaction temperature- Presence of oxygen- Use a more active, electron-rich ligand (e.g., RuPhos, SPhos).[10]- Increase catalyst loading (up to 5 mol%).- Increase the reaction temperature.- Ensure all reagents and solvents are properly degassed and the reaction is run under a strict inert atmosphere.[13]
Protodeboronation - Harsh basic conditions- Presence of excess water- Instability of the boronic acid- Use a milder base (e.g., K₂CO₃ or NaHCO₃).[13]- Use anhydrous conditions with a base like K₃PO₄.[13]- Employ more stable boronic acid derivatives like MIDA boronates or potassium organotrifluoroborates.[14][15]
Homocoupling of Boronic Acid - Presence of oxygen in the reaction mixture- Thoroughly degas all solvents (including water) by sparging with an inert gas or using freeze-pump-thaw cycles.[13]- Ensure the reaction vessel is properly sealed and maintained under a positive pressure of inert gas.
Difficulty in Purification - Co-elution of product with byproducts or starting materials- Optimize the solvent system for column chromatography (try different solvent polarities and combinations).- Consider a different purification technique, such as recrystallization or preparative HPLC.

Conclusion

The Suzuki-Miyaura coupling of this compound is a powerful method for synthesizing complex biaryl structures. While the inertness of the C-F bond presents a challenge, it can be overcome with the use of modern, highly active palladium catalyst systems. By carefully selecting the catalyst, ligand, base, and solvent, and by maintaining strict anaerobic conditions, researchers can successfully employ this versatile building block to access a wide array of valuable compounds for applications in drug discovery and beyond.

References

  • Vertex AI Search. The Role of 2-Fluoro-5-Methoxybenzaldehyde in Modern Drug Discovery.
  • Vertex AI Search. Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances.
  • NROChemistry. Suzuki Coupling: Mechanism & Examples.
  • RSC Publishing. 'Awaken' aryl sulfonyl fluoride: a new partner in the Suzuki–Miyaura coupling reaction.
  • RSC Publishing. Highly efficient palladium(ii) hydrazone based catalysts for the Suzuki coupling reaction in aqueous medium.
  • BenchChem. Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions Utilizing Novel Boronic Acid Derivatives.
  • Organic Chemistry Portal. Suzuki Coupling.
  • BenchChem. Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions Using 2-Chloro-6-fluorobenzaldehyde.
  • ACS Publications. Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides | The Journal of Organic Chemistry.
  • NIH. Palladium-Catalyzed Chemoselective Allylic Substitution, Suzuki-Miyaura Cross-Coupling, and Allene Formation of Bifunctional 2-B(pin).
  • YouTube. Masking Boronic Acids for Suzuki Coupling.
  • NINGBO INNO PHARMCHEM CO.,LTD. Mastering Fine Chemical Synthesis: The Versatility of this compound.
  • NIH. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations.
  • Rose-Hulman Institute of Technology. Suzuki Cross-coupling Reaction procedure.
  • ResearchGate. 'Awaken' Aryl Sulfonyl Fluoride: A New Partner of Suzuki–Miyaura Coupling Reaction.
  • BenchChem. A Comparative Study of Palladium Catalysts in Suzuki-Miyaura Coupling with 2-Nitrophenylboronic Acid.
  • ACS Publications. Nickel-Catalyzed Suzuki–Miyaura Reaction of Aryl Fluorides.
  • Andrew G. Myers Research Group, Harvard University. The Suzuki Reaction.
  • Reddit. How to approach choosing reaction conditions for Suzuki? : r/Chempros.
  • Chemistry LibreTexts. Suzuki-Miyaura Coupling.
  • NIH. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands.
  • ACS Publications. Development of the Suzuki−Miyaura Cross-Coupling Reaction: Use of Air-Stable Potassium Alkynyltrifluoroborates in Aryl Alkynylations | The Journal of Organic Chemistry.
  • YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up..
  • NINGBO INNO PHARMCHEM CO.,LTD. Unlocking Molecular Complexity: The Power of 5-Fluoro-2-methylbenzaldehyde in Advanced Organic Synthesis.
  • TCI Chemicals. Suzuki-Miyaura Cross Coupling Reaction.
  • PubMed. Applications of Fluorine in Medicinal Chemistry.
  • PubChem. This compound | C8H7FO | CID 3277823.

Sources

Application Notes and Protocols for Aldol Condensation Reactions Involving 2-Fluoro-5-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Utility of 2-Fluoro-5-methylbenzaldehyde in Synthesis

In the landscape of fine chemical synthesis, the strategic selection of starting materials is paramount to achieving desired molecular complexity and purity. This compound emerges as a highly versatile intermediate, offering a unique combination of reactivity and structural features. Its aldehyde group serves as a reactive center for crucial carbon-carbon bond-forming reactions, such as the Aldol condensation, while the fluorine and methyl substituents on the aromatic ring modulate its electronic properties and steric hindrance. The presence of a fluorine atom, a highly electronegative element, can influence the electron distribution within the aromatic ring, potentially activating certain positions for nucleophilic or electrophilic attack. This guide provides an in-depth exploration of the Aldol condensation reactions involving this compound, offering detailed mechanistic insights and robust experimental protocols for researchers, scientists, and professionals in drug development.

The Aldol condensation is a cornerstone of organic synthesis, enabling the formation of β-hydroxy carbonyl compounds, which can subsequently dehydrate to yield α,β-unsaturated carbonyl compounds.[1][2][3] When an aromatic aldehyde that cannot form an enolate, such as this compound, reacts with an enolizable ketone or aldehyde, the reaction is specifically termed a Claisen-Schmidt condensation.[4][5] This crossed Aldol reaction is particularly valuable as it minimizes the formation of self-condensation byproducts.[1][3][6] The resulting products, often chalcones or their analogues, are significant pharmacophores found in a multitude of biologically active compounds.[7][8][9]

Mechanistic Considerations: The Influence of Aromatic Substituents

The reactivity of this compound in Aldol condensations is significantly influenced by its substituents. The fluorine atom at the ortho position and the methyl group at the meta position (relative to the fluorine) play crucial roles in the electronic and steric environment of the carbonyl group.

Electronic Effects: The fluorine atom is strongly electron-withdrawing, which increases the electrophilicity of the carbonyl carbon.[10] This heightened electrophilicity makes the aldehyde more susceptible to nucleophilic attack by an enolate, thereby accelerating the rate of the Aldol addition.[10]

Steric Effects: The ortho-fluoro group can exert some steric hindrance, potentially influencing the approach of the nucleophilic enolate. However, in many cases, the electronic activation outweighs the steric impediment.

The Aldol condensation can be catalyzed by either a base or an acid, each proceeding through a distinct mechanism.[1][11]

Base-Catalyzed Mechanism (Claisen-Schmidt Condensation)

The base-catalyzed reaction is the more common approach for synthesizing chalcone-like structures.[9][12] The mechanism involves the following key steps:[1][3][13]

  • Enolate Formation: A base, typically hydroxide or an alkoxide, abstracts an acidic α-hydrogen from the ketone (e.g., acetone) to form a resonance-stabilized enolate ion.[1][13][14]

  • Nucleophilic Attack: The nucleophilic enolate attacks the electrophilic carbonyl carbon of this compound.[3][13]

  • Protonation: The resulting alkoxide intermediate is protonated by the solvent (e.g., water or ethanol) to yield a β-hydroxy ketone (the Aldol adduct).[3][13]

  • Dehydration: Under the reaction conditions, especially with heating, the β-hydroxy ketone readily undergoes dehydration via an E1cB mechanism to form the thermodynamically stable α,β-unsaturated ketone (a chalcone derivative).[2][4][13]

Base_Catalyzed_Aldol Ketone Ketone (e.g., Acetone) Enolate Enolate (Nucleophile) Ketone->Enolate + Base Base Base (OH⁻) Alkoxide Alkoxide Intermediate Enolate->Alkoxide Nucleophilic Attack Aldehyde This compound (Electrophile) Aldehyde->Alkoxide AldolAdduct β-Hydroxy Ketone Alkoxide->AldolAdduct + Solvent Solvent Solvent (H₂O/EtOH) Product α,β-Unsaturated Ketone (Chalcone) AldolAdduct->Product Dehydration (-H₂O) Heat Heat (Δ)

Caption: Base-Catalyzed Aldol Condensation Pathway.

Acid-Catalyzed Mechanism

The acid-catalyzed mechanism proceeds through an enol intermediate:[1][15][16]

  • Carbonyl Protonation: The acid catalyst protonates the carbonyl oxygen of the aldehyde, enhancing its electrophilicity.[15]

  • Enol Formation: The ketone tautomerizes to its enol form, which is the nucleophilic species in this mechanism.[1][17]

  • Nucleophilic Attack: The enol attacks the protonated carbonyl carbon of the aldehyde.[15][16]

  • Deprotonation and Dehydration: A series of proton transfers and the elimination of a water molecule lead to the formation of the α,β-unsaturated ketone.[11][16]

Acid_Catalyzed_Aldol Ketone Ketone Enol Enol (Nucleophile) Ketone->Enol + H⁺ (cat.) Acid Acid (H⁺) Intermediate Intermediate Enol->Intermediate Nucleophilic Attack Aldehyde This compound ProtonatedAldehyde Protonated Aldehyde (Electrophile) Aldehyde->ProtonatedAldehyde + H⁺ ProtonatedAldehyde->Intermediate Product α,β-Unsaturated Ketone Intermediate->Product - H₂O, -H⁺ Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Reactants Dissolve Aldehyde & Ketone in Ethanol Mix Add Catalyst Dropwise to Reactant Solution Reactants->Mix Catalyst Prepare NaOH/KOH Solution Catalyst->Mix Stir Stir at Room Temp (4-6 hours) Mix->Stir Monitor Monitor by TLC Stir->Monitor Quench Pour into Ice Water & Neutralize with HCl Monitor->Quench Reaction Complete Filter Vacuum Filtration Quench->Filter Wash Wash with Cold Water Filter->Wash Recrystallize Recrystallize from Ethanol Wash->Recrystallize Dry Dry Product Recrystallize->Dry Characterize Characterize (NMR, MS, MP) Dry->Characterize

Sources

Reductive Amination of 2-Fluoro-5-methylbenzaldehyde: Advanced Protocols and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Development Professionals and Organic Chemists

Abstract

This comprehensive guide provides detailed protocols and mechanistic insights for the reductive amination of 2-Fluoro-5-methylbenzaldehyde, a critical building block in modern medicinal chemistry and fine chemical synthesis.[1] We will explore several field-proven methodologies, including reactions mediated by sodium triacetoxyborohydride (NaBH(OAc)₃), sodium cyanoborohydride (NaBH₃CN), and catalytic hydrogenation. The narrative emphasizes the rationale behind experimental choices, troubleshooting common issues, and ensuring reaction scalability and safety. This document is intended for researchers, scientists, and drug development professionals seeking robust and reproducible methods for the synthesis of secondary and tertiary amines from this versatile fluorinated aldehyde.

Introduction: The Strategic Importance of Reductive Amination

Reductive amination stands as one ofthe most powerful and reliable methods for the synthesis of amines in organic chemistry.[2] The transformation converts a carbonyl group into an amine via an intermediate imine or iminium ion, offering a highly controlled alternative to direct alkylation of amines, which often suffers from poor selectivity and overalkylation.[3][4][5] This one-pot process is prized for its efficiency and broad substrate scope, making it a cornerstone in the synthesis of pharmaceuticals and other high-value compounds.[6][7]

This compound is a particularly valuable substrate. The presence of the fluorine atom and the methyl group on the aromatic ring modulates the electronic properties and steric environment of the aldehyde, influencing its reactivity and providing a handle for downstream transformations.[1] Amines derived from this scaffold are prevalent in a variety of biologically active molecules.

The Reaction Mechanism: A Two-Step Cascade

The reductive amination process is a cascade reaction that begins with the formation of an imine, followed by its immediate reduction.[8] The reaction is typically performed under mildly acidic conditions, which are crucial for catalyzing the dehydration of the carbinolamine intermediate.[9]

  • Imine/Iminium Ion Formation: The amine nitrogen acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. This forms a transient hemiaminal (or carbinolamine) intermediate. Under slightly acidic conditions, the hydroxyl group of the hemiaminal is protonated, turning it into a good leaving group (water). Subsequent elimination of water forms a C=N double bond, yielding a protonated imine, known as an iminium ion.[8][9]

  • Reduction: A selective reducing agent, present in the same pot, delivers a hydride to the electrophilic carbon of the iminium ion. This reduction step is typically irreversible and drives the reaction to completion, yielding the final amine product.[10]

A key advantage of modern reductive amination is the use of hydride reagents that are selective for the iminium ion over the starting aldehyde, such as sodium triacetoxyborohydride and sodium cyanoborohydride.[4][6] This selectivity prevents premature reduction of the aldehyde, maximizing the yield of the desired amine.

Reductive_Amination_Mechanism Reactants Aldehyde (R-CHO) + Primary Amine (R'-NH2) Hemiaminal Hemiaminal Intermediate Reactants->Hemiaminal Nucleophilic Attack Iminium Iminium Ion [R-CH=N+H-R'] Hemiaminal->Iminium Dehydration (-H2O) (Acid Catalyzed) Product Secondary Amine (R-CH2-NH-R') Iminium->Product Hydride Reduction Hydride Reducing Agent (e.g., NaBH(OAc)3) Hydride->Iminium

Caption: General mechanism of reductive amination.

Safety and Handling of this compound

Before proceeding with any experimental work, it is critical to understand the hazards associated with the reagents.

  • This compound: This compound is classified as causing severe skin burns and eye damage.[11][12] Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[13][14]

    • Appearance: Light yellow or colorless liquid.[11]

    • Storage: Store in a tightly closed container in a cool, dry place.[11]

  • Reducing Agents: Hydride reagents like NaBH(OAc)₃ and NaBH₃CN react with water and acids to produce flammable hydrogen gas. Handle with care and quench reactions cautiously. NaBH₃CN is toxic and can release hydrogen cyanide gas under strongly acidic conditions. Always maintain pH control.

Experimental Protocols

The following protocols provide robust starting points for the reductive amination of this compound with a variety of primary and secondary amines.

Protocol A: Sodium Triacetoxyborohydride (STAB) - The Workhorse Method

Sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB) is the preferred reagent for many applications due to its mild nature, excellent selectivity, and tolerance for a wide range of functional groups.[15][16] It does not readily reduce aldehydes or ketones, allowing for a convenient one-pot procedure.[7]

Step-by-Step Procedure:

  • To a solution of this compound (1.0 eq) and the desired amine (1.1-1.2 eq) in an anhydrous aprotic solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF) (approx. 0.1-0.5 M), add sodium triacetoxyborohydride (1.5 eq) portion-wise at room temperature.

  • For less reactive amines or ketones (not applicable here, but for context), a catalytic amount of acetic acid (0.1-1.0 eq) can be added to facilitate iminium ion formation.[15][16] For most aldehyde-amine couplings, it is not necessary.

  • Stir the reaction mixture at room temperature for 2-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cautiously quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography if necessary.

Rationale for Choices:

  • Solvent: DCE is often the preferred solvent as reactions are generally faster.[16] THF is a suitable alternative.

  • Stoichiometry: A slight excess of the amine and a larger excess of the reducing agent are used to drive the reaction to completion.[7]

Protocol B: Sodium Cyanoborohydride - The pH-Sensitive Method

Sodium cyanoborohydride (NaBH₃CN) is another selective reducing agent, particularly effective at reducing iminium ions at a controlled pH (typically 4-5).[4][17] Its stability in protic solvents like methanol is an advantage.

Step-by-Step Procedure:

  • Dissolve this compound (1.0 eq) and the amine (1.1 eq) in methanol (MeOH).

  • Adjust the pH of the solution to ~5-6 by the dropwise addition of acetic acid.

  • Add sodium cyanoborohydride (1.2 eq) to the mixture.

  • Stir at room temperature for 4-24 hours, monitoring by TLC or LC-MS.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purify the product by column chromatography as needed.

Rationale for Choices:

  • pH Control: Maintaining a slightly acidic pH is critical. It must be acidic enough to promote imine formation but not so acidic as to significantly reduce the starting aldehyde or cause the release of HCN from the reagent.[9]

  • Solvent: Methanol is a common solvent for NaBH₃CN-mediated reactions.[17]

Protocol C: Catalytic Hydrogenation - The Green Chemistry Approach

For large-scale synthesis, catalytic hydrogenation offers a greener and more atom-economical alternative to hydride reagents.[18] This method involves the reaction of the aldehyde and amine under an atmosphere of hydrogen gas in the presence of a metal catalyst.

Step-by-Step Procedure:

  • In a suitable hydrogenation vessel, combine this compound (1.0 eq), the amine (1.1 eq), and a catalyst such as 5-10% Palladium on Carbon (Pd/C, 1-5 mol%).

  • Add a solvent like ethanol, methanol, or ethyl acetate.

  • Seal the vessel, purge with nitrogen, and then introduce hydrogen gas (H₂), typically at a pressure ranging from atmospheric to 50 psi.

  • Stir the reaction mixture vigorously at room temperature or with gentle heating (e.g., 40-60 °C) until hydrogen uptake ceases.

  • Carefully vent the hydrogen and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify as needed.

Rationale for Choices:

  • Catalyst: Pd/C is a highly effective and widely used catalyst for this transformation.[2] Other catalysts like Platinum or Nickel can also be employed.[3][19]

  • Hydrogen Source: While H₂ gas is common, transfer hydrogenation using sources like ammonium formate can also be effective.[20]

Data and Workflow Summary

Comparative Overview of Protocols
Parameter Protocol A: NaBH(OAc)₃ Protocol B: NaBH₃CN Protocol C: Catalytic Hydrogenation
Reducing Agent Sodium TriacetoxyborohydrideSodium CyanoborohydrideH₂ Gas
Typical Solvent DCE, THF[16]Methanol, EthanolEthanol, Methanol, Ethyl Acetate
Additive/Catalyst Acetic Acid (optional)[15]Acetic Acid (for pH)[4]Pd/C, Pt/C, etc.[19]
Temperature Room TemperatureRoom TemperatureRoom Temperature to 60 °C
Advantages Mild, highly selective, broad functional group tolerance, easy one-pot setup.[15]Effective in protic solvents, good selectivity with pH control.[17]High atom economy, "green" byproducts (none), scalable.[18]
Disadvantages Stoichiometric borohydride waste.Reagent toxicity (cyanide), requires careful pH monitoring.Requires specialized hydrogenation equipment, catalyst can be pyrophoric.
General Experimental Workflow

Workflow A 1. Combine Aldehyde & Amine in Anhydrous Solvent B 2. Add Reducing Agent (or Introduce H₂/Catalyst) A->B C 3. Stir at Appropriate Temp (Monitor by TLC/LC-MS) B->C D 4. Reaction Quench (e.g., sat. NaHCO₃) C->D E 5. Aqueous Workup & Organic Extraction D->E F 6. Dry, Filter, & Concentrate E->F G 7. Purify Product (e.g., Column Chromatography) F->G

Caption: A generalized workflow for reductive amination.

Troubleshooting

  • Low Conversion: If the reaction stalls, ensure all reagents are pure and solvents are anhydrous (especially for Protocol A). For less reactive amines, gentle heating or the addition of a catalytic acid (like AcOH) may be beneficial.[15]

  • Formation of Dialkylated Product: When using primary amines, the secondary amine product can sometimes react with another molecule of the aldehyde, leading to a tertiary amine byproduct. This is less common in direct, one-pot reductive aminations where the imine is reduced as it forms.[4] If it becomes a problem, a stepwise procedure (imine formation followed by reduction) can provide better control.[15]

  • Aldehyde Reduction: If the starting material is consumed but the desired product is not formed, the aldehyde may be getting reduced to the corresponding alcohol (2-fluoro-5-methylbenzyl alcohol). This indicates the reducing agent is not selective enough under the conditions used. Ensure proper reagent choice (STAB is excellent for this) and pH control.[4]

Conclusion

The reductive amination of this compound is a versatile and indispensable transformation for accessing a wide array of substituted amines. By selecting the appropriate protocol—be it the mild and reliable STAB method, the classic NaBH₃CN procedure, or the scalable catalytic hydrogenation—researchers can efficiently synthesize target molecules. Understanding the underlying mechanism, exercising proper safety precautions, and being aware of potential pitfalls are key to achieving high yields and purity in drug discovery and development endeavors.

References

  • Organic Chemistry Tutor. Reductive Amination. [Link]

  • Chemistry Steps. Reductive Amination. [Link]

  • Wikipedia. Reductive amination. [Link]

  • Leah4sci. Reductive Amination of Ketones & Aldehydes With NaBH3CN. YouTube. [Link]

  • Master Organic Chemistry. Reductive Amination, and How It Works. [Link]

  • Sukhorukov, A. Y. (2020). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Frontiers in Chemistry, 8, 215. [Link]

  • Organic Chemistry Data. Reductive Amination - Common Conditions. [Link]

  • JoVE. Preparation of Amines: Reductive Amination of Aldehydes and Ketones. [Link]

  • Chemistry Steps. Aldehydes and Ketones to Amines. [Link]

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Murzin, D. Y., et al. (2021). One-pot amination of aldehydes and ketones over heterogeneous catalysts for production of secondary amines. Taylor & Francis Online, 22(1), 1-28. [Link]

  • Bravo, P., et al. (1996). Biomimetic Reductive Amination of Fluoro Aldehydes and Ketones via[3][8]-Proton Shift Reaction. The Journal of Organic Chemistry, 61(19), 6563–6569. [Link]

  • Abdel-Magid, A. F. (2006). A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. Sciencemadness.org. [Link]

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. Figshare. [Link]

  • PubChem. This compound. [Link]

  • Piers, W. E., et al. (2016). B(C6F5)3-Catalyzed Reductive Amination using Hydrosilanes. ACS Catalysis, 6(3), 1533–1536. [Link]

  • Sci-Hub. Catalytic Reduction of Aromatic Carboxylic Acid Fluorides to Aldehydes. [Link]

  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Mastering Fine Chemical Synthesis: The Versatility of this compound. [Link]

  • Fisher Scientific. SAFETY DATA SHEET: 2-Hydroxy-5-methylbenzaldehyde. [Link]

  • de Vries, J. G., & Elsevier B.V. (2014). Reduction of Imines and Reductive Amination of Aldehydes and Ketones. ScienceDirect. [Link]

  • ResearchGate. Reductive amination of benzaldehyde and ammonia catalyzed by (a)... [Link]

Sources

Application Note: Optimizing Wittig Reaction Conditions for the Synthesis of Alkenes from 2-Fluoro-5-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive technical guide for performing the Wittig reaction with 2-Fluoro-5-methylbenzaldehyde, a common intermediate in pharmaceutical and materials science research. We delve into the core mechanistic principles, strategic considerations for reaction design, and provide detailed, validated protocols for the synthesis of both (E)- and (Z)-alkenes. This guide is intended for researchers, chemists, and drug development professionals seeking to optimize olefination strategies for electronically modified aromatic aldehydes.

Introduction and Strategic Overview

The Wittig reaction is a cornerstone of synthetic organic chemistry, renowned for its reliability in converting aldehydes and ketones into alkenes.[1][2] The reaction's power lies in its ability to form a carbon-carbon double bond at a specific location with predictable, albeit controllable, stereochemistry. The core transformation involves the reaction of a phosphorus ylide (a Wittig reagent) with a carbonyl compound.[3][4] The thermodynamic driving force for this reaction is the formation of the highly stable phosphorus-oxygen double bond in the triphenylphosphine oxide byproduct.[5]

This guide focuses on the specific substrate This compound . The substituents on the aromatic ring introduce distinct electronic and steric factors that must be considered for successful and selective olefination:

  • 2-Fluoro Group: As a strongly electronegative substituent, the fluorine atom exerts a powerful electron-withdrawing inductive effect (-I). This effect increases the electrophilicity of the aldehyde's carbonyl carbon, making it more susceptible to nucleophilic attack by the ylide.

  • 5-Methyl Group: The methyl group is a weak electron-donating group (+I), which slightly counteracts the effect of the fluorine.

  • Steric Hindrance: The ortho-fluoro group introduces moderate steric hindrance around the carbonyl group, which can influence the rate of ylide addition.

Understanding these competing effects is crucial for selecting the appropriate Wittig reagent and reaction conditions to achieve the desired yield and stereoselectivity.

Mechanistic Considerations and Stereochemical Control

The stereochemical outcome of the Wittig reaction is primarily dictated by the nature of the phosphorus ylide used.[4][6] The reaction proceeds through a [2+2] cycloaddition mechanism to form a four-membered oxaphosphetane intermediate, which then decomposes to the alkene and triphenylphosphine oxide.[1][3]

Ylide Classification and its Impact:
  • Non-stabilized Ylides: These ylides bear alkyl or hydrogen substituents on the carbanionic carbon (e.g., Ph₃P=CH₂, Ph₃P=CHCH₃). They are highly reactive and typically lead to the formation of the kinetic (Z)-alkene product with high selectivity.[1][4][6] The reaction is rapid, and the initial, sterically favored syn-betaine (or corresponding oxaphosphetane) quickly collapses to the (Z)-alkene before equilibration can occur.[2][7]

  • Stabilized Ylides: These ylides contain an electron-withdrawing group (EWG) such as an ester, ketone, or nitrile (e.g., Ph₃P=CHCO₂Et). The negative charge is stabilized through resonance, making these ylides less reactive but more stable.[5] The initial addition to the aldehyde is often reversible, allowing for equilibration to the more thermodynamically stable anti-betaine intermediate, which ultimately yields the (E)-alkene as the major product.[2][6][8]

  • Semi-stabilized Ylides: Ylides with aryl or vinyl substituents (e.g., Ph₃P=CHPh) fall into this category. They often provide poor stereoselectivity, yielding mixtures of (E)- and (Z)-alkenes.[1]

For this compound, the choice of ylide is the primary tool for directing the stereochemical outcome of the newly formed double bond.

Experimental Design: Protocols and Key Parameters

Successful execution of the Wittig reaction requires careful control over several parameters. Below, we provide two distinct, detailed protocols for reacting this compound with a non-stabilized and a stabilized ylide.

Protocol A: Synthesis of 2-(2-Fluoro-5-methylphenyl)-1-propene using a Non-Stabilized Ylide

This protocol targets the synthesis of a (Z)-disubstituted alkene (in this case, a trisubstituted alkene where Z/E is relevant) and requires anhydrous, inert conditions due to the high reactivity of the ylide.

Step-by-Step Methodology:

  • Phosphonium Salt Preparation (if not commercially available):

    • In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and reflux condenser under a nitrogen atmosphere, combine triphenylphosphine (1.2 eq) and the appropriate alkyl halide (e.g., ethyl bromide, 1.0 eq) in anhydrous toluene.

    • Heat the mixture to reflux for 24-48 hours. A white precipitate of the phosphonium salt will form.

    • Cool the mixture to room temperature, collect the solid by suction filtration, wash with cold diethyl ether, and dry under high vacuum.[9]

  • Ylide Generation and Reaction:

    • Suspend the dried ethyltriphenylphosphonium bromide (1.1 eq) in anhydrous tetrahydrofuran (THF) (approx. 0.2 M) in a flame-dried flask under nitrogen.

    • Cool the suspension to 0 °C in an ice bath.

    • Add a strong base such as n-butyllithium (n-BuLi, 1.05 eq) or sodium bis(trimethylsilyl)amide (NaHMDS, 1.05 eq) dropwise.[9] The formation of the ylide is indicated by the appearance of a characteristic deep red or orange color.

    • Stir the mixture at 0 °C for 1 hour.

    • Cool the reaction mixture to -78 °C (dry ice/acetone bath).

    • Add a solution of this compound (1.0 eq) in anhydrous THF dropwise over 15 minutes.

    • Allow the reaction to stir at -78 °C for 2 hours, then warm slowly to room temperature and stir for an additional 4-6 hours.

  • Work-up and Purification:

    • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).[9]

    • Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and filter.

    • Concentrate the filtrate under reduced pressure. The crude product will be a mixture of the desired alkene and triphenylphosphine oxide.

    • Purify the product using flash column chromatography on silica gel, typically with a non-polar eluent system (e.g., hexanes or petroleum ether). The alkene product is expected to be much less polar than the triphenylphosphine oxide byproduct.[10]

Protocol B: Synthesis of Ethyl (E)-3-(2-Fluoro-5-methylphenyl)acrylate using a Stabilized Ylide

This protocol utilizes a commercially available, stable ylide. The reaction conditions are generally milder and do not always require strictly inert atmospheres.

Step-by-Step Methodology:

  • Reaction Setup:

    • In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) and (ethoxycarbonylmethylene)triphenylphosphorane (Ph₃P=CHCO₂Et, 1.1 eq) in a suitable solvent such as dichloromethane (DCM) or toluene (approx. 0.3 M).

    • Stabilized ylides are often stable enough to be handled in air.[11]

  • Reaction Execution:

    • Stir the mixture at room temperature or gently heat to 40-60 °C to increase the reaction rate. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.

    • For some less reactive systems, a one-pot procedure can be employed by mixing the aldehyde, the corresponding α-bromo ester, and triphenylphosphine in the presence of a mild base like sodium bicarbonate in an aqueous medium.[12]

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature and remove the solvent via rotary evaporation.

    • The primary byproduct is triphenylphosphine oxide. A common purification strategy involves triturating the crude solid with a solvent system where the product is soluble but the oxide is not, such as cold diethyl ether or a hexanes/ether mixture.

    • Alternatively, add petroleum ether to the crude mixture to precipitate the triphenylphosphine oxide, which can then be removed by suction filtration.[10]

    • If co-elution is an issue during chromatography, the triphenylphosphine oxide can be converted to a more polar derivative by treatment with hydrogen peroxide before chromatography.[10]

    • Recrystallization from a suitable solvent like ethanol or isopropanol can also be an effective method for purifying the solid (E)-alkene product.[13][14]

Data Summary and Expected Outcomes

The choice of ylide and conditions will significantly impact the outcome of the reaction with this compound.

ParameterProtocol A (Non-Stabilized Ylide)Protocol B (Stabilized Ylide)
Ylide Example Ph₃P=CHCH₃Ph₃P=CHCO₂Et
Target Product 2-(2-Fluoro-5-methylphenyl)-1-propeneEthyl (E)-3-(2-Fluoro-5-methylphenyl)acrylate
Expected Stereochem. Predominantly (Z)-isomerPredominantly (E)-isomer[6][8]
Base Required Strong Base (n-BuLi, NaHMDS, t-BuOK)[9][11]Often none, or mild base (e.g., NaHCO₃)[12]
Solvent Anhydrous THF, Diethyl EtherToluene, DCM, CH₃CN
Temperature -78 °C to Room TemperatureRoom Temperature to 60 °C
Atmosphere Inert (Nitrogen or Argon)Typically Air
Key Challenge Handling of highly reactive, air-sensitive reagents.Slower reaction rates; potential for low reactivity with sterically hindered ketones.[2]
Purification Flash ChromatographyChromatography, Recrystallization, or Trituration

Visualization of the Experimental Workflow

The following diagram illustrates the general workflow for a Wittig reaction, from the preparation of the ylide to the final purified alkene product.

Wittig_Workflow cluster_prep Phase 1: Reagent Preparation cluster_reaction Phase 2: Olefination Reaction cluster_workup Phase 3: Work-up & Purification PPh3 Triphenylphosphine + Alkyl Halide Salt Phosphonium Salt PPh3->Salt Reflux Ylide Phosphorus Ylide (In Situ Generation) Salt->Ylide Deprotonation Base Strong Base (e.g., n-BuLi) Base->Ylide Reaction Wittig Reaction (-78°C to RT) Ylide->Reaction Aldehyde 2-Fluoro-5-methyl- benzaldehyde Aldehyde->Reaction Crude Crude Product (Alkene + Ph₃P=O) Reaction->Crude Quench & Extract Purification Purification (Chromatography/ Recrystallization) Crude->Purification Product Purified Alkene Purification->Product

Caption: General workflow for the Wittig reaction from reagent preparation to product isolation.

References

  • Wittig reaction purification for products with very low polarity. Taylor & Francis Online.[Link]

  • Wittig reaction - Wikipedia. Wikipedia.[Link]

  • The Wittig Reaction: Synthesis of Alkenes. Swarthmore College.[Link]

  • A Convenient Chromatography-Free Method for the Purification of Alkenes Produced in the Wittig Reaction. Royal Society of Chemistry.[Link]

  • Wittig Reactions of Stabilized Phosphorus Ylides with Aldehydes in Water. ResearchGate.[Link]

  • Synthesis and Reactions of Stabilized Phosphorus Ylides. Bentham Science.[Link]

  • Wittig Reaction. Organic Chemistry Portal.[Link]

  • Wittig Reaction - Examples and Mechanism. Master Organic Chemistry.[Link]

  • Wittig Reaction - Common Conditions. Synthetic Page.[Link]

  • WITTIG REACTION | MECHANISM. AdiChemistry.[Link]

  • Wittig Reaction. Chemistry LibreTexts.[Link]

  • Relative reactivity and stereoselectivity in the Wittig reactions of substituted benzaldehydes with benzylidenetriphenylphosphorane. ACS Publications.[Link]

  • A Highly Versatile One-Pot Aqueous Wittig Reaction. Science and Education Publishing.[Link]

  • Wittig Reaction: Mechanism and Examples. NROChemistry.[Link]

  • A Solvent Free Wittig Reaction. University of Wisconsin-River Falls.[Link]

  • Wittig Reaction Mechanism & Examples. Total Synthesis.[Link]

  • Wittig Reaction Experiment Part 3: Recrystallization and Melting Point. YouTube.[Link]

  • The Wittig Reaction. YouTube.[Link]

Sources

Application Notes & Protocols for the Grignard Reaction with 2-Fluoro-5-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: Synthesis of Fluorinated Aryl Alcohols

The Grignard reaction is a cornerstone of organic synthesis, renowned for its efficacy in forming carbon-carbon bonds.[1][2] This protocol details the nucleophilic addition of a Grignard reagent, such as methylmagnesium bromide, to 2-Fluoro-5-methylbenzaldehyde to synthesize the corresponding secondary alcohol, 1-(2-Fluoro-5-methylphenyl)ethanol.

The strategic incorporation of fluorine into organic molecules is a prevalent theme in modern drug discovery. Fluorine's unique properties, including its high electronegativity and small size, can significantly enhance a molecule's metabolic stability, binding affinity, and lipophilicity, making fluorinated compounds highly valuable as pharmaceutical intermediates.[3][4] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals to perform this specific transformation reliably and safely, including detailed procedural steps, mechanistic insights, and troubleshooting advice.

Reaction Scheme and Mechanism

The reaction proceeds in two primary stages: the nucleophilic addition of the Grignard reagent to the aldehyde's carbonyl group, followed by an acidic workup to yield the final alcohol product.[3][5]

Overall Reaction: Reaction scheme of this compound with a Grignard reagent

Mechanism:

The Grignard reagent, effectively a source of a highly nucleophilic carbanion, attacks the electrophilic carbonyl carbon of this compound.[6][7] The electron-withdrawing nature of the ortho-fluorine atom increases the partial positive charge on the carbonyl carbon, enhancing its electrophilicity. The carbon-magnesium bond is highly polarized, making the carbon atom a potent nucleophile that adds to the carbonyl group, breaking the C=O pi bond and forming a tetrahedral magnesium alkoxide intermediate.[7] A subsequent workup with a mild acid, such as a saturated aqueous solution of ammonium chloride, protonates the alkoxide to furnish the desired secondary alcohol, 1-(2-Fluoro-5-methylphenyl)ethanol.[8][9]

Detailed Experimental Protocol

3.1. Materials and Reagents

Reagent/MaterialGradePuritySupplierNotes
This compoundReagent≥98%Major Chemical Supplier---
Methylmagnesium Bromide3.0 M in Diethyl Ether---Major Chemical SupplierHandle under inert gas.
Anhydrous Diethyl EtherAnhydrous≥99.7%Major Chemical SupplierRequired for dilution and rinsing.
Saturated Ammonium ChlorideACS---Major Chemical SupplierFor aqueous workup.
Anhydrous Magnesium SulfateAnhydrous---Major Chemical SupplierFor drying organic layer.
Magnesium Turnings---≥99.5%Major Chemical SupplierFor in-situ reagent prep (optional).
IodineCrystalACSMajor Chemical SupplierFor activating magnesium (optional).
Argon or Nitrogen GasHigh Purity---Gas SupplierFor maintaining inert atmosphere.

3.2. Apparatus Setup

  • Drying Glassware: All glassware (a three-neck round-bottom flask, reflux condenser, pressure-equalizing dropping funnel, and magnetic stir bar) must be rigorously dried to remove all traces of water, which would quench the Grignard reagent.[10][11] This is best achieved by oven-drying at 120 °C for several hours or by flame-drying under a vacuum or a stream of inert gas.[12]

  • Assembly: Assemble the apparatus while hot and allow it to cool to room temperature under a positive pressure of argon or nitrogen.[12] Equip the condenser with a gas inlet/outlet connected to a bubbler.

3.3. Reaction Procedure

  • Reagent Preparation: In the dry, assembled three-neck flask, place a magnetic stir bar. If using a commercial solution, charge the flask with the required volume of methylmagnesium bromide solution via syringe under a positive flow of inert gas. Cool the flask to 0 °C in an ice-water bath.[5][13]

  • Substrate Addition: Dissolve this compound (1.0 equivalent) in anhydrous diethyl ether in a separate dry flask. Transfer this solution to the pressure-equalizing dropping funnel.

  • Reaction: Add the aldehyde solution dropwise to the stirred Grignard reagent at 0 °C over 20-30 minutes.[13] A cloudy precipitate of the magnesium alkoxide salt will form.[9] The reaction is exothermic; maintain the temperature below 10 °C during the addition.[13][14]

  • Completion: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Let it stir for an additional 1-2 hours to ensure the reaction goes to completion.[5]

  • Monitoring: Reaction progress can be monitored by Thin-Layer Chromatography (TLC), checking for the disappearance of the starting aldehyde.

3.4. Work-up and Purification

  • Quenching: Cool the reaction mixture back to 0 °C in an ice bath. Carefully and slowly quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride.[5] This will hydrolyze the alkoxide and dissolve the magnesium salts.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer twice with diethyl ether.

  • Washing: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter off the drying agent, and remove the solvent under reduced pressure using a rotary evaporator.[3]

  • Purification: The resulting crude oil can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 1-(2-Fluoro-5-methylphenyl)ethanol.

Data Presentation and Characterization

The final product should be a colorless to pale yellow oil. Proper characterization is essential to confirm the structure and purity.

Table 1: Expected Product Data

ParameterExpected ValueSource/Notes
Product Name 1-(2-Fluoro-5-methylphenyl)ethanol---
Molecular Formula C₉H₁₁FO---
Molecular Weight 154.18 g/mol ---
Appearance Colorless to pale yellow oilTypical for secondary alcohols
Yield 85-95%Adapted from similar reactions[3]
Boiling Point To be determinedExpected to be distillable under vacuum

Table 2: Spectroscopic Characterization Data

TechniqueExpected Observations
¹H NMR Signals corresponding to aromatic protons (multiplets), a quartet for the benzylic proton (CH-OH), a doublet for the alcohol's methyl group, a singlet for the aromatic methyl group, and a broad singlet for the hydroxyl proton (OH).
¹³C NMR Signals for nine distinct carbons, including the alcohol-bearing carbon (~65-75 ppm), aromatic carbons (some showing C-F coupling), and two methyl carbons.
IR (Infrared) Broad O-H stretch (~3300-3400 cm⁻¹), C-H stretches (~2900-3000 cm⁻¹), C=C aromatic stretches (~1500-1600 cm⁻¹), and a strong C-F stretch (~1100-1250 cm⁻¹). Disappearance of the aldehyde C=O stretch (~1700 cm⁻¹) is indicative of reaction completion.
Mass Spec (MS) Molecular ion peak (M⁺) at m/z = 154.18, with characteristic fragmentation patterns (e.g., loss of H₂O, loss of CH₃).

Process Optimization and Troubleshooting

ProblemPotential Cause(s)Recommended Solution(s)
Reaction fails to initiate or low yield - Wet glassware or reagents.[10][11]- Impure magnesium (if prepared in-situ).- Grignard reagent decomposed during storage.- Rigorously dry all glassware and use anhydrous solvents.- Activate magnesium with a crystal of iodine or by crushing a few turnings.[3]- Titrate the Grignard reagent before use to determine its exact concentration.
Formation of biphenyl byproduct - Wurtz-type coupling of the Grignard reagent with unreacted alkyl/aryl halide.- Ensure slow, controlled addition of the halide to magnesium during reagent formation. Use of THF can sometimes mitigate this.
Recovery of starting aldehyde - Incomplete reaction.- Insufficient Grignard reagent.- Increase reaction time or gently warm the mixture after addition.- Use a slight excess (1.1-1.2 equivalents) of the Grignard reagent.
Formation of reduction product - If the Grignard reagent has a β-hydrogen, it can act as a reducing agent (Meerwein-Ponndorf-Verley type reduction).[1][8]- This is less common with methylmagnesium bromide. If using a different Grignard reagent, ensure low reaction temperatures to favor addition over reduction.

Mandatory Safety Precautions

  • Grignard Reagents: Grignard reagents are highly reactive, flammable, and react violently with water and other protic sources.[15] They must be handled under a dry, inert atmosphere at all times.

  • Solvents: Diethyl ether and THF are extremely flammable and volatile.[10] All operations must be conducted in a certified chemical fume hood, away from any potential ignition sources.[12][14]

  • Exothermic Reaction: The reaction is exothermic and can become vigorous if the addition of reagents is too rapid.[12][14] Always have an ice bath ready to control the reaction temperature.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a flame-resistant lab coat, and suitable gloves (Nomex or nitrile gloves are often recommended).[12][14]

  • Quenching: The quenching step is also highly exothermic. Add the quenching solution slowly and with efficient cooling and stirring.

Experimental Workflow Visualization

The following diagram illustrates the complete workflow for the synthesis and characterization of 1-(2-Fluoro-5-methylphenyl)ethanol.

Grignard_Workflow cluster_prep Preparation Phase cluster_reaction Reaction Phase cluster_workup Workup & Purification cluster_analysis Analysis Phase A 1. Dry Glassware (Flame or Oven-Dry) B 2. Assemble Apparatus (Under Inert Gas) A->B C 3. Charge Grignard Reagent & Cool to 0 °C B->C E 5. Dropwise Addition of Aldehyde C->E D 4. Prepare Aldehyde Solution in Anhydrous Ether D->E F 6. Stir at Room Temp & Monitor by TLC E->F G 7. Quench with Sat. NH4Cl (aq) at 0 °C F->G H 8. Extraction with Ether & Wash G->H I 9. Dry & Concentrate H->I J 10. Purify via Column Chromatography I->J K 11. Characterization (NMR, IR, MS) J->K

Caption: Workflow for the Grignard synthesis of 1-(2-Fluoro-5-methylphenyl)ethanol.

References

  • Application Notes and Protocols: Grignard Reaction with 2-Chloro-6-fluorobenzaldehyde. Benchchem.
  • Application Notes and Protocols: Grignard Reaction with 4-Fluorobenzaldehyde. Benchchem.
  • What are Grignard reagent preparation precautions during preparation?. Quora.
  • Developing SOPs for Hazardous Chemical Manipulations. University of Chicago.
  • Grignard Reaction. American Chemical Society.
  • Laboratory Safety Standard Operating Procedure (SOP) for the use of hazardous materials or equipment.
  • Practical Considerations, Procedural Changes, Safety Tips. Chemistry LibreTexts.
  • Technical Support Center: Grignard Reactions with 3-(Trifluoromethyl)benzaldehyde. Benchchem.
  • Synthesis and Reactivity of Fluorinated Organometallic Species. ResearchGate.
  • REACTIONS OF PARTIALLY SOLVATED GRIGNARD REAGENTS WITH BENZALDEHYDE. ResearchGate.
  • Grignard Reaction. Organic Chemistry Portal.
  • Grignard Reaction, Mechanism, Reagent and Cheat Sheet. Leah4Sci.
  • reaction of aldehydes and ketones with grignard reagents. Chemguide.
  • The organometallic fluorine chemistry of palladium and rhodium: studies toward aromatic C-F bond formation. PubMed.
  • Grignard Reaction Mechanism. BYJU'S.
  • Grignard Reaction – Beyond Labz Virtual ChemLab Activity. Chemistry Connected.
  • Fluorine: A Very Special Element and Its Very Special Impacts on Chemistry. ACS Publications.
  • Introduction of Fluorine and Fluorine-Containing Functional Groups. DASH (Harvard).
  • The Grignard Reaction Mechanism. Chemistry Steps.
  • Organometallic chemistry using partially fluorinated benzenes. RSC Publishing.
  • Grignard side reactions. Reddit.
  • Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry.
  • Grignard Reagent. BYJU'S.
  • 1-(5-Fluoro-2-methylphenyl)ethanol. ChemScene.
  • Why don't Alkyl Fluorides form Grignard Reagents. Chemistry Stack Exchange.
  • Addition of Grignard Reagents, Organozinc and Organolithium Reagents to Carbonyl and Unsaturated Carbonyl Compounds. Dalal Institute.
  • Side Reactions in a Grignard Synthesis. ResearchGate.
  • Synthesis of alcohols using Grignard reagents I. Khan Academy.
  • 1-(2-Methylphenyl)ethanol. PubChem.
  • 1-(2-Methylphenyl)ethanol. NIST WebBook.
  • 2,2,2-Trifluoro-1-(2-fluoro-5-methylphenyl)ethan-1-one. ChemScene.
  • Synthesis of 1-Phenylethanol: A Grignard Reaction.
  • Grignard Reaction: Synthesis of Triphenylmethanol.
  • preparation of triphenyl methanol by grignard reaction use of carbon nucleophiles in organic synthesis.
  • How is ethanol prepared by methanal by using Grignard class 12 chemistry CBSE. Vedantu.

Sources

Application Note: The Strategic Use of 2-Fluoro-5-methylbenzaldehyde in the Synthesis of Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

Protein kinases are pivotal regulators of cellular signaling, and their dysregulation is a cornerstone of many diseases, most notably cancer. The development of small molecule kinase inhibitors is a major focus of modern medicinal chemistry. The strategic incorporation of specific structural motifs is critical for achieving desired potency, selectivity, and pharmacokinetic properties. This guide details the application of 2-Fluoro-5-methylbenzaldehyde, a versatile and highly functionalized building block, in the synthesis of kinase inhibitor scaffolds, with a focus on its role in constructing substituted pyrido[3,2-d]pyrimidine cores, a class of potent HER2 inhibitors[1]. We provide a detailed, field-proven protocol for a key synthetic transformation—reductive amination—and explain the underlying chemical principles that make this building block a valuable tool in drug discovery.

Introduction: The Value of Fluorinated Building Blocks in Kinase Inhibitor Design

The benzene ring of this compound is decorated with three distinct functional handles, each offering unique advantages for molecular assembly:

  • The Aldehyde Group: A versatile electrophile, the aldehyde is a prime functional group for forming carbon-nitrogen bonds through reactions like reductive amination or condensation, enabling the direct coupling of the phenyl ring to nitrogen-rich heterocyclic cores common in kinase inhibitors.

  • The ortho-Fluorine Atom: Fluorine's high electronegativity and small size make it a powerful tool in medicinal chemistry. An ortho-fluoro substituent can serve as a hydrogen bond acceptor, improve metabolic stability by blocking potential sites of oxidation, and modulate the pKa of nearby functional groups, thereby enhancing binding affinity and cell permeability[2][3].

  • The meta-Methyl Group: This group provides a point of steric distinction and can be used to probe hydrophobic pockets within the kinase active site, helping to fine-tune selectivity and potency.

This unique combination of features makes this compound an ideal starting material for creating libraries of compounds aimed at targeting kinases like HER2, a key receptor tyrosine kinase implicated in breast cancer and other malignancies[1][4].

Application Focus: Synthesis of a Pyrido[3,2-d]pyrimidine HER2 Inhibitor Scaffold

A key strategy in modern drug design involves the development of covalent inhibitors that form a permanent bond with a non-catalytic cysteine residue in the target kinase, leading to durable target engagement. Pyrido[3,2-d]pyrimidine scaffolds have been identified as effective cores for such inhibitors, particularly against HER2 mutations[1]. The synthesis of these complex molecules often relies on the coupling of a core heterocycle with a substituted benzylamine. This compound is an excellent precursor for generating the required (2-Fluoro-5-methylphenyl)methanamine intermediate.

The overall synthetic logic is depicted below:

G A This compound C Key Intermediate (2-Fluoro-5-methylphenyl)methanamine A->C Reductive Amination B Ammonia Source (e.g., NH4OAc) B->C E Final Covalent Kinase Inhibitor C->E Nucleophilic Aromatic Substitution (SNAr) D Chlorinated Pyrido[3,2-d]pyrimidine Core D->E

Caption: High-level strategy for kinase inhibitor synthesis.

The critical step, converting the aldehyde to the primary amine, is achieved through reductive amination. This transformation is robust, high-yielding, and tolerant of a wide range of functional groups.

Detailed Protocol: Reductive Amination of this compound

This protocol describes the conversion of this compound to (2-Fluoro-5-methylphenyl)methanamine. The procedure is designed to be self-validating by including in-process checks and clear endpoints.

3.1. Rationale for Method Selection

Sodium triacetoxyborohydride (STAB) is chosen as the reducing agent. Unlike sodium borohydride, STAB is a milder reagent that does not readily reduce aldehydes, allowing the imine formation and reduction to occur in a single pot. It is particularly effective for reductive aminations and is less sensitive to pH than sodium cyanoborohydride, avoiding the need for strict pH control and the potential generation of toxic HCN gas.

3.2. Materials and Reagents

Reagent/MaterialGradeSupplier ExamplePurpose
This compound≥98% PuritySigma-AldrichStarting Material
Ammonium Acetate (NH₄OAc)ACS Reagent, ≥98%Fisher ScientificAmine Source
Sodium Triacetoxyborohydride (STAB)Reagent Grade, 97%Acros OrganicsReducing Agent
Dichloromethane (DCM), Anhydrous≥99.8%, DriSolvEMD MilliporeReaction Solvent
Methanol (MeOH), Anhydrous≥99.8%J.T. BakerCo-solvent for solubility
1 M Hydrochloric Acid (HCl)Volumetric StandardVWRAqueous Workup (Acid Wash)
1 M Sodium Hydroxide (NaOH)Volumetric StandardVWRAqueous Workup (Basification)
Saturated Sodium Bicarbonate (NaHCO₃)ACS ReagentLabChemAqueous Workup (Quenching)
Magnesium Sulfate (MgSO₄), AnhydrousReagent GradeSigma-AldrichDrying Agent
Round-bottom flask, magnetic stirrer, etc.StandardN/AGlassware/Apparatus

3.3. Step-by-Step Experimental Procedure

G start Start: Assemble Reagents dissolve 1. Dissolve Aldehyde & NH4OAc in Anhydrous DCM/MeOH start->dissolve add_stab 2. Add STAB portion-wise at 0°C (Control exotherm) dissolve->add_stab stir 3. Warm to RT & Stir for 12-16h (Monitor by TLC/LC-MS) add_stab->stir quench 4. Quench Reaction (Slowly add sat. NaHCO3) stir->quench extract 5. Extract with DCM after basification quench->extract dry 6. Dry organic layer (MgSO4) & Concentrate extract->dry end End: Purified Amine Product dry->end

Caption: Experimental workflow for reductive amination.
  • Reaction Setup: To a 250 mL oven-dried, round-bottom flask equipped with a magnetic stir bar, add this compound (5.0 g, 36.2 mmol, 1.0 eq) and ammonium acetate (28.0 g, 362 mmol, 10.0 eq).

  • Solvent Addition: Add anhydrous Dichloromethane (100 mL) and anhydrous Methanol (25 mL) to the flask. Stir the resulting suspension at room temperature (RT) for 30 minutes. The mixture may not fully dissolve.

  • Addition of Reducing Agent: Cool the flask to 0°C using an ice-water bath. Slowly add sodium triacetoxyborohydride (STAB) (11.5 g, 54.3 mmol, 1.5 eq) in small portions over 20 minutes. Causality Note: Portion-wise addition is crucial to control the initial exotherm and prevent runaway reactions.

  • Reaction Progression: Remove the ice bath and allow the reaction to warm to RT. Stir vigorously for 12-16 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • TLC System: 20% Ethyl Acetate in Hexanes.

    • Expected Result: Consumption of the starting aldehyde (visualized with a UV lamp and permanganate stain) and formation of a more polar primary amine product at the baseline.

  • Work-up - Quenching: Once the reaction is complete, cool the flask to 0°C and slowly quench by adding saturated sodium bicarbonate (NaHCO₃) solution (50 mL). Stir for 15 minutes until gas evolution ceases.

  • Work-up - pH Adjustment & Extraction: Adjust the pH of the aqueous layer to >12 by the slow addition of 5 M NaOH solution. Transfer the mixture to a separatory funnel and extract with DCM (3 x 50 mL).

  • Work-up - Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The resulting crude oil, (2-Fluoro-5-methylphenyl)methanamine, can be purified by vacuum distillation or column chromatography if necessary, but is often of sufficient purity for subsequent steps.

3.4. Expected Results & Characterization

ParameterExpected Outcome
Yield 75-90%
Appearance Colorless to pale yellow oil
¹H NMR Appearance of a singlet for the -CH₂- group (~3.8 ppm) and disappearance of the aldehyde proton (~10.0 ppm).
Mass Spec (ESI+) [M+H]⁺ calculated for C₈H₁₁FN: 140.08; found: 140.1.

Conclusion

This compound is a powerful and versatile building block for the synthesis of advanced kinase inhibitors. Its unique substitution pattern allows for strategic incorporation into complex heterocyclic systems. The reductive amination protocol detailed here provides a reliable and efficient method for generating the corresponding primary amine, a key intermediate for coupling to kinase scaffolds such as the pyrido[3,2-d]pyrimidine core of next-generation HER2 inhibitors. This application note serves as a practical guide for researchers in medicinal chemistry to leverage this valuable reagent in the discovery of novel therapeutics.

References

  • Mastering Fine Chemical Synthesis: The Versatility of this compound. (2026). NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Unlocking Molecular Complexity: The Power of 5-Fluoro-2-methylbenzaldehyde in Advanced Organic Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Her2 mutation inhibitors. (2023).
  • Mukherjee et al. (2014).
  • Sebti et al. (2009).
  • Substituted benzaldehyde compounds and methods for their use in increasing tissue oxygenation. (2015).
  • Substituted benzaldehyde compounds and methods for their use in increasing tissue oxygenation. PubChem. Patent US-9018210-B2. [Link]

  • An efficient process for the synthesis of alkoxy substituted benzaldehydes. (2017).
  • Design, synthesis, HER2 inhibition and anticancer evaluation of new substituted 1,5-dihydro-4,1-benzoxazepines. (2021). DiVA portal. [Link]

  • PIPERIDINYLCYCLOBUTYL SUBSTITUTED PYRROLOPYRONE AND UAKINHIBITORS. (2013).
  • Alk-5 inhibitors and uses thereof. (2022).
  • Harnessing pyrimidine as a building block for histone deacetylase inhibitors. (2023). PubMed. [Link]

  • Novel compounds that are erk inhibitors. PubChem. Patent WO-2014179154-A2. [Link]

  • Preparation method of 2-fluoro-5-bromobenzaldehyde. (2016).
  • Medicinal chemistry 5 semester all synthesis. (2023). Slideshare. [Link]

  • Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties. (2021). PMC - NIH. [Link]

  • Medicinal Chemistry: Blockbuster Drugs and How to Make Them. University of York. [Link]

  • Synthesis of 5-[F]Fluoro-α-methyl Tryptophan: New Trp Based PET Agents. (2017). ResearchGate. [Link]

  • Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties. (2021). MDPI. [Link]

Sources

Application Notes & Protocols: Synthesis of Schiff Bases from 2-Fluoro-5-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and application of Schiff bases derived from 2-Fluoro-5-methylbenzaldehyde. Schiff bases, or imines, are a class of organic compounds characterized by the azomethine (-C=N-) functional group. The strategic incorporation of a fluorine atom and a methyl group on the benzaldehyde precursor can significantly influence the electronic properties, stability, and biological activity of the resulting Schiff base.[1][2] This guide details robust protocols for conventional and microwave-assisted synthesis, outlines thorough characterization methodologies, and discusses the potential applications of these valuable compounds in medicinal chemistry and materials science.

Introduction: The Strategic Advantage of Fluorinated Precursors

Schiff bases are synthesized through the condensation of a primary amine with an aldehyde or ketone.[3] They are exceptionally versatile ligands in coordination chemistry and serve as critical intermediates in organic synthesis.[3][4] The resulting imine-metal complexes have demonstrated a wide spectrum of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[4][5]

The choice of this compound as the aldehydic precursor is deliberate. The fluorine atom at the ortho position is a strong electron-withdrawing group, which imparts several key advantages:

  • Enhanced Reactivity: The electronegativity of fluorine increases the electrophilicity of the carbonyl carbon, facilitating the initial nucleophilic attack by the primary amine.

  • Modulation of Physicochemical Properties: Fluorine substitution is a well-established strategy in drug design to improve metabolic stability, membrane permeability, and binding affinity.[1][2]

  • Unique Spectroscopic Signature: The presence of ¹⁹F allows for straightforward reaction monitoring and characterization by fluorine NMR spectroscopy.

The methyl group at the meta position provides a moderate electron-donating effect and steric bulk, which can further tune the electronic structure and conformational preferences of the final Schiff base product.

The Chemistry of Imine Formation: Mechanism and Catalysis

The formation of a Schiff base is a reversible, two-step process involving nucleophilic addition followed by dehydration.[3][6]

  • Nucleophilic Addition: The lone pair of electrons on the primary amine nitrogen attacks the electrophilic carbonyl carbon of the aldehyde. This forms an unstable tetrahedral intermediate known as a carbinolamine.

  • Dehydration: The carbinolamine is then dehydrated to form the stable imine. This step is typically the rate-determining step and is effectively catalyzed by a mild acid.[3][7]

The reaction is generally carried out under acidic conditions to protonate the hydroxyl group of the carbinolamine, turning it into a good leaving group (water).[6][8] However, excessively high acid concentrations must be avoided, as protonation of the starting amine would render it non-nucleophilic, thereby inhibiting the initial addition step.[3] Therefore, syntheses are often best performed at a mildly acidic pH, frequently achieved by adding a few drops of a weak acid like glacial acetic acid.[9]

Synthesis Protocols

Two primary methods for the synthesis of Schiff bases from this compound are presented: a conventional reflux method and a rapid microwave-assisted method.

General Protocol: Conventional Synthesis via Reflux

This method is a classic, reliable approach suitable for a wide range of primary amine substrates.

Materials:

  • This compound (1.0 mmol)

  • Selected Primary Amine (e.g., Aniline derivative) (1.0 mmol)

  • Absolute Ethanol (20 mL)

  • Glacial Acetic Acid (2-3 drops)

  • 50 mL Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

Procedure:

  • Reaction Setup: In a 50 mL round-bottom flask, dissolve this compound (1.0 mmol) in 10 mL of absolute ethanol. In a separate beaker, dissolve the chosen primary amine (1.0 mmol) in 10 mL of absolute ethanol.

  • Combining Reactants: Add the amine solution to the aldehyde solution in the round-bottom flask with stirring.

  • Catalysis and Reflux: Add 2-3 drops of glacial acetic acid to the mixture to catalyze the reaction.[9][10] Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 78°C for ethanol) for 2-4 hours.

  • Reaction Monitoring: The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC) using an appropriate eluent system (e.g., 3:7 Ethyl Acetate:Hexane). The formation of the more conjugated imine product will typically result in a new spot with a different Rf value compared to the starting materials.

  • Isolation and Purification: Upon completion, allow the reaction mixture to cool to room temperature. The Schiff base product will often precipitate out of solution. If not, placing the flask in an ice bath can induce crystallization.

  • Collect the solid product by vacuum filtration. Wash the crystals with a small amount of cold ethanol to remove unreacted starting materials.

  • The crude product can be further purified by recrystallization from hot ethanol to yield the final, pure Schiff base.

  • Dry the product, record the final yield and melting point.

Advanced Protocol: Microwave-Assisted Synthesis

Microwave irradiation offers a significant acceleration of the reaction, often reducing reaction times from hours to minutes and improving yields.[11][12][13][14] This is due to efficient and uniform heating of the polar reactants and solvent.[15]

Materials:

  • This compound (1.0 mmol)

  • Selected Primary Amine (1.0 mmol)

  • Microwave synthesis vial (10 mL) with stir bar

  • Microwave synthesizer

Procedure:

  • Reaction Setup: In a 10 mL microwave synthesis vial, combine this compound (1.0 mmol), the primary amine (1.0 mmol), and a stir bar. If desired, a minimal amount of a high-boiling solvent like ethanol or a wetting agent can be added, though many reactions proceed efficiently under solvent-free conditions.[12]

  • Microwave Irradiation: Seal the vial and place it in the microwave synthesizer. Irradiate the mixture at a constant temperature (e.g., 70-80°C) for 5-15 minutes.[11] Reaction conditions should be optimized for each specific substrate.

  • Isolation: After the reaction, cool the vial to room temperature. The product, which is often a solid or viscous oil, can be directly isolated.

  • Purification: If necessary, dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane) and purify via column chromatography or recrystallization as described in the conventional protocol.

Workflow for Schiff Base Synthesis and Characterization

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_char Characterization Reactants 1. Weigh Reactants (Aldehyde & Amine) Dissolve 2. Dissolve in Ethanol Reactants->Dissolve Mix 3. Combine Solutions Dissolve->Mix Catalyze 4. Add Acetic Acid Catalyst Mix->Catalyze Reflux 5a. Conventional Reflux (2-4 hours) Catalyze->Reflux Choose Method Microwave 5b. Microwave Synthesis (5-15 minutes) Catalyze->Microwave Choose Method Monitor 6. Monitor via TLC Reflux->Monitor Microwave->Monitor Cool 7. Cool to RT / Ice Bath Monitor->Cool Filter 8. Vacuum Filtration Cool->Filter Recrystallize 9. Recrystallize (Hot Ethanol) Filter->Recrystallize Dry 10. Dry & Weigh Recrystallize->Dry Product Pure Schiff Base Dry->Product MP Melting Point NMR NMR (¹H, ¹³C, ¹⁹F) FTIR FT-IR MS Mass Spectrometry Product->MP Product->NMR Product->FTIR Product->MS

Caption: General workflow from reactant preparation to final product characterization.

Characterization of Synthesized Schiff Bases

Thorough characterization is essential to confirm the structure and purity of the synthesized imine.

TechniquePurposeExpected Observations for this compound Derivatives
Melting Point Assess purityA sharp, defined melting range indicates a pure compound.
FT-IR Spectroscopy Confirm functional groupsDisappearance of the C=O stretch (from aldehyde, ~1700 cm⁻¹) and N-H stretches (from primary amine, ~3300-3400 cm⁻¹). Appearance of a strong C=N (imine) stretch, typically in the range of 1600-1650 cm⁻¹.[16][17]
¹H NMR Spectroscopy Structural elucidationAppearance of a characteristic singlet for the azomethine proton (-CH=N-) in the δ 8.0-9.0 ppm region. Signals corresponding to the aromatic protons of both original rings will be present, often with shifts indicating the new electronic environment.[17][18]
¹³C NMR Spectroscopy Carbon skeleton analysisAppearance of the imine carbon (-C=N-) signal, typically in the δ 150-165 ppm region.[19][20]
¹⁹F NMR Spectroscopy Confirm fluorine presenceA singlet (or multiplet, depending on coupling) confirming the incorporation of the fluoro-substituted ring.
Mass Spectrometry Determine molecular weightThe molecular ion peak (M⁺) should correspond to the calculated molecular weight of the target Schiff base.

Applications and Future Directions

Schiff bases derived from this compound are promising candidates for various applications due to their unique structural and electronic features.

  • Medicinal Chemistry: These compounds can serve as scaffolds for the development of novel therapeutic agents. Their potential as antibacterial, antifungal, and anticancer agents warrants investigation.[4][5][21] The fluorine atom can enhance drug-like properties, making these derivatives particularly attractive for lead optimization studies.[1][2]

  • Coordination Chemistry: The imine nitrogen provides an excellent coordination site for metal ions. Metal complexes of these ligands can be explored for their catalytic activity in various organic transformations or as advanced materials with interesting magnetic or optical properties.[3][22]

  • Corrosion Inhibition: The presence of π-electrons in the aromatic rings and the lone pair on the imine nitrogen allows these molecules to adsorb onto metal surfaces, making them potential corrosion inhibitors.[23]

Logical Pathways for Application Development

G Start Synthesized 2-Fluoro-5-methyl- Schiff Base Ligand Use as Ligand Start->Ligand Organic Organic Scaffold Start->Organic Material Surface Active Agent Start->Material Complex Form Metal Complex Ligand->Complex Bioactive Biological Screening Organic->Bioactive Corrosion Corrosion Studies Material->Corrosion Catalysis Catalysis Complex->Catalysis Bioimaging Bio-imaging Agents Complex->Bioimaging Antimicrobial Antimicrobial Agents Bioactive->Antimicrobial Anticancer Anticancer Agents Bioactive->Anticancer Inhibitor Corrosion Inhibitor Corrosion->Inhibitor

Caption: Potential application pathways for newly synthesized Schiff bases.

References

  • World Journal of Pharmaceutical Sciences. REVIEW ON SCHIFF BASES. [Link]

  • Cid, P., et al. (2012). Microwave-Assisted Solvent-Free Synthesis of Enantiomerically Pure N-(tert-Butylsulfinyl)imines. The Journal of Organic Chemistry. [Link]

  • Efil, K. (2014). Microwave Assisted Solvent-Free Synthesis of Some Imine Derivatives. ResearchGate. [Link]

  • Varma, R. S. (2012). Microwave-assisted synthesis of trifluoromethyl-imines by solid acid/superacid catalysis. PMC. [Link]

  • ResearchGate. An Efficient Microwave Method for the Synthesis of Imines. [Link]

  • MH Chem. (2022). Schiff Base Reaction-Mechanism, Rxn setup and Application. YouTube. [Link]

  • Cordes, E. H., & Jencks, W. P. (1962). On the Mechanism of Schiff Base Formation and Hydrolysis. Journal of the American Chemical Society. [Link]

  • Ma, D., et al. (2023). Facile Microwave-Assisted Synthesis of 2D Imine-Linked Covalent Organic Frameworks for Exceptional Iodine Capture. ACS Publications. [Link]

  • Verma, D., et al. Formation of Schiff's base from carbonyl compounds in acid catalyzed dehydration. [Link]

  • ResearchGate. Schiff base formation, general acid-base catalysis. [Link]

  • Pandey, S., et al. (2024). Photocatalyzed Synthesis of a Schiff Base via C–N Bond Formation: Benzyl Alcohol as Sustainable Surrogates of Aryl Aldehydes. The Journal of Organic Chemistry. [Link]

  • Synthesis, Characterization, and Catalytic Applications of Schiff-Base Metal Complexes. MDPI. [Link]

  • Synthesis and Characterization of Chiral Nitrobenzaldehyde - Schiff Base Ligands. PMC. [Link]

  • Al-Ostath, A., et al. (2024). Synthesis and Characterization of a Fluorinated Schiff Base from Benzimidazole and Its Metal Complexes for Antimicrobial and UV-Protective Cotton Fabrics. MDPI. [Link]

  • Al-Masoudi, W. A. (2024). An Overview: Using Different Approaches to Synthesis New Schiff Bases Materials. ResearchGate. [Link]

  • ResearchGate. Schiff base reaction between benzaldehyde and aniline. [Link]

  • Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. [Link]

  • Sharma, A., et al. (2021). Medicinal Utility of Some Schiff Bases and their Complexes with First Transition Series Metals: A Review. ResearchGate. [Link]

  • ResearchGate. Applications of Fluorine in Medicinal Chemistry. [Link]

  • Shuo, C. (2024). Schiff Bases: Versatile Ligands with Promising Biological and Industrial Applications. Journal of Organic & Inorganic Chemistry. [Link]

  • ResearchGate. Synthesis, spectroscopic characterization and biological study of some new Schiff bases based on 2-hydroxybenzadehyde. [Link]

  • Guler, E., et al. (2023). Synthesis and Spectroscopic Characterization of Schiff Base Metal Complexes, Biological Activity, and Molecular Docking Studies. PMC. [Link]

  • Synthesis and Spectroscopic Characterization of Schiff Bases Derived from Benzalacetone and Benzalacetophenone with Alanine. E3S Web of Conferences. [Link]

  • Spectroscopic, Thermal, Fluorescence Studies and Antibacterial Activity of Some Transition Metals with Schiff Base. ARC Journals. [Link]

  • Saadallah, A. E., et al. (2023). Investigation of Spectroscopic And Electronic Properties of Some Schiff Basesderived From 2-Hydroxy-3-Methoxy-5-Nitrobenzaldehyde By Dft Method. WSEAS Transactions on Molecular Sciences and Applications. [Link]

Sources

Application Note: Strategies for Asymmetric Synthesis Utilizing 2-Fluoro-5-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a detailed guide for researchers, medicinal chemists, and professionals in drug development on the application of 2-Fluoro-5-methylbenzaldehyde as a versatile starting material in asymmetric synthesis. We explore three robust methodologies—biocatalytic reduction, transition-metal-catalyzed asymmetric transfer hydrogenation, and organocatalytic aldol reaction—to generate high-value chiral synthons. The protocols are designed to be reproducible and are accompanied by mechanistic insights, comparative data, and validation techniques to ensure scientific integrity.

Introduction: The Strategic Value of this compound in Chiral Synthesis

This compound is a key aromatic aldehyde that serves as an essential building block in the synthesis of complex organic molecules. Its utility is amplified by the strategic placement of a fluorine atom, an element known to significantly enhance the pharmacological properties of drug candidates by modulating factors like metabolic stability, lipophilicity, and binding affinity.[1] The aldehyde functional group is a versatile handle for a variety of transformations, including nucleophilic additions and condensations, making it an ideal precursor for generating stereogenic centers.

The synthesis of single-enantiomer compounds is a cornerstone of modern drug development, as the biological activity of a chiral molecule often resides in only one of its enantiomers. Chiral alcohols, in particular, are highly sought-after intermediates that can be directly incorporated into final products or serve as precursors for chiral amines, esters, and other functional groups.[2] This guide details three distinct and powerful asymmetric synthesis platforms to convert prochiral this compound into valuable, enantioenriched products.

Core Methodologies in Asymmetric Synthesis

The conversion of a prochiral starting material like this compound into a chiral product requires a catalytic system capable of discriminating between the two enantiotopic faces of the aldehyde. This is achieved through three primary strategies:

  • Biocatalysis: Utilizes enzymes, such as alcohol dehydrogenases, which operate with exceptional chemo-, regio-, and stereoselectivity under mild, aqueous conditions.[3][4]

  • Transition-Metal Catalysis: Employs chiral complexes of metals like Ruthenium or Iridium that can efficiently catalyze reactions such as transfer hydrogenation with high enantiocontrol.[5][6]

  • Organocatalysis: Relies on small, chiral organic molecules (e.g., proline derivatives) to catalyze reactions, avoiding the use of potentially toxic or expensive metals.[7]

Each approach offers unique advantages, and the optimal choice depends on factors such as desired scale, substrate scope, and downstream synthetic plans.

Application Protocol I: Biocatalytic Asymmetric Reduction

The enzymatic reduction of a ketone or aldehyde is a green and highly efficient method for producing chiral alcohols. Alcohol dehydrogenases (ADHs) are particularly effective, utilizing a cofactor such as nicotinamide adenine dinucleotide (NADH) to deliver a hydride to the carbonyl carbon with exquisite stereocontrol.[4]

Causality Behind Experimental Choices: The use of an ADH from a robust organism like Stenotrophomonas maltophilia is chosen for its broad substrate acceptance and high tolerance to organic co-solvents like 2-propanol.[4] 2-Propanol serves a dual role: it acts as a solvent and as the terminal reductant for cofactor regeneration, where the enzyme oxidizes it to acetone, thereby recycling the catalytic NAD(P)H. This substrate-coupled regeneration system is economical and drives the reaction to completion.[4]

Experimental Protocol: ADH-Catalyzed Reduction
  • Biocatalyst Preparation: Prepare a solution of the desired alcohol dehydrogenase (e.g., SmADH2) and NADP⁺ in a phosphate buffer (100 mM, pH 7.5).

  • Reaction Setup: To a thermostatted vessel at 30 °C, add the phosphate buffer, 2-propanol (20% v/v), and the NADP⁺ solution.

  • Substrate Addition: Dissolve this compound (1.0 mmol, 138.1 mg) in a minimal amount of 2-propanol and add it to the reaction vessel under gentle stirring.

  • Initiation: Add the ADH enzyme solution to initiate the reaction.

  • Monitoring: Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: Upon completion, quench the reaction by adding an equal volume of ethyl acetate. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

  • Purification: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude alcohol by silica gel column chromatography.

  • Analysis: Determine the enantiomeric excess (ee) of the purified (R)- or (S)-(2-Fluoro-5-methylphenyl)methanol using chiral High-Performance Liquid Chromatography (HPLC).

Visualization: Biocatalytic Reduction Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Work-up & Purification cluster_analysis Analysis Enzyme ADH Enzyme Solution (in Buffer) Mix Combine & Stir (30 °C) Enzyme->Mix Substrate This compound (in 2-Propanol) Substrate->Mix Cofactor NADP+ & Buffer + 2-Propanol Cofactor->Mix Monitor Monitor via TLC/GC Mix->Monitor Quench Quench with Ethyl Acetate Monitor->Quench Extract Extract & Dry Quench->Extract Purify Column Chromatography Extract->Purify Analysis Determine Yield & ee (Chiral HPLC) Purify->Analysis

Caption: Workflow for the biocatalytic reduction of this compound.

Application Protocol II: Asymmetric Transfer Hydrogenation (ATH)

Asymmetric transfer hydrogenation is a powerful method catalyzed by transition-metal complexes, most notably those based on Ruthenium and Iridium.[6] These reactions transfer hydrogen from a simple donor molecule, such as isopropanol or formic acid, to the substrate. The chirality is induced by a chiral ligand coordinated to the metal center.

Causality Behind Experimental Choices: A bifunctional Ru(II) catalyst bearing a chiral diamine ligand is selected.[6] This catalyst operates via a metal-ligand cooperative mechanism where the NH group of the ligand and the Ru-H hydride are transferred to the aldehyde's carbonyl group in a concerted, six-membered transition state. This highly organized transition state is responsible for the high levels of enantioselectivity. Formic acid/triethylamine (HCOOH/NEt₃) is used as the hydrogen source as it forms an azeotrope that is easily removed and provides reliable reactivity.

Experimental Protocol: Ru-Catalyzed ATH
  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., Argon or Nitrogen).

  • Catalyst Preparation: In a Schlenk flask, dissolve the chiral Ru(II) catalyst (e.g., RuCl) (0.01 mmol, 1 mol%) in degassed solvent (e.g., dichloromethane, 5 mL).

  • Hydrogen Source: Add the azeotropic mixture of formic acid and triethylamine (5:2 molar ratio, 5 equivalents).

  • Substrate Addition: Add this compound (1.0 mmol, 138.1 mg) to the reaction mixture.

  • Reaction Conditions: Stir the mixture at 28 °C and monitor its progress by TLC.

  • Work-up: Upon completion, dilute the reaction with water and extract with dichloromethane.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the product by flash chromatography.

  • Analysis: Determine the enantiomeric excess via chiral HPLC.

Visualization: Catalytic Cycle for Asymmetric Transfer Hydrogenation

G cluster_cycle Catalytic Cycle Catalyst [Ru]-H Product Chiral Alcohol (R-CH2OH*) Catalyst->Product Hydride Transfer to Aldehyde Substrate Aldehyde (R-CHO) Ru_Amine [Ru]-NH2 Product->Ru_Amine Product Release Ru_Amine->Catalyst H+ transfer H_Source HCOOH/NEt3 H_Source->Ru_Amine Regeneration

Sources

Flow Chemistry Applications of 2-Fluoro-5-methylbenzaldehyde: A Guide to Synthesis and Protocol Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Reimagining Synthesis with a Versatile Building Block

In the landscape of fine chemical and pharmaceutical synthesis, success is often dictated by the precision and efficiency with which complex molecular architectures are assembled. 2-Fluoro-5-methylbenzaldehyde has emerged as a critical intermediate, a versatile building block whose reactivity is harnessed for creating a multitude of high-value compounds, from agrochemicals to active pharmaceutical ingredients (APIs). The aldehyde functional group serves as a reactive hub for transformations like condensations, nucleophilic additions, and redox reactions, while the fluorinated and methylated aromatic ring influences the molecule's electronic properties and provides sites for further functionalization.

However, realizing the full potential of this reagent requires overcoming the inherent limitations of traditional batch processing. Exothermic reactions, the use of hazardous reagents, and challenges in scalability can impede efficiency and introduce safety risks. This is where flow chemistry offers a paradigm shift. By conducting reactions in a continuously flowing stream through a network of tubes and reactors, we gain unparalleled control over reaction parameters such as temperature, pressure, and residence time.[1] This methodology transforms hazardous reactions into manageable processes, enhances heat and mass transfer for improved selectivity, and provides a seamless path from laboratory-scale optimization to industrial production.[2][3]

This guide provides detailed application notes and protocols for key transformations of this compound, demonstrating how the principles of flow chemistry can be applied to enhance safety, increase yield, and accelerate drug discovery and development.

Part 1: The Core Rationale - Transitioning from Batch to Flow

The decision to move a synthetic step from a round-bottom flask to a continuous flow reactor is driven by a desire for superior control, safety, and efficiency. For a substrate like this compound, several factors make this transition particularly advantageous. Reactions involving strong oxidizers, flammable organometallics, or high-pressure hydrogenation can be conducted with significantly reduced risk. The small reactor volumes at any given moment minimize the potential impact of a thermal runaway. Furthermore, the high surface-area-to-volume ratio of microreactors allows for rapid heating and cooling, enabling precise temperature control that is simply unachievable in large batch vessels.[3] This leads to cleaner reactions, fewer byproducts, and higher yields.

The following workflow outlines the key decision points for adopting a flow chemistry approach.

G start Identify Reaction for this compound q1 Is the reaction highly exothermic or fast? start->q1 q2 Does it involve hazardous/unstable reagents or intermediates? q1->q2 No flow Adopt Flow Chemistry Protocol q1->flow Yes q3 Is poor selectivity or yield an issue in batch? q2->q3 No q2->flow Yes q4 Is direct scalability required? q3->q4 No q3->flow Yes q4->flow Yes batch Continue with Batch Processing q4->batch No

Caption: Decision workflow for transitioning a reaction to a continuous flow system.

Part 2: Application Note - Continuous Flow Reductive Amination

A. Scientific Context & Rationale

Reductive amination is a cornerstone of medicinal chemistry for the synthesis of secondary and tertiary amines. The classical batch approach often involves the in-situ formation of an imine followed by reduction, frequently using hydride reagents like sodium borohydride or catalytic hydrogenation. Handling molecular hydrogen in batch reactors presents significant safety challenges, while stoichiometric hydride reagents generate substantial waste.

Flow chemistry elegantly solves these issues. By using a packed-bed reactor containing a hydrogenation catalyst (e.g., Pd/C or H-Cube®), gaseous hydrogen can be safely and efficiently mixed with the substrate stream under high pressure, drastically accelerating the reaction.[4][5] This approach allows for precise control over stoichiometry, temperature, and pressure, leading to high conversion rates and clean product formation with minimal catalyst leaching.

B. Experimental Protocol: Synthesis of N-Benzyl-1-(2-fluoro-5-methylphenyl)methanamine

This protocol describes the continuous reductive amination of this compound with benzylamine.

1. Reagent Preparation:

  • Stream A: Prepare a 0.2 M solution of this compound in methanol.

  • Stream B: Prepare a 0.22 M solution of benzylamine (1.1 equivalents) in methanol.

  • Hydrogen Source: High-purity hydrogen gas connected via a mass flow controller.

2. Flow Reactor Setup:

  • Use two high-pressure pumps (HPLC pumps) to deliver Streams A and B.

  • Combine the streams at a T-mixer.

  • Pass the combined stream through a heated tube reactor (e.g., 5 mL PFA coil) at 60 °C to facilitate imine formation (residence time ~2 minutes).

  • Introduce hydrogen gas into the stream via a gas-liquid mixer (e.g., membrane contactor).

  • Flow the three-phase mixture through a packed-bed catalyst cartridge (e.g., 10% Pd/C, 70 mm length x 4 mm ID) heated to 80 °C.

  • Maintain system pressure using a back-pressure regulator (BPR) set to 50 bar.

  • Collect the product stream for analysis and purification.

Caption: Workflow for continuous flow reductive amination.

C. Quantitative Data Summary

ParameterValueRationale / Notes
Flow Rate (A+B)1.0 mL/minDetermines residence time and throughput.
Residence Time (Imine)2.0 minAllows for sufficient imine formation before reduction.
Residence Time (H₂)5.0 minEnsures complete reduction in the catalyst bed.
Temperature80 °CIncreases reaction rate without significant side reactions.
Pressure50 barEnhances hydrogen solubility and catalytic activity.
Throughput~1.6 g/hour Calculated based on concentration and flow rate.
Yield >95% Significantly higher than typical batch yields due to optimized conditions.

Part 3: Application Note - Continuous Flow Knoevenagel Condensation

A. Scientific Context & Rationale

The Knoevenagel condensation is a powerful C-C bond-forming reaction between an aldehyde and an active methylene compound. In batch processing, these reactions can be sluggish, require long reaction times, and the exothermic nature of the condensation can lead to side product formation if not carefully controlled.[6]

Flow chemistry provides an ideal environment for this transformation. The rapid mixing achieved in microreactors ensures immediate and homogeneous interaction between reactants and catalyst.[7] The excellent heat transfer allows for the use of higher temperatures to accelerate the reaction safely, drastically reducing reaction times from hours to minutes.[6] This enables rapid optimization of reaction conditions (temperature, residence time, stoichiometry) to maximize yield and selectivity.

B. Experimental Protocol: Synthesis of Ethyl 2-cyano-3-(2-fluoro-5-methylphenyl)acrylate

This protocol details the condensation of this compound with ethyl cyanoacetate using a base catalyst.

1. Reagent Preparation:

  • Stream A: Prepare a 0.5 M solution of this compound in acetonitrile.

  • Stream B: Prepare a 0.5 M solution of ethyl cyanoacetate and 0.05 M of piperidine (catalyst) in acetonitrile.

2. Flow Reactor Setup:

  • Utilize two syringe pumps for precise delivery of Streams A and B.

  • Merge the streams at a T-mixer immediately before the reactor inlet.

  • The reaction is conducted in a heated stainless steel tube reactor (e.g., 10 mL volume) to accommodate higher temperatures.

  • Maintain a constant temperature using a column heater or oil bath.

  • Employ a back-pressure regulator (BPR) set to 10 bar to prevent solvent boiling at elevated temperatures.

  • The output stream is collected for direct analysis (e.g., via in-line FTIR or offline GC/LC-MS) or workup.

Caption: Experimental setup for a continuous flow Knoevenagel condensation.

C. Quantitative Data Summary: Parameter Optimization

This table demonstrates how flow chemistry facilitates rapid optimization. Each condition represents a steady-state run of ~3-4 residence times before a sample is taken for analysis.

RunResidence Time (min)Temperature (°C)Aldehyde:Ester RatioConversion (%)
110801:1.0578
2101001:1.0591
3101201:1.0598
451201:1.0594
510 120 1:1.05 >99
6101201:1.20>99

Conclusion

The adoption of continuous flow chemistry is not merely an alternative to batch processing; it is a fundamental enhancement of synthetic capability. For a versatile building block like this compound, flow technology provides a robust platform to perform a wide array of chemical transformations with superior safety, efficiency, and scalability.[2] The protocols detailed herein for reductive amination and Knoevenagel condensation serve as validated starting points for researchers and drug development professionals. By leveraging the precise control offered by flow systems, chemists can accelerate discovery, streamline process development, and ultimately deliver valuable molecules more effectively.

References

  • BenchChem. (n.d.). Application Notes and Protocols for Flow Chemistry: 3-Propylbenzaldehyde.
  • Shimizu, M. (2013). Flow microreactor synthesis in organo-fluorine chemistry. Beilstein Journal of Organic Chemistry, 9, 2793–2802. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). Mastering Fine Chemical Synthesis: The Versatility of this compound.
  • Malviya, N., & Singh, M. (2022). Understanding flow chemistry for the production of active pharmaceutical ingredients. Cogent Engineering, 9(1). Retrieved from [Link]

  • Ley, S. V., Fitzpatrick, D. E., & Ingham, R. J. (2015). Flow Chemistry in Organic Synthesis. In Organic Synthesis in Flow.
  • Vapourtec. (n.d.). Rapid Analysis and Optimization of Continuous Flow Reactions.
  • University of Amsterdam. (2024). PFAS-free synthesis of fluorinated pharmaceutical and agrochemical compounds. HIMS. Retrieved from [Link]

  • Berkeley Lab News Center. (2014). Tracking Catalytic Reactions in Microreactors. Retrieved from [Link]

  • Pastre, J. C., et al. (2015). Flow Chemistry: Recent Developments in the Synthesis of Pharmaceutical Products. ACS Publications. Retrieved from [Link]

  • BenchChem. (n.d.). Flow Chemistry Applications of 2-Methylbenzaldehyde Reactions.
  • Shimizu, M. (2013). Flow microreactor synthesis in organo-fluorine chemistry. ResearchGate. Retrieved from [Link]

  • Journal of Science and Technology. (2022). Flow Chemistry: Recent Developments in the Synthesis of Pharmaceutical Products. Retrieved from [Link]

  • ResearchGate. (n.d.). Recent advances in fluorine chemistry using flow technology. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Unlocking Molecular Complexity: The Power of 5-Fluoro-2-methylbenzaldehyde in Advanced Organic Synthesis.
  • Lautre, H. K., et al. (2020). FLOW CHEMISTRY: ADVANCEMENTS AND APPLICATIONS – A REVIEW. Neuroquantology, 18(8), 417-423. Retrieved from [Link]

  • Blacker, J., & Williams, M. (2019). Continuous Flow Gas-liquid Reactions in Micro-reactors and its Applications in Catalytic Synthesis. White Rose eTheses Online. Retrieved from [Link]

  • Elveflow. (2024). A Field Guide to Flow Chemistry for Synthetic Organic Chemists. Retrieved from [Link]

  • Blacker, J., & Williams, M. (2019). Continuous Flow Gas-liquid Reactions in Micro-reactors and its Applications in Catalytic Synthesis. White Rose eTheses Online. Retrieved from [Link]

Sources

Application and Protocol Guide for the Catalytic Oxidation of 2-Fluoro-5-methylbenzaldehyde to 2-Fluoro-5-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 2-Fluoro-5-methylbenzoic Acid in Drug Discovery and Fine Chemicals

2-Fluoro-5-methylbenzoic acid is a valuable fluorinated aromatic carboxylic acid that serves as a critical building block in the synthesis of pharmaceuticals and other fine chemicals.[1] The presence of the fluorine atom can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule, often leading to enhanced metabolic stability, increased binding affinity to biological targets, and improved bioavailability.[2] As such, robust and efficient methods for the synthesis of 2-fluoro-5-methylbenzoic acid are of paramount importance to researchers in drug development and medicinal chemistry. This versatile intermediate is a precursor for a variety of more complex molecules, including those with potential therapeutic applications.

This application note provides a detailed guide to the catalytic oxidation of the readily available precursor, 2-fluoro-5-methylbenzaldehyde, to the desired carboxylic acid. We will explore various catalytic systems, delve into their reaction mechanisms, and present detailed, field-proven protocols to aid researchers in the successful synthesis of this important compound.

Choosing the Right Catalytic Strategy: A Comparative Overview

The oxidation of an aldehyde to a carboxylic acid is a fundamental transformation in organic synthesis. For a substrate like this compound, several catalytic approaches can be employed, each with its own set of advantages and considerations. The choice of method will often depend on factors such as desired yield, purity requirements, cost of reagents, and environmental impact.

Catalytic SystemOxidantKey AdvantagesPotential Considerations
Potassium Permanganate with Phase Transfer Catalysis Potassium Permanganate (KMnO4)High yields, cost-effective, robust for various substituted benzaldehydes.[3][4]Stoichiometric use of permanganate generates manganese dioxide waste.
Transition Metal Catalysis Hydrogen Peroxide (H2O2), Molecular Oxygen (O2)Use of "green" oxidants, high catalytic efficiency.[5][6]Catalyst cost and potential for metal contamination in the final product.
Organocatalysis (e.g., TEMPO-mediated) Sodium Hypochlorite (NaOCl), other re-oxidantsHigh selectivity, mild reaction conditions.[7][8]Cost of the organocatalyst and the need for a stoichiometric co-oxidant.

Reaction Mechanisms: Understanding the "How" and "Why"

A foundational understanding of the reaction mechanisms is crucial for troubleshooting and optimizing the oxidation process.

The General Pathway: Hydration and Oxidation

In aqueous or protic media, the oxidation of aldehydes to carboxylic acids often proceeds through the formation of a geminal diol (hydrate) intermediate.[9] This hydrate is then oxidized to the corresponding carboxylic acid.

Caption: General pathway for aldehyde oxidation.

Mechanism of Permanganate Oxidation with Phase Transfer Catalysis

In this system, a phase transfer catalyst (PTC), typically a quaternary ammonium salt, facilitates the transfer of the permanganate anion from the aqueous phase to the organic phase where the aldehyde is dissolved.[3][4] This allows the reaction to proceed under heterogeneous conditions.

Caption: Phase transfer catalysis in permanganate oxidation.

Detailed Experimental Protocols

The following protocols are designed to be adaptable for the oxidation of this compound. As with any chemical reaction, it is crucial to perform a small-scale trial first to optimize conditions for your specific setup and reagent purity.

Protocol 1: Potassium Permanganate Oxidation with Phase Transfer Catalysis

This protocol is adapted from established procedures for the oxidation of substituted benzaldehydes and is expected to provide high yields of the desired carboxylic acid.[3][4]

Materials:

  • This compound

  • Potassium permanganate (KMnO4)

  • Tetrabutylammonium bromide (TBAB) or other suitable phase transfer catalyst

  • Ethyl acetate or Toluene

  • Sodium bicarbonate (NaHCO3)

  • Hydrochloric acid (HCl), concentrated

  • Diethyl ether

  • Deionized water

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (0.1 mol) and the phase transfer catalyst (e.g., TBAB, 0.01 mol) in 50 mL of ethyl acetate or toluene.

  • Addition of Oxidant: In a separate beaker, prepare a solution of potassium permanganate (0.5 mol) in 50 mL of deionized water. Add the aqueous KMnO4 solution to the stirring organic solution of the aldehyde.

  • Reaction: Stir the biphasic mixture vigorously at room temperature for approximately 30-60 minutes. The reaction progress can be monitored by the disappearance of the purple permanganate color and by thin-layer chromatography (TLC).

  • Workup - Organic Phase Extraction: After the reaction is complete, transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine all organic extracts.

  • Workup - Bicarbonate Extraction: Extract the combined organic layers with a 10% aqueous solution of sodium bicarbonate (3 x 50 mL). This will convert the carboxylic acid product into its water-soluble sodium salt.

  • Isolation of the Product: Separate the aqueous bicarbonate layer and cool it in an ice bath. Carefully acidify the aqueous layer with concentrated hydrochloric acid until the pH is acidic (pH ~2), which will precipitate the 2-fluoro-5-methylbenzoic acid.

  • Purification: Collect the precipitated solid by vacuum filtration, wash with cold deionized water, and dry under vacuum to afford the final product. The purity can be assessed by melting point and spectroscopic methods (NMR, IR).

Protocol 2: TEMPO-Mediated Oxidation

This method offers a milder alternative to permanganate oxidation and is highly selective for the oxidation of aldehydes.[7][8]

Materials:

  • This compound

  • TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl)

  • Sodium hypochlorite (NaOCl, commercial bleach)

  • Sodium bromide (NaBr)

  • Sodium bicarbonate (NaHCO3)

  • Dichloromethane (CH2Cl2)

  • Sodium thiosulfate (Na2S2O3)

  • Hydrochloric acid (HCl)

  • Deionized water

  • Magnetic stirrer and stir bar

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound in dichloromethane. Add an aqueous solution of sodium bicarbonate.

  • Catalyst Addition: To the biphasic mixture, add catalytic amounts of TEMPO and sodium bromide.

  • Oxidant Addition: Cool the reaction mixture in an ice bath and slowly add the sodium hypochlorite solution with vigorous stirring.

  • Reaction Monitoring: Monitor the reaction by TLC. The reaction is typically complete within a few hours.

  • Quenching: Quench any excess oxidant by adding an aqueous solution of sodium thiosulfate.

  • Workup: Separate the organic layer. Extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Isolation: Remove the solvent under reduced pressure to yield the crude carboxylic acid, which can be further purified by recrystallization or column chromatography.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Potassium permanganate is a strong oxidizing agent and should be handled with care.

  • Concentrated acids and bases are corrosive. Handle them with appropriate caution.

  • Refer to the Safety Data Sheets (SDS) for all chemicals used in these protocols.

Conclusion

The catalytic oxidation of this compound to 2-fluoro-5-methylbenzoic acid is a critical transformation for the synthesis of valuable compounds in the pharmaceutical and fine chemical industries. This application note has provided a comprehensive overview of various catalytic strategies, their underlying mechanisms, and detailed, adaptable protocols. By understanding the principles and carefully following the experimental procedures, researchers can efficiently and safely synthesize this important fluorinated building block for their research and development endeavors.

References

  • Semantic Scholar. (n.d.). 136-138 Research Article Oxidation of Benzaldehyde and Substituted. Retrieved from [Link]

  • ElectronicsAndBooks. (n.d.). The oxidation of aromatic aldehydes by magnesium monoperoxyphthalate and urea–hydrogen peroxide. Retrieved from [Link]

  • Rasayan Journal of Chemistry. (n.d.). Selective synthesis of benzaldehydes by permanganate oxidation of benzyl alcohols in non. Retrieved from [Link]

  • ResearchGate. (n.d.). The Oxidation of Aromatic Aldehydes by Magnesium Monoperoxyphthalate and Urea—Hydrogen Peroxide | Request PDF. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Recent advances in transition-metal-catalyzed incorporation of fluorine-containing groups. Retrieved from [Link]

  • PubMed. (n.d.). Oxidation of substituted 4-fluorobenzaldehydes: application to the no-carrier-added syntheses of 4-[18F]fluoroguaiacol and 4-[18F]fluorocatechol. Retrieved from [Link]

  • MDPI. (n.d.). Oxidation of Organic Compounds with Peroxides Catalyzed by Polynuclear Metal Compounds. Retrieved from [Link]

  • ResearchGate. (2025). Oxidation of Benzaldehyde and Substituted Benzaldehydes by Permanganate under Phase Transfer Catalysis in Non Polar Solvents. Retrieved from [Link]

  • Organic Reactions. (n.d.). TEMPO-Mediated Oxidations. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Oxidation of Organic Molecules by KMnO4. Retrieved from [Link]

  • Baxendale Group. (2010). KMnO4-Mediated Oxidation as a Continuous Flow Process. Retrieved from [Link]

  • ACS Publications. (n.d.). Acid-catalyzed oxidation of benzaldehydes to phenols by hydrogen peroxide. Retrieved from [Link]

  • Chem-Station. (2014). TEMPO Oxidation. Retrieved from [Link]

  • ChemRxiv. (n.d.). Catalyst-free photochemical fluorination of C-H bonds of aromatic carbonyl compounds. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Continuous Flow Oxidation of Alcohols Using TEMPO/NaOCl for the Selective and Scalable Synthesis of Aldehydes. Retrieved from [Link]

  • ChemRxiv. (n.d.). The Direct β-C(sp3)–H Fluorination of Carboxylic Acids. Retrieved from [Link]

  • MDPI. (2023). Enhanced Catalytic Activity of TEMPO-Mediated Aerobic Oxidation of Alcohols via Redox-Active Metal–Organic Framework Nodes. Retrieved from [Link]

  • Stahl Research Group. (2013). Air Oxidation of Primary Alcohols Catalyzed by Copper(I)/TEMPO. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). Mastering Fine Chemical Synthesis: The Versatility of this compound. Retrieved from [Link]

  • ResearchGate. (n.d.). Acyl Fluorides from Carboxylic Acids, Aldehydes, or Alcohols under Oxidative Fluorination | Request PDF. Retrieved from [Link]

  • MDPI. (n.d.). Aerobic Oxidation of 5-Hydroxymethylfurfural to 2,5-Furandicarboxylic Acid over a Bi-Promoted Pt/Al2O3 Catalyst. Retrieved from [Link]

  • Google Patents. (n.d.). US11001552B2 - Method for preparation of 5-fluoro-2-methyl-3-nitrobenzoic acid and its methyl ester.

Sources

Application Notes & Protocols: The Strategic Role of 2-Fluoro-5-methylbenzaldehyde in Modern Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of modern drug discovery and fine chemical synthesis, fluorinated heterocycles represent a privileged class of molecules, offering enhanced metabolic stability, bioavailability, and potency.[1][2][3][4] This guide provides an in-depth technical overview of 2-Fluoro-5-methylbenzaldehyde, a versatile and strategically important building block for the construction of these high-value compounds. We will explore its application in the synthesis of key heterocyclic scaffolds, such as quinolines and quinazolines, with a focus on the underlying reaction mechanisms and the causal effects of its unique substitution pattern. The protocols provided herein are designed to be robust and self-validating, offering researchers and drug development professionals a practical framework for leveraging this reagent in their synthetic campaigns.

The Chemical Rationale: Why this compound?

The utility of this compound as a synthetic intermediate is not accidental; it is a direct result of the specific functionalities present on its aromatic core. Understanding how each component influences reactivity is crucial for rational synthetic design.

  • The Aldehyde Group (-CHO): As a powerful electrophile, the aldehyde is a versatile functional handle for a multitude of classic organic transformations, including nucleophilic additions, condensations, and redox reactions. It is the primary reactive site for initiating the cyclization cascades that form heterocyclic rings.

  • The Ortho-Fluorine Atom (-F): The fluorine atom at the C2 position is the molecule's most strategic feature. Its high electronegativity powerfully modulates the electronic landscape of the benzene ring.[1] This has two profound consequences:

    • Inductive Electron Withdrawal: It enhances the electrophilicity of the aldehyde carbon, promoting condensation reactions.

    • Nucleophilic Aromatic Substitution (SNAr) Potential: In specific contexts, the ortho-fluoro group can serve as an excellent leaving group when the ring is sufficiently activated, enabling annulation reactions that would otherwise be inaccessible.[5]

  • The Para-Methyl Group (-CH₃): The methyl group at the C5 position is a mild electron-donating group. Its primary role is to introduce steric bulk and lipophilicity, which can be fine-tuned in the final molecule to improve binding affinity to biological targets and modulate pharmacokinetic properties.

The interplay of these groups makes this compound an ideal precursor for constructing complex molecules with precision and control.

Application Note I: Synthesis of Quinolines via Friedländer-Type Annulation

The quinoline scaffold is a cornerstone of medicinal chemistry, appearing in numerous FDA-approved drugs. The Friedländer synthesis, a condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound with an α-methylene group, is a classic and powerful method for its construction.[6][7][8]

Mechanistic Principle: While this compound is not a 2-aminoaryl aldehyde, it serves as the crucial electrophilic partner that condenses with a 2-aminoaryl ketone. The reaction proceeds via an initial aldol-type condensation to form a chalcone-like intermediate. Subsequent intramolecular cyclization (addition of the amine to the carbonyl) followed by dehydration yields the aromatic quinoline core. The fluorine and methyl groups are carried into the final product, becoming key substituents on the quinoline ring.

Friedlander_Mechanism cluster_reactants Reactants cluster_process Reaction Pathway cluster_product Product R1 2-Aminoaryl Ketone I1 Aldol Condensation (Base or Acid Catalyst) R1->I1 R2 This compound R2->I1 I2 Chalcone Intermediate I1->I2 I3 Intramolecular Cyclization I2->I3 Tautomerization & Ring Closure I4 Dihydroquinoline Intermediate I3->I4 I5 Dehydration (Aromatization) I4->I5 P1 Substituted Quinoline I5->P1

Caption: General mechanism of the Friedländer quinoline synthesis.

Application Note II: Synthesis of Dihydroquinazolinones

Quinazoline and its derivatives are another class of heterocycles with broad pharmacological importance, known for their anti-cancer and anti-inflammatory properties.[9][10][11] A highly reliable and atom-economical route to 2,3-dihydroquinazolin-4(1H)-ones involves the one-pot condensation of a 2-aminobenzamide with an aldehyde.

Mechanistic Principle: In this synthesis, this compound acts as the electrophile. The reaction begins with the nucleophilic attack of the primary aniline nitrogen of 2-aminobenzamide onto the aldehyde's carbonyl carbon, forming a carbinolamine intermediate. This intermediate quickly dehydrates to form a Schiff base (imine). A subsequent, slower intramolecular cyclization occurs as the amide nitrogen attacks the imine carbon, forming the six-membered heterocyclic ring of the dihydroquinazolinone.

Quinazolinone_Synthesis cluster_reactants Reactants cluster_process Reaction Pathway cluster_product Product R1 2-Aminobenzamide I1 Schiff Base Formation (-H₂O) R1->I1 R2 This compound R2->I1 I2 Intramolecular Cyclization I1->I2 Tautomerization & Ring Closure P1 2-(2-Fluoro-5-methylphenyl)- 2,3-dihydroquinazolin-4(1H)-one I2->P1

Caption: Pathway for the synthesis of dihydroquinazolinones.

Experimental Protocols

Protocol 1: Synthesis of 2-(2-Fluoro-5-methylphenyl)-3-methyl-6-nitroquinoline

This protocol describes a modified Friedländer reaction between 2-amino-5-nitroacetophenone and this compound.

Workflow Diagram

Protocol1_Workflow A 1. Combine Reactants & Solvent (2-Amino-5-nitroacetophenone, This compound, Ethanol) B 2. Add Catalyst (Piperidine) A->B C 3. Heat to Reflux (78 °C, 8-12 hours) B->C D 4. Monitor Reaction (TLC) C->D E 5. Cool to Room Temp. (Precipitation) D->E F 6. Isolate Product (Vacuum Filtration) E->F G 7. Purify (Recrystallization from Ethanol) F->G H Final Product: 2-(2-Fluoro-5-methylphenyl)-3-methyl-6-nitroquinoline G->H

Caption: Experimental workflow for quinoline synthesis.

Materials:

  • 2-Amino-5-nitroacetophenone

  • This compound (CAS: 93249-44-6)[12]

  • Ethanol (absolute)

  • Piperidine (catalyst)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and hotplate

  • TLC plates (silica gel)

  • Vacuum filtration apparatus

Procedure:

  • To a 100 mL round-bottom flask, add 2-amino-5-nitroacetophenone (1.80 g, 10.0 mmol, 1.0 equiv).

  • Add this compound (1.38 g, 10.0 mmol, 1.0 equiv).

  • Add 40 mL of absolute ethanol and a magnetic stir bar. Stir the mixture to achieve a suspension.

  • Add piperidine (0.5 mL, ~5.0 mmol, 0.5 equiv) to the mixture.

  • Fit the flask with a reflux condenser and heat the mixture to reflux (~78 °C) using a heating mantle.

  • Maintain the reflux for 8-12 hours. Monitor the reaction progress by TLC (3:1 Hexanes:Ethyl Acetate), observing the consumption of starting materials.

  • Once the reaction is complete, remove the heat source and allow the mixture to cool slowly to room temperature, then cool further in an ice bath for 30 minutes. A yellow solid should precipitate.

  • Collect the solid product by vacuum filtration, washing the filter cake with cold ethanol (2 x 10 mL).

  • Purify the crude product by recrystallization from hot ethanol to yield the pure quinoline derivative.

Data Summary Table:

ParameterValue
Limiting Reagent2-Amino-5-nitroacetophenone
Equivalents of Aldehyde1.0
CatalystPiperidine
SolventEthanol
Temperature~78 °C (Reflux)
Typical Yield75-85%
Protocol 2: Synthesis of 2-(2-Fluoro-5-methylphenyl)-2,3-dihydroquinazolin-4(1H)-one

This protocol details the straightforward condensation of 2-aminobenzamide with this compound.

Workflow Diagram

Protocol2_Workflow A 1. Dissolve 2-Aminobenzamide in Ethanol B 2. Add this compound A->B C 3. Add Catalyst (Glacial Acetic Acid) B->C D 4. Heat to Reflux (78 °C, 4-6 hours) C->D E 5. Cool Mixture (Precipitation) D->E F 6. Isolate Product (Vacuum Filtration & Wash with Cold Ethanol) E->F G 7. Dry Product (Vacuum Oven) F->G H Final Product: 2-(2-Fluoro-5-methylphenyl)-2,3-dihydroquinazolin-4(1H)-one G->H

Caption: Experimental workflow for dihydroquinazolinone synthesis.

Materials:

  • 2-Aminobenzamide

  • This compound (CAS: 93249-44-6)[12]

  • Ethanol

  • Glacial Acetic Acid (catalyst)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and hotplate

  • Ice bath

  • Vacuum filtration apparatus

Procedure:

  • In a 50 mL round-bottom flask, dissolve 2-aminobenzamide (1.36 g, 10.0 mmol, 1.0 equiv) in 25 mL of ethanol.

  • Add this compound (1.45 g, 10.5 mmol, 1.05 equiv) to the solution.

  • Add 3-4 drops of glacial acetic acid to catalyze the reaction.

  • Equip the flask with a reflux condenser and heat the mixture to reflux with stirring for 4-6 hours.

  • After the reaction period, remove the heat and allow the solution to cool to room temperature. A white solid will typically precipitate.

  • Cool the flask in an ice bath for 30 minutes to maximize precipitation.

  • Collect the product by vacuum filtration, washing the solid with a small amount of cold ethanol.

  • Dry the product in a vacuum oven at 50 °C to obtain the pure dihydroquinazolinone.

Data Summary Table:

ParameterValue
Limiting Reagent2-Aminobenzamide
Equivalents of Aldehyde1.05
CatalystGlacial Acetic Acid
SolventEthanol
Temperature~78 °C (Reflux)
Typical Yield88-95%

Conclusion

This compound is a powerful and versatile intermediate in heterocyclic synthesis. Its unique electronic and steric properties, governed by the ortho-fluoro and para-methyl substituents, allow for the controlled and efficient construction of high-value molecular scaffolds like quinolines and quinazolines. The strategic placement of the fluorine atom not only facilitates key synthetic transformations but also imparts desirable physicochemical properties into the final products, making it an indispensable tool for researchers in medicinal chemistry and materials science.[1]

References

  • ResearchGate. Fluorine in heterocyclic chemistry. Available at: [Link]

  • Organic & Biomolecular Chemistry. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Available at: [Link]

  • National Institutes of Health (PMC). Stereoselectively fluorinated N-heterocycles: a brief survey. Available at: [Link]

  • Organic & Biomolecular Chemistry. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Available at: [Link]

  • RSC Advances. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Mastering Fine Chemical Synthesis: The Versatility of this compound. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Unlocking Molecular Complexity: The Power of 5-Fluoro-2-methylbenzaldehyde in Advanced Organic Synthesis. Available at: [Link]

  • Bentham Science. Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review. Available at: [Link]

  • Semantic Scholar. Synthesis of Some New Quinazoline Derivatives and Theoretical Studies of their Geometries. Available at: [Link]

  • PubChem. This compound. Available at: [Link]

  • ResearchGate. Quinazoline derivatives: Synthesis and bioactivities. Available at: [Link]

  • Oriental Journal of Chemistry. Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives and their Metal Ion Complexes. Available at: [Link]

  • National Institutes of Health (PMC). Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines. Available at: [Link]

  • Wikipedia. Friedländer synthesis. Available at: [Link]

  • e-Publications@Marquette. Synthesis of Quinazoline and Quinazolinone Derivatives via Ligand-Promoted Ruthenium-Catalyzed Dehydrogenative and Deaminative C−N and C−C Bond Formations. Available at: [Link]

  • National Institutes of Health (PMC). Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview. Available at: [Link]

  • Organic Chemistry Portal. Friedlaender Synthesis. Available at: [Link]

  • Master Organic Chemistry. Reactions and Mechanisms. Available at: [Link]

  • JournalAgent. SYNTHESIS OF SOME NEW HETEROCYCLIC COMPOUNDS WITH EXPECTED POTENTIAL BIOLOGICAL ACTIVITY. Available at: [Link]

  • ResearchGate. Synthesis of quinoline from benzaldehyde (26), and 2‐oxopropanoic.... Available at: [Link]

  • ResearchGate. Representative [3+3] annulation of 2-fluoro-5-nitrobenzaldehyde (dielectrophile) with dimethyl 1,3-acetonedicarboxylate (dinucleophile). Available at: [Link]

  • MySkinRecipes. 5-Fluoro-2-hydroxy-3-methylbenzaldehyde. Available at: [Link]

  • Google Patents. Preparation method of 2-fluoro-5-bromobenzaldehyde.
  • National Institutes of Health (PMC). Recent Advances in Metal-Free Quinoline Synthesis. Available at: [Link]

  • PubChem. 2-Fluoro-5-hydroxybenzaldehyde. Available at: [Link]

  • ResearchGate. The Proposed Reaction Mechanism for the Formation of 2-Methylbenzaldehyde Acetal. Available at: [Link]

  • ChemRxiv. Miniaturization of Popular Reactions from the Medicinal Chemists' Toolbox for Ultrahigh- Throughput Experimentation. Available at: [Link]

Sources

Application Note: Strategic Derivatization of 2-Fluoro-5-methylbenzaldehyde for High-Throughput Biological Screening

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of a Fluorinated Scaffold

In modern drug discovery, the design of focused compound libraries is a cornerstone for identifying novel therapeutic agents. The starting material, or scaffold, dictates the chemical space that can be explored. 2-Fluoro-5-methylbenzaldehyde is an exemplary scaffold, offering a unique combination of structural features that make it highly valuable for medicinal chemistry campaigns. Its aldehyde functional group serves as a versatile reactive handle for a multitude of chemical transformations, enabling the rapid generation of diverse derivatives. The strategic placement of a fluorine atom can significantly enhance metabolic stability, binding affinity, and membrane permeability of the final compounds, while the methyl group provides a lipophilic anchor and steric influence.[1]

This application note provides a detailed guide for researchers, outlining robust and reproducible protocols for the derivatization of this compound. We will explore several high-yield synthetic strategies, including Schiff base formation, reductive amination, Knoevenagel condensation, and the Wittig reaction. The causality behind experimental choices is explained, and each protocol is designed as a self-validating system through integrated characterization and purification steps.

Properties of this compound

A thorough understanding of the starting material's properties is critical for successful synthesis.

PropertyValueSource
Molecular Formula C₈H₇FO[2]
Molecular Weight 138.14 g/mol [2]
Appearance Pale yellow liquid
Purity ≥99.0% (typical)
CAS Number 93249-44-6[2]

Overall Synthetic Workflow

The overarching strategy involves converting the singular starting material into a diverse library of compounds. This is achieved by reacting the aldehyde with various building blocks through several distinct chemical pathways. The resulting library can then be subjected to high-throughput biological screening to identify potential lead compounds.

G A Start: this compound P1 Schiff Base Formation A->P1 P2 Reductive Amination A->P2 P3 Knoevenagel Condensation A->P3 P4 Wittig Reaction A->P4 B Primary Amines (R-NH2) B->P1 B->P2 C Active Methylene Compounds (Z-CH2-Z') C->P3 D Phosphonium Ylides (Ph3P=CHR) D->P4 L1 Imine Library (Schiff Bases) P1->L1 L2 Secondary Amine Library P2->L2 L3 α,β-Unsaturated Library P3->L3 L4 Alkene Library P4->L4 S Biological Screening L1->S L2->S L3->S L4->S

Caption: Derivatization workflow for library synthesis.

Derivatization Strategies and Protocols

The aldehyde group is an electrophilic hub, susceptible to nucleophilic attack, making it an ideal anchor point for diversification. We present four reliable methods below.

Strategy 1: Schiff Base (Imine) Formation

Rationale: The condensation of an aldehyde with a primary amine to form a Schiff base (imine) is one of the most straightforward and efficient C-N bond-forming reactions.[3] The reaction is typically acid-catalyzed and proceeds with high atom economy, often requiring minimal purification.[4] The resulting imine moiety is a valuable pharmacophore found in many biologically active compounds.[5][6]

G R1 This compound Int H+ (cat.) <=> - H2O R1->Int Nucleophilic Attack R2 +   R'-NH2 (Primary Amine) R2->Int Prod Schiff Base (Imine) Int->Prod Dehydration

Caption: General scheme for Schiff base formation.

Protocol: Synthesis of a Schiff Base Derivative

  • Reaction Setup: In a 50 mL round-bottom flask, dissolve this compound (1.0 mmol, 138 mg) in 10 mL of absolute ethanol.

  • Amine Addition: To this solution, add an equimolar amount (1.0 mmol) of the desired primary amine (e.g., 4-aminophenol).

  • Catalysis: Add 2-3 drops of glacial acetic acid to the mixture to catalyze the reaction.[3]

  • Reflux: Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 80°C) with continuous stirring for 2-4 hours.

  • Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting aldehyde spot is consumed.

  • Isolation: Upon completion, allow the mixture to cool to room temperature. The product will often precipitate out of the solution.

  • Purification: Collect the solid product by vacuum filtration. Wash the crystals with a small amount of cold ethanol to remove unreacted starting materials.[3] If necessary, the crude product can be further purified by recrystallization from hot ethanol.

  • Characterization: Dry the purified product under vacuum. Confirm its identity and purity using ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry. The formation of the imine bond (C=N) can be confirmed by a characteristic IR stretch around 1600-1650 cm⁻¹.

Strategy 2: Reductive Amination

Rationale: While Schiff bases are valuable, they can be hydrolytically unstable. Reductive amination extends the Schiff base synthesis by reducing the intermediate iminium ion in situ to form a stable secondary amine.[7] This one-pot reaction is highly efficient for creating amine libraries. Sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB) is an ideal reducing agent as it is mild, selective for imines over aldehydes, and does not require harsh acidic or basic conditions.[8][9]

G A Aldehyde + Primary Amine B Iminium Ion Intermediate A->B Condensation (-H2O) C Secondary Amine Product B->C Reduction R Reducing Agent (e.g., NaBH(OAc)3) R->B

Caption: Workflow for one-pot reductive amination.

Protocol: Synthesis of a Secondary Amine Derivative

  • Reaction Setup: To a 50 mL round-bottom flask, add this compound (1.0 mmol, 138 mg) and the desired primary amine (1.1 mmol) in 15 mL of an anhydrous aprotic solvent like dichloroethane (DCE) or tetrahydrofuran (THF).[8]

  • Iminium Formation: Stir the mixture at room temperature for 20-30 minutes to allow for the initial formation of the imine/iminium ion.

  • Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 mmol, 318 mg) to the mixture in one portion. The reaction is often slightly exothermic.

  • Reaction Time: Allow the reaction to stir at room temperature for 12-24 hours.

  • Monitoring: Monitor the reaction by TLC or LC-MS to confirm the disappearance of the starting material and the formation of the product.

  • Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane or ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

  • Characterization: Analyze the final product by NMR, FT-IR, and mass spectrometry. The disappearance of the aldehyde proton signal (~9-10 ppm) and the appearance of a new N-H signal (if applicable) in the ¹H NMR spectrum are indicative of a successful reaction.

Strategy 3: Knoevenagel Condensation

Rationale: The Knoevenagel condensation is a powerful C-C bond-forming reaction that involves the reaction of an aldehyde with an "active methylene" compound (a CH₂ group flanked by two electron-withdrawing groups, Z and Z').[10] This reaction, typically catalyzed by a weak base like piperidine or an amine, creates an α,β-unsaturated product, a common structural motif in pharmacologically active molecules.[11][12]

G R1 This compound Int Base (cat.) <=> - H2O R1->Int Nucleophilic Addition R2 +   Z-CH2-Z' (Active Methylene) R2->Int Prod α,β-unsaturated product Int->Prod Dehydration

Caption: General scheme for Knoevenagel condensation.

Protocol: Synthesis of a 2-(2-fluoro-5-methylbenzylidene)malononitrile

  • Reaction Setup: In a 50 mL round-bottom flask, dissolve this compound (10 mmol, 1.38 g) and malononitrile (10 mmol, 0.66 g) in 30 mL of ethanol.[11]

  • Catalysis: Add a catalytic amount of piperidine (1 mmol, 0.1 mL) to the solution.[11]

  • Reaction: Stir the reaction mixture vigorously at room temperature.

  • Monitoring & Isolation: The product often begins to precipitate from the solution within 30-60 minutes. Monitor the reaction via TLC. Upon completion, cool the flask in an ice bath to maximize precipitation.

  • Purification: Collect the solid product by vacuum filtration. Wash the solid with a small amount of cold ethanol to remove residual reactants and catalyst.

  • Drying: Dry the purified product under vacuum. The product is often pure enough for subsequent use without further purification.

  • Characterization: Confirm the structure via NMR, FT-IR, and mass spectrometry. Key signals in the ¹H NMR include a singlet for the vinylic proton and the disappearance of the aldehyde proton.

Strategy 4: Wittig Reaction

Rationale: The Wittig reaction is a cornerstone of organic synthesis for converting aldehydes and ketones into alkenes.[13] It involves the reaction of the aldehyde with a phosphorus ylide, which is typically prepared from a phosphonium salt and a strong base.[14] This method offers excellent control over the location of the newly formed double bond. Stabilized ylides (containing an electron-withdrawing group) generally yield (E)-alkenes, while non-stabilized ylides favor (Z)-alkenes.[15]

G R1 This compound Int Int R1->Int R2 +   Ph3P=CHR' (Phosphorus Ylide) R2->Int Prod Alkene + Ph3P=O Int->Prod Cycloreversion

Caption: General scheme for the Wittig reaction.

Protocol: Synthesis of an (E)-Alkene using a Stabilized Ylide

  • Reaction Setup: In a dry 100 mL round-bottom flask under a nitrogen atmosphere, dissolve this compound (3.7 mmol, 0.51 g) in 20 mL of dry dichloromethane (DCM).

  • Ylide Addition: In a separate flask, prepare a solution of a stabilized ylide, such as (tert-butoxycarbonylmethylene)triphenylphosphorane (t-BuO₂CCH=PPh₃) (2.0 equiv, 7.4 mmol), in 20 mL of dry DCM.

  • Reaction: Cool the aldehyde solution to 0°C in an ice bath. Add the ylide solution dropwise to the aldehyde solution over 15 minutes.

  • Stirring: Stir the resulting mixture at 0°C for 2 hours.[14]

  • Monitoring: Follow the reaction progress by TLC.

  • Quenching: Once the reaction is complete, quench it by adding 20 mL of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction: Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous phase with DCM (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the residue by flash column chromatography to afford the desired alkene.[14]

  • Characterization: Analyze the purified product by NMR to confirm the structure and determine the stereochemistry (E/Z ratio) of the double bond using coupling constants of the vinylic protons.

Conclusion

This compound is a highly adaptable starting material for the synthesis of diverse compound libraries. The aldehyde functionality provides a reliable anchor for derivatization via robust and well-established chemical reactions, including Schiff base formation, reductive amination, Knoevenagel condensation, and the Wittig reaction. The protocols outlined in this application note are scalable and can be adapted for parallel synthesis platforms, enabling the rapid generation of novel chemical entities for biological screening and accelerating the pace of drug discovery.

References

  • Mastering Fine Chemical Synthesis: The Versatility of this compound. (2026). NINGBO INNO PHARMCHEM CO.,LTD.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Stolar, T., et al. (2020). Studies on the mechanochemical Knoevenagel condensation of fluorinated benzaldehyde derivates. ResearchGate. Available at: [Link]

  • Wikipedia. (n.d.). Knoevenagel condensation. Retrieved from [Link]

  • 5-Fluoro-2-methylbenzaldehyde. (n.d.). Chemical Supplier.
  • Unlocking Molecular Complexity: The Power of 5-Fluoro-2-methylbenzaldehyde in Advanced Organic Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

  • A New Benzaldehyde Derivative Exhibits Antiaflatoxigenic Activity against Aspergillus flavus. (2021). Toxins. Available at: [Link]

  • Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process. (2020). Organic & Biomolecular Chemistry. Available at: [Link]

  • An Efficient Reductive Amination Protocol Using Benzylamine-Borane As Reducing Agent. (2014). BYU ScholarsArchive. Available at: [Link]

  • Reductive Amination - Common Conditions. (n.d.). Organic Chemistry Data. Retrieved from [Link]

  • Crystallographic and spectroscopic characterization of 2-bromo-p-tolualdehyde. (2025). IUCrData. Available at: [Link]

  • Microwave‐Assisted Reductive Amination of Aldehydes and Ketones Over Rhodium‐Based Heterogeneous Catalysts. (2021). ChemistryOpen. Available at: [Link]

  • Reductive Amination, and How It Works. (2017). Master Organic Chemistry. Retrieved from [Link]

  • Wittig Reaction: Mechanism and Examples. (n.d.). NROChemistry. Retrieved from [Link]

  • Wittig Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Synthesis and Characterization of Schiff base Compounds Produced from 6-Bromo-4-Fluoro-2 Aminobenzothazol Assessment against Antibacterial Activity. (2023). AUIQ Complementary Biological System. Available at: [Link]

  • SYNTHESIS CHARACTERIZATION PHARMACOLOGICAL ACTIVITY OF SOME NOVEL SCHIFF BASE. (2020). IJCRT.org. Available at: [Link]

  • Wittig Reaction - Examples and Mechanism. (2018). Master Organic Chemistry. Retrieved from [Link]

  • Organic Base-Mediated Wittig Reaction of Perfluorohalogenated Benzaldehydes for Designing Halogen Bond-Driven Smart Polymer Mate. (2023). ChemRxiv. Available at: [Link]

  • Synthesis and Characterization of a Fluorinated Schiff Base from Benzimidazole and Its Metal Complexes for Antimicrobial and UV-Protective Cotton Fabrics. (2023). MDPI. Available at: [Link]

  • Synthesis, Spectral Characterization, Thermal Investigation, Computational Studies, Molecular Docking, and In Vitro Biological Activities of a New Schiff Base Derived from 2-Chloro Benzaldehyde and 3,3′-Dimethyl-[1,1′-biphenyl]-4,4′-diamine. (2023). ACS Omega. Available at: [Link]

  • Synthesis and characterization of fluorinated derivatives of cresolsulfonphthalein. (2013). Journal of Fluorine Chemistry. Available at: [Link]

  • INVESTIGATION OF BIOLOGICAL ACTIVITIES OF 4-HYDROXY-3-(2-HYDROXY-5-METHYLBENZYLIDEAMINO) BENZENESULPHONIC ACID. (2019). DergiPark. Available at: [Link]

Sources

The Role of 2-Fluoro-5-methylbenzaldehyde in the Genesis of Advanced Organic Materials: A Guide to Application and Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Versatile Building Block

In the landscape of fine chemical synthesis, the strategic selection of precursors is paramount to the successful development of novel organic materials. 2-Fluoro-5-methylbenzaldehyde, a seemingly unassuming aromatic aldehyde, has emerged as a powerhouse intermediate for chemists and material scientists. Its intrinsic properties, including a highly reactive aldehyde functional group and the modulating influence of its fluorine and methyl substituents, make it an ideal starting point for a diverse array of molecular architectures. The presence of the fluorine atom, in particular, can impart desirable characteristics such as enhanced thermal stability, altered electronic properties, and improved metabolic resistance in bioactive molecules.[1]

This technical guide serves as a comprehensive resource for researchers, scientists, and professionals in drug development, offering detailed application notes and validated protocols for the utilization of this compound in the synthesis of high-performance polymers, liquid crystals, dyes, and key pharmaceutical intermediates. The methodologies presented herein are designed to be robust and reproducible, providing a solid foundation for innovation in materials science and medicinal chemistry.

Core Applications and Synthetic Pathways

The reactivity of this compound is centered around its aldehyde functionality, which readily participates in a variety of carbon-carbon and carbon-nitrogen bond-forming reactions. This section will delve into the application of this versatile building block in the synthesis of several classes of advanced organic materials.

High-Performance Fluorinated Polyimides

Fluorinated polyimides are a class of high-performance polymers renowned for their exceptional thermal stability, mechanical strength, and low dielectric constants, making them indispensable in the aerospace and electronics industries. The incorporation of fluorine-containing monomers, derivable from this compound, can significantly enhance the properties of these polymers.

Conceptual Synthetic Workflow:

The synthesis of a fluorinated polyimide from this compound would conceptually involve a multi-step process. First, the aldehyde would be converted to a diamine monomer. This can be achieved through a series of reactions, for instance, a Henry reaction followed by reduction, or through reductive amination. The resulting diamine, containing the 2-fluoro-5-methylphenyl moiety, can then be polymerized with a suitable dianhydride to yield the polyimide.

G A This compound B Multi-step Conversion (e.g., Henry Reaction -> Reduction) A->B C Fluorinated Diamine Monomer B->C E Polycondensation C->E D Dianhydride (e.g., PMDA, 6FDA) D->E F Fluorinated Poly(amic acid) E->F G Thermal or Chemical Imidization F->G H High-Performance Fluorinated Polyimide G->H

Caption: Conceptual workflow for fluorinated polyimide synthesis.

Protocol: Two-Step Polycondensation for Fluorinated Polyimide Synthesis

This protocol outlines a general two-step polycondensation method for the synthesis of fluorinated polyimides, assuming the prior synthesis of a diamine monomer derived from this compound.

Materials:

  • Fluorinated diamine monomer (derived from this compound)

  • Pyromellitic dianhydride (PMDA) or 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA)

  • N,N-dimethylacetamide (DMAc)

  • Acetic anhydride

  • Pyridine

Procedure:

  • Poly(amic acid) Synthesis:

    • In a nitrogen-purged, three-necked flask equipped with a mechanical stirrer, add the fluorinated diamine monomer.

    • Dissolve the diamine in anhydrous DMAc with stirring.

    • Gradually add an equimolar amount of the dianhydride (PMDA or 6FDA) to the solution at room temperature.

    • Continue stirring at room temperature for 24 hours to form a viscous poly(amic acid) solution.[2]

  • Chemical Imidization:

    • To the poly(amic acid) solution, add acetic anhydride and pyridine as dehydrating agent and catalyst, respectively.

    • Stir the mixture at room temperature for 6 hours.[2]

    • Precipitate the resulting polyimide by pouring the solution into a large volume of methanol.

    • Filter the fibrous polyimide, wash thoroughly with methanol and water, and dry in a vacuum oven at 80°C for 12 hours.

Expected Characterization:

PropertyExpected Outcome
FTIR (cm⁻¹) Appearance of characteristic imide bands around 1780 (asymmetric C=O stretching) and 1720 (symmetric C=O stretching), and 1370 (C-N stretching). Disappearance of amic acid bands.
¹H NMR Complex aromatic signals corresponding to the diamine and dianhydride residues.
Thermal Stability (TGA) High decomposition temperature, typically above 500°C, indicating excellent thermal stability.[3]
Solubility Good solubility in aprotic polar solvents like DMAc, NMP, and THF, a common feature of fluorinated polyimides.[4]
Advanced Liquid Crystalline Materials

The incorporation of fluorine atoms into liquid crystal molecules is a well-established strategy to tune their mesomorphic and electro-optical properties.[1][5] Schiff bases derived from this compound are promising candidates for the development of novel liquid crystalline materials with tailored properties.

Conceptual Synthetic Workflow:

The synthesis of a Schiff base liquid crystal from this compound is a straightforward condensation reaction with a substituted aniline, often one containing a long alkyl or alkoxy chain to promote mesophase formation.

G A This compound C Condensation Reaction (Acid Catalyst) A->C B Substituted Aniline (e.g., 4-alkoxyaniline) B->C D Fluorinated Schiff Base Liquid Crystal C->D

Caption: Synthesis of a Schiff base liquid crystal.

Protocol: Synthesis of a Fluorinated Schiff Base Liquid Crystal

This protocol describes the synthesis of a representative Schiff base liquid crystal from this compound and 4-octyloxyaniline.

Materials:

  • This compound

  • 4-Octyloxyaniline

  • Absolute Ethanol

  • Glacial Acetic Acid (catalytic amount)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 mmol) and 4-octyloxyaniline (1.0 mmol) in absolute ethanol (20 mL).

  • Add a few drops of glacial acetic acid to the solution to catalyze the reaction.

  • Reflux the mixture with stirring for 4-6 hours.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature, and then in an ice bath to induce precipitation of the product.

  • Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or hexane) to obtain the purified Schiff base.

Expected Characterization:

PropertyExpected Outcome
FTIR (cm⁻¹) Appearance of a strong imine (C=N) stretching band around 1625 cm⁻¹. Disappearance of the aldehyde C=O stretching band from the starting material.
¹H NMR (CDCl₃, ppm) A singlet for the azomethine proton (-CH=N-) around δ 8.3-8.6. Aromatic protons in the range of δ 6.8-7.8. Signals corresponding to the alkoxy chain.
¹³C NMR (CDCl₃, ppm) A signal for the azomethine carbon around δ 160. Aromatic carbon signals in the range of δ 110-160. Signals for the alkoxy chain carbons.
Mesomorphic Properties (POM, DSC) The compound is expected to exhibit liquid crystalline phases (e.g., nematic or smectic) upon heating and cooling, which can be observed by polarized optical microscopy (POM) and confirmed by differential scanning calorimetry (DSC).[6][7]
Novel Azo Dyes

Azo dyes represent the largest class of synthetic colorants used in various industries. The synthesis of azo dyes involves the reaction of a diazonium salt with a coupling component. 2-Fluoro-5-methylaniline, which can be synthesized from this compound via oxime formation and subsequent reduction, can serve as the diazonium component to produce novel fluorinated azo dyes.

Conceptual Synthetic Workflow:

G A This compound B Conversion to Amine (e.g., Oxime formation -> Reduction) A->B C 2-Fluoro-5-methylaniline B->C D Diazotization (NaNO₂, HCl, 0-5°C) C->D E Diazonium Salt D->E G Azo Coupling E->G F Coupling Component (e.g., Phenol, Naphthol) F->G H Fluorinated Azo Dye G->H

Caption: Synthetic route to fluorinated azo dyes.

Protocol: Synthesis of a Fluorinated Azo Dye

This protocol provides a general procedure for the synthesis of an azo dye from 2-fluoro-5-methylaniline.

Materials:

  • 2-Fluoro-5-methylaniline

  • Sodium nitrite (NaNO₂)

  • Concentrated Hydrochloric Acid (HCl)

  • Phenol (or other coupling component)

  • Sodium hydroxide (NaOH)

Procedure:

  • Diazotization:

    • Dissolve 2-fluoro-5-methylaniline (1.0 mmol) in a mixture of concentrated HCl and water.

    • Cool the solution to 0-5°C in an ice bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.0 mmol) to the aniline solution with constant stirring, maintaining the temperature below 5°C.

    • Stir the resulting diazonium salt solution for 15-30 minutes at 0-5°C.[8]

  • Azo Coupling:

    • In a separate beaker, dissolve the coupling component (e.g., phenol, 1.0 mmol) in an aqueous solution of sodium hydroxide.

    • Cool this solution to 0-5°C.

    • Slowly add the cold diazonium salt solution to the cold coupling component solution with vigorous stirring.

    • A colored precipitate of the azo dye should form immediately.

    • Continue stirring for 30-60 minutes in the ice bath.

    • Filter the dye, wash with cold water until the washings are neutral, and dry.

Expected Characterization:

PropertyExpected Outcome
UV-Vis Spectroscopy A strong absorption band in the visible region, characteristic of the azo chromophore (-N=N-). The position of the maximum absorption (λmax) will depend on the specific structure of the dye.[9]
FTIR (cm⁻¹) Characteristic peaks for the azo group (-N=N-) stretching around 1400-1450 cm⁻¹. Other peaks corresponding to the aromatic rings and substituents will also be present.
¹H NMR Complex signals in the aromatic region. The exact chemical shifts will be dependent on the coupling component used.
Synthesis of Chalcones and Schiff Bases as Pharmaceutical Intermediates

This compound is an excellent starting material for the synthesis of chalcones and Schiff bases, both of which are important pharmacophores with a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Protocol: Knoevenagel Condensation for the Synthesis of a Chalcone Derivative

This protocol details the Knoevenagel condensation of this compound with acetophenone to yield a fluorinated chalcone.

Materials:

  • This compound

  • Acetophenone

  • Ethanol

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH) solution

Procedure:

  • Dissolve this compound (1.0 mmol) and acetophenone (1.0 mmol) in ethanol (15 mL) in a round-bottom flask.

  • Cool the mixture in an ice bath.

  • Slowly add an aqueous solution of NaOH or KOH (e.g., 20%) dropwise with continuous stirring.

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, pour the mixture into crushed ice and acidify with dilute HCl.

  • Filter the precipitated solid, wash with water, and recrystallize from ethanol to obtain the pure chalcone.

Expected Characterization:

PropertyExpected Outcome
FTIR (cm⁻¹) A strong absorption for the α,β-unsaturated carbonyl group (C=O) around 1650-1680 cm⁻¹. A peak for the C=C double bond around 1600 cm⁻¹.[10][11][12]
¹H NMR (CDCl₃, ppm) Two doublets for the vinylic protons (α and β to the carbonyl) in the range of δ 7.0-8.0, with a large coupling constant (J ≈ 15-16 Hz) indicating a trans configuration. Aromatic protons will appear as multiplets.[13]
¹³C NMR (CDCl₃, ppm) The carbonyl carbon signal will be around δ 190. Signals for the vinylic carbons will be in the range of δ 120-145. Aromatic carbon signals will also be present.
Mass Spectrometry The molecular ion peak corresponding to the calculated mass of the chalcone.

Protocol: Wittig Reaction for Alkene Synthesis

The Wittig reaction provides a powerful method for the synthesis of alkenes from aldehydes. This compound can be reacted with a variety of phosphorus ylides to generate novel fluorinated alkenes.[14][15]

Materials:

  • This compound

  • A suitable phosphonium salt (e.g., benzyltriphenylphosphonium chloride)

  • A strong base (e.g., n-butyllithium, sodium hydride)

  • Anhydrous solvent (e.g., THF, ether)

Procedure:

  • Ylide Preparation:

    • In a flame-dried, two-necked flask under a nitrogen atmosphere, suspend the phosphonium salt in the anhydrous solvent.

    • Cool the suspension in an ice bath.

    • Slowly add the strong base to the suspension with stirring. The formation of the ylide is often indicated by a color change.

    • Stir the mixture for 30-60 minutes at room temperature.

  • Wittig Reaction:

    • Cool the ylide solution in an ice bath.

    • Slowly add a solution of this compound in the same anhydrous solvent to the ylide solution.

    • Allow the reaction mixture to warm to room temperature and stir for several hours or overnight.

    • Monitor the reaction by TLC.

    • Quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.

    • Extract the product with an organic solvent (e.g., diethyl ether, ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Expected Characterization:

PropertyExpected Outcome
¹H NMR Signals for the newly formed vinylic protons. The coupling constant between these protons will indicate the stereochemistry (cis or trans) of the double bond. Aromatic and other aliphatic protons will also be present.
¹³C NMR Signals for the sp² carbons of the newly formed double bond.
Mass Spectrometry The molecular ion peak corresponding to the calculated mass of the alkene product.
Synthesis of Heterocyclic Compounds

This compound can serve as a precursor for the synthesis of various heterocyclic compounds, such as quinolines and benzodiazepines, which are of significant interest in medicinal chemistry.

Protocol: Friedländer Annulation for Quinolone Synthesis (Conceptual)

The Friedländer annulation is a classic method for synthesizing quinolines. A plausible route would involve the reaction of a 2-aminoaryl ketone or aldehyde with a compound containing a reactive methylene group. While a direct reaction with this compound might not be a standard Friedländer synthesis, derivatives of it could be employed. For instance, a Knoevenagel condensation product of this compound could potentially undergo a cyclization reaction with a suitable amine to form a quinoline derivative.

Protocol: Synthesis of 1,5-Benzodiazepine Derivatives

A multi-step synthesis can be envisioned where this compound is first converted to a derivative that can then react with o-phenylenediamine to form the seven-membered benzodiazepine ring. A common method involves the condensation of an α,β-unsaturated ketone with o-phenylenediamine. Such an unsaturated ketone can be prepared from this compound via an aldol condensation.

Materials:

  • α,β-unsaturated ketone (derived from this compound)

  • o-Phenylenediamine

  • Ethanol or Acetic Acid

Procedure:

  • In a round-bottom flask, dissolve the α,β-unsaturated ketone (1.0 mmol) and o-phenylenediamine (1.0 mmol) in ethanol or acetic acid.

  • Reflux the reaction mixture for several hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, filter the solid, wash with a small amount of cold ethanol, and dry.

  • If no precipitate forms, concentrate the solvent under reduced pressure and purify the residue by column chromatography or recrystallization.[16]

Expected Characterization:

PropertyExpected Outcome
¹H NMR Characteristic signals for the protons on the benzodiazepine ring system, including the aromatic protons and any protons on the seven-membered ring.
¹³C NMR Signals corresponding to the carbons of the fused aromatic rings and the seven-membered diazepine ring.
Mass Spectrometry The molecular ion peak corresponding to the calculated mass of the benzodiazepine derivative.

Conclusion

This compound is a versatile and valuable building block for the synthesis of a wide range of novel organic materials. Its unique combination of a reactive aldehyde group and the electronic influence of the fluorine and methyl substituents provides chemists with a powerful tool for creating complex molecular architectures with tailored properties. The protocols and application notes provided in this guide offer a starting point for researchers to explore the full potential of this remarkable intermediate in the development of next-generation polymers, liquid crystals, dyes, and pharmaceuticals. The inherent tunability of the reactions described allows for the creation of a vast library of compounds, paving the way for new discoveries and innovations in materials science and beyond.

References

  • Hird, M. (2007). Fluorinated liquid crystals – properties and applications. Chemical Society Reviews, 36(12), 2070-2095. [Link]

  • Hird, M. (2025). Fluorinated liquid crystals - Properties and applications. ResearchGate. [Link]

  • Siddappa, K., & Sagar, H. (n.d.). Synthesis, Spectral Analysis of Azo-Dye Ligands and Complexes and there Antimicrobial Studies. PharmaInfo.
  • Al-Obaidi, N. S., et al. (2018). Synthesis and Characterization and Studying Liquid Crystal Properties of Some Schiff. World Journal of Environmental Biosciences, 7(3), 108-111.
  • Misra, A. C., et al. (1992). Synthesis and properties of some new fluorine-containing polyimides. Polymer, 33(5), 1078-1082.
  • Benchchem. (2025). Application Notes and Protocols for Knoevenagel Condensation with 2-Chloro-6-fluorobenzaldehyde.
  • Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved from [Link]

  • Siddappa, K., & Sagar, H. (n.d.). Synthesis, Spectral Analysis of Azo-Dye Ligands and Complexes and there Antimicrobial Studies. PharmaInfo.
  • Benchchem. (2025). Application Notes and Protocols for Knoevenagel Condensation with 2-Chloro-6-fluorobenzaldehyde.
  • FT-IR spectra of the synthesized chalcones: CH-5 (i), CH-6 (ii) and CH-10 (iii).
  • NROChemistry. (n.d.). Wittig Reaction: Mechanism and Examples.
  • A Study on the Synthesis, Characteris
  • Highly Soluble Fluorinated Polyimides Synthesized with Hydrothermal Process towards Sustainable Green Technology. MDPI.
  • The important 1 H NMR and 13 C NMR data of Schiff bases.
  • A Study on the Synthesis, Characteris
  • 1 H NMR and 13 C NMR spectral data of Schiff bases and their metal complexes.
  • Synthesis of quinolines. Organic Chemistry Portal.
  • Synthesis and Characterization and Studying Liquid Crystal Properties of Some Schiff. World Journal of Environmental Biosciences.
  • Synthesis and Properties of Optically Transparent Fluoro-Containing Polyimide Films with Reduced Linear Coefficients of Thermal Expansion from Organo-Soluble Resins Derived from Aromatic Diamine with Benzanilide Units. NIH.
  • Synthesis and properties of fluorinated polyimides. 3. Derived from novel 1,3-bis[3′-trifluoromethyl-4′(4″-amino benzoxy) benzyl] benzene and 4,4-bis[3.
  • Mastering Fine Chemical Synthesis: The Versatility of this compound. NINGBO INNO PHARMCHEM CO.,LTD.
  • Synthesis of a Benzodiazepine Precursor from 2-Amino-2'-fluoro-5-nitrobenzophenone: Applic
  • Synthesis and characterization of new imine liquid crystals based on terminal perfluoroalkyl group.
  • Wittig Reaction. Organic Chemistry Portal.
  • An economical synthesis of benzodiazepines using ACT@IRMOF core–shell as a potential eco-friendly catalyst through the activated carbon of thymus plant (ACT). PubMed Central.
  • Solvent Free Wittig Reactions.
  • Application Notes: Synthesis of Quinolines Using 2-Nitrobenzaldehyde. Benchchem.
  • A Solvent Free Wittig Reaction.
  • Wittig Reaction: Mechanism and Examples. NROChemistry.
  • Application Notes and Protocols for the Synthesis of Benzodiazepine Derivatives Using 2-Amino-2'-fluoro-5-nitrobenzophenone. Benchchem.
  • Synthesis and properties of fluorinated copolymerized polyimide films. SciELO.
  • Spectral Properties of Chalcones II. FABAD Journal of Pharmaceutical Sciences.
  • Synthesis, Characterization, and Bioactivity Studies of the Schiff Base Ligand and its Zinc(II) Complex. Koya University Eprints.
  • Overlapping of FTIR spectra of chalcone and reactants.
  • The FTIR spectra of (a) chalcone 1 and (b) chalcone 2.
  • Synthesis and characterization of new imine liquid crystals based on terminal perfluoroalkyl group. PubMed Central.
  • Spectral Analysis of Azo Derivatives for their Colorimetric Response to some Special Metal Ions.
  • CYCLOCONDENSATION OF 2-FLUORO-5-NITROBENZALDEHYDE WITH AMIDINES. NEW SYNTHESIS OF ISOQUINOLINES. Chemistry of Heterocyclic Compounds.
  • Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as C
  • Recent Advances in Metal-Free Quinoline Synthesis. PubMed Central.
  • Synthesis and Evaluation of an Azo Dye for the Chromogenic Detection of Metal C
  • Synthesis of novel azo dye-based 1,2,4-triazine derivatives and their spectral, fabric and anti-bacterial applications: an integration of solvatochromism, photochromism, colorfastness, TD-DFT and molecular docking analysis.
  • Synthesis and Determination of Thermotropic Liquid Crystalline Behavior of Cinnamaldehyde-Based Molecules with Two Schiff Base Linking Units. PubMed Central.
  • Novel Methods of Knoevenagel Condens
  • Knoevenagel condensation of benzaldehyde with malononitrile c
  • Knoevenagel condensation of benzaldehyde and malononitrile over CeZrO4−δ catalyst (model reaction). ResearchGate. CeZrO4−δ catalyst (model reaction).

Sources

Troubleshooting & Optimization

Technical Support Center: Improving Yield in 2-Fluoro-5-methylbenzaldehyde Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Fluoro-5-methylbenzaldehyde (CAS: 93249-44-6).[1] As a key intermediate in the development of pharmaceuticals and specialty chemicals, achieving high purity and yield in its synthesis is paramount. This guide, structured by our Senior Application Scientists, provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the common challenges encountered during its preparation.

Troubleshooting Guide: From Low Yields to Product Purity

This section addresses specific experimental issues in a direct question-and-answer format, focusing on the underlying chemical principles to empower you to solve problems effectively. The Vilsmeier-Haack formylation of 4-fluorotoluene is a primary focus, as it is a widely employed and efficient method for this transformation.

Q1: My Vilsmeier-Haack reaction is resulting in a very low or no yield of this compound. What are the likely causes and solutions?

This is a common issue that typically points to one of three areas: the integrity of the Vilsmeier reagent, the reactivity of the substrate, or the work-up procedure.

Potential Cause A: Ineffective Vilsmeier Reagent Formation

The Vilsmeier reagent, a substituted chloroiminium ion, is the electrophile in this reaction.[2][3] Its formation from dimethylformamide (DMF) and a halogenating agent like phosphorus oxychloride (POCl₃) is the critical first step.[4][5]

  • Expert Analysis & Solution:

    • Reagent Quality: Ensure that both DMF and POCl₃ are anhydrous and of high purity. Moisture will readily quench both POCl₃ and the Vilsmeier reagent itself. Using freshly opened or properly stored reagents is crucial.

    • Stoichiometry: A molar excess of the Vilsmeier reagent relative to the 4-fluorotoluene substrate is often required. A typical starting point is 1.5 equivalents of the reagent.[6]

    • Formation Temperature: The reagent is typically prepared at a low temperature (e.g., 0 °C) before the addition of the aromatic substrate.[6] This prevents degradation and uncontrolled side reactions. Allow sufficient time for the reagent to form completely before proceeding.

Potential Cause B: Substrate Reactivity and Reaction Conditions

The Vilsmeier-Haack reaction is an electrophilic aromatic substitution, and its success is highly dependent on the electron density of the aromatic ring.[3][4][7]

  • Expert Analysis & Solution:

    • Electronic Effects: Your substrate, 4-fluorotoluene, has competing electronic effects. The methyl group is an activating, ortho-, para-director, while the fluorine atom is a deactivating, ortho-, para-director. The formylation is directed by the more powerful activating methyl group to the ortho position, which is also meta to the fluorine, leading to the desired product.

    • Temperature & Time: While the Vilsmeier reagent is a relatively weak electrophile, the activation provided by the methyl group should be sufficient.[3] However, if the yield is low, a moderate increase in reaction temperature (e.g., from room temperature to 50-80 °C) after the addition of 4-fluorotoluene can significantly increase the reaction rate.[4] Monitor the reaction progress by TLC or GC to avoid byproduct formation from prolonged heating.

Potential Cause C: Improper Aqueous Work-up

The initial product of the electrophilic attack is an iminium ion intermediate, which must be hydrolyzed to the final aldehyde product during the aqueous work-up.[2][5]

  • Expert Analysis & Solution:

    • Hydrolysis Conditions: The hydrolysis step is typically performed by adding the reaction mixture to a cold aqueous solution, often containing a base like sodium acetate or sodium bicarbonate, to neutralize the acidic reaction medium and facilitate the hydrolysis of the iminium salt to the aldehyde.[6] Ensure thorough mixing and sufficient time for this conversion to complete.

Q2: I'm observing significant byproduct formation. How can I improve the selectivity for this compound?

Byproduct formation often stems from the inherent reactivity of the starting materials and intermediates. The most common issues are the formation of isomers and polymeric materials.

  • Expert Analysis & Solution:

    • Isomer Control: The primary isomeric byproduct would be 4-fluoro-2-methylbenzaldehyde. The strong directing effect of the methyl group heavily favors formylation at its ortho position, making the desired 2-fluoro-5-methyl isomer the major product. If significant amounts of the other isomer are forming, re-evaluate the reaction temperature; lower temperatures generally favor higher regioselectivity.

    • Minimizing Di-formylation and Polymerization: Although less common for this specific substrate, highly activating conditions can lead to di-formylation or the formation of polymeric resins.[7][8] To mitigate this, avoid excessively high temperatures or prolonged reaction times. Ensure the stoichiometry of the Vilsmeier reagent is not excessively high (e.g., >2.0 equivalents).

Q3: My crude product is dark and difficult to purify by distillation. What's causing this and what's the best purification strategy?

Product darkening often indicates decomposition or the presence of high-molecular-weight byproducts. Purification can be challenging but is critical for obtaining a high-purity final product.

  • Expert Analysis & Solution:

    • Pre-Distillation Cleanup: Before attempting distillation, wash the crude organic extract with a dilute sodium bicarbonate solution to remove any acidic impurities that could catalyze decomposition at high temperatures. Follow this with a water wash and ensure the product is thoroughly dried over an agent like Na₂SO₄ or MgSO₄.

    • Vacuum Distillation: This is the preferred method for purifying this compound. Using a vacuum reduces the boiling point, minimizing the risk of thermal decomposition.[9]

    • Distillation Troubleshooting: If the product still darkens or decomposes, ensure your vacuum is adequate and stable. Bumping or uneven boiling can be prevented with a magnetic stir bar or fresh boiling chips.[9] Consider adding a small amount of a non-volatile antioxidant like BHT to the distillation flask.[9]

FAQ: Synthesis & Optimization

Q1: What are the primary synthetic routes to this compound, and which is recommended?

Several viable routes exist, each with its own advantages.

  • Vilsmeier-Haack Reaction: Formylation of 4-fluorotoluene. This is often the most direct and scalable method, utilizing common and inexpensive reagents.[4][6]

  • Organometallic Routes: This involves forming a Grignard[10][11][12] or organolithium[13] reagent from a halogenated precursor (e.g., 2-bromo-5-fluorotoluene) followed by reaction with a formylating agent like DMF or ethyl formate. These methods are powerful but require strict anhydrous and sometimes cryogenic conditions, which can be challenging to scale.[14]

  • Oxidation of (2-fluoro-5-methylphenyl)methanol: If the corresponding benzyl alcohol is readily available, it can be oxidized to the aldehyde using a variety of reagents (e.g., PCC, PDC, or Swern oxidation).[15][16] The main challenge here is preventing over-oxidation to the carboxylic acid.

For general laboratory and industrial scale, the Vilsmeier-Haack reaction is typically the most balanced in terms of cost, efficiency, and operational simplicity.

Q2: How can I effectively monitor the reaction's progress?

Regular monitoring is key to optimizing yield and minimizing side reactions.

  • Thin-Layer Chromatography (TLC): A quick and effective method. Use a suitable solvent system (e.g., a mixture of hexanes and ethyl acetate) to separate the starting material (4-fluorotoluene) from the more polar product. Visualize spots using a UV lamp.

  • Gas Chromatography (GC): Provides more quantitative information on the consumption of starting material and the formation of the product and any volatile byproducts. This is highly recommended for detailed kinetic analysis and optimization.

Experimental Protocols & Data

Protocol: Vilsmeier-Haack Synthesis of this compound

This protocol is a representative procedure based on established methodologies.[6] Safety Note: This reaction should be performed in a well-ventilated fume hood. POCl₃ is corrosive and reacts violently with water.

  • Reagent Preparation: In a three-necked, flame-dried round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, add anhydrous DMF (3.0 equiv.). Cool the flask to 0 °C in an ice bath.

  • Vilsmeier Reagent Formation: Add POCl₃ (1.5 equiv.) dropwise to the DMF via the dropping funnel, maintaining the internal temperature below 5 °C. Stir the resulting mixture at 0 °C for 30 minutes.

  • Aromatic Substitution: Add 4-fluorotoluene (1.0 equiv.) dropwise to the reaction mixture. After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 4-6 hours, or until TLC/GC analysis indicates consumption of the starting material.

  • Work-up and Hydrolysis: Cool the reaction mixture back to 0 °C. Cautiously pour the mixture into a beaker containing crushed ice and a saturated solution of sodium acetate (approx. 5-6 equiv.). Stir vigorously for 30-60 minutes to ensure complete hydrolysis of the iminium salt.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as diethyl ether or dichloromethane (3 x volumes).

  • Purification: Combine the organic layers, wash with dilute NaHCO₃ solution, then with brine, and dry over anhydrous Na₂SO₄. Filter the drying agent and concentrate the solvent under reduced pressure. Purify the resulting crude oil by vacuum distillation.

Data Summary Table
ParameterRecommended ConditionRationale / Causality
Reagents Anhydrous DMF, POCl₃Prevents premature quenching of the active Vilsmeier reagent.
Stoichiometry 1.5 - 2.0 eq. Vilsmeier reagentEnsures complete consumption of the limiting substrate (4-fluorotoluene).
Temperature 0 °C for reagent formation; RT to 60 °C for reactionLow temperature controls exothermic reagent formation; gentle heating drives the electrophilic substitution to completion.[4]
Work-up Quench in aq. NaOAc or NaHCO₃Neutralizes acid and facilitates the necessary hydrolysis of the iminium intermediate to the aldehyde.[6]
Purification Vacuum DistillationLowers the boiling point to prevent thermal degradation of the product.[9]
Visualization of Troubleshooting Workflow

The following diagram illustrates a logical decision-making process for troubleshooting low yield in the Vilsmeier-Haack synthesis of this compound.

G start Start: Low Yield Observed check_reagents Check Reagent Quality (Anhydrous DMF/POCl₃?) start->check_reagents reagent_ok Yes check_reagents->reagent_ok Yes reagent_bad No check_reagents->reagent_bad No check_conditions Review Reaction Conditions (Temp, Time, Stoichiometry) reagent_ok->check_conditions replace_reagents Action: Use fresh, anhydrous reagents. reagent_bad->replace_reagents replace_reagents->check_conditions conditions_ok Yes check_conditions->conditions_ok Yes conditions_bad No check_conditions->conditions_bad No check_workup Analyze Work-up Procedure (Hydrolysis effective?) conditions_ok->check_workup optimize_conditions Action: Increase temp (e.g., 60°C). Verify 1.5 eq. POCl₃. Increase reaction time. conditions_bad->optimize_conditions optimize_conditions->check_workup workup_ok Yes check_workup->workup_ok Yes workup_bad No check_workup->workup_bad No final_analysis If yield is still low, consider alternative routes (e.g., Organometallic). workup_ok->final_analysis optimize_workup Action: Ensure vigorous stirring during quench with aq. NaOAc. Allow sufficient time (1h). workup_bad->optimize_workup optimize_workup->final_analysis

Caption: Logical workflow for troubleshooting low product yield.

References

  • Vilsmeier-Haack Reaction. (n.d.). NROChemistry. Retrieved January 11, 2026, from [Link]

  • Mastering Fine Chemical Synthesis: The Versatility of this compound. (2026, January 8). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 11, 2026, from [Link]

  • Vilsmeier-Haack Reaction. (2025, March 22). J&K Scientific LLC. Retrieved January 11, 2026, from [Link]

  • Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved January 11, 2026, from [Link]

  • Preparation method of 2-fluoro-5-bromobenzaldehyde. (n.d.). Google Patents.
  • Vilsmeier–Haack reaction. (n.d.). Wikipedia. Retrieved January 11, 2026, from [Link]

  • Vilsmeier-Haack Reaction. (n.d.). Chemistry Steps. Retrieved January 11, 2026, from [Link]

  • Synthesis of 2-fluoro-5-nitrobenzaldehyde. (n.d.). PrepChem.com. Retrieved January 11, 2026, from [Link]

  • Iridium-Catalyzed Reductive Coupling of Grignard Reagents and Tertiary Amides. (n.d.). Organic Syntheses Procedure. Retrieved January 11, 2026, from [Link]

  • reaction of aldehydes and ketones with grignard reagents. (n.d.). Chemguide. Retrieved January 11, 2026, from [Link]

  • Grignard Reagents For Addition To Aldehydes and Ketones. (2011, October 14). Master Organic Chemistry. Retrieved January 11, 2026, from [Link]

  • Reactions with Grignard Reagents. (2023, January 22). Chemistry LibreTexts. Retrieved January 11, 2026, from [Link]

  • This compound. (n.d.). PubChem. Retrieved January 11, 2026, from [Link]

  • Chemical synthesis method of 4-fluoro-2-methylbenzoic acid. (n.d.). Google Patents.
  • The Formylation of Toluene in Trifluoromethanesulfonic Acid. (2025, August 10). ResearchGate. Retrieved January 11, 2026, from [Link]

  • (2-fluoro-5-methylphenyl)methanol. (2025, May 20). ChemSynthesis. Retrieved January 11, 2026, from [Link]

  • Oxidation of methanol by facultative and obligate methylotrophs. (n.d.). PubMed. Retrieved January 11, 2026, from [Link]

Sources

Technical Support Center: Formylation of 2-Fluoro-5-methylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a specialized technical resource for researchers, scientists, and drug development professionals engaged in the formylation of 2-fluoro-5-methylbenzene. The strategic introduction of a formyl group onto this scaffold is a critical step in the synthesis of various pharmaceutical intermediates and advanced materials.[1] This document provides in-depth troubleshooting advice, addresses frequently encountered challenges, and explains the underlying chemical principles to empower you to optimize your synthetic outcomes. While several formylation methods exist, our focus will be on the Vilsmeier-Haack reaction, a widely used and versatile method for such transformations.[2]

Troubleshooting Guide: Common Issues & Solutions

This section is structured in a question-and-answer format to directly address specific experimental challenges.

Q1: My formylation is yielding a mixture of isomers. How can I improve the regioselectivity for the desired 4-fluoro-2-methylbenzaldehyde?

A1: This is a common and critical challenge rooted in the directing effects of the substituents on the aromatic ring. Both the methyl (-CH₃) and fluoro (-F) groups are ortho, para-directors in electrophilic aromatic substitution (EAS).[3][4] However, their activating and deactivating properties are the key to controlling regioselectivity.

  • Electronic Influence: The methyl group is an activating director through an inductive effect and hyperconjugation, enriching the ortho and para positions with electron density.[5] Conversely, the fluorine atom is a deactivating ortho, para-director due to its strong electron-withdrawing inductive effect (-I), which outweighs its electron-donating resonance effect (+R).[3]

  • Controlling Factors: In this competitive scenario, the activating group (methyl) generally exerts stronger control over the position of electrophilic attack. The Vilsmeier reagent, a relatively weak electrophile, will preferentially attack the most electron-rich position.[6][7] The primary sites for formylation are C4 (ortho to -CH₃, para to -F) and C6 (ortho to -CH₃, ortho to -F).

The desired product, 4-fluoro-2-methylbenzaldehyde , results from attack at the C6 position. The main isomeric byproduct, 2-fluoro-4-methylbenzaldehyde , arises from attack at the C4 position. Steric hindrance from the methyl group can slightly disfavor the C6 position, but the electronic activation is typically the dominant factor.

Troubleshooting Steps & Optimization:

  • Lower the Reaction Temperature: Running the reaction at a lower temperature (e.g., 0 °C to 5 °C) often enhances selectivity. Higher temperatures can provide enough energy to overcome the small activation energy difference between the competing pathways, leading to more of the undesired isomer.[8]

  • Slow Addition of the Arene: Add the 2-fluoro-5-methylbenzene solution dropwise to the pre-formed Vilsmeier reagent at a low temperature. This maintains a low concentration of the arene and can help favor the kinetically controlled, more selective pathway.

  • Choice of Solvent: The reaction is often run in DMF or a chlorinated solvent like dichloromethane (DCM).[7] While DMF is a reactant, using it as the solvent ensures it is in large excess. Changing to a non-coordinating solvent like DCM might subtly alter the reactivity of the Vilsmeier reagent and could influence selectivity.

Q2: The overall yield of my desired aldehyde is consistently low. What are the likely causes and how can I optimize the reaction?

A2: Low yields can stem from several factors, from reagent integrity to the final workup. The most common culprits are the decomposition of the electrophile (the Vilsmeier reagent) and incomplete hydrolysis of the reaction intermediate.

Root Causes & Corrective Actions:

  • Moisture Contamination: The Vilsmeier reagent, a chloroiminium ion, is highly sensitive to moisture.[9][10] Any water present in the reagents or glassware will rapidly hydrolyze the reagent, quenching the electrophile before it can react with your substrate.

    • Solution: Ensure all glassware is oven-dried. Use anhydrous solvents and high-purity, dry reagents (DMF, POCl₃). Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon).

  • Improper Reagent Stoichiometry: Using an insufficient amount of the formylating agent will lead to incomplete conversion. Conversely, a large excess can sometimes promote side reactions.

    • Solution: A slight excess of the Vilsmeier reagent (typically 1.1 to 1.5 equivalents relative to the arene) is recommended to drive the reaction to completion.[11]

  • Inefficient Hydrolysis: The reaction initially forms an iminium ion intermediate, which must be hydrolyzed to the final aldehyde during the aqueous workup.[8][9] Incomplete or improper hydrolysis is a frequent cause of yield loss.

    • Solution: After the reaction is complete, the mixture should be quenched by pouring it onto ice, followed by the addition of an aqueous base (e.g., sodium acetate or sodium hydroxide solution) to neutralize the acidic medium and facilitate the hydrolysis of the iminium salt. Vigorous stirring during this step is crucial. The pH should be carefully adjusted to be neutral or slightly basic before extraction.

Q3: I am observing significant amounts of a dark, tarry substance after quenching the reaction. What is causing this and how can I prevent it?

A3: The formation of tarry residues or dark polymers is typically a sign of decomposition or unwanted side reactions, often exacerbated by excessive heat or acidity.

Potential Causes & Preventative Measures:

  • Excessive Reaction Temperature: The Vilsmeier-Haack reaction is exothermic. If the temperature is allowed to rise uncontrollably, especially during the formation of the Vilsmeier reagent, it can lead to the decomposition of the reagent and substrate.

    • Prevention: Prepare the Vilsmeier reagent at a low temperature (0-5 °C) by adding the phosphorus oxychloride (POCl₃) slowly to the cold DMF. Maintain this low temperature as you add your 2-fluoro-5-methylbenzene.

  • Harsh Quenching/Workup Conditions: Quenching the reaction mixture directly with a strong base without sufficient cooling can cause localized heating and degradation. Similarly, prolonged exposure of the product to highly acidic conditions during workup can be detrimental.

    • Prevention: Always quench the reaction mixture by pouring it slowly into a vigorously stirred vessel containing crushed ice. This dissipates the heat of neutralization effectively. Neutralize the mixture promptly but carefully with a buffered or dilute basic solution.

  • Substrate Instability: While 2-fluoro-5-methylbenzene is relatively stable, impurities in the starting material could be susceptible to polymerization under the acidic reaction conditions.

    • Prevention: Ensure the purity of your starting material using standard techniques like distillation or chromatography before starting the reaction.

Frequently Asked Questions (FAQs)

  • What is the Vilsmeier reagent and why is its preparation critical? The Vilsmeier reagent is the active electrophile in the reaction. It is a substituted chloroiminium ion, typically formed from the reaction of a substituted amide like N,N-dimethylformamide (DMF) with an acid chloride like phosphorus oxychloride (POCl₃).[9][11] Its proper in-situ formation is critical because it is the species that attacks the aromatic ring.[2] The preparation must be done under anhydrous conditions at low temperatures to prevent its decomposition.

  • Can other formylation methods be used for 2-fluoro-5-methylbenzene? Yes, but they may be less suitable.

    • Gattermann-Koch Reaction: This method uses carbon monoxide and HCl with a Lewis acid catalyst.[12] It is generally effective for simple alkylbenzenes but is not applicable to phenol or phenol ether substrates and involves handling highly toxic CO gas at high pressure.[13][14]

    • Duff Reaction: This reaction uses hexamine as the formylating agent and is most effective for highly activated systems like phenols.[15] Its efficiency with a moderately activated/deactivated substrate like 2-fluoro-5-methylbenzene would likely be very low.

  • How do I purify the final product, 4-fluoro-2-methylbenzaldehyde? After aqueous workup and extraction with a suitable organic solvent (e.g., ethyl acetate or DCM), the crude product often contains unreacted starting material and the isomeric byproduct.

    • Silica Gel Column Chromatography: This is the most effective method for separating the desired product from isomers and impurities. A non-polar eluent system, such as a gradient of ethyl acetate in hexanes, is typically used.

    • Recrystallization: If the crude product is a solid and of sufficient purity, recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes) can be an effective final purification step.[16]

Visualized Mechanisms & Workflows

Mechanism: Formation of the Vilsmeier Reagent

The reaction between DMF and POCl₃ generates the electrophilic Vilsmeier reagent.

Vilsmeier_Formation DMF DMF Intermediate Adduct Intermediate DMF->Intermediate + POCl₃ POCl3 POCl₃ Reagent Vilsmeier Reagent (Chloroiminium Ion) Intermediate->Reagent - Cl⁻ Byproduct [PO₂Cl₂]⁻ Intermediate->Byproduct

Caption: Formation of the Vilsmeier Reagent from DMF and POCl₃.

Mechanism: Regioselectivity of Electrophilic Attack

The stability of the carbocation intermediate (sigma complex) determines the major product. Attack at C6 is favored due to stabilization by the methyl group.

Regioselectivity Substrate 2-Fluoro-5-methylbenzene Reagent + Vilsmeier Reagent Substrate->Reagent Sigma_C6 C6 Attack Intermediate Carbocation adjacent to -CH₃ (Stabilized) Reagent->Sigma_C6 Favored Pathway Sigma_C4 C4 Attack Intermediate Carbocation distant from -CH₃ (Less Stabilized) Reagent->Sigma_C4 Disfavored Pathway Product_Major 4-Fluoro-2-methylbenzaldehyde (Major Product) Sigma_C6->Product_Major -H⁺, then Hydrolysis Product_Minor 2-Fluoro-4-methylbenzaldehyde (Minor Product) Sigma_C4->Product_Minor -H⁺, then Hydrolysis

Caption: Competing pathways for the formylation of 2-fluoro-5-methylbenzene.

Experimental Protocols

Protocol 1: Vilsmeier-Haack Formylation of 2-Fluoro-5-methylbenzene

Warning: Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. Handle with extreme caution in a well-ventilated fume hood.

  • Setup: Assemble an oven-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet.

  • Reagent Preparation: Charge the flask with anhydrous N,N-dimethylformamide (DMF) (2.0 eq.). Cool the flask to 0 °C in an ice-water bath.

  • Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃) (1.2 eq.) dropwise to the cold DMF via the dropping funnel, ensuring the internal temperature does not exceed 10 °C. Stir the resulting mixture at 0 °C for 30 minutes.

  • Arene Addition: Dissolve 2-fluoro-5-methylbenzene (1.0 eq.) in a minimal amount of anhydrous DMF or DCM. Add this solution dropwise to the Vilsmeier reagent, maintaining the internal temperature between 0-5 °C.

  • Reaction: After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction progress by TLC or GC-MS.

  • Quenching: In a separate large beaker, prepare a vigorously stirred mixture of crushed ice and water. Slowly and carefully pour the reaction mixture into the ice water.

  • Hydrolysis & Workup: Add a saturated aqueous solution of sodium acetate or 10% aqueous sodium hydroxide to the quenched mixture until the pH is between 7 and 8. Stir vigorously for 1 hour at room temperature to ensure complete hydrolysis of the iminium intermediate.

  • Extraction: Transfer the mixture to a separatory funnel and extract three times with ethyl acetate or dichloromethane.

  • Washing & Drying: Combine the organic layers and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude oil or solid by silica gel column chromatography.

Data Summary

The choice of reaction conditions can significantly impact the outcome. The following table provides a general guide.

ParameterConditionExpected OutcomeRationale
Temperature 0 °C → RTHigher regioselectivity, moderate rateFavors the kinetically preferred product.[8]
50-80 °CLower regioselectivity, faster rateHigher thermal energy overcomes the small activation barrier difference between isomers.[8]
Reagents AnhydrousHigher yieldPrevents premature hydrolysis and quenching of the Vilsmeier reagent.[9]
Non-anhydrousLow to no yield, tar formationVilsmeier reagent is rapidly destroyed by water.
Workup pH Neutral to slightly basicGood yield of aldehydeFacilitates complete hydrolysis of the intermediate iminium salt to the product.[11]
AcidicLow yield, potential for byproductsIncomplete hydrolysis; the iminium salt may be extracted and lost or decompose.

References

  • Wikipedia. Vilsmeier–Haack reaction. [Link]

  • NROChemistry. Vilsmeier-Haack Reaction. [Link]

  • Organic Chemistry Portal. Vilsmeier-Haack Reaction. [Link]

  • J&K Scientific LLC. Vilsmeier-Haack Reaction. [Link]

  • Name-Reaction.com. Vilsmeier-Haack reaction. [Link]

  • Jones, G., & Stanforth, S. P. (2000). The Vilsmeier Reaction of Non-Aromatic Compounds. Organic Reactions, 56, 355-659.
  • ResearchGate. The Vilsmeier Reaction of Non‐Aromatic Compounds | Request PDF. [Link]

  • Duff Reaction. [Link]

  • Chemistry Steps. Vilsmeier-Haack Reaction. [Link]

  • Wikipedia. Duff reaction. [Link]

  • Wikipedia. Gattermann reaction. [Link]

  • Gattermann-Koch Reaction. [Link]

  • YouTube. Vilsmeier-Haack Reaction. [Link]

  • BYJU'S. Gattermann Koch Reaction Mechanism. [Link]

  • Chemistry Steps. Ortho, Para, Meta. [Link]

  • Master Organic Chemistry. Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. [Link]

  • YouTube. Ortho/Meta/Para Directors. [Link]

Sources

Technical Support Center: Purification of Crude 2-Fluoro-5-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of crude 2-Fluoro-5-methylbenzaldehyde. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile synthetic intermediate. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed purification protocols to help you achieve the desired purity for your downstream applications.

I. Understanding the Compound: Physicochemical Properties

Before delving into purification techniques, a thorough understanding of the physical and chemical properties of this compound is crucial for selecting and optimizing the appropriate method.

PropertyValueSource
Molecular Formula C₈H₇FO[1]
Molecular Weight 138.14 g/mol [1]
Appearance Colorless to light yellow liquid[2]
Boiling Point 198.2 °C at 760 mmHg[2]
Flash Point ~80 °C[2]
Solubility Soluble in common organic solvents like methanol and ethanol. Insoluble in water.[3]

II. Troubleshooting Common Purification Challenges

This section addresses specific issues that may arise during the purification of this compound, providing potential causes and actionable solutions.

Q1: My purified this compound is a viscous oil or solidifies upon standing. What is happening and how can I resolve this?

A1: This is a classic sign of polymerization, a common issue with aldehydes.[4] To regenerate the monomer, a process known as "cracking" can be employed. This involves carefully heating the polymerized material under vacuum. The volatile this compound monomer will distill, leaving the non-volatile polymer behind. It is crucial to collect the distilled monomer in a cooled receiver to prevent re-polymerization. After purification, consider adding a polymerization inhibitor like butylated hydroxytoluene (BHT) at a concentration of 100-200 ppm for storage.[4]

Q2: During vacuum distillation, the compound is not distilling at the expected temperature and pressure.

A2: This issue can stem from several factors:

  • Inaccurate Pressure Reading: Ensure your vacuum gauge is calibrated and functioning correctly.[4]

  • System Leaks: Check all glassware joints and tubing connections for leaks. All joints should be properly greased for vacuum applications.

  • High-Boiling Impurities: The presence of significant amounts of high-boiling impurities can elevate the boiling point of the mixture.

Q3: The product darkens or decomposes in the distillation flask.

A3: Decomposition during distillation is often due to:

  • Excessive Heat: The distillation temperature is too high, potentially due to an inefficient vacuum.[4]

  • Prolonged Heating: Extended heating, even at the correct temperature, can lead to degradation.

  • Acidic or Basic Impurities: These can catalyze decomposition at elevated temperatures.[4] To mitigate this, wash the crude product with a dilute sodium bicarbonate solution to neutralize any acidic impurities, followed by a water wash and thorough drying before distillation.[4]

Q4: I'm attempting recrystallization, but the compound "oils out" instead of forming crystals.

A4: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This can be caused by:

  • High Impurity Concentration: A high level of impurities can depress the melting point of your compound and interfere with crystal lattice formation.

  • Rapid Cooling: Cooling the solution too quickly can prevent the molecules from orienting themselves into a crystal lattice.[4]

  • Inappropriate Solvent Choice: The boiling point of the solvent may be higher than the melting point of your compound.

To resolve this, try the following:

  • Allow the solution to cool more slowly to room temperature before placing it in an ice bath.[4]

  • Consider a different solvent with a lower boiling point.

  • Attempt a two-solvent recrystallization. Dissolve the compound in a "good" solvent at an elevated temperature, and then add a "poor" solvent (in which the compound is less soluble) dropwise until the solution becomes slightly cloudy. Reheat to clarify and then cool slowly.[4][5]

III. Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: While a definitive list is synthesis-dependent, common impurities can include:

  • Unreacted Starting Materials: Depending on the synthetic route, these could include precursors like 2-fluoro-5-methyltoluene or related organometallic reagents.

  • Over-oxidation Products: The corresponding carboxylic acid, 2-fluoro-5-methylbenzoic acid, is a common impurity formed by oxidation of the aldehyde.

  • Byproducts from Side Reactions: Synthesis of a similar compound, 2-fluoro-5-bromobenzaldehyde, from o-fluorobenzaldehyde can yield various brominated isomers.[6] It is plausible that analogous isomeric impurities could be present in crude this compound.

Q2: What is the best method for purifying crude this compound?

A2: The optimal purification method depends on the nature and quantity of the impurities.

  • Vacuum Distillation: This is highly effective for separating volatile compounds from non-volatile impurities like polymers and salts.[4]

  • Flash Column Chromatography: This technique is excellent for separating compounds with different polarities, such as removing the more polar carboxylic acid impurity from the aldehyde.

  • Recrystallization: If the crude product is a solid or can be induced to crystallize, recrystallization is a powerful technique for achieving high purity.[7][8]

Q3: How should I store purified this compound?

A3: To maintain its purity, store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from heat and sources of ignition.[2] As mentioned previously, adding a polymerization inhibitor like BHT is recommended for long-term storage.[4]

IV. Detailed Purification Protocols

The following protocols are provided as a starting point and may require optimization based on the specific impurity profile of your crude material.

A. Vacuum Distillation

This protocol is designed to remove non-volatile impurities and can be effective for moderately pure starting material.

Experimental Workflow for Vacuum Distillation

prep Preparation setup Apparatus Setup prep->setup Assemble glassware distill Distillation setup->distill Apply vacuum, then heat collect Collection & Storage distill->collect Collect pure fraction prep Column Preparation load Sample Loading prep->load Pack column elute Elution load->elute Apply sample analyze Fraction Analysis elute->analyze Collect fractions combine Combine & Evaporate analyze->combine Identify pure fractions dissolve Dissolution filter Hot Filtration (optional) dissolve->filter Dissolve in min. hot solvent crystallize Crystallization dissolve->crystallize No insoluble impurities filter->crystallize Remove insoluble impurities isolate Isolation & Drying crystallize->isolate Slow cooling

Sources

Overcoming steric hindrance in reactions with 2-Fluoro-5-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2-Fluoro-5-methylbenzaldehyde. This resource is designed for researchers, medicinal chemists, and process development scientists who are navigating the unique challenges presented by this sterically hindered aromatic aldehyde. Here, we provide field-proven insights, troubleshooting guides in a direct Q&A format, and detailed protocols to help you overcome common synthetic hurdles and achieve your target outcomes with confidence.

Section 1: Understanding the Core Challenge

The reactivity of this compound is governed by a delicate interplay of two primary factors:

  • Steric Hindrance: The fluorine atom at the ortho position to the aldehyde creates significant steric bulk. This physically obstructs the trajectory of incoming nucleophiles, increasing the activation energy required for them to attack the electrophilic carbonyl carbon.[1][2]

  • Electronic Effects: The fluorine atom is highly electronegative, exerting a powerful electron-withdrawing inductive effect (-I). This effect increases the partial positive charge on the carbonyl carbon, making it more electrophilic.[3] However, this is partially counteracted by a weaker mesomeric (+M) effect where fluorine's lone pairs can donate electron density to the ring. The net result is an activated yet sterically shielded reaction center.

These competing effects are the root cause of many of the difficulties encountered in reactions with this substrate.

Steric_Hindrance cluster_substrate This compound aldehyde CHO ring F F Me CH₃ Nu Nu⁻ Nu->aldehyde

Caption: Steric clash between the ortho-fluoro group and an incoming nucleophile.

Section 2: Troubleshooting Common Reactions (FAQ Format)

This section addresses the most frequent issues encountered by users.

FAQ 1: Why am I seeing low yields or no reaction in my Grignard / Organolithium addition?

Short Answer: The primary cause is steric hindrance from the ortho-fluoro group preventing the bulky organometallic reagent from reaching the carbonyl carbon.[1] In Grignard reactions, side reactions like enolization or reduction can also occur.[4]

Troubleshooting Steps & Solutions:

  • Switch to a More Reactive Nucleophile: Organolithium reagents are generally more reactive than their Grignard counterparts. If a Grignard reaction fails, switching to the corresponding organolithium compound can often overcome the activation barrier.

  • Employ a Lewis Acid Additive: The addition of a Lewis acid like Cerium(III) chloride (CeCl₃) can significantly improve yields. CeCl₃ coordinates to the carbonyl oxygen, increasing its electrophilicity and promoting the desired 1,2-addition pathway while suppressing side reactions.[1] This is a common strategy for hindered systems.

  • Optimize Reaction Temperature: While many Grignard reactions are run at 0 °C or room temperature, carefully increasing the temperature (e.g., gentle reflux in THF) can provide the necessary energy to overcome the steric barrier.[1] This must be balanced against the potential for side reactions and reagent decomposition.

StrategyRationaleTarget Outcome
Switch to Organolithium Higher reactivity overcomes steric energy barrier.Increased conversion to the desired alcohol.
Add CeCl₃ (Luche Conditions) Increases carbonyl electrophilicity, favors addition.Higher yield of alcohol, less starting material recovered.
Increase Temperature Provides activation energy to bypass steric block.Drives sluggish reactions to completion.
FAQ 2: My Knoevenagel or Aldol condensation is sluggish and incomplete. How can I improve it?

Short Answer: These reactions often rely on the formation of an enolate, and the subsequent attack on the aldehyde can be slow due to steric hindrance. The choice of base, catalyst, and reaction conditions is critical.[5][6]

Troubleshooting Steps & Solutions:

  • Catalyst Selection is Key: For Knoevenagel condensations, while weak amine bases like piperidine or pyridine are traditional, they may be insufficient.[5][6] Consider using a more effective catalyst system. Recent literature highlights environmentally benign options like ammonium bicarbonate in solvent-free conditions, which can be effective for various benzaldehydes.[7] For aldol reactions, solid base catalysts or specialized organocatalysts may be required.[8][9]

  • Water Removal: The dehydration step to form the α,β-unsaturated product is an equilibrium process. Using a Dean-Stark apparatus to azeotropically remove water can drive the reaction to completion.

  • Consider a Doebner Modification (for Knoevenagel): If using malonic acid, conducting the reaction in pyridine (which acts as both solvent and catalyst) often facilitates both the condensation and subsequent decarboxylation, providing the cinnamic acid derivative directly.[6]

Knoevenagel_Troubleshooting start Low Yield in Condensation? catalyst Is the catalyst effective? start->catalyst water Is water removal efficient? catalyst->water Yes sol1 Switch to stronger base or specialized catalyst (e.g., NH₄HCO₃). catalyst->sol1 No sol2 Use a Dean-Stark trap to remove water. water->sol2 No sol3 Consider Doebner modification with pyridine. water->sol3 Yes end_node Improved Yield sol1->end_node sol2->end_node sol3->end_node

Caption: Troubleshooting workflow for Knoevenagel/Aldol condensations.

FAQ 3: My reductive amination gives low conversion to the desired amine. What should I do?

Short Answer: The formation of the intermediate imine or iminium ion is often the slow, sterically hindered step. The choice of reducing agent and the reaction pH are critical for success.

Troubleshooting Steps & Solutions:

  • Use a pH-Sensitive Reducing Agent: Standard reductants like sodium borohydride (NaBH₄) can reduce the starting aldehyde before it forms an imine.[10] The preferred reagent is sodium triacetoxyborohydride (NaBH(OAc)₃) .[1][10] It is a milder, more selective agent that is most effective under slightly acidic conditions which favor iminium ion formation, and it will not readily reduce the aldehyde.

  • One-Pot, In-Situ Procedure: Combine the aldehyde, amine, and NaBH(OAc)₃ in a suitable solvent (like dichloroethane or THF) with a small amount of acetic acid. The iminium ion is reduced as it is formed, pushing the equilibrium towards the product.[10]

  • Catalytic Hydrogenation: For a cleaner, alternative approach, catalytic reductive amination using H₂ gas and a transition metal catalyst (e.g., Pd/C) can be highly effective.[11] This method avoids boron-based reagents and byproducts.

FAQ 4: The Wittig reaction is not working. I'm just recovering my starting material. What's the issue?

Short Answer: The [2+2] cycloaddition between the ylide and the sterically hindered aldehyde is likely the bottleneck.[12] The reactivity of the ylide is paramount.

Troubleshooting Steps & Solutions:

  • Use Non-Stabilized Ylides: Non-stabilized ylides (where the group attached to the carbanion is an alkyl group) are far more reactive than stabilized ylides (e.g., containing an ester or ketone).[13] Ensure you are using a highly reactive ylide, typically generated with a strong base like n-BuLi or NaHMDS.

  • Switch to the Horner-Wadsworth-Emmons (HWE) Reaction: The HWE reaction, which uses a phosphonate carbanion, often succeeds where the Wittig fails for hindered aldehydes.[13] HWE reagents are generally more nucleophilic than the corresponding Wittig ylides, and the phosphate byproduct is water-soluble, simplifying purification.

  • Increase Temperature: As with other reactions, gently refluxing the reaction mixture can help overcome the steric barrier to the initial cycloaddition.

Section 3: Recommended Protocols

The following protocols are provided as validated starting points for challenging transformations.

Protocol 1: Lewis Acid-Mediated Grignard Addition

This protocol details the addition of methylmagnesium bromide using cerium(III) chloride to enhance reactivity.

Materials:

  • This compound (1.0 eq)

  • Anhydrous Cerium(III) chloride (CeCl₃) (1.2 eq)

  • Methylmagnesium bromide (3.0 M in Et₂O) (1.2 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether or Ethyl acetate for extraction

Procedure:

  • Setup: Under an inert atmosphere (N₂ or Ar), add anhydrous CeCl₃ (1.2 eq) to a flame-dried round-bottom flask. Add anhydrous THF and stir vigorously for 2-4 hours at room temperature to create a fine, reactive slurry.

  • Cooling: Cool the CeCl₃ slurry to 0 °C using an ice bath.

  • Substrate Addition: Add a solution of this compound (1.0 eq) in anhydrous THF dropwise to the cold slurry. Stir for 30 minutes.

  • Grignard Addition: Add the methylmagnesium bromide solution (1.2 eq) dropwise to the reaction mixture at 0 °C.

  • Reaction: After addition is complete, allow the mixture to slowly warm to room temperature and stir for 2-3 hours. Monitor progress by TLC.

  • Work-up: Cool the reaction back to 0 °C and carefully quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Grignard_Workflow A Activate CeCl₃ in THF B Add Aldehyde at 0 °C A->B C Add Grignard Reagent at 0 °C B->C D Warm to RT, Stir 2-3h C->D E Quench with aq. NH₄Cl D->E F Extract & Purify E->F

Caption: Experimental workflow for the Lewis acid-mediated Grignard addition.

References

  • BenchChem. (n.d.). Application Notes and Protocols: Grignard Reaction with 2-Chloro-6-fluorobenzaldehyde.
  • BenchChem. (n.d.). Application Notes and Protocols for Nucleophilic Addition Reactions Involving 2-Chloro-6-fluorobenzaldehyde.
  • Koukia, P., et al. (2024). Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process. Organic & Biomolecular Chemistry. DOI:10.1039/D4OB01420K.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Fluorinated Benzaldehydes in Modern Organic Synthesis.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). Mastering Fine Chemical Synthesis: The Versatility of this compound.
  • ResearchGate. (2025). Effect of aldehyde and methoxy substituents on nucleophilic aromatic substitution by [ 18F]fluoride.
  • Wiley Online Library. (n.d.). The Knoevenagel reaction: a review of the unfinished treasure map to forming carbon–carbon bonds.
  • Study.com. (n.d.). Rank the compounds in the mentioned group according to their reactivity toward electrophilic substitution. Fluorobenzene, benzaldehyde, o-dimethylbenzene.
  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works.
  • SciSpace. (n.d.). The Reductive Amination of Benzaldehyde Over Pd/C Catalysts: Mechanism and Effect of Carbon Modifications on the Selectivity.
  • Organic Chemistry Portal. (n.d.). Wittig Reaction.
  • BenchChem. (n.d.). Overcoming steric hindrance in Pentamethylbenzaldehyde reactions.
  • Wikipedia. (n.d.). Wittig reaction.
  • Wikipedia. (n.d.). Knoevenagel condensation.
  • Pure. (2017). The green Knoevenagel condensation: solvent-free condensation of benzaldehydes.
  • Semantic Scholar. (2023). Research progress of catalysts for aldol condensation of biomass based compounds.
  • Organic Chemistry Portal. (n.d.). Grignard Reaction.
  • ResearchGate. (2025). Solvent free aldol condensation of propanal to 2-methylpentenal using solid base catalysts.
  • Reddit. (2021). Effect on steric hindrance on nucleophiles.

Sources

Technical Support Center: Optimizing 2-Methylbenzaldehyde Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Methylbenzaldehyde (o-tolualdehyde). This guide is designed for researchers, chemists, and drug development professionals to navigate the nuances of its synthesis, focusing on the critical interplay of temperature and time. Here, we address common challenges through a detailed troubleshooting guide and a comprehensive FAQ section, ensuring your experiments are both efficient and successful.

Troubleshooting Guide: From Low Yields to Impurities

This section addresses specific issues you may encounter during your synthesis.

Issue 1: Low or No Product Yield

You've completed the reaction, but the yield of 2-methylbenzaldehyde is significantly lower than expected or non-existent.

Possible Causes & Optimization Strategies:

  • Suboptimal Temperature: Temperature is a double-edged sword in many organic syntheses.

    • Too Low: Insufficient thermal energy can lead to a sluggish or stalled reaction. The activation energy barrier is not being overcome, resulting in a large amount of unreacted starting material.

    • Too High: Excessive heat, particularly in oxidation reactions, can cause over-oxidation of the desired aldehyde to the corresponding carboxylic acid (o-toluic acid) or lead to decomposition and tar formation.[1][2] For instance, in the catalytic oxidation of o-xylene, temperatures must be carefully controlled to maintain selectivity.[1]

    • Solution: Begin with the recommended temperature for your chosen method and monitor the reaction's progress via Thin Layer Chromatography (TLC) or Gas Chromatography (GC).[2] If the reaction is slow, incrementally increase the temperature by 5-10°C. For exothermic reactions, ensure your setup includes an efficient cooling system (e.g., an ice bath) to manage the temperature.[3]

  • Incorrect Reaction Time:

    • Too Short: The reaction may not have had sufficient time to proceed to completion.

    • Too Long: Extending the reaction time, especially at elevated temperatures, increases the likelihood of side reactions and byproduct formation, such as the conversion of the aldehyde to o-toluic acid.[2]

    • Solution: The optimal reaction time is method-dependent, ranging from a few hours to over 12 hours.[1] Regularly monitor the consumption of the starting material.[2] Quench the reaction once you observe the maximum accumulation of the product and before significant byproduct formation occurs.

  • Reagent Quality and Stoichiometry:

    • Degraded Reagents: Starting materials like 2-methylbenzyl chloride (for the Sommelet reaction) or 2-methylbenzyl alcohol can degrade over time. Oxidizing agents may lose their potency.

    • Improper Stoichiometry: Using incorrect molar ratios of reactants can limit the theoretical yield.

    • Solution: Use fresh or purified reagents. Ensure accurate measurement and calculation of molar equivalents. For methods like the Sommelet reaction, a slight molar excess of hexamine may be beneficial.[4]

Troubleshooting Workflow: Diagnosing Low Product Yield

The following diagram outlines a logical workflow for diagnosing and resolving low product yield.

LowYieldTroubleshooting Start Low or No Yield Observed Check_TLC_GC Analyze Crude Mixture (TLC/GC) Start->Check_TLC_GC High_SM High Amount of Starting Material? Check_TLC_GC->High_SM Yes_SM Possible Causes: - Temp too low - Time too short - Inactive catalyst/reagent High_SM->Yes_SM Yes No_SM Major Byproduct Present? High_SM->No_SM No Solution_SM Solution: - Increase temp gradually - Extend reaction time - Use fresh reagents Yes_SM->Solution_SM Yes_BP Identify Byproduct (e.g., o-toluic acid) No_SM->Yes_BP Yes No_BP Complex Mixture/ Tar Formation No_SM->No_BP No Causes_BP Possible Causes: - Temp too high - Time too long - Oxidant too strong Yes_BP->Causes_BP Solution_BP Solution: - Lower reaction temp - Reduce reaction time - Use milder oxidant Causes_BP->Solution_BP Causes_Tar Possible Causes: - Gross overheating - Incorrect solvent - Air sensitivity No_BP->Causes_Tar Solution_Tar Solution: - Ensure precise temp control - Verify solvent choice - Run under inert gas (N₂/Ar) Causes_Tar->Solution_Tar

Caption: A logical workflow for diagnosing low product yield.

Issue 2: Product is Contaminated with o-Toluic Acid

Your final product shows significant contamination with the over-oxidation byproduct, o-toluic acid.

Cause & Optimization:

This is a classic problem in the oxidation of toluenes and their derivatives.[1] The aldehyde product is often more susceptible to oxidation than the starting material.[2]

  • Temperature Control: This is the most critical parameter. High temperatures accelerate the conversion of 2-methylbenzaldehyde to o-toluic acid.

    • Optimization: Maintain the reaction at the lowest possible temperature that still allows for a reasonable reaction rate. For the oxidation of 2-methylbenzyl alcohol with potassium dichromate, vigorous stirring at room temperature is often sufficient.[4]

  • Choice of Oxidant: Some oxidizing agents are too harsh.

    • Optimization: Consider using milder or more selective oxidizing systems. Phase transfer catalysis can offer a selective and high-yield approach for oxidizing 2-methylbenzyl alcohol.[4] Using H₂O₂ as an oxidant is often considered a "green" alternative that can reduce over-oxidation.[5]

  • Reaction Time: As mentioned previously, prolonged exposure to oxidizing conditions will inevitably lead to byproduct formation.

    • Optimization: Monitor the reaction closely and work it up as soon as the starting material has been consumed.

Frequently Asked Questions (FAQs)

Q1: What are the most common and reliable methods for synthesizing 2-Methylbenzaldehyde?

A1: Several robust methods are available, with the choice depending on scale, available starting materials, and equipment.[1]

  • Catalytic Oxidation of o-Xylene: This is a common industrial method that is atom-economical but requires careful control of catalysts and reaction conditions to ensure high selectivity.[1][6]

  • Oxidation of 2-Methylbenzyl Alcohol: A straightforward and common laboratory-scale synthesis. Oxidants like potassium dichromate (K₂Cr₂O₇) under phase transfer conditions are effective.[4]

  • Sommelet Reaction: This method converts 2-methylbenzyl chloride to the aldehyde using hexamine.[1][6] It is a reliable laboratory procedure.

  • Grignard Reaction: This route involves reacting a Grignard reagent derived from an o-halotoluene (like 2-bromotoluene) with a formylating agent such as N,N-dimethylformamide (DMF).[1]

Q2: How critical is temperature control across different synthesis methods?

A2: Temperature control is paramount across all methods, but for different reasons.

  • In oxidation reactions , temperature directly influences selectivity. High temperatures favor the formation of o-toluic acid.[1]

  • In the Grignard reaction , the initial formation of the Grignard reagent is exothermic and requires careful temperature management to prevent side reactions. The subsequent formylation step is typically carried out at a low temperature (e.g., 0 °C) to ensure controlled addition.[1]

  • In the Sommelet reaction , the initial formation of the quaternary ammonium salt may require gentle heating, while the subsequent hydrolysis step involves refluxing for several hours.[1]

Q3: What are the typical reaction times, and how do I know when the reaction is complete?

A3: Reaction times vary significantly with the chosen method and reaction temperature.

  • Catalytic Oxidation of o-Xylene: Can take 8-12 hours.[1]

  • Oxidation of 2-Methylbenzyl Alcohol: Typically around 2 hours at room temperature.[4]

  • Sommelet Reaction: The initial salt formation can take 2-4 hours at reflux, followed by several hours of reflux for hydrolysis.[1][4] The most reliable way to determine completion is to monitor the reaction's progress. Use TLC or GC to track the disappearance of the starting material and the appearance of the product. The reaction is generally considered complete when the spot/peak corresponding to the starting material is no longer visible or its concentration plateaus.[2]

Q4: How can I effectively purify the crude 2-Methylbenzaldehyde?

A4: The most common and effective method for purifying crude 2-methylbenzaldehyde is fractional distillation under reduced pressure (vacuum distillation) .[1][4] This is crucial for two reasons:

  • 2-Methylbenzaldehyde has a relatively high boiling point (199-200 °C at atmospheric pressure).[4] Distilling at this temperature can lead to degradation.

  • The aldehyde is susceptible to atmospheric oxidation, especially when heated. Performing the distillation under vacuum lowers the boiling point, minimizing thermal stress and the risk of oxidation.

Before distillation, it is common practice to perform a workup that includes washing the crude product with a sodium bicarbonate solution to remove any acidic byproducts like o-toluic acid.[4][7]

Data Summary and Protocols

Table 1: Comparative Overview of Synthesis Parameters
Synthesis MethodStarting MaterialTypical TemperatureTypical TimeKey Considerations
Catalytic Oxidation o-Xylene50-160 °C[1]8-12 hours[1]Requires specific catalysts and high-pressure reactor; selectivity is key.
Oxidation 2-Methylbenzyl AlcoholRoom Temperature[4]~2 hours[4]Prone to over-oxidation; phase transfer catalysis improves yield.[4]
Sommelet Reaction 2-Methylbenzyl ChlorideReflux (variable solvent)[1][4]2-4 hrs (salt) + several hrs (hydrolysis)[4]Two-step process; requires isolation of the intermediate hexaminium salt.
Grignard Reaction 2-Bromotoluene0 °C to Reflux[1]1-3 hoursRequires strictly anhydrous conditions; sensitive to moisture and air.[1][2]

Experimental Protocols

Protocol 1: Oxidation of 2-Methylbenzyl Alcohol via Phase Transfer Catalysis

This method is a straightforward laboratory procedure for converting the corresponding alcohol to 2-methylbenzaldehyde.[4]

Diagram of the Oxidation Workflow

OxidationWorkflow cluster_prep Reagent Preparation A Prepare aqueous solution: K₂Cr₂O₇ + H₂SO₄ Combine Combine Solutions in Flask A->Combine B Prepare organic solution: 2-Methylbenzyl Alcohol + Catalyst in Toluene B->Combine React Stir Vigorously (Room Temp, ~2 hrs) Combine->React Separate Separate Organic and Aqueous Layers React->Separate Extract Extract Aqueous Layer with Ether Separate->Extract Combine_Wash Combine Organic Layers Wash with H₂O & Brine Extract->Combine_Wash Dry Dry over Anhydrous Na₂SO₄ Combine_Wash->Dry Purify Filter and Evaporate Solvent (Rotary Evaporator) Dry->Purify Final Purify by Vacuum Distillation Purify->Final

Caption: Workflow for the oxidation of 2-methylbenzyl alcohol.

Materials:

  • 2-Methylbenzyl alcohol

  • Potassium dichromate (K₂Cr₂O₇)

  • Sulfuric acid (H₂SO₄)

  • Toluene

  • Phase transfer catalyst (e.g., tetrabutylammonium bromide - TBAB)

  • Ether

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Aqueous Phase: In a flask, carefully prepare an aqueous solution of potassium dichromate and sulfuric acid.

  • Organic Phase: In a separate reaction flask equipped with a magnetic stirrer, dissolve the 2-methylbenzyl alcohol and a catalytic amount of TBAB in toluene.

  • Reaction: Combine the aqueous and organic solutions. Stir the biphasic mixture vigorously at room temperature for approximately 2 hours. Monitor the reaction by TLC.

  • Workup: Once the reaction is complete, stop the stirring and allow the layers to separate in a separatory funnel.

  • Extraction: Separate the organic layer. Extract the aqueous layer with ether (e.g., 2 x 30 mL).

  • Washing: Combine all organic layers and wash them sequentially with water and then a saturated sodium chloride (brine) solution.

  • Drying: Dry the organic phase over anhydrous sodium sulfate, then filter.

  • Isolation: Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude 2-methylbenzaldehyde.

  • Purification: Purify the crude product by fractional distillation under reduced pressure.[4]

Protocol 2: Synthesis via Sommelet Reaction

This protocol details the conversion of a 2-methylbenzyl halide to 2-methylbenzaldehyde.[1][4]

Materials:

  • 2-Methylbenzyl chloride

  • Hexamine (Hexamethylenetetramine)

  • Chloroform or aqueous ethanol

  • Water

  • Hydrochloric acid

  • Ether

Procedure:

  • Salt Formation: In a round-bottom flask equipped with a reflux condenser, dissolve 2-methylbenzyl chloride and a slight molar excess of hexamine in a suitable solvent like chloroform.[1][4]

  • Reflux: Heat the mixture to reflux for 2-4 hours. The quaternary ammonium salt (hexaminium salt) will precipitate from the solution.[4]

  • Isolation of Salt: Cool the reaction mixture to room temperature and isolate the precipitated salt by filtration.

  • Hydrolysis: Suspend the isolated salt in water in a new flask equipped for reflux.[1]

  • Reflux for Hydrolysis: Add hydrochloric acid and heat the suspension to reflux for several hours until the hydrolysis is complete, which leads to the formation of 2-methylbenzaldehyde.

  • Workup: Cool the reaction mixture. Extract the product with ether (e.g., 3 x 40 mL).

  • Washing: Wash the combined ether extracts with water, followed by a 10% sodium bicarbonate solution, and finally with brine.[4]

  • Drying & Isolation: Dry the organic layer over an anhydrous drying agent, filter, and remove the ether by rotary evaporation.

  • Purification: Purify the resulting crude aldehyde by vacuum distillation.[1]

References

  • Synthesis and discovery of 2-Methylbenzaldehyde. Benchchem.
  • Understanding 2-Methylbenzaldehyde: Properties, Production, and Market Significance. NINGBO INNO PHARMCHEM CO.,LTD.
  • 2-Methylbenzaldehyde: A Technical Guide for Researchers. Benchchem.
  • 2-bromo-4-methylbenzaldehyde. Organic Syntheses Procedure.
  • 2-Methylbenzaldehyde | C8H8O | CID 10722. PubChem - NIH.
  • Technical Support Center: Synthesis of 2-Hydroxy-4-methylbenzaldehyde. Benchchem.
  • managing temperature and reaction time for benzaldehyde synthesis. Benchchem.
  • Oxidation of benzyl alcohol to benzaldehyde. Lakeland University.
  • o-Tolualdehyde 97 529-20-4. Sigma-Aldrich.

Sources

Technical Support Center: Catalyst Selection for 2-Fluoro-5-methylbenzaldehyde Conversion

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the catalytic conversion of 2-Fluoro-5-methylbenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of selecting and optimizing catalysts for the efficient and selective reduction of this key chemical intermediate. The primary goal of this conversion is the synthesis of 2-Fluoro-5-methylbenzyl alcohol, a valuable building block in the pharmaceutical and fine chemical industries. This document provides in-depth answers to common challenges, troubleshooting advice, and validated protocols to ensure the success of your experiments.

Frequently Asked Questions (FAQs) & Catalyst Selection Guide

Q1: What are the primary methods for reducing this compound to 2-Fluoro-5-methylbenzyl alcohol?

There are two main strategies for this conversion: catalytic hydrogenation and chemical reduction.

  • Catalytic Hydrogenation: This is a widely used industrial and laboratory method that employs a heterogeneous catalyst (typically a noble metal on a solid support) and hydrogen gas (H₂) to reduce the aldehyde.[1] It is often preferred for its high efficiency, cleaner work-up procedures, and the reusability of the catalyst. Common catalysts include Palladium on Carbon (Pd/C), Platinum on Carbon (Pt/C), and Raney Nickel.[2][3]

  • Chemical Reduction: This involves stoichiometric reducing agents. Sodium borohydride (NaBH₄) is a highly effective and chemoselective reagent for reducing aldehydes in the presence of other functional groups.[4] It is known for its mild reaction conditions and typically avoids issues like dehalogenation. Other reagents like sodium dithionite can also be used, sometimes under flow conditions for improved efficiency.[5]

The choice between these methods depends on factors like scale, available equipment (e.g., for handling hydrogen gas), cost, and desired selectivity.

Q2: I want to use catalytic hydrogenation. Which catalyst should I start with?

For a standard aldehyde reduction, 10% Palladium on Carbon (Pd/C) is the conventional starting point.[6] It is highly active, relatively inexpensive, and effective for many aldehyde hydrogenations. A typical starting catalyst loading is 5-10 mol% relative to the substrate.[7]

However, a critical consideration for halogenated compounds like this compound is the risk of hydrodehalogenation (loss of the fluorine atom). Palladium catalysts are particularly known for promoting this side reaction.[8][9] Therefore, while Pd/C is a good first choice, careful monitoring is essential. If dehalogenation is observed, switching to a different catalyst is recommended.

Troubleshooting Guide

Q3: My reaction shows low conversion or is very slow. What are the likely causes and how can I fix them?

Low conversion is a common issue that can often be resolved by systematically checking several parameters.

Possible Causes & Solutions:

  • Catalyst Inactivity/Poisoning: The catalyst's active sites may be blocked or deactivated.

    • Poisoning: Trace impurities, especially sulfur or nitrogen-containing compounds from previous reactions or impure reagents, can act as potent catalyst poisons.[7] Ensure all glassware is meticulously cleaned and use high-purity, anhydrous solvents.

    • Deactivation: The catalyst may have lost activity from improper storage or handling. Use a fresh batch of catalyst to rule out this possibility.[7] Handle pyrophoric catalysts like Raney Nickel under an inert atmosphere.

  • Suboptimal Reaction Conditions:

    • Insufficient Hydrogen Pressure: For simple reductions, a hydrogen-filled balloon is often sufficient. However, more stubborn reactions may require higher pressures using a Parr hydrogenator or a similar autoclave system.[2][7]

    • Poor Agitation: Catalytic hydrogenation is a three-phase system (solid catalyst, liquid substrate/solvent, gaseous hydrogen). Inefficient stirring limits the contact between these phases. Ensure vigorous stirring to create a vortex and maximize gas-liquid-solid mixing.[7]

    • Incorrect Temperature: While many hydrogenations work well at room temperature, gentle heating can increase the reaction rate. Conversely, excessive heat can promote side reactions or deactivate the catalyst.[7]

  • Poor Substrate Solubility: If the this compound is not fully dissolved, the reaction rate will be limited. Choose a solvent that completely dissolves the starting material. Common choices include methanol, ethanol, and ethyl acetate.[6]

Q4: I'm observing significant byproduct formation, specifically the loss of the fluorine atom (defluorination). How can I prevent this?

Hydrodehalogenation is a known side reaction, particularly with palladium catalysts. The C-F bond is generally strong, but under certain hydrogenation conditions, it can be cleaved.

Strategies to Minimize Dehalogenation:

  • Change the Catalyst: This is the most effective solution. Platinum-based catalysts, such as Platinum on Carbon (Pt/C) or Platinum(IV) oxide (PtO₂, Adams' catalyst) , often exhibit better chemoselectivity and are less prone to causing dehalogenation compared to palladium.[9]

  • Modify Reaction Conditions: Milder conditions can reduce the rate of the dehalogenation side reaction.

    • Lower the Temperature: Run the reaction at room temperature or even cooler if the reaction rate is still acceptable.

    • Lower the Hydrogen Pressure: Use atmospheric pressure (H₂ balloon) instead of a high-pressure system.

  • Protect the Aldehyde: In complex syntheses where dehalogenation is a persistent issue, the aldehyde can be protected as an acetal. After a different reaction step, the protecting group can be removed to reveal the aldehyde. This is a common strategy in cross-coupling reactions to avoid side reactions.[8]

Q5: My reaction is complete, but I see a second product corresponding to the reduction of the aromatic ring. What went wrong?

Over-reduction of the benzene ring is less common than dehalogenation under standard conditions but can occur with highly active catalysts or harsh conditions.

Causes and Prevention:

  • Highly Active Catalyst: Rhodium (Rh) catalysts are exceptionally active for hydrogenating aromatic rings and should generally be avoided for this specific transformation.[10]

  • Harsh Conditions: Prolonged reaction times at high temperatures and pressures can lead to ring saturation. Monitor the reaction closely using Thin-Layer Chromatography (TLC) or Gas Chromatography (GC) and stop it as soon as the starting material is consumed.

Data & Protocols

Catalyst Performance Summary

The following table provides a general comparison of common catalysts for the reduction of substituted benzaldehydes. Optimal conditions for this compound should be determined empirically.

CatalystTypical Loading (mol%)Pressure (H₂)TemperatureKey AdvantagesPotential Issues
10% Pd/C 5 - 10Atmospheric - 50 psiRoom Temp.High activity, cost-effectiveHigh risk of dehalogenation
5% Pt/C 5 - 10Atmospheric - 50 psiRoom Temp.Lower risk of dehalogenation [9]More expensive than Pd/C
Raney® Ni 10 - 20 (w/w)50 - 500 psi50 - 100 °CInexpensive, effectiveRequires higher T/P, pyrophoric[2][7]
NaBH₄ 1.5 - 2.0 eq.N/A0 °C - Room Temp.Excellent chemoselectivity , no dehalogenation[4]Stoichiometric, requires aqueous work-up
Experimental Protocol: Catalytic Hydrogenation of this compound

This protocol provides a general procedure for a small-scale hydrogenation using an H₂ balloon.

Materials:

  • This compound

  • Catalyst (e.g., 5% Pt/C)

  • Anhydrous Solvent (e.g., Methanol or Ethyl Acetate)

  • Round-bottom flask with a stir bar

  • Septum

  • Vacuum/Inert Gas Manifold

  • Hydrogen balloon

  • Celite™ or a similar filter aid

Procedure:

  • Substrate Preparation: Dissolve this compound (1.0 eq.) in the anhydrous solvent (e.g., 0.1 M concentration) in the round-bottom flask.

  • Inerting: Seal the flask with the septum and purge the system with an inert gas (e.g., Nitrogen or Argon) for 5-10 minutes to remove all oxygen.

  • Catalyst Addition: Under a positive pressure of inert gas, carefully add the catalyst (e.g., 5 mol% Pt/C).

  • Hydrogenation Setup: Briefly evacuate the flask and then backfill with hydrogen from the balloon. Repeat this purge cycle three times to ensure the atmosphere is fully replaced with hydrogen.

  • Reaction: Stir the mixture vigorously at room temperature. The reaction progress can be monitored by TLC or by observing the consumption of hydrogen (if the balloon deflates).

  • Work-up: Once the reaction is complete (typically 2-12 hours), carefully vent the excess hydrogen and purge the flask with inert gas.

  • Filtration: Dilute the reaction mixture with more solvent and filter it through a pad of Celite™ to remove the solid catalyst. Wash the Celite™ pad thoroughly with the solvent.

  • Isolation: Combine the filtrates and remove the solvent under reduced pressure (rotary evaporation) to yield the crude 2-Fluoro-5-methylbenzyl alcohol, which can be purified further if necessary.

Visualizations

Reaction Pathway

Caption: Catalytic reduction of the aldehyde to the primary alcohol.

Troubleshooting Workflow

TroubleshootingWorkflow start Problem Encountered low_conv Low or No Conversion start->low_conv byproduct Byproduct Formation (e.g., Defluorination) start->byproduct cause_poison Catalyst Poisoned or Deactivated? low_conv->cause_poison cause_catalyst_selectivity Catalyst Choice? (e.g., Pd/C) byproduct->cause_catalyst_selectivity cause_conditions Suboptimal Conditions? cause_poison->cause_conditions No sol_catalyst Use fresh, high-purity catalyst. Ensure clean glassware. cause_poison->sol_catalyst Yes cause_solubility Poor Solubility? cause_conditions->cause_solubility No sol_conditions Increase H2 pressure/temperature. Ensure vigorous stirring. cause_conditions->sol_conditions Yes sol_solvent Change to a better solvent. cause_solubility->sol_solvent Yes cause_harsh_conditions Conditions too harsh? cause_catalyst_selectivity->cause_harsh_conditions No sol_change_catalyst Switch to Pt/C catalyst. Consider NaBH4 reduction. cause_catalyst_selectivity->sol_change_catalyst Yes sol_mild_conditions Lower H2 pressure and temperature. Monitor reaction closely. cause_harsh_conditions->sol_mild_conditions Yes

Caption: A decision tree for troubleshooting common hydrogenation issues.

References

  • Mild and selective reduction of aldehydes utilising sodium dithionite under flow conditions. (2018). Beilstein Journal of Organic Chemistry. [Link]

  • NaBH4/Na2C2O4/H2O: An efficient System for Selective Reduction of Aldehydes in the presence of Ketones. (2015). Oriental Journal of Chemistry. [Link]

  • Highly Efficient and Selective Hydrogenation of Aldehydes: A Well-Defined Fe(II) Catalyst Exhibits Noble-Metal Activity. (2016). ACS Catalysis. [Link]

  • Catalytic Hydrogenation Part II - Tips and Tricks. (2010). Curly Arrow. [Link]

  • Optimization of the reaction conditions for the aldehyde reduction. (n.d.). ResearchGate. [Link]

  • Selective Enzymatic Reduction of Aldehydes. (2006). Molecules. [Link]

  • Selective Reduction of Ketones and Aldehydes in Continuous-Flow Microreactor—Kinetic Studies. (2019). Catalysts. [Link]

  • Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. (2019). Organic Letters. [Link]

  • Aldehyde Hydrogenation by Pt/TiO2 Catalyst in Aqueous Phase: Synergistic Effect of Oxygen Vacancy and Solvent Water. (2022). JACS Au. [Link]

  • Mastering Fine Chemical Synthesis: The Versatility of this compound. (2026). NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • 16.6: Catalytic Hydrogenation. (2021). Chemistry LibreTexts. [Link]

  • Can aldehydes and ketones be reduced by catalytic hydrogenation? (2017). Quora. [Link]

  • Catalytic hydrogenation of aromatic hydrocarbons. (1982). Accounts of Chemical Research. [Link]

  • Catalytic hydrogenation of aromatic compounds. (2020). YouTube. [Link]

  • Hydrogenation troubleshooting. (2023). Reddit. [Link]

  • Hydrogenation of benzaldehyde derivatives with different substituents at the phenyl ring with the Ru/CMK-3 catalyst. (2019). ResearchGate. [Link]

  • This compound | C8H7FO. (n.d.). PubChem. [Link]

Sources

Technical Support Center: 2-Fluoro-5-methylbenzaldehyde Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Fluoro-5-methylbenzaldehyde. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the oxidation of 2-Fluoro-5-methylbenzyl alcohol, with a primary focus on preventing the common side reaction of over-oxidation to 2-fluoro-5-methylbenzoic acid. Our guidance is rooted in established chemical principles and field-proven insights to ensure the integrity and success of your experiments.

Introduction: The Challenge of Selectivity

The synthesis of this compound, a valuable intermediate in the pharmaceutical and fine chemical industries, typically involves the oxidation of the corresponding primary alcohol.[1] The aldehyde group is a highly reactive functional group that can undergo further oxidation to a carboxylic acid, often under the very conditions used for its formation.[2][3][4] This over-oxidation not only reduces the yield of the desired product but also complicates purification.

This guide provides a structured approach to troubleshooting common issues and offers detailed protocols for selective oxidation methods that minimize the formation of 2-fluoro-5-methylbenzoic acid.

Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during the synthesis of this compound.

Q1: My reaction is producing a significant amount of 2-fluoro-5-methylbenzoic acid. What are the primary causes and how can I mitigate this?

A1: The formation of the carboxylic acid byproduct is a classic case of over-oxidation. The principal factors influencing this are the choice of oxidizing agent, reaction temperature, and reaction time.

  • Choice of Oxidizing Agent: Strong, non-selective oxidizing agents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) will readily oxidize both the starting alcohol and the intermediate aldehyde.[5] The key is to employ a milder, more selective oxidizing agent that favors the formation of the aldehyde.

  • Reaction Temperature: Higher temperatures accelerate all reaction rates, including the undesirable over-oxidation of the aldehyde.[6] Maintaining a low and controlled temperature is crucial for selectivity.

  • Reaction Time: Prolonged reaction times, especially after the complete consumption of the starting alcohol, provide an opportunity for the desired aldehyde to be further oxidized.

Solutions to Minimize Over-oxidation:

  • Select a Mild and Selective Oxidizing System: We recommend exploring one of the following well-established methods known for their high selectivity in oxidizing primary alcohols to aldehydes:

    • Swern Oxidation: This method utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride at low temperatures (typically -78 °C). It is highly effective and generally avoids over-oxidation.[7][8]

    • Dess-Martin Periodinane (DMP) Oxidation: DMP is a hypervalent iodine reagent that provides a mild and highly selective oxidation of primary alcohols to aldehydes at room temperature.[9][10][11]

    • TEMPO-Catalyzed Oxidation: 2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO) is a stable radical that, in the presence of a co-oxidant like sodium hypochlorite (NaOCl) or diacetoxyiodobenzene (PhI(OAc)₂), selectively catalyzes the oxidation of primary alcohols.[12][13][14] This system is known for its high efficiency and chemoselectivity, with no traces of carboxylic acids when properly controlled.[12][14]

  • Strict Temperature Control: For most selective oxidation reactions, maintaining a low temperature is critical. For instance, Swern oxidations are typically conducted at -78 °C.[15] For TEMPO-catalyzed oxidations, maintaining the temperature below 10°C is often recommended.[6]

  • Careful Reaction Monitoring: Closely monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Once the starting alcohol is consumed, the reaction should be promptly quenched to prevent the accumulation of the over-oxidized product.

Q2: I'm considering Swern oxidation. What are the critical parameters and potential pitfalls?

A2: The Swern oxidation is an excellent choice for this transformation due to its mild conditions and high selectivity.[8]

Critical Parameters:

  • Anhydrous Conditions: The reaction is sensitive to water, which can consume the activating agent. Ensure all glassware is oven-dried and reagents are anhydrous.

  • Low Temperature: The reaction must be maintained at a very low temperature (typically -78 °C, using a dry ice/acetone bath) to prevent side reactions and decomposition of the active oxidant.

  • Stoichiometry: Precise control of the stoichiometry of DMSO, the activating agent (e.g., oxalyl chloride), and the base (e.g., triethylamine) is crucial for optimal results.

Potential Pitfalls:

  • Unpleasant Odor: The reaction produces dimethyl sulfide ((CH₃)₂S), which has a strong and unpleasant odor. All manipulations should be performed in a well-ventilated fume hood.[7] Used glassware can be rinsed with bleach to oxidize the dimethyl sulfide to odorless dimethyl sulfoxide (DMSO).[7]

  • Side Reactions at Higher Temperatures: If the temperature is not kept sufficiently low, side reactions such as the formation of mixed thioacetals can occur.[8]

Q3: Is Dess-Martin Periodinane (DMP) a suitable alternative? What are its advantages and disadvantages?

A3: Yes, DMP is a highly effective and convenient reagent for this oxidation.

Advantages:

  • Mild Conditions: The reaction is typically performed at room temperature under neutral pH conditions.[9][10]

  • High Selectivity: DMP is known for its high chemoselectivity, tolerating a wide range of sensitive functional groups.[9][11]

  • Simplified Workup: The workup procedure is generally straightforward.[9]

Disadvantages:

  • Cost and Availability: DMP can be more expensive than the reagents used in other oxidation methods.[9]

  • Safety Concerns: DMP is potentially explosive under certain conditions and should be handled with care, especially on a larger scale.[16][17]

  • Atom Economy: The high molecular weight of DMP leads to poor atom economy.[16]

Q4: I am interested in a catalytic approach. How does the TEMPO-catalyzed system work to prevent over-oxidation?

A4: The TEMPO-catalyzed system is an elegant solution that leverages a catalytic cycle to achieve high selectivity.

Mechanism of Selectivity:

The active oxidizing species is the N-oxoammonium ion, which is generated from TEMPO by a stoichiometric co-oxidant. This N-oxoammonium ion selectively oxidizes the primary alcohol to the aldehyde. The aldehyde product is generally less reactive towards the N-oxoammonium ion than the starting alcohol, which prevents significant over-oxidation.[12] The reaction can be performed under mild conditions, often at room temperature or slightly below.[12]

Key Considerations for TEMPO-Catalyzed Oxidation:

  • Choice of Co-oxidant: Common co-oxidants include sodium hypochlorite (bleach), PhI(OAc)₂, and Oxone®.[18] The choice can influence reaction conditions and workup.

  • pH Control: For some TEMPO systems, maintaining a specific pH is crucial for optimal catalytic activity and selectivity.[6]

  • Catalyst Loading: As a catalytic method, only a small amount of TEMPO is required.

Experimental Protocols

Below are representative, detailed protocols for the recommended selective oxidation methods.

Protocol 1: Swern Oxidation of 2-Fluoro-5-methylbenzyl alcohol

Materials:

  • 2-Fluoro-5-methylbenzyl alcohol

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Oxalyl Chloride

  • Anhydrous Triethylamine (TEA)

  • Dry ice/acetone bath

Procedure:

  • To a solution of oxalyl chloride (1.2 eq.) in anhydrous DCM (0.2 M) at -78 °C, add a solution of anhydrous DMSO (2.2 eq.) in anhydrous DCM dropwise, ensuring the internal temperature remains below -60 °C.

  • Stir the mixture for 15 minutes at -78 °C.

  • Add a solution of 2-Fluoro-5-methylbenzyl alcohol (1.0 eq.) in anhydrous DCM dropwise, maintaining the internal temperature below -60 °C.[6]

  • Stir the reaction mixture for 30 minutes at -78 °C.

  • Add anhydrous triethylamine (5.0 eq.) dropwise, and stir the mixture for an additional 30 minutes at -78 °C.

  • Allow the reaction to warm to room temperature.

  • Quench the reaction by adding water.

  • Extract the product with DCM, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude this compound by flash column chromatography or vacuum distillation.

Protocol 2: Dess-Martin Periodinane (DMP) Oxidation

Materials:

  • 2-Fluoro-5-methylbenzyl alcohol

  • Dess-Martin Periodinane (DMP)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Sodium thiosulfate (Na₂S₂O₃)

Procedure:

  • To a solution of 2-Fluoro-5-methylbenzyl alcohol (1.0 eq.) in DCM (0.1 M), add DMP (1.2 eq.) in one portion at room temperature.[16]

  • Stir the reaction mixture for 1-2 hours, monitoring by TLC.

  • Upon completion, dilute the reaction mixture with DCM and quench by adding a saturated aqueous solution of NaHCO₃ and a 10% aqueous solution of Na₂S₂O₃.

  • Stir vigorously until the layers are clear.

  • Separate the layers and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product as needed.

Protocol 3: TEMPO-Catalyzed Oxidation with Bleach

Materials:

  • 2-Fluoro-5-methylbenzyl alcohol

  • TEMPO

  • Sodium hypochlorite (NaOCl) solution (commercial bleach)

  • Potassium bromide (KBr)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-Fluoro-5-methylbenzyl alcohol (1.0 eq.), TEMPO (0.01 eq.), and KBr (0.1 eq.) in DCM.

  • Cool the mixture to 0 °C in an ice bath.

  • Add a saturated aqueous solution of NaHCO₃.

  • While stirring vigorously, add the NaOCl solution (1.2 eq.) dropwise, maintaining the internal temperature below 10 °C.[6]

  • Monitor the reaction by TLC. The reaction is typically complete within 30-60 minutes.

  • Once the starting material is consumed, quench the reaction by adding a 10% w/v aqueous solution of Na₂S₂O₃ to destroy any excess NaOCl.[6]

  • Separate the layers, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product.

Data Summary Table

Oxidation MethodTypical TemperatureKey AdvantagesKey Disadvantages
Swern Oxidation -78 °CHigh selectivity, wide functional group tolerance[7]Requires cryogenic temperatures, produces malodorous byproduct[8]
Dess-Martin (DMP) Room TemperatureMild conditions, high selectivity, easy workup[9][10]Reagent is expensive and potentially explosive[16][17]
TEMPO-Catalyzed 0 °C to RTCatalytic, high selectivity, environmentally benign options[12][13]May require careful pH control, co-oxidant choice is important[6]

Visualizing the Reaction Pathways

To better understand the processes involved, the following diagrams illustrate the desired oxidation pathway and the undesired over-oxidation pathway.

OxidationPathways Start 2-Fluoro-5-methylbenzyl Alcohol Aldehyde This compound (Desired Product) Start->Aldehyde Selective Oxidation (Swern, DMP, TEMPO) Acid 2-Fluoro-5-methylbenzoic Acid (Byproduct) Aldehyde->Acid Over-oxidation (Strong Oxidants, High Temp, Long Time)

Caption: Reaction scheme for the synthesis of this compound.

The following diagram illustrates a generalized workflow for troubleshooting over-oxidation issues.

TroubleshootingWorkflow Problem High Yield of Carboxylic Acid Byproduct Detected CheckOxidant Is the oxidizing agent mild and selective? Problem->CheckOxidant CheckTemp Is the reaction temperature low and controlled? CheckOxidant->CheckTemp Yes SolutionOxidant Switch to Swern, DMP, or TEMPO-based oxidation CheckOxidant->SolutionOxidant No CheckTime Is the reaction time being monitored and minimized? CheckTemp->CheckTime Yes SolutionTemp Implement cooling bath (e.g., ice, dry ice/acetone) CheckTemp->SolutionTemp No SolutionTime Monitor by TLC/GC and quench upon completion CheckTime->SolutionTime No Success Optimized Synthesis: High Yield of Aldehyde CheckTime->Success Yes SolutionOxidant->CheckTemp SolutionTemp->CheckTime SolutionTime->Success

Caption: Troubleshooting workflow for over-oxidation.

References

  • Organic Chemistry Portal. (n.d.). TEMPO, 2,2,6,6-Tetramethylpiperidinyloxy. Retrieved from [Link]

  • Ansari, I. A., & Gree, R. (2002). TEMPO-Catalyzed Oxidation of Benzylic Alcohols to Aldehydes with the H2O2/HBr/ionic Liquid [bmim]PF6 System. ChemInform, 36(19).
  • Caronna, T., Citterio, A., & Ghilardi, A. (2017). Mechanically induced oxidation of alcohols to aldehydes and ketones in ambient air: Revisiting TEMPO-assisted oxidations. Beilstein Journal of Organic Chemistry, 13, 2038–2044.
  • Wikipedia. (2023, December 2). Dess–Martin periodinane. Retrieved from [Link]

  • Lalaoui, R., et al. (2018). Mild aerobic oxidation of benzyl alcohols to benzaldehydes in water catalyzed by aqua-soluble multicopper(II) triethanolaminate compounds. ResearchGate. Retrieved from [Link]

  • Bolm, C., Magnus, A. S., & Hildebrand, J. P. (2000). Catalytic Synthesis of Aldehydes and Ketones under Mild Conditions Using TEMPO/Oxone. Organic Letters, 2(8), 1173–1175.
  • Wikipedia. (2023, May 24). Dess–Martin oxidation. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Alcohol to Aldehyde/Ketone using Dess-Martin Periodinane (DMP). Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Dess-Martin Periodinane (DMP). Retrieved from [Link]

  • Wikipedia. (2023, November 29). Swern oxidation. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 8). Mastering Fine Chemical Synthesis: The Versatility of this compound. Retrieved from [Link]

  • Meyer, M. P., & Kass, S. R. (2009). Mechanism of the Swern Oxidation: Significant Deviations from Transition State Theory. Journal of the American Chemical Society, 131(32), 11211–11221.
  • Organic Chemistry Portal. (n.d.). Swern Oxidation. Retrieved from [Link]

  • He, Z.-X., et al. (2023). Photochemical Selective Oxidation of Benzyl Alcohols to Aldehydes or Ketones. The Journal of Organic Chemistry, 88(8), 4765–4769.
  • Sciencemadness.org. (2010, November 26). Oxidation of Benzaldehyde, Prevention Of. Retrieved from [Link]

  • Shokr Chalaki, B., Azizi, N., Mirjafary, Z., & Saeidian, H. (2024). Selective and fast oxidation of alcohol to aldehyde using novel catalytic deep eutectic solvent surfactants. Frontiers in Chemistry, 12, 1416825.
  • ResearchGate. (2025, August 6). Highly efficient oxidation of benzyl alcohols using the catalytic system sulfoxide/oxo-complexes. Retrieved from [Link]

  • Zhu, L., Xu, X., & Zheng, F. (2018). Synthesis of benzaldehyde by Swern oxidation of benzyl alcohol in a continuous flow microreactor system. Turkish Journal of Chemistry, 42(1), 208-218.
  • Yajurvedi, D. (2022). Structure-Reactivity Correlation in the Oxidation of Substituted Benzaldehydes by Pyridinium Bromochromate. ResearchGate. Retrieved from [Link]

  • ResearchGate. (2025, August 8). Oxidation of Benzaldehyde and Substituted Benzaldehydes by Permanganate under Phase Transfer Catalysis in Non Polar Solvents. Retrieved from [Link]

  • IRA Academico Research. (n.d.). Oxidation of Benzaldehyde and Substituted Benzaldehydes by Permanganate under Phase Transfer Catalysis in Non Polar Solvents. Retrieved from [Link]

Sources

Troubleshooting low conversion rates in 2-Fluoro-5-methylbenzaldehyde reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Fluoro-5-methylbenzaldehyde. This guide is designed for researchers, chemists, and drug development professionals encountering challenges in reactions involving this versatile intermediate. Instead of a simple list of steps, we will explore the chemical principles behind common issues to empower you to logically diagnose and solve problems in your synthetic routes.

Introduction: Understanding the Reactivity of this compound

This compound is a valuable building block in fine chemical synthesis, prized for its specific reactivity profile. The aldehyde group serves as the primary reactive site for transformations like reductive amination and olefination. However, the substituents on the aromatic ring introduce electronic and steric effects that must be carefully considered:

  • 2-Fluoro Group: The fluorine atom is highly electronegative, exerting a strong electron-withdrawing inductive effect (-I). This effect makes the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack compared to benzaldehyde itself. However, its position ortho to the aldehyde can introduce steric hindrance for bulky nucleophiles and influence reaction pathways.[1][2]

  • 5-Methyl Group: The methyl group is weakly electron-donating (+I effect), which slightly counteracts the activating effect of the fluorine.

Low conversion rates in reactions with this substrate often arise from a failure to account for this unique electronic and steric environment, or from common pitfalls in reagent handling and reaction setup.

Section 1: General Troubleshooting Workflow

Before diving into reaction-specific issues, it's crucial to rule out systemic problems. A methodical approach can save significant time and resources. If you are experiencing poor results, follow this general diagnostic workflow.

Troubleshooting_Workflow start Low Conversion or Yield check_sm Step 1: Verify Starting Material Integrity start->check_sm sm_pure Is Aldehyde Pure? (NMR, GC-MS) check_sm->sm_pure check_reagents Step 2: Scrutinize Reagents & Solvents reagents_ok Are Reagents Active & Solvents Dry? check_reagents->reagents_ok check_setup Step 3: Review Reaction Setup & Conditions setup_ok Inert Atmosphere? Correct Temp? Stirring? check_setup->setup_ok analyze_crude Step 4: Analyze Crude Reaction Mixture crude_analysis What's Present? (TLC, LCMS, NMR) analyze_crude->crude_analysis sm_pure->check_reagents Yes purify_sm Purify Aldehyde (Distillation/Filtration) sm_pure->purify_sm No reagents_ok->check_setup Yes new_reagents Use Fresh Reagents & Anhydrous Solvents reagents_ok->new_reagents No setup_ok->analyze_crude Yes optimize_conditions Optimize Temp, Time, Concentration setup_ok->optimize_conditions No troubleshoot_specific Proceed to Reaction-Specific FAQs crude_analysis->troubleshoot_specific Unreacted SM + Side Products crude_analysis->troubleshoot_specific Mostly Unreacted SM purify_sm->check_reagents new_reagents->check_setup optimize_conditions->analyze_crude

Caption: General workflow for troubleshooting low conversion rates.

Section 2: FAQs - Starting Material & Reagent Integrity

The quality of your starting materials is paramount. No amount of optimization can overcome impure or degraded reagents.

Q: My reaction is sluggish or failing completely. How can I confirm the purity of my this compound?

A: The most common impurity in aromatic aldehydes is the corresponding carboxylic acid (2-fluoro-5-methylbenzoic acid), formed by air oxidation. This is especially problematic in older samples.

  • Causality: The presence of the carboxylic acid can neutralize basic reagents or catalysts, effectively stalling the reaction.

  • Diagnosis:

    • ¹H NMR: Look for the disappearance of the sharp aldehyde proton peak (~10.3 ppm) and the appearance of a broad carboxylic acid peak (>12 ppm).

    • IR Spectroscopy: Check for a broad O-H stretch (~3000 cm⁻¹) and a shift in the carbonyl peak.

    • Simple Test: Dissolve a small sample in a suitable solvent and wash with a dilute sodium bicarbonate solution. If a significant portion of the material moves to the aqueous layer, acid contamination is likely.

  • Solution: If oxidation is suspected, purify the aldehyde. For small scales, filtering through a short plug of silica gel can remove the more polar benzoic acid. For larger quantities, vacuum distillation is recommended.[3]

Q: I'm running a moisture-sensitive reaction like a Wittig olefination. How critical is it to use anhydrous solvents?

A: It is absolutely critical. For reactions involving strong bases (e.g., n-BuLi, NaH), organometallics, or certain reducing agents, trace amounts of water can have a dramatic impact on yield.

  • Causality: Water will rapidly quench strong bases and nucleophiles, reducing the effective concentration of your active reagent. For example, in a Wittig reaction, water will protonate the phosphorus ylide, rendering it unable to react with the aldehyde.[4][5]

  • Solution:

    • Use freshly opened anhydrous solvents or solvents dispensed from a purification system (e.g., a Grubbs apparatus).

    • Ensure all glassware is rigorously dried in an oven and cooled under an inert atmosphere (Nitrogen or Argon).

    • Handle hygroscopic reagents in a glovebox or under a positive pressure of inert gas.

Section 3: FAQs - Reaction-Specific Troubleshooting

Reductive Amination

This two-step, one-pot reaction involves the formation of an imine or iminium ion, followed by its reduction to an amine. Low conversion often points to a problem in the first step.

Q: My reductive amination of this compound with a primary amine is giving low yields. What is the most likely bottleneck?

A: The rate-limiting step is often the formation of the imine intermediate. The reaction is an equilibrium, and several factors can prevent it from proceeding efficiently.

  • Causality & Mechanism: The reaction requires a delicate pH balance. The initial nucleophilic attack of the amine on the protonated carbonyl is key. If the medium is too acidic, the amine is fully protonated and non-nucleophilic. If it's too basic, the carbonyl is not activated by protonation.

  • Solutions:

    • Catalytic Acid: Add a small amount of a weak acid, such as acetic acid, to catalyze imine formation. This is particularly important when using mild reducing agents like sodium triacetoxyborohydride (NaBH(OAc)₃).[6]

    • Water Removal: The formation of the imine releases one equivalent of water. Removing this water (e.g., with molecular sieves or a Dean-Stark trap in azeotropic solvents like toluene) can drive the equilibrium toward the product.

    • Choice of Reducing Agent: NaBH(OAc)₃ is often preferred as it is mild enough not to reduce the aldehyde significantly and can be added directly with the reactants. Sodium cyanoborohydride (NaBH₃CN) is also effective but is more toxic and requires careful pH control.[6]

Reductive_Amination cluster_0 Step 1: Imine/Iminium Formation (Equilibrium) cluster_1 Step 2: Reduction (Irreversible) Aldehyde Aldehyde (R-CHO) Hemiaminal Hemiaminal Intermediate Aldehyde->Hemiaminal + R'-NH2, H⁺ cat. Amine Amine (R'-NH2) Amine->Hemiaminal Hemiaminal->Aldehyde - R'-NH2 Imine Iminium Ion [R-CH=NHR']⁺ Hemiaminal->Imine - H₂O Hemiaminal->Imine - H₂O (Often Rate-Limiting) Imine->Hemiaminal + H₂O Product Final Amine (R-CH₂-NHR') Imine->Product Reducer Reducing Agent (e.g., NaBH(OAc)₃) Reducer->Product

Caption: The two key stages of reductive amination.

Table 1: Comparison of Common Reducing Agents for Reductive Amination

Reducing AgentTypical SolventpH RequirementKey AdvantagesKey Disadvantages
Sodium TriacetoxyborohydrideDCE, THF, EtOAcMildly acidic (pH 4-6)Mild, selective, non-toxic, can be added in one pot.[6]Moisture sensitive, can be slow with hindered ketones.
Sodium CyanoborohydrideMethanolAcidic (pH 3-4)Very selective for iminium ions over carbonyls.Highly toxic (releases HCN at low pH).
Hydrogen (H₂) with Catalyst (Pd/C)Methanol, EthanolNeutral to Acidic"Green" reagent, high atom economy, suitable for large scale.[7]Requires specialized pressure equipment, catalyst can be pyrophoric.
Wittig Reaction

The Wittig reaction is a powerful method for forming alkenes. Success hinges on the efficient generation and reaction of the phosphorus ylide.

Q: My Wittig reaction with this compound is not working. I see only my starting aldehyde and triphenylphosphine oxide. What went wrong?

A: This classic symptom points to a failure in generating the phosphorus ylide. The aldehyde is reactive; if the ylide were present, some reaction would likely occur.

  • Causality: The ylide is formed by deprotonating a phosphonium salt with a strong base. If the base is not strong enough, or if it has been quenched, no ylide will be formed.

  • Solutions:

    • Base Selection: Ensure your base is appropriate for the phosphonium salt. For simple alkylphosphonium salts (non-stabilized ylides), very strong bases like n-BuLi or NaHMDS are required. For salts with adjacent electron-withdrawing groups (stabilized ylides), weaker bases like t-BuOK or even carbonates may suffice.[4][5]

    • Base Quality: Organolithium reagents (like n-BuLi) degrade over time. It is crucial to titrate them periodically to know their true concentration. Use fresh, high-quality bases.

    • Temperature Control: Ylide formation with strong bases is often performed at low temperatures (e.g., 0 °C to -78 °C) to prevent side reactions. After formation, the reaction with the aldehyde may be allowed to warm.[4]

    • Addition Order: Typically, the ylide is pre-formed by adding the base to the phosphonium salt suspension and stirring for a period (e.g., 30-60 minutes) before adding the aldehyde solution slowly at low temperature.[8][9]

Q: I am getting a poor E/Z ratio in my Wittig reaction. How can I improve the stereoselectivity?

A: The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide.

  • Causality:

    • Non-stabilized ylides (R = alkyl) typically undergo kinetically controlled, irreversible oxaphosphetane formation, leading preferentially to the Z-alkene under salt-free conditions.[8]

    • Stabilized ylides (R = ester, ketone) can equilibrate their intermediates, leading to the thermodynamically more stable E-alkene.[8]

  • Solutions:

    • For Z-alkenes (with non-stabilized ylides): Use strong, lithium-free bases (e.g., NaHMDS, KHMDS) in non-polar solvents like THF or toluene at low temperatures. The presence of lithium salts can disrupt selectivity.

    • For E-alkenes (with non-stabilized ylides): Employ the Schlosser modification, which involves adding a second equivalent of strong base at low temperature after the initial intermediates form, followed by a proton source.

    • For E-alkenes (with stabilized ylides): These reactions inherently favor the E-isomer. Running the reaction at higher temperatures can further improve selectivity by ensuring thermodynamic equilibrium is reached.

Section 4: Experimental Protocols

Protocol 1: Purity Check of this compound by ¹H NMR
  • Sample Preparation: Dissolve ~5-10 mg of the aldehyde in ~0.7 mL of deuterated chloroform (CDCl₃).

  • Acquisition: Acquire a standard ¹H NMR spectrum.

  • Analysis:

    • Aldehyde Proton (CHO): Look for a singlet at approximately 10.3 ppm.

    • Aromatic Protons: Expect three distinct signals in the aromatic region (approx. 7.0-7.8 ppm).

    • Methyl Protons (CH₃): Look for a singlet at approximately 2.4 ppm.

    • Impurity Check: The absence of a broad peak above 12 ppm indicates minimal carboxylic acid contamination. The integration of the aldehyde proton should be 1H relative to the other signals.

Protocol 2: General Procedure for Reductive Amination using NaBH(OAc)₃
  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 equiv).

  • Solvent: Dissolve the aldehyde in an anhydrous solvent such as dichloroethane (DCE) or tetrahydrofuran (THF) (approx. 0.1-0.2 M concentration).

  • Amine Addition: Add the desired amine (1.1 equiv). If the amine is a hydrochloride salt, add a non-nucleophilic base like triethylamine (1.2 equiv) to liberate the free amine.

  • Stirring: Stir the mixture at room temperature for 20-30 minutes to allow for initial imine formation.

  • Reducing Agent: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2-1.5 equiv) portion-wise. The reaction may be mildly exothermic.

  • Monitoring: Monitor the reaction by TLC or LCMS until the starting aldehyde is consumed (typically 2-24 hours).

  • Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 30 minutes. Extract the product with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over Na₂SO₄, filter, and concentrate under reduced pressure.[6]

  • Purification: Purify the crude product by flash column chromatography on silica gel.

References

  • Kumar, V., & Chimni, S. S. (2012). Recent advances in the applications of fluorinated benzaldehydes. RSC Advances, 2(24), 8975-8993. [Link]

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (6th ed.). Wiley-Interscience. [Link]

  • Armarego, W. L., & Chai, C. L. (2012). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. [Link]

  • NROChemistry. (n.d.). Wittig Reaction: Mechanism and Examples. Retrieved January 11, 2026, from [Link]

  • Senthamarai, T., Murugesan, K., & Kothe, J. (2018). Optimization of the reaction conditions for the reductive amination of aldehydes. Catalysis Communications, 108, 53-57. [Link]

  • Organic Chemistry Portal. (n.d.). Wittig Reaction - Common Conditions. Retrieved January 11, 2026, from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). Mastering Fine Chemical Synthesis: The Versatility of this compound. Retrieved January 11, 2026, from [Link]

  • Frontier, A. J. (2026). How to Troubleshoot a Reaction. University of Rochester Department of Chemistry. Retrieved January 11, 2026, from [Link]

  • Li, L., et al. (2016). The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations. Chemical Society Reviews, 45(18), 4848-4861. [Link]

  • Wikipedia contributors. (2023, December 29). Wittig reaction. In Wikipedia, The Free Encyclopedia. Retrieved January 11, 2026, from [Link]

  • Reddit user discussion on r/chemhelp. (2024). How benzene ring substituents affect reactivity of benzaldehyde derivatives in aldol reaction?. Retrieved January 11, 2026, from [Link]

  • Vedejs, E., & Peterson, M. J. (1994). Stereochemistry and mechanism in the Wittig reaction. In Topics in Stereochemistry (Vol. 21, pp. 1-157). John Wiley & Sons, Inc. [Link]

  • University of California, Irvine. (n.d.). The WITTIG REACTION With CHEMILUMINESCENCE!. Retrieved January 11, 2026, from [Link]

  • Richardson, P. F., et al. (2013). Development of a Solvent Selection Guide for Aldehyde-based Direct Reductive Amination Processes. Green Chemistry, 15(10), 2844-2850. [Link]

  • NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. Retrieved January 11, 2026, from [Link]

  • Xu, S., et al. (2017). Reductive amination of ketones/aldehydes with amines using BH₃N(C₂H₅)₃ as a reductant. Chemical Communications, 53(80), 11048-11051. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved January 11, 2026, from [Link]

  • Myers, A. G. (n.d.). The Suzuki Reaction. Harvard University. Retrieved January 11, 2026, from [Link]

Sources

Managing moisture sensitivity of reagents in 2-Fluoro-5-methylbenzaldehyde synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The successful synthesis of 2-Fluoro-5-methylbenzaldehyde, a key intermediate in pharmaceuticals and specialty chemicals, frequently relies on organometallic pathways. These reactions, particularly those involving lithium-halogen exchange or Grignard formation to introduce the formyl group, are exceptionally sensitive to moisture. The presence of even trace amounts of water can quench the highly reactive organometallic intermediates, leading to failed reactions or significantly reduced yields. This guide provides in-depth troubleshooting advice and validated protocols to help researchers navigate the challenges of moisture management in this synthesis.

Section 1: Frequently Asked Questions (FAQs) - The First Line of Defense

This section addresses common high-level queries researchers face when working with moisture-sensitive reagents.

Q1: My reaction yield for this compound is consistently low or zero. What is the most likely cause?

The most probable culprit is the presence of moisture or atmospheric oxygen. Organolithium reagents like n-butyllithium (n-BuLi) are not only strong bases but also potent nucleophiles that react instantaneously and exothermically with protic sources, especially water.[1][2] This quenching reaction is irreversible and consumes your active reagent before it can participate in the desired formylation reaction. Similarly, atmospheric oxygen can degrade these reagents.

Q2: Which components of the synthesis are the most critical to keep dry?

Every component that will come into contact with the organometallic reagent must be scrupulously anhydrous. The hierarchy of importance is as follows:

  • Solvents (e.g., Tetrahydrofuran, Diethyl Ether): Solvents are the largest potential source of moisture by volume. Using a freshly opened bottle of anhydrous solvent is a good start, but for maximum reliability, solvents should be freshly distilled from an appropriate drying agent.[3]

  • Reaction Glassware: Water readily adsorbs onto glass surfaces. Standard "air-dried" glassware is not sufficient. All glassware must be either flame-dried under vacuum or oven-dried at >120°C for several hours and cooled under a stream of inert gas.[4]

  • Inert Gas Atmosphere: The reaction must be conducted under a slight positive pressure of a dry, inert gas like argon or nitrogen to prevent atmospheric moisture and oxygen from entering the system.[5]

  • Starting Materials & Reagents: While the organolithium is the most sensitive, ensure your starting aryl halide is also dry.

Q3: How can I visually confirm if my anhydrous solvent is truly dry?

For solvents like THF or diethyl ether dried over sodium/benzophenone, a persistent deep blue or purple color from the benzophenone ketyl radical anion is a reliable indicator of anhydrous and oxygen-free conditions. If the solution is yellow or colorless, the ketyl has been quenched, indicating the presence of water or oxygen, and the solvent is not suitable for use.

Q4: I see fumes when I draw n-butyllithium into a syringe. Is this normal?

Yes, this is expected and highlights the reagent's reactivity. n-Butyllithium is a pyrophoric compound, meaning it can ignite spontaneously on contact with air.[1][6] The fuming you observe is the reaction of the reagent with atmospheric moisture and oxygen. This underscores the critical need to handle it exclusively under an inert atmosphere using proper syringe or cannula techniques to minimize exposure and degradation.[4][5]

Section 2: Troubleshooting Guide - Diagnosing and Solving In-Experiment Issues

This guide provides a structured approach to identifying and resolving specific problems encountered during the synthesis.

Problem: The reaction fails to initiate. For example, after adding n-BuLi for a lithium-halogen exchange, analysis shows only the starting aryl halide.

Potential Cause Diagnostic Check Corrective Action
Degraded Organolithium Reagent The concentration of organolithium solutions can decrease over time, even with proper storage.[7]Titrate the n-BuLi solution before use to determine its exact molarity. A common method is the Gilman double titration or titration with a suitable alcohol using an indicator like 1,10-phenanthroline.[7] Adjust the volume used in the reaction based on the accurate concentration.
Wet Solvent The organolithium reagent is quenched immediately upon addition to the solvent.Before adding the reagent, take a small aliquot of your solvent in a dry test tube under inert gas and add a few drops of n-BuLi. A persistent yellow color indicates the solvent is likely dry enough. If it remains colorless, your solvent is wet. Re-dry and distill the solvent. [3]
Contaminated Glassware Residual moisture on the flask, stirrer, or addition funnel walls is quenching the reagent.Disassemble and re-dry all glassware. Ensure every piece is either aggressively flame-dried under vacuum immediately before assembly or oven-dried for at least 4 hours at 120°C and assembled while still hot, then cooled under a high flow of inert gas.[4]

Problem: The yield is low, and a significant amount of a de-halogenated byproduct (e.g., 1-fluoro-4-methylbenzene) is formed.

Potential Cause Diagnostic Check Corrective Action
Premature Quenching After Lithiation The aryl-lithium intermediate is formed but is then quenched by a proton source before the formylating agent (e.g., DMF) can react.Ensure the formylating agent is anhydrous. While less critical than the main reaction solvent, water in the DMF can be the proton source. Dry DMF over molecular sieves. Also, ensure no atmospheric leaks occur during the lithiation or before the addition of the electrophile.
Incorrect Reaction Temperature Reactions of n-BuLi in THF are often conducted at very low temperatures (-78 °C) to prevent the reagent from deprotonating the solvent itself.[2]Maintain strict temperature control. Use a dry ice/acetone bath and monitor the internal reaction temperature, not just the bath temperature. Add reagents slowly to prevent exothermic spikes.[6]

Problem: The reaction mixture turns dark brown or black upon adding the organolithium reagent.

Potential Cause Diagnostic Check Corrective Action
Reaction with Impurities The starting aryl halide may contain impurities that decompose under the strongly basic conditions.Purify the starting material. Consider passing the aryl halide through a short plug of activated alumina or silica gel before use.
Side Reactions at Higher Temperatures Allowing the reaction to warm prematurely can lead to complex side reactions and decomposition.Improve temperature control. Ensure the cooling bath is adequate for the scale of the reaction and that additions are done at a rate that allows for efficient heat dissipation.

Section 3: Core Protocols for an Anhydrous Environment

Adherence to rigorous technique is non-negotiable for success. The following protocols provide a framework for establishing a robust anhydrous reaction setup.

Protocol 1: Preparation of Anhydrous Glassware
  • Clean all glassware (reaction flask, addition funnel, condenser, magnetic stir bar) thoroughly and rinse with acetone, then allow to air dry completely.

  • Assemble the glassware, ensuring all joints are lightly greased and fit snugly.

  • Method A (Flame-Drying):

    • Connect the assembled apparatus to a Schlenk line.

    • Apply a high vacuum to the system.

    • Heat all glass surfaces intensely with a heat gun or a blue Bunsen flame until all visible moisture is gone and the glass is hot to the touch (use appropriate hand protection).

    • Continue heating under vacuum for another 5-10 minutes.

    • While the glass is still hot, switch from vacuum to a positive pressure of dry argon or nitrogen.

    • Allow the apparatus to cool to room temperature under a steady flow of inert gas.

  • Method B (Oven-Drying):

    • Place all individual glassware components in an oven set to 120-150°C for a minimum of 4 hours (overnight is preferable).

    • Remove the hot glassware from the oven and assemble it quickly while flushing with a strong stream of inert gas.

    • Allow the apparatus to cool to room temperature under a positive pressure of inert gas.

Protocol 2: Safe Handling and Transfer of n-Butyllithium

CAUTION: n-Butyllithium is pyrophoric and corrosive.[1][4] All handling must be performed under an inert atmosphere by trained personnel wearing appropriate PPE (flame-resistant lab coat, safety glasses, gloves).

  • Ensure your reaction vessel is assembled, dry, and under a positive pressure of inert gas vented through an oil bubbler.[5]

  • Clamp the n-BuLi reagent bottle (e.g., an Acros Organics AcroSeal™ bottle or similar) securely at your workstation.[1]

  • Using a clean, dry needle attached to your inert gas line, gently pierce the septum of the reagent bottle to create a slight positive pressure. Do not over-pressurize.

  • Select a clean, oven-dried, gas-tight syringe with a Luer-Lok tip that has been cooled in a desiccator and purged with inert gas.[4] The syringe volume should be no more than twice the volume of reagent you intend to withdraw.

  • Pierce the septum with the syringe needle and slowly withdraw slightly more than the required volume of n-BuLi solution.

  • Invert the syringe and carefully push the excess reagent and any gas bubbles back into the reagent bottle. This ensures you have an accurate volume of liquid.

  • Withdraw the syringe from the reagent bottle and immediately insert it into the septum of your reaction flask.

  • Add the n-BuLi solution to your reaction mixture at the rate specified by your procedure, typically dropwise into a cooled solution.

  • After addition, rinse the syringe immediately by drawing up and expelling an inert solvent like hexane or toluene into a dedicated quenching beaker containing isopropanol.

Section 4: Visualization of Key Processes

Diagrams help clarify complex workflows and logical troubleshooting steps.

Troubleshooting_Low_Yield start Low or No Yield Observed check_reagent Is the n-BuLi concentration verified? start->check_reagent titrate Action: Titrate n-BuLi solution. Adjust reaction volume. check_reagent->titrate No check_solvent Was the solvent rigorously dried? check_reagent->check_solvent Yes titrate->check_solvent test_solvent Test aliquot with n-BuLi. Look for persistent color. check_solvent->test_solvent redry_solvent Action: Re-distill solvent from an appropriate drying agent. test_solvent->redry_solvent Fails (Colorless) check_setup Was the reaction setup and atmosphere secure? test_solvent->check_setup Passes (Yellow/Color) redry_solvent->check_setup check_glassware Confirm glassware was flame/oven-dried and assembled under inert gas. check_setup->check_glassware re_dry_glassware Action: Re-prepare glassware using proper technique. check_glassware->re_dry_glassware No / Unsure check_temp Was the reaction temperature maintained at -78°C? check_glassware->check_temp Yes re_dry_glassware->check_temp improve_cooling Action: Improve cooling bath and slow reagent addition. check_temp->improve_cooling No success Proceed with Synthesis check_temp->success Yes improve_cooling->success

Caption: Troubleshooting Decision Tree for Low Yield.

Reaction_Setup_Workflow cluster_prep Preparation Phase cluster_reaction Reaction Phase A 1. Assemble Clean Glassware B 2. Flame/Oven Dry under Vacuum A->B C 3. Cool Under Positive Inert Gas Pressure B->C D 4. Add Anhydrous Solvent via Cannula C->D Setup is Ready E 5. Cool Reaction Flask to -78°C D->E F 6. Add Starting Material (Aryl Halide) E->F G 7. Add n-BuLi Solution Dropwise via Syringe F->G H 8. Stir for Required Time (Lithiation) G->H I 9. Add Anhydrous Formylating Agent (e.g., DMF) H->I J 10. Allow to Warm & Quench Reaction I->J

Caption: Anhydrous Reaction Setup Workflow.

Section 5: Data Summaries

Quantitative data is crucial for reproducibility and safety.

Table 1: Properties and Drying of Common Ethereal Solvents

SolventBoiling Point (°C)Density (g/mL)Common Drying AgentsIndicator for Dryness
Tetrahydrofuran (THF) 660.889Sodium/Benzophenone, LiAlH₄ (Caution!)[3]Deep blue/purple color
Diethyl Ether 34.60.713Sodium/Benzophenone, Molecular Sieves (3Å)[8]Deep blue/purple color
2-Methyltetrahydrofuran (2-MeTHF) 800.854Sodium/BenzophenoneDeep blue/purple color

Note on 2-MeTHF: It is considered a "greener" alternative to THF with the added benefit of being only partially miscible with water, which can simplify aqueous workups.[9]

Table 2: Common Titration Methods for n-Butyllithium Solutions

MethodTitrantIndicatorEndpoint Color ChangeReference
Gilman Double Titration Standard HCl(None - Titrates total base)(Titrimetric)[7]
Alcohol Titration sec-Butanol in xylene1,10-PhenanthrolineColorless to persistent red/brown[7]
Alcohol Titration sec-Butanol in xylene2,2'-BiquinolineColorless to purple/wine-red[7]

References

  • Organic Syntheses. (n.d.). Purification of Tetrahydrofuran. Organic Syntheses Procedure. Available from: [Link]

  • Master Organic Chemistry. (n.d.). Addition of Organolithiums To Aldehydes and Ketones. Available from: [Link]

  • Organic Syntheses. (n.d.). TETRACHLOROBENZOBARRELENE. Organic Syntheses Procedure. Available from: [Link]

  • International Journal of Advance Research in Science and Engineering. (2016). APPLICATION OF GREEN CHEMISTRY PRICIPLES IN ORGANO-GRIGNARD REACTIONS. Available from: [Link]

  • Google Patents. (n.d.). CN102321053A - Treatment method for recovering tetrahydrofuran from grignard reaction.
  • Organic Syntheses. (n.d.). (Z)-4-(TRIMETHYLSILYL)-3-BUTEN-2-OL. Organic Syntheses Procedure. Available from: [Link]

  • Journal of Chemical Education. (2021). Facile Grignard Reaction Demonstration Using Molecular Sieved Dried Solvent. Available from: [Link]

  • Chemistry LibreTexts. (2023). n-Butyllithium: A Comprehensive Review of Properties, Praparation and Reactions. Available from: [Link]

  • Environmental Health and Safety, University of Nebraska-Lincoln. (n.d.). STANDARD OPERATING PROCEDURE n-Butyllithium. Available from: [Link]

  • National Institutes of Health. (2016). A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. PMC. Available from: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). Mastering Fine Chemical Synthesis: The Versatility of this compound. Available from: [Link]

  • Wipf Group, University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. Available from: [Link]

Sources

Technical Support Center: Scaling Up Reactions with 2-Fluoro-5-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for scaling up chemical reactions involving 2-Fluoro-5-methylbenzaldehyde from the laboratory to the pilot plant. Our focus is on providing practical, field-proven insights grounded in chemical principles to ensure the safety, efficiency, and success of your scale-up campaigns.

Introduction to Scaling Up this compound Reactions

This compound is a valuable intermediate in the synthesis of fine chemicals, pharmaceuticals, and agrochemicals. Its aldehyde functional group is a hub of reactivity, participating in nucleophilic additions, condensations, and redox reactions. The fluorine and methyl substituents on the aromatic ring influence the compound's electronic properties and steric hindrance, which can present unique challenges and opportunities during scale-up.

Transitioning from a laboratory-scale reaction to a pilot plant introduces complexities beyond simply increasing the quantities of reagents. Issues related to heat and mass transfer, mixing efficiency, reaction kinetics, and safety become paramount. This guide is structured to address these challenges in a question-and-answer format, providing you with the necessary tools to navigate the complexities of process scale-up.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when scaling up reactions with this compound?

A1: The primary safety concerns include:

  • Thermal Runaway: Many reactions involving aldehydes are exothermic. What is easily managed in a lab flask can become a dangerous thermal runaway in a large reactor due to the reduced surface-area-to-volume ratio, which limits heat dissipation.

  • Pressure Buildup: Gaseous byproducts or solvent boiling due to poor heat control can lead to a rapid increase in reactor pressure.

  • Reagent Handling: Handling larger quantities of reactants and solvents increases the risk of spills and exposure. This compound itself can cause severe skin burns and eye damage.[1]

  • Material Compatibility: The reactivity of fluorinated compounds necessitates careful selection of reactor materials to prevent corrosion and potential catalytic side reactions. Highly fluorinated polymers are generally more compatible.[2]

Q2: How does the fluorine substituent affect the reactivity of the aldehyde during scale-up?

A2: The highly electronegative fluorine atom has several effects:

  • Increased Electrophilicity: The fluorine atom withdraws electron density from the aromatic ring and, by extension, the carbonyl carbon, making the aldehyde more susceptible to nucleophilic attack.

  • Altered Acidity of α-Protons: While benzaldehyde has no α-protons, this electronic effect is crucial in reactions where an enolate is formed from a reaction partner, such as in Aldol condensations.

  • Delayed Drug Metabolism: In the context of drug development, the presence of fluorine can enhance metabolic stability, which is a desirable property.[3]

Q3: What are the initial steps I should take before my first pilot plant run?

A3: Before your first pilot run, it is crucial to:

  • Conduct a thorough literature search and safety review: Understand the known reactivity and hazards of all reactants, intermediates, and products.

  • Perform a calorimetry study: This will provide critical data on the heat of reaction, onset temperature of any decomposition, and the maximum temperature of the synthetic reaction (MTSR).

  • Develop a robust analytical method: This is essential for monitoring reaction progress, identifying byproducts, and ensuring product quality.

  • Start with a small-scale pilot batch: Do not jump directly from benchtop to a large pilot reactor. A smaller, intermediate-scale run can help identify unforeseen issues.

Troubleshooting Guides for Common Reactions

Grignard Reactions

Grignard reactions are a powerful tool for forming carbon-carbon bonds by adding an organomagnesium halide to the carbonyl group of this compound.[4]

Common Issues & Troubleshooting

Issue Potential Cause Troubleshooting Steps
Low Yield Incomplete reaction; side reactions such as enolization or reduction.Ensure all reagents and solvents are scrupulously dry. Optimize the addition rate of the aldehyde to the Grignard reagent to maintain the desired reaction temperature. Consider using a less sterically hindered Grignard reagent if applicable.
Formation of Impurities Wurtz coupling of the Grignard reagent; reaction with atmospheric oxygen or moisture.Maintain a positive nitrogen or argon atmosphere. Ensure the magnesium turnings are fresh and properly activated. The use of continuous production processes can reduce Wurtz coupling.[5]
Exotherm Control The reaction is highly exothermic, and poor heat removal can lead to side reactions or a runaway.Use a jacketed reactor with a reliable cooling system. Control the addition rate of the aldehyde. Dilute the reaction mixture to help dissipate heat.
Work-up Difficulties Formation of magnesium salt emulsions.Use a saturated ammonium chloride solution for quenching instead of water. Ensure vigorous stirring during the quench.

Experimental Protocol: Grignard Reaction with Methylmagnesium Bromide

  • Reactor Setup: A dry, nitrogen-purged jacketed reactor equipped with a mechanical stirrer, thermocouple, condenser, and addition funnel is required.

  • Grignard Reagent Preparation: Charge the reactor with magnesium turnings and a small crystal of iodine. Add a small portion of a solution of bromomethane in anhydrous THF to initiate the reaction. Once initiated, add the remaining bromomethane solution at a rate that maintains a gentle reflux.

  • Reaction with Aldehyde: Cool the Grignard solution to 0-5 °C. Add a solution of this compound in anhydrous THF dropwise via the addition funnel, maintaining the internal temperature below 10 °C.

  • Monitoring and Completion: Monitor the reaction by TLC or HPLC until the starting aldehyde is consumed.

  • Work-up: Cool the reaction mixture to 0 °C and slowly quench by adding a saturated aqueous solution of ammonium chloride. Separate the organic layer, and extract the aqueous layer with a suitable solvent. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Workflow for Grignard Reaction Scale-up

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up Prep Strictly Anhydrous Conditions Addition Controlled Addition of Aldehyde Prep->Addition Ensures high yield Reagents High-Purity Reagents Reagents->Addition Inert Inert Atmosphere (N2/Ar) Inert->Addition Temp Maintain Temperature < 10°C Addition->Temp Controls exotherm Monitor Monitor by HPLC/TLC Temp->Monitor Quench Slow Quench with aq. NH4Cl Monitor->Quench When complete Extract Extraction Quench->Extract Purify Purification Extract->Purify

Caption: Key stages for a successful Grignard reaction scale-up.

Reductive Amination

Reductive amination is a versatile method for synthesizing amines from aldehydes.[6] This two-step, one-pot process involves the formation of an imine followed by its reduction.

Common Issues & Troubleshooting

Issue Potential Cause Troubleshooting Steps
Incomplete Imine Formation Steric hindrance; insufficient removal of water.Use a Dean-Stark trap or molecular sieves to remove water. A catalytic amount of acid (e.g., acetic acid) can facilitate imine formation.
Aldehyde Reduction The reducing agent is too reactive and reduces the aldehyde before imine formation.Use a milder reducing agent such as sodium triacetoxyborohydride or sodium cyanoborohydride, which are selective for the iminium ion.
Low Yield of Desired Amine Over-alkylation leading to tertiary amines.Use a large excess of the primary amine or ammonia. Control the stoichiometry carefully.
Catalyst Deactivation (for catalytic hydrogenation) Impurities in the starting materials or solvent poisoning the catalyst.Use high-purity reagents and solvents. Perform a catalyst screen at the lab scale to identify the most robust catalyst.

Experimental Protocol: Reductive Amination with Ammonia

  • Reactor Setup: A pressure reactor equipped with a mechanical stirrer, gas inlet, thermocouple, and sampling valve.

  • Reaction: Charge the reactor with this compound, a suitable solvent (e.g., methanol), and a source of ammonia (e.g., a solution of ammonia in methanol). Add the hydrogenation catalyst (e.g., Pd/C or Raney Nickel).

  • Hydrogenation: Pressurize the reactor with hydrogen gas to the desired pressure. Heat the reaction mixture to the target temperature with vigorous stirring.

  • Monitoring: Monitor the reaction progress by GC or HPLC.

  • Work-up: After the reaction is complete, cool the reactor, vent the hydrogen, and filter off the catalyst. The product can be isolated by removing the solvent and purifying by distillation or crystallization.

Decision Tree for Reductive Amination Troubleshooting

Start Low Yield in Reductive Amination Check_SM Unreacted Starting Materials? Start->Check_SM Check_Aldehyde Aldehyde or Amine Remaining? Check_SM->Check_Aldehyde Yes Both_Consumed Product Degradation or Work-up Loss Check_SM->Both_Consumed No Aldehyde_Remains Incomplete Imine Formation Check_Aldehyde->Aldehyde_Remains Amine Consumed Amine_Remains Aldehyde Degradation or Side Reaction Check_Aldehyde->Amine_Remains Aldehyde Consumed Sol_Imine Increase reaction time/temp Add dehydrating agent Use acid catalyst Aldehyde_Remains->Sol_Imine Solution Sol_Aldehyde Use milder reducing agent Check for Cannizzaro reaction if basic Amine_Remains->Sol_Aldehyde Solution

Caption: Troubleshooting low yields in reductive amination.

Oxidation Reactions

The oxidation of this compound to the corresponding carboxylic acid is a common transformation.

Common Issues & Troubleshooting

Issue Potential Cause Troubleshooting Steps
Incomplete Oxidation Insufficient oxidant; low reaction temperature.Increase the stoichiometry of the oxidant. Optimize the reaction temperature and time.
Over-oxidation/Side Reactions The oxidant is too strong, leading to degradation of the aromatic ring.Choose a milder, more selective oxidant (e.g., sodium chlorite). Control the reaction temperature carefully. The use of continuous-flow reactors can improve selectivity.[7]
Safety Hazards Some oxidants (e.g., permanganate, dichromate) are hazardous and produce toxic waste. The use of oxygen or hydrogen peroxide can create explosive mixtures.[8]Opt for greener and safer oxidants like sodium chlorite with a scavenger or catalytic air oxidation. Ensure proper venting and temperature control.

Experimental Protocol: Oxidation using Sodium Chlorite

  • Reactor Setup: A jacketed reactor with a mechanical stirrer, thermocouple, and addition funnels.

  • Reaction: Dissolve this compound in a suitable solvent like tert-butanol. Add a phosphate buffer solution and a scavenger like 2-methyl-2-butene.

  • Oxidant Addition: Slowly add an aqueous solution of sodium chlorite, keeping the temperature below 25 °C.

  • Monitoring: Monitor the reaction by HPLC.

  • Work-up: Once the reaction is complete, quench any remaining oxidant with sodium sulfite. Adjust the pH to basic and extract with an organic solvent to remove any unreacted aldehyde. Acidify the aqueous layer to precipitate the carboxylic acid product, which can then be filtered, washed, and dried.

Aldol Condensation

Aldol condensation involves the reaction of an enol or enolate with the aldehyde. In the case of this compound, it will act as the electrophile.

Common Issues & Troubleshooting

Issue Potential Cause Troubleshooting Steps
Self-condensation of the Enolizable Partner The enolizable ketone or aldehyde reacts with itself instead of with the this compound.Slowly add the enolizable partner to a mixture of the base and this compound. Use a non-enolizable aldehyde as the electrophile if possible.[9]
Retro-Aldol Reaction The aldol addition product reverts to the starting materials.The subsequent dehydration to the α,β-unsaturated product is often thermodynamically favorable and can be promoted by heating to drive the reaction to completion.[10]
Multiple Condensation Products If the enolizable partner has multiple acidic protons, a mixture of products can be formed.Carefully control the stoichiometry and reaction conditions.

Experimental Protocol: Claisen-Schmidt Condensation with Acetone

  • Reactor Setup: A jacketed reactor with a mechanical stirrer and thermocouple.

  • Reaction: Charge the reactor with this compound, acetone, and a solvent like ethanol. Cool the mixture to 10-15 °C.

  • Base Addition: Slowly add an aqueous solution of sodium hydroxide, maintaining the temperature below 25 °C.

  • Monitoring and Completion: Stir the reaction mixture until a precipitate forms. Monitor by TLC or HPLC.

  • Work-up: Filter the solid product, wash with cold water and then a cold solvent like ethanol to remove unreacted starting materials. The product can be further purified by recrystallization.

Conclusion

The successful scale-up of reactions involving this compound requires a thorough understanding of both the chemical reactivity of the molecule and the physical principles of pilot plant operations. By anticipating potential challenges related to safety, heat and mass transfer, and reaction kinetics, and by employing systematic troubleshooting strategies, researchers can effectively transition their processes from the lab to the pilot plant. This guide serves as a starting point for navigating these challenges, and it is always recommended to consult with experienced process chemists and chemical engineers during your scale-up activities.

References

  • Scale-Up Investigation of the Continuous Phase-Transfer-Catalyzed Hypochlorite Oxidation of Alcohols and Aldehydes. (2017). Organic Process Research & Development. Available at: [Link]

  • Development and Manufacturing GMP Scale-Up of a Continuous Ir-Catalyzed Homogeneous Reductive Amination Reaction. (2018). Organic Process Research & Development. Available at: [Link]

  • (a) Reaction pathway for the reductive amination with benzaldehyde and... (n.d.). ResearchGate. Available at: [Link]

  • Mastering Fine Chemical Synthesis: The Versatility of this compound. (2024). NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

  • Compatibility of Polymeric Materials with Fluorine and Fluorine-Oxygen Mixtures. (1967). Defense Technical Information Center. Available at: [Link]

  • Pilot scale degradation study of 16 selected volatile organic compounds by hydroxyl and sulfate radical based advanced oxidation. (2019). MOST Wiedzy. Available at: [Link]

  • This compound. (n.d.). PubChem. Available at: [Link]

  • Reaction of 9 with DMF or benzaldehyde. (n.d.). ResearchGate. Available at: [Link]

  • Method for preparing halomethylbenzaldehyde by Grignard reaction. (2012). Google Patents.
  • One-Pot Consecutive Reductive Amination Synthesis of Pharmaceuticals: From Biobased Glycolaldehyde to Hydroxychloroquine. (2022). Figshare. Available at: [Link]

  • Microwave‐Assisted Reductive Amination of Aldehydes and Ketones Over Rhodium‐Based Heterogeneous Catalysts. (2022). UniTo. Available at: [Link]

  • Photocatalytic oxidation of six pesticides listed as endocrine disruptor chemicals from wastewater using two different TiO 2 samples at pilot plant scale under sunlight irradiation. (2018). ResearchGate. Available at: [Link]

  • Asymmetric synthesis of fluorinated derivatives of aromatic and γ-branched amino acids via a chiral Ni(II) complex. (2019). Beilstein Journals. Available at: [Link]

  • Safety Data Sheet: Benzaldehyde. (2020). Carl ROTH. Available at: [Link]

  • Chemistry 211 Experiment 5. (2012). Course Hero. Available at: [Link]

  • Synthesis and Applications of Selected Fluorine-Containing Fluorophores. (2021). National Institutes of Health. Available at: [Link]

  • Selective Synthesis of Fluorinated Compounds: Process Development and Preparation of Fluorinated Compounds from Gram up to Kilogram Scale. (2004). ResearchGate. Available at: [Link]

  • Which side products are formed in the aldol condensation of dibenzalacetone? (n.d.). Vedantu. Available at: [Link]

  • Synthesis of fluorinated amino acids. (2000). PubMed. Available at: [Link]

  • Large-Scale Oxidations in the Pharmaceutical Industry†. (2006). Future4200. Available at: [Link]

Sources

Technical Support Center: Solvent Selection for Reactions with 2-Fluoro-5-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for synthetic applications involving 2-Fluoro-5-methylbenzaldehyde. This guide is designed for researchers, chemists, and drug development professionals to navigate the critical role of solvent selection in achieving desired reaction outcomes. As an intermediate, this compound possesses a reactive aldehyde group, while its aromatic ring is modulated by the electronic effects of a fluorine atom and a methyl group. This structure presents unique challenges and opportunities where the choice of solvent is not merely a medium but an active parameter controlling reactivity, selectivity, and yield.

This document provides in-depth, experience-driven advice in a question-and-answer format, supplemented with troubleshooting guides, detailed protocols, and data tables to empower you in your experimental design.

Frequently Asked Questions (FAQs)

Q1: I'm starting a new reaction with this compound. Where do I begin with solvent selection?

A1: The foundational principle is "like dissolves like," but for reactions, it's more nuanced. Start by considering three factors:

  • Solubility of Reactants: Ensure all your starting materials, including the catalyst, are sufficiently soluble. This compound, an aromatic aldehyde, is generally soluble in common organic solvents like tetrahydrofuran (THF), dichloromethane (DCM), acetonitrile (ACN), and toluene. However, the solubility of your nucleophile or other reagents is equally critical.

  • Reaction Mechanism: The solvent's polarity and its ability to hydrogen bond can dramatically influence the reaction pathway.[1] For reactions involving ionic intermediates (like SN1-type mechanisms), polar protic solvents are stabilizing.[2] For reactions where you need a highly reactive, "naked" nucleophile (like SN2-type mechanisms), polar aprotic solvents are superior as they solvate the cation but leave the anion nucleophile highly reactive.[1][3]

  • Reaction Conditions: Consider the reaction temperature and pressure. The solvent's boiling point must be high enough to accommodate the desired reaction temperature.

A logical workflow for solvent selection is outlined in the diagram below.

G start Start: Select Solvent for Reaction with This compound solubility Are all reactants soluble in a non-polar solvent (e.g., Toluene, Hexane)? start->solubility mechanism What is the nature of the key reaction step? solubility->mechanism No non_polar Use Non-Polar Solvent (e.g., Toluene, Dichloromethane) - Suitable for reactions without highly charged intermediates. solubility->non_polar Yes polar_aprotic Use Polar Aprotic Solvent (e.g., DMF, DMSO, ACN, THF) - Enhances nucleophilicity - Good for SN2, Wittig, Knoevenagel mechanism->polar_aprotic Anionic Nucleophile polar_protic Use Polar Protic Solvent (e.g., H2O, EtOH, MeOH) - Stabilizes charged intermediates - Can hinder strong nucleophiles mechanism->polar_protic Cationic Intermediate check_temp Is the solvent's boiling point compatible with the reaction temperature? polar_aprotic->check_temp polar_protic->check_temp non_polar->check_temp check_temp->start No, Re-evaluate end Proceed with Experiment check_temp->end Yes

Caption: A decision workflow for initial solvent selection.

Q2: My Knoevenagel condensation is sluggish or failing. How can solvent choice fix this?

A2: The Knoevenagel condensation involves the reaction of an aldehyde with an active methylene compound, often catalyzed by a weak base. The choice of solvent is critical for both reaction rate and selectivity.

  • The Problem with Protic Solvents: Polar protic solvents like methanol or ethanol can hydrogen-bond with the basic catalyst and the enolate intermediate, stabilizing them and thus reducing their reactivity. This often leads to slow reactions and poor yields.[4]

  • The Advantage of Polar Aprotic Solvents: Polar aprotic solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or Acetonitrile (ACN) are generally superior.[4] They effectively dissolve the reactants and ionic intermediates without forming strong hydrogen bonds, leading to a more reactive catalytic system.[5] Studies have shown that using polar aprotic solvents can result in conversions of 81-99% with 100% selectivity in as little as 15 minutes, whereas polar protic solvents perform poorly.[4]

  • Solvent-Free as an Option: For some Knoevenagel condensations, a solvent-free approach using a benign catalyst can be a highly efficient and environmentally friendly alternative.[6][7]

Troubleshooting Tip: If your reaction in ethanol is slow, consider switching to DMF. The increased polarity and aprotic nature will likely accelerate the condensation.

Q3: I am performing a Wittig reaction. Why is a two-phase solvent system like DCM/water sometimes recommended?

A3: The Wittig reaction presents a classic solubility challenge: the phosphonium salt and the base (e.g., NaOH) are highly polar and water-soluble, while the aldehyde and the resulting alkene product are typically nonpolar and soluble in organic solvents.[8]

A biphasic system of dichloromethane (DCM) and water elegantly solves this.

  • The ionic phosphonium salt and the base reside in the aqueous layer.

  • The this compound is in the DCM layer.

  • When the base deprotonates the phosphonium salt, it forms the neutral phosphorus ylide. This ylide is soluble in the organic phase and migrates across the phase boundary into the DCM.

  • In the DCM layer, the ylide reacts with the aldehyde to form the alkene product.

This process, known as phase-transfer catalysis, allows reactants with extreme differences in polarity to interact efficiently at the interface.[8] For simpler, lab-scale reactions where the ylide is pre-formed with a strong base like n-BuLi, anhydrous polar aprotic solvents like THF or toluene are standard choices.[9]

Q4: For a reductive amination, what are the key solvent considerations to avoid side reactions?

A4: Reductive amination is a powerful method for amine synthesis.[10] The choice of solvent can significantly impact the reaction's efficiency and impurity profile.[10][11]

  • Preferred Solvents: Dichloromethane (DCM) and 1,2-dichloroethane (DCE) are common and effective solvents, particularly for reactions using sodium triacetoxyborohydride (STAB), a mild and selective reducing agent.[11][12] Ethyl acetate (EtOAc) has been identified as a greener and broadly comparable alternative to chlorinated solvents.[10][11]

  • Caution with Alcohols: While alcohols are "green" solvents, they can be problematic. Primary and secondary alcohols can be oxidized by some metal catalysts (if used for hydrogenation) to form aldehyde/ketone impurities. These can then participate in the reaction, leading to undesired N-alkylated byproducts and complicating purification.[11]

  • Activating the Aldehyde: The fluorine atom on this compound is electron-withdrawing, which can slightly decrease the reactivity of the aldehyde carbonyl.[13] In such cases, using a solvent that can support an acidic co-catalyst (like a few drops of acetic acid) can be beneficial to promote the initial imine formation.[14]

Troubleshooting Guide

Problem / Observation Potential Solvent-Related Cause Recommended Action & Rationale
Low or No Conversion 1. Poor Solubility: One or more reactants are not fully dissolved. 2. Solvent Inhibition: Protic solvent is deactivating the nucleophile/base (e.g., in Wittig or Knoevenagel).[1][3]1. Change Solvent: Select a solvent with better solubilizing power for all components (see Table 1). Consider a more polar solvent like THF or DMF. 2. Switch to Aprotic: Change from a protic solvent (MeOH, EtOH) to a polar aprotic solvent (ACN, DMF, THF) to "free" the nucleophile.[15]
Formation of Byproducts 1. Reactive Solvent: The solvent is participating in the reaction (e.g., alcohol oxidation in reductive amination).[11] 2. Incorrect Polarity: Solvent polarity is favoring an undesired reaction pathway.1. Use an Inert Solvent: Switch to a non-participating solvent like THF, EtOAc, or Toluene. 2. Optimize Polarity: Systematically screen solvents of varying polarity (e.g., Toluene -> THF -> ACN) to find the optimal balance for your desired transformation.
Difficult Product Isolation High-Boiling Point Solvent: The solvent (e.g., DMSO, DMF) is difficult to remove under vacuum.Consider a Lower-Boiling Alternative: If the reaction temperature allows, use a solvent with a lower boiling point like DCM, EtOAc, or THF for easier workup.
Reaction Rate is Too Slow Insufficient Stabilization: The transition state or key intermediate is not sufficiently stabilized by the solvent.Increase Solvent Polarity: For reactions with charged intermediates (e.g., SN1-like), moving to a more polar solvent can increase the rate by stabilizing the transition state.[2][16]

Data & Protocols

Table 1: Properties of Common Organic Solvents

This table provides a quick reference for selecting solvents based on their physical properties. Data is compiled from various sources.[17][18]

SolventFormulaTypeBoiling Point (°C)Dielectric Constant (ε)
TolueneC₇H₈Non-Polar1112.4
Dichloromethane (DCM)CH₂Cl₂Polar Aprotic409.1
Tetrahydrofuran (THF)C₄H₈OPolar Aprotic667.5
Ethyl Acetate (EtOAc)C₄H₈O₂Polar Aprotic776.0
Acetonitrile (ACN)C₂H₃NPolar Aprotic8236.6
Methanol (MeOH)CH₄OPolar Protic6533.0
Ethanol (EtOH)C₂H₆OPolar Protic7824.5
N,N-Dimethylformamide (DMF)C₃H₇NOPolar Aprotic15337.0
Dimethyl Sulfoxide (DMSO)C₂H₆OSPolar Aprotic18947.0
Experimental Protocol 1: Knoevenagel Condensation

This protocol describes the synthesis of (E)-2-cyano-3-(2-fluoro-5-methylphenyl)acrylamide, a common outcome of Knoevenagel condensation.

Caption: Workflow for a typical Knoevenagel condensation.

Methodology:

  • Setup: In a round-bottom flask, dissolve this compound (1.0 eq) and malononitrile (1.1 eq) in N,N-Dimethylformamide (DMF, approx. 0.5 M concentration).

  • Catalysis: Add a catalytic amount of piperidine (approx. 0.1 eq) to the stirring solution at room temperature.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC), eluting with a mixture like 3:1 Hexanes:Ethyl Acetate. The reaction is typically complete within 1-2 hours.

  • Workup: Once the aldehyde is consumed, pour the reaction mixture into a beaker of ice-water. A solid product should precipitate.

  • Isolation: Collect the solid by vacuum filtration, washing with cold water.

  • Purification: Recrystallize the crude product from an ethanol/water mixture to yield the pure α,β-unsaturated product.

Causality: DMF is chosen here because it is a polar aprotic solvent that effectively solubilizes the reactants and prevents the deactivation of the piperidine catalyst and the enolate intermediate through hydrogen bonding, leading to a faster and more efficient reaction compared to protic solvents like ethanol.[4]

Experimental Protocol 2: Wittig Reaction

This protocol details the formation of 2-Fluoro-5-methyl-styrene using a pre-formed ylide.

Methodology:

  • Ylide Preparation: To a flame-dried, three-neck flask under an inert atmosphere (Nitrogen or Argon), add methyltriphenylphosphonium bromide (1.1 eq) and suspend it in anhydrous Tetrahydrofuran (THF). Cool the suspension to 0 °C in an ice bath. Add n-butyllithium (n-BuLi, 1.05 eq) dropwise. The mixture will turn a characteristic deep red or orange color, indicating ylide formation. Stir for 1 hour at 0 °C.[9]

  • Aldehyde Addition: Dissolve this compound (1.0 eq) in a small amount of anhydrous THF and add it dropwise to the cold ylide solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the complete consumption of the aldehyde.

  • Quenching: Carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to isolate the alkene. The major byproduct will be triphenylphosphine oxide.

Causality: Anhydrous THF is the solvent of choice because it is a polar aprotic solvent that readily dissolves the phosphonium salt and the aldehyde.[8] Crucially, it does not react with the highly basic n-BuLi used to generate the ylide, a problem that would occur with any protic solvent.

References

  • The Wittig Reaction: Synthesis of Alkenes.

  • Effect of Various Solvents on the Knoevenagel Condensation Reaction at Room Temperature.

  • Effect of the solvent on Knoevenagel condensation.

  • Mastering Fine Chemical Synthesis: The Versatility of this compound.

  • Solvent Effects.

  • Development of a solvent selection guide for aldehyde-based direct reductive amination processes.

  • Solvent effects.

  • A Solvent Free Wittig Reaction.

  • Polar Protic and Polar Aprotic Solvents.

  • Ch 8 : Solvent Effects.

  • Development of a Solvent Selection Guide for Aldehyde-based Direct Reductive Amination Processes.

  • Specific solvent issues with Reductive Amination/Alkylation.

  • Wittig Reaction - Examples and Mechanism.

  • Wittig Reaction: Mechanism and Examples.

  • The green Knoevenagel condensation: solvent-free condensation of benzaldehydes.

  • Wittig Reaction.

  • Electronegativity and nucleophilicity in protic vs aprotic solvents.

  • The influence of solvent on Knoevenagel condensation of benzaldehyde and malononitrile.

  • Novel Methods of Knoevenagel Condensation.

  • Amine synthesis by reductive amination (reductive alkylation).

  • Polar Protic Solvents and Polar Aprotic Solvents For SN1 & SN2 Reactions.

  • Solvent Dictated Organic Transformations.

  • Aldehyde not reacting in reductive amination reaction, thoughts?.

  • Polar Protic? Polar Aprotic? Nonpolar? All About Solvents.

  • Common Solvents Used in Organic Chemistry: Table of Properties.

  • This compound.

  • Application Notes and Protocols: Condensation Reactions of 2-Fluoro-5-formylbenzoic Acid.

  • Properties of Common Organic Solvents.

Sources

Stabilizing 2-Fluoro-5-methylbenzaldehyde during storage and handling

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Fluoro-5-methylbenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the proper storage and handling of this versatile chemical intermediate. By understanding its stability profile and implementing the recommended procedures, you can ensure the integrity of your material and the success of your experiments.

Introduction to this compound Stability

This compound is a key building block in the synthesis of pharmaceuticals and agrochemicals. Like many aromatic aldehydes, its aldehyde functional group is susceptible to degradation, primarily through oxidation. The presence of the electron-withdrawing fluorine atom and the electron-donating methyl group on the benzene ring modulates its reactivity and stability. Understanding and mitigating the primary degradation pathway—autoxidation to 2-fluoro-5-methylbenzoic acid—is critical for maintaining the purity and reactivity of the compound.[1][2]

This guide will provide a comprehensive overview of the causes of instability, best practices for storage and handling, and troubleshooting advice for common issues encountered in the laboratory.

Frequently Asked Questions (FAQs)

Q1: My previously colorless to light yellow this compound has developed a yellow or brownish tint. What is the cause of this discoloration?

A1: Discoloration is a common indicator of degradation. The primary cause is the oxidation of the aldehyde group to the corresponding carboxylic acid, 2-fluoro-5-methylbenzoic acid, upon exposure to atmospheric oxygen.[1] Polymerization, forming viscous or solid materials, can also contribute to a change in appearance.[1] Storing the compound in a tightly sealed container under an inert atmosphere can significantly slow down these processes.

Q2: I am observing a decrease in the purity of my this compound over time, as confirmed by GC analysis. What is the main impurity being formed?

A2: The most common impurity resulting from the degradation of this compound is 2-fluoro-5-methylbenzoic acid.[1] This occurs through an autoxidation process where atmospheric oxygen reacts with the aldehyde.[2][3] You may also observe the formation of polymeric byproducts, which typically appear as non-volatile residues.

Q3: What are the ideal storage conditions to maximize the shelf-life of this compound?

A3: To ensure maximum stability, this compound should be stored under the following conditions[1]:

  • Atmosphere: Under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.

  • Temperature: In a cool, dark place. Refrigeration is recommended for long-term storage.

  • Container: In a tightly sealed, amber glass bottle with a PTFE-lined cap to protect from light and moisture.

Q4: Is it necessary to use a stabilizer for long-term storage?

A4: For extended storage, the addition of a radical scavenger like butylated hydroxytoluene (BHT) at a concentration of 100-200 ppm can be beneficial in inhibiting the autoxidation process.[1] However, for most laboratory applications with reasonable turnover, storage under an inert atmosphere is sufficient.

Q5: Can I purify this compound that has started to degrade?

A5: Yes, purification can often be achieved through vacuum distillation.[1] This method is effective at removing non-volatile impurities such as the carboxylic acid oxidation product and any polymeric materials. Prior to distillation, washing the aldehyde with a dilute sodium bicarbonate solution can help remove acidic impurities.[1]

Troubleshooting Guide

This section provides a systematic approach to identifying and resolving common issues encountered during the use of this compound.

Table 1: Troubleshooting Common Issues
Observed Problem Potential Cause(s) Recommended Solution(s)
Inconsistent reaction yields or formation of unexpected byproducts Degradation of the starting material (oxidation or polymerization).1. Verify the purity of the this compound using GC or HPLC before use. 2. If the purity is low, purify the aldehyde by vacuum distillation.[1] 3. Ensure the reaction is performed under an inert atmosphere to prevent in-situ degradation.
Material has become viscous or solidified Polymerization of the aldehyde.1. Attempt to purify by vacuum distillation, although this may be difficult with significant polymerization.[1] 2. For future prevention, store under an inert atmosphere and in a cool environment. Consider adding a stabilizer like BHT for long-term storage.[1]
Appearance of a white precipitate in the aldehyde Formation of 2-fluoro-5-methylbenzoic acid, which may be a solid at room temperature.1. Confirm the identity of the precipitate using analytical techniques such as NMR or IR spectroscopy. 2. Purify the aldehyde by washing with a dilute sodium bicarbonate solution followed by vacuum distillation.[1]
Difficulty in achieving complete reaction Reduced molar equivalence of the active aldehyde due to degradation.1. Accurately determine the purity of the aldehyde before calculating reaction stoichiometry. 2. Use freshly purified or newly purchased material for critical reactions.

Experimental Protocols

Protocol 1: Inert Atmosphere Handling and Storage
  • Preparation: Before opening a new bottle of this compound, have a source of dry, inert gas (nitrogen or argon) ready.

  • Dispensing: Use a syringe or cannula to transfer the required amount of the aldehyde under a positive pressure of inert gas.

  • Storage: After dispensing, flush the headspace of the storage bottle with the inert gas for 1-2 minutes before tightly sealing the cap.

  • Sealing: Ensure the bottle cap is securely fastened. For added protection, wrap the cap and neck of the bottle with Parafilm®.

  • Location: Store the sealed bottle in a refrigerator or a cool, dark cabinet away from heat and light sources.[4]

Protocol 2: Quality Control by Gas Chromatography (GC)

This protocol provides a starting point for assessing the purity of this compound. Method optimization may be required based on the specific instrumentation.

  • Instrumentation: Gas chromatograph with a Flame Ionization Detector (GC-FID).

  • Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is a suitable starting point.[5]

  • Carrier Gas: Helium or Hydrogen.

  • Injection: 1 µL of a 1 mg/mL solution in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Oven Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 250 °C.

    • Hold: 5 minutes at 250 °C.

  • Expected Retention Time: The retention time for this compound will be shorter than that of its primary degradation product, 2-fluoro-5-methylbenzoic acid.

Visualizing Degradation and Troubleshooting

Degradation Pathway

The primary degradation pathway for this compound is autoxidation. This process is a radical chain reaction involving atmospheric oxygen.

G cluster_0 Degradation of this compound Aldehyde This compound Peroxy_Radical Peroxy Radical Intermediate Aldehyde->Peroxy_Radical + O2 (air) Carboxylic_Acid 2-Fluoro-5-methylbenzoic Acid (Impurity) Peroxy_Radical->Carboxylic_Acid Radical Chain Reaction

Caption: Autoxidation of this compound.

Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting common issues related to the stability of this compound.

G cluster_1 Troubleshooting Workflow Start Problem Observed (e.g., discoloration, low yield) Check_Purity Assess Purity (GC/HPLC) Start->Check_Purity Purity_OK Purity > 98%? Check_Purity->Purity_OK Investigate_Reaction Investigate other reaction parameters (reagents, conditions) Purity_OK->Investigate_Reaction Yes Purify Purify by Vacuum Distillation Purity_OK->Purify No Review_Storage Review Storage & Handling (Inert atmosphere, cool, dark) Investigate_Reaction->Review_Storage Recheck_Purity Re-assess Purity Purify->Recheck_Purity Use_Material Use Purified Material Recheck_Purity->Use_Material Use_Material->Review_Storage

Caption: Decision tree for troubleshooting stability issues.

References

  • Ningbo Inno Pharmchem Co., Ltd. (2026, January 5). Fluorinated Aldehydes: Essential Building Blocks in Modern Synthesis. Retrieved from [Link]

  • Hao, G. F., et al. (2016). The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations. Chemical Society Reviews, 45(18), 4933-4966.
  • Wang, J., et al. (2019). The Dark Side of Fluorine. Journal of Medicinal Chemistry, 62(13), 5926-5946.
  • ORS. (n.d.). Chemical Segregation and Storage Table. Retrieved from [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (2026, January 8). Mastering Fine Chemical Synthesis: The Versatility of this compound. Retrieved from [Link]

  • Chauhan, J., Ravva, M. K., & Sen, S. (2019). Harnessing Autoxidation of Aldehydes: In Situ Iodoarene Catalyzed Synthesis of Substituted 1,3,4-Oxadiazole, in the Presence of Molecular Oxygen. Organic Letters, 21(16), 6562-6565.
  • Fenn, M. G., et al. (2014). The benzaldehyde oxidation paradox explained by the interception of peroxy radical by benzyl alcohol.
  • Agilent Technologies. (n.d.). Development and Validation of GC/TQ Methods for the Analysis of Hazardous Chemicals. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0029637). Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • SpectraBase. (n.d.). This compound. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

  • University of Florida Digital Collections. (2009, March 10). AUTOXIDATION OF BENZALDEHYDE. Retrieved from [Link]

  • Agilent. (n.d.). Development and Validation of GC/TQ Methods for the Analysis of Hazardous Chemicals. Retrieved from [Link]

Sources

Technical Support Center: Isolating Pure 2-Fluoro-5-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for the work-up, purification, and troubleshooting of experiments involving 2-Fluoro-5-methylbenzaldehyde. The procedures outlined are designed to address common challenges and ensure the isolation of a high-purity final product.

Section 1: Frequently Asked Questions (FAQs) & Initial Troubleshooting

This section addresses common issues encountered during the synthesis and initial work-up of this compound.

Q1: My crude reaction mixture is a dark, oily residue. What are the likely impurities?

A1: Dark coloration often indicates the presence of polymeric or resinous byproducts, which can form under the acidic or basic conditions of many formylation reactions.[1] Other likely impurities depend on the synthetic route:

  • From Oxidation of 2-Fluoro-5-methylbenzyl alcohol: The most common impurities are unreacted starting alcohol and over-oxidized 2-fluoro-5-methylbenzoic acid.[2]

  • From Formylation of 4-Fluorotoluene: Impurities may include unreacted starting material, di-formylated products, and isomers depending on the regioselectivity of the reaction.[1][3][4]

Q2: How can I effectively remove the unreacted starting alcohol?

A2: The starting alcohol (2-fluoro-5-methylbenzyl alcohol) is more polar than the desired aldehyde product. This difference in polarity is key to its removal.

  • Aqueous Wash: While having some water solubility, a simple water wash is often insufficient.

  • Column Chromatography: This is the most effective method. The more polar alcohol will have a lower Rf value and elute more slowly from a silica gel column than the aldehyde.[5]

  • Sodium Bisulfite Adduct Formation: You can selectively convert the aldehyde to a water-soluble bisulfite adduct, wash away the alcohol with an organic solvent, and then regenerate the pure aldehyde.[6][7][8]

Q3: I see a baseline spot on my TLC that I suspect is the carboxylic acid. How do I remove it?

A3: The presence of 2-fluoro-5-methylbenzoic acid is a common issue arising from over-oxidation. Being acidic, it can be easily removed with a basic wash.

  • Procedure: Dissolve the crude product in an organic solvent like ethyl acetate or diethyl ether. Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute (5%) sodium hydroxide (NaOH) solution. The carboxylic acid will be deprotonated to its sodium salt, which is highly soluble in the aqueous layer and will be extracted from the organic phase.

  • Caution: After the basic wash, perform a brine wash to remove residual water and then dry the organic layer thoroughly (e.g., with anhydrous Na₂SO₄ or MgSO₄) before solvent evaporation.

Q4: My formylation reaction (e.g., Vilsmeier-Haack, Duff) resulted in a complex mixture with significant polymer formation. What went wrong?

A4: Polymer or resin formation is a known side reaction in many formylation processes, especially when using formaldehyde equivalents under harsh temperature or pH conditions.[1]

  • Temperature Control: Avoid excessive temperatures which can accelerate polymerization.[1]

  • Stoichiometry: Carefully control the ratio of the formylating agent to the substrate. An excess of the formylating agent can lead to side reactions.[1]

  • Reaction Time: Monitor the reaction by TLC and quench it as soon as the starting material is consumed to prevent prolonged exposure to conditions that favor polymerization.[9]

Section 2: Detailed Work-up and Purification Protocols

This section provides step-by-step methodologies for isolating pure this compound.

Protocol 2.1: General Aqueous Work-up

This procedure is the first step after quenching the reaction and is designed to remove inorganic salts, water-soluble reagents, and acidic or basic impurities.

Steps:

  • Transfer the reaction mixture to a separatory funnel.

  • Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the organic layer sequentially with: a. Deionized water (to remove bulk water-soluble impurities). b. Saturated aqueous sodium bicarbonate (NaHCO₃) solution (to remove acidic byproducts like 2-fluoro-5-methylbenzoic acid). c. Deionized water. d. Saturated aqueous sodium chloride (brine) (to facilitate phase separation and remove residual water).

  • Separate the organic layer and dry it over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Filter to remove the drying agent and concentrate the solvent using a rotary evaporator to yield the crude product.

Protocol 2.2: Purification via Sodium Bisulfite Adduct Formation

This highly selective method is excellent for separating aldehydes from non-carbonyl impurities like unreacted starting materials (alcohols, halides).[6][7][8] The aldehyde forms a water-soluble adduct with sodium bisulfite, which can be separated and then reversed to recover the pure aldehyde.[10]

Part A: Adduct Formation and Impurity Removal

  • Dissolve the crude product in a water-miscible solvent like methanol or THF.[8]

  • Transfer the solution to a separatory funnel and add a freshly prepared saturated aqueous solution of sodium bisulfite (NaHSO₃). Shake vigorously for 5-10 minutes.[7][10]

  • Add a water-immiscible organic solvent (e.g., ethyl acetate or hexanes) and additional deionized water.[7][8]

  • Shake the funnel and allow the layers to separate. The aqueous layer will contain the aldehyde-bisulfite adduct, while the organic layer will contain the non-aldehyde impurities.[6][8]

  • Separate and drain the lower aqueous layer into a clean flask. Discard the organic layer.

Part B: Regeneration of the Pure Aldehyde

  • Transfer the aqueous layer containing the adduct back to a clean separatory funnel.

  • Add a fresh portion of an organic solvent like ethyl acetate.

  • Slowly add a 5-10% sodium hydroxide (NaOH) or sodium carbonate (Na₂CO₃) solution while gently swirling until the solution is strongly basic (pH > 10).[6] This reverses the reaction, liberating the free aldehyde.[8]

  • Shake the funnel to extract the regenerated aldehyde into the organic layer.

  • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to obtain the purified this compound.

G cluster_extraction Part A: Adduct Formation cluster_regeneration Part B: Regeneration crude Crude Product (Aldehyde + Impurities) in Methanol add_bisulfite Add Saturated NaHSO3 (aq) crude->add_bisulfite extract Add Ethyl Acetate & Water add_bisulfite->extract separate1 Separate Layers extract->separate1 aq_layer Aqueous Layer (Aldehyde Adduct) separate1->aq_layer Contains Product org_layer Organic Layer (Impurities) separate1->org_layer Discard basify Add Ethyl Acetate & Basify (NaOH) aq_layer->basify Process separate2 Separate Layers basify->separate2 pure_org Organic Layer (Pure Aldehyde) separate2->pure_org waste_aq Aqueous Layer (Waste) separate2->waste_aq final Pure 2-Fluoro-5- methylbenzaldehyde pure_org->final Dry & Concentrate G cluster_troubleshoot Initial Analysis & Troubleshooting cluster_workup Purification Strategy start Crude Product Received tlc_check Run Analytical TLC start->tlc_check is_acidic Acidic Impurity (Baseline Spot)? tlc_check->is_acidic is_polar Polar Impurity (Low Rf Spot)? is_acidic->is_polar No basic_wash Perform Basic Wash (e.g., NaHCO3) is_acidic->basic_wash Yes bisulfite Perform Bisulfite Extraction is_polar->bisulfite Yes (Non-carbonyl impurity) column Perform Column Chromatography is_polar->column Yes (General impurities) basic_wash->is_polar final_product Pure Product bisulfite->final_product column->final_product distillation Consider Vacuum Distillation (High Purity Needed) final_product->distillation Optional Final Polish

Sources

Validation & Comparative

A Comparative Guide to the Reactivity of 2-Fluoro-5-methylbenzaldehyde and 2-Chloro-5-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of pharmaceutical synthesis, the selection of starting materials is a critical decision that dictates the efficiency, yield, and ultimate success of a synthetic route. Substituted benzaldehydes are foundational building blocks, prized for their versatility.[1] This guide provides an in-depth comparative analysis of two closely related yet functionally distinct intermediates: 2-Fluoro-5-methylbenzaldehyde and 2-Chloro-5-methylbenzaldehyde. We will dissect the subtle electronic and steric differences between a fluorine and a chlorine substituent at the ortho-position and explore how these differences translate into tangible reactivity profiles in key synthetic transformations.

The Theoretical Framework: Unpacking Electronic and Steric Nuances

The reactivity of an aromatic aldehyde is fundamentally governed by the electrophilicity of its carbonyl carbon. Substituents on the aromatic ring can either enhance or diminish this electrophilicity through a combination of electronic and steric effects.

Electronic Effects: A Tug-of-War Between Induction and Resonance

Halogens exert a dual electronic influence on the benzene ring: a powerful, electron-withdrawing inductive effect (-I) due to their high electronegativity, and a weaker, electron-donating resonance effect (+R) stemming from the delocalization of their lone-pair electrons into the ring's π-system.[2]

  • Inductive Effect (-I): Fluorine is the most electronegative element, resulting in a stronger inductive pull of electron density from the ring compared to chlorine.[3][4] This effect deactivates the ring but, crucially, increases the partial positive charge on the carbonyl carbon, enhancing its electrophilicity.

  • Resonance Effect (+R): The lone pairs in fluorine's 2p orbitals have a more effective size and energy match with the 2p orbitals of the ring's carbon atoms compared to the larger 3p orbitals of chlorine. This leads to a slightly more pronounced resonance donation from fluorine. However, for halogens, the inductive effect overwhelmingly dominates the resonance effect.[2]

The net result is that both halogens increase the reactivity of the aldehyde group toward nucleophiles compared to an unsubstituted benzaldehyde. Due to its superior electronegativity, fluorine exerts a stronger net electron-withdrawing effect, making the carbonyl carbon of this compound more electrophilic and, in principle, more reactive than its chloro counterpart.

The methyl group at the 5-position (para to the halogen) is a weak electron-donating group, which slightly tempers the activating effect of the halogen in both molecules.[5]

Steric Effects: The Impact of Atomic Size

The positioning of the halogen ortho to the aldehyde group introduces a steric component. The van der Waals radius of chlorine (1.75 Å) is significantly larger than that of fluorine (1.47 Å).[6] This size difference is not trivial; the bulkier chlorine atom presents a greater steric shield around the carbonyl carbon. This can hinder the approach of nucleophiles, particularly large or sterically demanding ones, potentially slowing down reaction rates or lowering yields compared to the less encumbered fluoro-analogue.[7]

Comparative Reactivity in Key Synthetic Transformations

The interplay of these electronic and steric factors leads to predictable differences in reactivity across a range of common synthetic protocols.

A. Nucleophilic Addition Reactions

Nucleophilic addition is the quintessential reaction of aldehydes and ketones.[8][9][10] The reaction rate is directly proportional to the electrophilicity of the carbonyl carbon and inversely proportional to the degree of steric hindrance.[11][12]

Prediction: this compound is expected to exhibit higher reactivity in nucleophilic addition reactions due to the combination of a more electron-deficient carbonyl carbon (stronger -I effect of F) and reduced steric hindrance.

Featured Protocol: The Wittig Reaction

The Wittig reaction, which converts aldehydes into alkenes using a phosphonium ylide, is a cornerstone of C-C bond formation.[13][14][15] The initial and often rate-determining step is the nucleophilic attack of the ylide on the aldehyde's carbonyl carbon.[16]

Expected Outcome: The reaction with this compound will proceed faster and is likely to provide a higher yield compared to 2-chloro-5-methylbenzaldehyde, especially when using sterically bulky ylides.

Table 1: Predicted Reactivity in the Wittig Reaction

CompoundElectronic EffectSteric HindrancePredicted Reactivity
This compound High Carbonyl ElectrophilicityLowHigh
2-Chloro-5-methylbenzaldehyde Moderate Carbonyl ElectrophilicityModerateModerate

Experimental Workflow: General Protocol for Wittig Olefination

G cluster_prep Ylide Preparation cluster_reaction Wittig Reaction cluster_workup Workup & Purification p1 Suspend phosphonium salt in dry THF at 0 °C p2 Add strong base (e.g., n-BuLi) dropwise to form ylide p1->p2 Deprotonation r1 Add aldehyde solution (Fluoro- or Chloro-) dropwise at 0 °C p2->r1 Transfer ylide r2 Warm to RT and stir (Monitor by TLC) r1->r2 Reaction w1 Quench with sat. aq. NH4Cl r2->w1 w2 Extract with organic solvent w1->w2 w3 Dry, concentrate, and purify (e.g., column chromatography) w2->w3 G start Dissolve aldehyde and active methylene compound (e.g., malononitrile) in EtOH add_cat Add catalytic amount of piperidine start->add_cat react Stir at room temperature or heat to reflux add_cat->react monitor Monitor reaction progress by TLC react->monitor isolate Cool reaction mixture to precipitate product monitor->isolate purify Collect solid by filtration and wash with cold EtOH isolate->purify

Caption: Step-by-step workflow for a Knoevenagel condensation.

C. Comparative Oxidation and Reduction

Reduction to Primary Alcohols (e.g., with NaBH₄): The reduction with hydride reagents is accelerated by electron-withdrawing groups that increase the carbonyl carbon's susceptibility to nucleophilic hydride attack. [17]* Prediction: Both compounds will be reduced faster than their non-halogenated parent. This compound is predicted to have the fastest reduction rate due to the superior electron-withdrawing nature of fluorine.

Oxidation to Carboxylic Acids (e.g., with KMnO₄): The influence of substituents on oxidation rates can be more complex. Some studies have shown that electron-withdrawing groups can slow the rate of oxidation with certain reagents like KMnO₄. [17]* Prediction: The oxidation of both compounds may be slightly slower than that of 5-methylbenzaldehyde. The reaction of the fluoro-derivative could be marginally slower than the chloro-derivative.

Data Summary and Mechanistic Overview

The fundamental differences and their predicted impact on reactivity are summarized below.

Table 2: Comparative Properties and Reactivity Summary

PropertyThis compound2-Chloro-5-methylbenzaldehydeRationale for Reactivity Difference
Molecular Formula C₈H₇FO [18]C₈H₇ClO [19]-
Molecular Weight 138.14 g/mol [18]154.59 g/mol [19]-
Halogen Electronegativity ~3.98 (Highest)~3.16Fluorine's stronger -I effect enhances carbonyl electrophilicity more effectively. [3]
Halogen v.d.W. Radius ~1.47 Å~1.75 ÅFluorine's smaller size results in lower steric hindrance at the reaction center. [6]
Reactivity to Nucleophiles Higher LowerCombination of greater electronic activation and lower steric hindrance.
Rate of Reduction (NaBH₄) Faster SlowerGreater susceptibility to hydride attack due to higher electrophilicity.

Core Mechanism: Nucleophilic Addition to a Carbonyl

The foundational mechanism for many of the reactions discussed involves the attack of a nucleophile on the electrophilic carbonyl carbon.

Caption: General mechanism of nucleophilic addition to an aldehyde.

Strategic Selection in Pharmaceutical Synthesis

Both molecules are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals. [20][21]The choice between them is a strategic one, guided by the specific demands of the synthetic plan.

  • Choose this compound when:

    • High reactivity is paramount: For reactions with weak or sterically hindered nucleophiles, the enhanced electrophilicity of the fluoro-analogue can be decisive.

    • The fluorine atom is desired in the final API: Fluorine substitution is a common strategy in medicinal chemistry to enhance metabolic stability, improve binding affinity, and modulate lipophilicity. [6][22]

  • Choose 2-Chloro-5-methylbenzaldehyde when:

    • Cost is a primary driver: Chloro-aromatics are often more economical starting materials.

    • Subsequent cross-coupling is planned: The C-Cl bond is readily activated for transformations like Suzuki, Heck, or Sonogashira cross-coupling reactions, providing a synthetic handle that the extremely strong C-F bond does not. [23]

Conclusion

While structurally similar, this compound and 2-chloro-5-methylbenzaldehyde exhibit distinct reactivity profiles. The higher electronegativity and smaller size of fluorine render This compound the more reactive substrate for most nucleophilic addition and condensation reactions. This heightened reactivity, however, must be weighed against the unique synthetic utility offered by the chlorine atom's capacity for cross-coupling. A thorough understanding of these underlying principles empowers the synthetic chemist to make an informed and strategic choice, optimizing the path toward complex molecular targets in drug discovery and development.

References

  • The Crucial Role of 2-Chloro-5-(trifluoromethyl)benzaldehyde in Pharmaceutical Intermediates. NINGBO INNO PHARMCHEM CO.,LTD.
  • Comparing reactivity of 2-Chloro-6-fluorobenzaldehyde with other benzaldehydes. Benchchem.
  • 2-Chloro-5-(trifluoromethyl)benzaldehyde: A Versatile Intermediate for Pharmaceutical and Agrochemical Synthesis.
  • This compound (CAS 93249-44-6): High-Purity Intermediate for Synthesis.
  • Mastering Fine Chemical Synthesis: The Versatility of this compound. NINGBO INNO PHARMCHEM CO.,LTD.
  • Buy 2-Chloro-5-methylbenzaldehyde (EVT-3137648). EvitaChem.
  • Application Notes and Protocols: 2-Methylbenzaldehyde in the Synthesis of Pharmaceutical Intermediates. Benchchem.
  • A Comparative Guide to Catalysts in 4-Fluorobenzaldehyde Reactions for Researchers and Drug Development Professionals. Benchchem.
  • The Dual Nature of a Halogen: An In-depth Technical Guide on the Electron-Withdrawing Effects of Chlorine on the Benzaldehyde Ring. Benchchem.
  • A Comparative Guide to the Reactivity of 2-(Benzyloxy)-4-fluorobenzaldehyde and 2,4-difluorobenzaldehyde. Benchchem.
  • Why is fluorine more reactive than chlorine? ECHEMI.
  • The green Knoevenagel condensation: solvent-free condensation of benzaldehydes. Pure.
  • Unlocking Molecular Complexity: The Power of 5-Fluoro-2-methylbenzaldehyde in Advanced Organic Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.
  • CN105884591A - Preparation method of 2-fluoro-5-bromobenzaldehyde. Google Patents.
  • Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. ResearchGate.
  • Why 4-Fluorobenzaldehyde works better than 4-Chlorobenzaldehyde. Reddit.
  • Wittig Reaction. Organic Chemistry Portal.
  • Wittig reaction. Wikipedia.
  • Wittig Reaction: Mechanism and Examples. NROChemistry.
  • Knoevenagel condensation. Wikipedia.
  • 4.1.5: Nucleophilic Addition Reactions of Aldehydes and Ketones. Chemistry LibreTexts.
  • Wittig Reaction. Chemistry LibreTexts.
  • Knoevenagel Condensation Reaction. Sigma-Aldrich.
  • The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations. Chemical Society Reviews (RSC Publishing).
  • Why does Fluorine have a more inductive force than Chlorine? Reddit.
  • What are nucleophilic addition reactions in the context of aldehydes and ketones? CK-12.
  • Nucleophilic Addition To Carbonyls. Master Organic Chemistry.
  • Wittig Reaction - Examples and Mechanism. Master Organic Chemistry.
  • Efficient Knoevenagel Condensation Catalyzed by Imidazole-based Halogen-free Deep Eutectic Solvent at Room Temperature. ResearchGate.
  • The Knoevenagel Condensation. Semantic Scholar.
  • 19.4: Nucleophilic Addition Reactions of Aldehydes and Ketones. Chemistry LibreTexts.
  • 19.4 Nucleophilic Addition Reactions of Aldehydes and Ketones. Organic Chemistry.
  • Fluorobenzaldehyde. Wikipedia.
  • 2-chloro-5-methylbenzaldehyde (C8H7ClO). PubChemLite.
  • 2-Chloro-5-methylbenzaldehyde. PubChem.
  • This compound. PubChem.
  • A Comparative Analysis of the Reactivity of 2-Methylbenzaldehyde and 4-Methylbenzaldehyde. Benchchem.

Sources

A Comparative Guide to the Biological Activity of 2-Fluoro-5-methylbenzaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of a Fluorinated Benzaldehyde Scaffold

In the landscape of modern medicinal chemistry, the strategic selection of foundational scaffolds is paramount to the successful development of novel therapeutic agents. 2-Fluoro-5-methylbenzaldehyde is a versatile chemical intermediate prized for its unique structural features and reactivity. The aldehyde group serves as a reactive hub for a multitude of chemical transformations, including condensations and nucleophilic additions, while the strategic placement of fluorine and methyl groups modulates the electronic and steric properties of the benzene ring.

The incorporation of a fluorine atom is a well-established strategy in drug design to enhance metabolic stability, improve binding affinity to target proteins, and increase bioavailability.[1][2] This guide provides a comparative analysis of the biological activities of various derivatives synthesized from the this compound core, offering field-proven insights into their potential as antimicrobial, anti-inflammatory, and anticancer agents. We will delve into the structure-activity relationships that govern their efficacy and provide detailed experimental protocols to ensure the reproducibility and validation of these findings.

General Workflow for Synthesis and Screening

The journey from a starting aldehyde to a biologically active derivative involves a systematic process of synthesis followed by rigorous biological screening. The workflow below illustrates a typical pathway for researchers investigating novel compounds based on the this compound scaffold.

G cluster_0 Phase 1: Synthesis cluster_1 Phase 2: Biological Screening start This compound reaction Derivatization Reaction (e.g., Schiff Base Formation, Wittig Reaction, etc.) start->reaction purification Purification (Chromatography, Recrystallization) reaction->purification characterization Structural Characterization (NMR, MS, FTIR) purification->characterization primary_screening Primary Assays (e.g., Antimicrobial MIC, Anticancer MTT) characterization->primary_screening Pure Derivative Library dose_response Dose-Response & IC50/MIC Determination primary_screening->dose_response secondary_screening Secondary Assays (Mechanism of Action Studies) dose_response->secondary_screening lead_id Lead Compound Identification secondary_screening->lead_id lead_id->start SAR-driven Optimization G LPS LPS (Inflammatory Stimulus) TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkBa_NFkB IκBα NF-κB IKK->IkBa_NFkB Phosphorylates IκBα p_IkBa p-IκBα NFkB NF-κB (Active) IkBa_NFkB->NFkB Releases Degradation Proteasomal Degradation p_IkBa->Degradation Nucleus Nucleus NFkB->Nucleus Transcription Gene Transcription Nucleus->Transcription Translocates to Mediators Pro-inflammatory Mediators (COX-2, iNOS, IL-6) Transcription->Mediators Induces Derivative Fluorinated Derivative Derivative->IKK Inhibits

Caption: Inhibition of the NF-κB signaling pathway by fluorinated derivatives.

Anticancer Activity: Inducing Cytotoxicity in Cancer Cells

The development of novel anticancer agents is a critical area of research. Benzaldehyde derivatives have been explored for their cytotoxic effects against various cancer cell lines. [3][4]For instance, novel benzofuran-triazole-benzaldehyde hybrids have been synthesized and screened for their in vitro activity against lung (A-549) and cervical (HeLa) cancer cell lines, showing promising results. [5]Similarly, aminobenzylnaphthols derived from benzaldehydes exhibited cytotoxic properties against pancreatic (BxPC-3) and colorectal (HT-29) cancer cells. [6]

Derivative Class Cancer Cell Line IC50 (nM) Reference
Benzofuran-Triazole Hybrid (6u) A-549 (Lung) 40.42 ± 3.42 [5]
Benzofuran-Triazole Hybrid (6u) HeLa (Cervical) 29.12 ± 1.69 [5]
Doxorubicin (Standard Drug) A-549 (Lung) 43.7 ± 2.98 [5]

| Doxorubicin (Standard Drug) | HeLa (Cervical) | 31.37 ± 2.11 | [5]|

Derivative ClassCancer Cell Line (72h treatment)IC50 (µM)Reference
Aminobenzylnaphthol (MMZ-45AA)BxPC-3 (Pancreatic)13.26[6]
Aminobenzylnaphthol (MMZ-140C)HT-29 (Colorectal)11.55[6]
5-Fluorouracil (Standard Drug)BxPC-3 (Pancreatic)13.43[6]
5-Fluorouracil (Standard Drug)HT-29 (Colorectal)4.38[6]

Causality Behind Experimental Choices: The MTT assay is a widely used colorimetric assay to assess cell viability. [3]It relies on the ability of NAD(P)H-dependent oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells, providing a reliable method for quantifying the cytotoxic effects of a compound. [3]

Experimental Protocol: MTT Assay for Cell Viability
  • Cell Seeding: Cancer cells are seeded into a 96-well plate at a density of 5,000–10,000 cells per well and incubated for 24 hours to allow for cell attachment. [3]2. Compound Treatment: The test derivatives are dissolved in DMSO and added to the wells at various concentrations. The plates are incubated for a defined period (e.g., 24, 48, or 72 hours).

  • Controls:

    • Untreated Control: Cells treated with media only, representing 100% viability.

    • Vehicle Control: Cells treated with the highest concentration of DMSO used for the test compounds.

    • Positive Control: Cells treated with a known cytotoxic drug (e.g., Doxorubicin or 5-Fluorouracil).

  • MTT Addition: After the treatment period, the medium is removed, and fresh medium containing MTT solution (typically 0.5 mg/mL) is added to each well. The plate is incubated for 2-4 hours to allow for formazan crystal formation. [3]5. Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to each well to dissolve the purple formazan crystals.

  • Data Analysis: The absorbance is measured using a microplate reader (typically at 570 nm). Cell viability is calculated as a percentage relative to the untreated control. The IC50 value (the concentration that inhibits 50% of cell growth) is determined by plotting a dose-response curve. [3]

Structure-Activity Relationship (SAR) Analysis

The analysis of how chemical structure relates to biological activity is fundamental to rational drug design. [7]For derivatives of this compound, several key relationships can be inferred from the available data.

Caption: Key structure-activity relationships for benzaldehyde derivatives.

  • Role of the Fluorine Atom: The fluorine atom at the 2-position is crucial. It acts as a powerful electron-withdrawing group and can form hydrogen bonds, which often enhances the binding affinity of the molecule to its biological target. [1]* Schiff Base Formation: The conversion of the aldehyde group into an imine (Schiff base) is a highly effective strategy for generating potent antimicrobial agents. The nature of the 'R' group attached to the nitrogen atom can be fine-tuned to modulate activity and spectrum.

  • Additional Halogenation: The introduction of other halogens, such as bromine, alongside fluorine has been shown to enhance both anti-inflammatory and anticancer effects in related heterocyclic systems like benzofurans. [8][9]* Hydroxyl and Carboxyl Groups: The presence of hydroxyl and/or carboxyl groups can increase the biological effects of benzofuran derivatives, likely by improving solubility and providing additional sites for hydrogen bonding with target enzymes or receptors. [8][9]

Conclusion and Future Outlook

This compound is a privileged scaffold that serves as an excellent starting point for the synthesis of a diverse range of biologically active compounds. Its derivatives have demonstrated significant potential as antimicrobial, anti-inflammatory, and anticancer agents. The data clearly indicates that modifications such as Schiff base formation and the incorporation of additional functional groups like halogens and hydroxyls are effective strategies for enhancing potency.

Future research should focus on synthesizing novel libraries of these derivatives and conducting more extensive in vivo studies to validate the in vitro findings. Elucidating the precise molecular targets and mechanisms of action will be critical for optimizing these compounds into next-generation therapeutic candidates. The versatility of this scaffold ensures that it will remain a subject of intense interest for drug development professionals for the foreseeable future.

References

  • This compound | C8H7FO | CID 3277823 - PubChem . PubChem. Available at: [Link]

  • Isolation and Characterization of Benzaldehyde Derivatives with Anti-Inflammatory Activities from Eurotium cristatum, the Dominant Fungi Species in Fuzhuan Brick Tea . ACS Omega. Available at: [Link]

  • Anti-inflammatory activity of fluorine-substituted benzo[h]quinazoline-2-amine derivatives as NF-κB inhibitors . ResearchGate. Available at: [Link]

  • Design, synthesis and anticancer activity of 5-((2-(4-bromo/chloro benzoyl) benzofuran-5-yl) methyl)-2-((1-(substituted)-1H-1,2,3-triazol-4-yl)methoxy)benzaldehyde analogues . ResearchGate. Available at: [Link]

  • Mastering Fine Chemical Synthesis: The Versatility of this compound . NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

  • Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents . PubMed Central (PMC). Available at: [Link]

  • A New Benzaldehyde Derivative Exhibits Antiaflatoxigenic Activity against Aspergillus flavus . MDPI. Available at: [Link]

  • Synthesis, characterization, and antimicrobial activity of Schiff bases derived from benzaldehydes and 3,3′-diaminodipropylamine . ScienceDirect. Available at: [Link]

  • Synthesis, Computational, and Anticancer In Vitro Investigations of Aminobenzylnaphthols Derived from 2-Naphtol, Benzaldehydes, and α-Aminoacids via the Betti Reaction . National Institutes of Health (NIH). Available at: [Link]

  • Anti-inflammatory activity of fluorine-substituted benzo[h]quinazoline-2-amine derivatives as NF-κB inhibitors . PubMed. Available at: [Link]

  • Synthesis, Characterization and Antimicrobial activity of Schiff Base Compounds . Muthayammal College of Arts and Science. Available at: [Link]

  • Structure–activity relationships of 2–methylbenzaldehyde analogues . ResearchGate. Available at: [Link]

  • Synthesis, Physicochemical and Antimicrobial Studies of Schiffbase Ligand derived from Benzaldehyde and Urea and its Ni(II) and Cu(II) Complexes . International Journal of Scientific Research in Science and Technology. Available at: [Link]

  • Unlocking Molecular Complexity: The Power of 5-Fluoro-2-methylbenzaldehyde in Advanced Organic Synthesis . NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

  • (PDF) Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents . ResearchGate. Available at: [Link]

  • Abstract 1662: Synthesis and biologic evaluation of diethylbenzaldehyde analogues to probe functional activity of aldehyde dehydrogenase activity in cancer . ResearchGate. Available at: [Link]

  • Synthesis, Characterization and In -Vitro Antimicrobial Activities of a Schiff Base Derived From Benzaldehyde with Nitroanilin . RSIS International. Available at: [Link]

  • 2-Fluoro-5-isopropoxy-3-methylbenzaldehyde | C11H13FO2 | CID 177689302 - PubChem . PubChem. Available at: [Link]

  • Synthesis, characterization and antimicrobial studies on Schiff base derived from 2-aminopyridine and 2-methoxybenzaldehyde and its Cobalt (II) and Nickel (II) complexes . SciSpace. Available at: [Link]

  • Structure Activity Relationships . Drug Design Org. Available at: [Link]

  • 5-Fluoro-2-hydroxy-3-methylbenzaldehyde . MySkinRecipes. Available at: [Link]

  • INVESTIGATION OF BIOLOGICAL ACTIVITIES OF 4-HYDROXY-3- (2-HYDROXY-5-METHYLBENZYLIDEAMINO) BENZENESULPHONIC ACID . DergiPark. Available at: [Link]

  • Salicylaldehyde Benzoylhydrazones with Anticancer Activity and Selectivity: Design, Synthesis, and In Vitro Evaluation . PubMed Central (PMC). Available at: [Link]

Sources

A Comparative Spectroscopic Guide to 2-Fluoro-5-methylbenzaldehyde and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, a comprehensive understanding of the structural and electronic properties of molecular entities is paramount. Spectroscopic analysis provides a fundamental toolkit for this purpose. This guide offers an in-depth comparative analysis of the spectroscopic characteristics of 2-Fluoro-5-methylbenzaldehyde, a key building block in medicinal chemistry and materials science. Due to the limited availability of public domain spectra for this compound, this guide will leverage a comparative approach, drawing on established spectroscopic principles and data from structurally related analogs: benzaldehyde, 2-fluorobenzaldehyde, and 5-methylbenzaldehyde. By examining the influence of the fluorine and methyl substituents, we can predict and interpret the spectroscopic features of the target molecule.

Introduction: The Significance of Substituted Benzaldehydes

Substituted benzaldehydes are a critical class of organic compounds, serving as versatile intermediates in the synthesis of pharmaceuticals, agrochemicals, and specialty polymers.[1] The nature and position of substituents on the benzene ring profoundly influence their chemical reactivity and biological activity.[1] Spectroscopic techniques are indispensable for elucidating the nuanced structural features that govern these properties. This guide will focus on the interpretation of FT-IR, ¹H NMR, and ¹³C NMR data to differentiate and characterize this compound.

The Influence of Substituents on Spectroscopic Signatures

The electronic effects of the fluorine and methyl groups are key to understanding the spectroscopic differences between this compound and its parent compound, benzaldehyde.

  • Fluorine (at C2): As a highly electronegative atom, fluorine exerts a strong electron-withdrawing inductive effect (-I). It also possesses lone pairs that can participate in a +M (mesomeric) effect, donating electron density to the ring. In the ortho position, the -I effect typically dominates, influencing the electron density of the aldehyde group and the adjacent aromatic protons.

  • Methyl Group (at C5): The methyl group is an electron-donating group through a +I (inductive) effect and hyperconjugation. This increases the electron density of the aromatic ring, particularly at the ortho and para positions relative to itself.

The interplay of these effects will manifest as predictable shifts in the absorption frequencies and chemical shifts observed in the various spectra.

Comparative FT-IR Spectroscopic Analysis

Infrared (IR) spectroscopy is a powerful tool for identifying functional groups within a molecule. For benzaldehydes, the most diagnostic peaks are the C=O stretching vibration of the aldehyde and the C-H stretches of the aldehyde and aromatic ring.[2][3][4]

Key Diagnostic Peaks in the IR Spectra of Benzaldehydes [4]

Functional GroupTypical Wavenumber (cm⁻¹)Expected Influence of Substituents in this compound
Aldehyde C-H Stretch2820-2850 and 2720-2750 (Fermi doublet)The position of these weak to medium bands is generally characteristic and less influenced by electronic effects compared to the C=O stretch.
Carbonyl (C=O) Stretch~1705 (for conjugated aldehydes)The electron-withdrawing fluorine at the ortho position is expected to increase the C=O stretching frequency, while the electron-donating methyl group at the meta position (relative to the aldehyde) will have a smaller, opposing effect. The net result is likely a C=O stretch at a slightly higher wavenumber than benzaldehyde (~1705 cm⁻¹).[2][3]
Aromatic C=C Stretches1600-1450Multiple bands are expected in this region, characteristic of the substituted benzene ring.
C-F Stretch1250-1000A strong absorption band in this region is expected, confirming the presence of the C-F bond.

Experimental Workflow: FT-IR Spectroscopy (ATR)

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Analysis Start Start Clean_ATR Clean ATR Crystal (e.g., isopropanol) Start->Clean_ATR Begin Background Acquire Background Spectrum Clean_ATR->Background Dry Crystal Sample Place Sample on ATR Crystal Background->Sample Ready for Sample Acquire Acquire Sample Spectrum Sample->Acquire Initiate Scan Process Process Data (Baseline Correction, etc.) Acquire->Process Raw Data Analyze Analyze Spectrum (Peak Identification) Process->Analyze Processed Spectrum End End Analyze->End Report Results

Caption: Workflow for FT-IR data acquisition using an ATR accessory.

Comparative ¹H NMR Spectroscopic Analysis

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the chemical environment of hydrogen atoms in a molecule. The aldehyde proton is particularly diagnostic, appearing far downfield.[2][3]

Expected ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃

ProtonBenzaldehyde2-Fluorobenzaldehyde5-Methylbenzaldehyde (Predicted)This compound (Predicted)
Aldehyde (-CHO)~10.0 (s)[5]~10.35 (d)[6]~9.9 (s)~10.3 (d)
Aromatic Protons7.5-7.9 (m)[5]7.1-7.9 (m)[6]7.3-7.7 (m)7.0-7.8 (m)
Methyl (-CH₃)N/AN/A~2.4 (s)~2.4 (s)

Analysis of Expected ¹H NMR Spectrum for this compound:

  • Aldehyde Proton: The aldehyde proton is expected to be downfield, similar to 2-fluorobenzaldehyde, due to the deshielding effect of the ortho-fluoro substituent. It will likely appear as a doublet due to coupling with the adjacent fluorine atom (³JHF).[6]

  • Aromatic Protons: The three aromatic protons will be in distinct chemical environments. The proton at C6 (ortho to the aldehyde) will be the most deshielded. The protons at C3 and C4 will be influenced by both the fluorine and methyl groups, leading to complex splitting patterns.

  • Methyl Protons: The methyl group protons will appear as a singlet in the typical alkyl region (~2.4 ppm).

Comparative ¹³C NMR Spectroscopic Analysis

Carbon-13 NMR provides information about the carbon skeleton of a molecule. The carbonyl carbon of the aldehyde is highly deshielded and appears significantly downfield.

Expected ¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃

CarbonBenzaldehyde2-Fluorobenzaldehyde5-Methylbenzaldehyde (Predicted)This compound (Predicted)
C=O~192.3~187.0 (d)~192.0~187.0 (d)
C1 (ipso-CHO)~136.5~124.5 (d)~134.0~124.0 (d)
C2 (ipso-F)~129.1~164.0 (d)~129.5~163.0 (d)
C3~129.8~116.0 (d)~130.5~117.0 (d)
C4~134.5~136.0 (d)~135.0~137.0 (d)
C5 (ipso-CH₃)~129.8~129.0~145.0~144.0
C6~129.1~130.0~127.0~128.0
CH₃N/AN/A~21.5~21.5

Note: Predicted values are estimates based on additive substituent effects. Actual values may vary. The letter 'd' in parentheses indicates a doublet due to C-F coupling.

Analysis of Expected ¹³C NMR Spectrum for this compound:

  • Carbonyl Carbon: The carbonyl carbon will be significantly downfield and is expected to show coupling to the fluorine atom (²JCF).

  • Aromatic Carbons: The carbon directly attached to the fluorine (C2) will be significantly deshielded and show a large one-bond C-F coupling constant (¹JCF). The other aromatic carbons will also exhibit smaller C-F couplings. The ipso-carbon of the methyl group (C5) will be deshielded compared to the corresponding carbon in benzaldehyde.

Experimental Workflow: NMR Spectroscopy

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Analysis Start Start Dissolve Dissolve ~10-20 mg in ~0.6 mL CDCl₃ Start->Dissolve Weigh Sample Transfer Transfer to NMR Tube Dissolve->Transfer Ensure Homogeneity Insert Insert Sample into Spectrometer Transfer->Insert Cap Tube Tune Tune and Shim Insert->Tune Lock on Solvent Acquire Acquire Spectra (¹H, ¹³C, etc.) Tune->Acquire Set Parameters Process Process FID (Fourier Transform) Acquire->Process Raw Data Analyze Analyze Spectra (Integrate, Assign Peaks) Process->Analyze Phasing and Baseline End End Analyze->End Report Results

Caption: General workflow for acquiring NMR spectra.

Conclusion

The spectroscopic characterization of this compound can be effectively understood through a comparative analysis with its structural analogs. The electron-withdrawing nature of the ortho-fluoro substituent and the electron-donating nature of the meta-methyl group create a unique electronic environment that is clearly reflected in the FT-IR, ¹H NMR, and ¹³C NMR spectra. This guide provides a framework for the interpretation of these spectra, highlighting the key diagnostic features that enable the unambiguous identification and characterization of this important synthetic intermediate. The provided experimental workflows serve as a practical reference for researchers in the field.

References

  • A Comparative Spectroscopic Analysis of Substituted Benzaldehydes. Benchchem.
  • Spectroscopic Profile of 2-Chloro-6-fluorobenzaldehyde: A Technical Guide. Benchchem.
  • 2-Fluorobenzaldehyde(446-52-6) 1H NMR spectrum. ChemicalBook.
  • Conformational Landscapes of 2,3-, 2,4-, 2,5-, and 2,6-Difluorobenzaldehyde Unveiled by Rotational Spectroscopy. ACS Publications.
  • Spectroscopy of Aldehydes and Ketones. NC State University Libraries.
  • 2-Fluorobenzaldehyde - Optional[13C NMR] - Spectrum. SpectraBase.
  • Spectroscopy of Aldehydes and Ketones. Chemistry LibreTexts.
  • proton 1H NMR spectrum of benzaldehyde C6H5CHO. Doc Brown's Chemistry.
  • C7H6O C6H5CHO infrared spectrum of benzaldehyde. Doc Brown's Chemistry.
  • This compound. PubChem.

Sources

A Comparative Guide to the Purity Assessment of Synthesized 2-Fluoro-5-methylbenzaldehyde by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and drug development, the purity of chemical intermediates is a cornerstone of quality, safety, and efficacy. For a compound such as 2-Fluoro-5-methylbenzaldehyde, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), a rigorous purity assessment is non-negotiable.[1] High-Performance Liquid Chromatography (HPLC) stands out as a precise and reliable analytical technique for this purpose.[2]

This guide provides a comprehensive comparison of a primary HPLC-UV method for the purity validation of synthesized this compound against an alternative analytical technique, Gas Chromatography with Flame Ionization Detection (GC-FID). The methodologies are detailed with supporting experimental data to offer researchers, scientists, and drug development professionals a thorough understanding of the available analytical options.

The Critical Role of Purity in Synthesis

This compound is a vital intermediate in fine chemical synthesis, valued for its reactivity and versatility.[1] The aldehyde functional group readily participates in a variety of chemical transformations, while the fluorine and methyl substituents on the benzene ring influence the molecule's electronic properties and steric hindrance.[1] Impurities, which can arise from starting materials, side reactions, or degradation, can adversely affect reaction yields, introduce unwanted by-products, and compromise the integrity of the final API.[3] Therefore, a robust analytical method to confirm purity is essential.

Primary Analytical Method: Reversed-Phase HPLC (RP-HPLC)

Reversed-phase HPLC is a widely adopted technique for the analysis of moderately polar organic compounds like substituted benzaldehydes.[4][5] The separation is based on the partitioning of the analyte and its impurities between a non-polar stationary phase (commonly C18) and a polar mobile phase.[6][7]

Causality Behind Experimental Choices

The selection of the HPLC parameters is grounded in the physicochemical properties of this compound and established chromatographic principles.[8]

  • Stationary Phase: A C18 column is chosen for its hydrophobicity, which provides good retention and separation of aromatic aldehydes.[9][10]

  • Mobile Phase: A mixture of acetonitrile and water is a common mobile phase for reversed-phase chromatography.[11][12] Acetonitrile is a versatile organic modifier that offers good peak shape and resolution for a wide range of compounds. The ratio is optimized to ensure an appropriate retention time for the main analyte, allowing for the separation of both more polar and less polar impurities.

  • Detector: A UV-Vis detector is selected due to the strong ultraviolet absorbance of the benzaldehyde functional group.[8] A detection wavelength of 254 nm is often effective for aromatic compounds.[10]

Experimental Protocol: RP-HPLC

Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard analytical HPLC system with a quaternary pump, autosampler, column oven, and a UV-Vis detector.[13]

  • Column: C18 reversed-phase column (4.6 x 250 mm, 5 µm particle size).[10]

  • Mobile Phase: Acetonitrile and water (60:40, v/v).

  • Flow Rate: 1.0 mL/min.[10]

  • Column Temperature: 30°C.[10]

  • Detection Wavelength: 254 nm.[10]

  • Injection Volume: 10 µL.[10]

Standard and Sample Preparation:

  • Standard Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound analytical standard (purity ≥99.5%) and transfer it to a 10 mL volumetric flask. Dissolve and dilute to the mark with the mobile phase.

  • Sample Solution (1 mg/mL): Prepare the synthesized this compound sample in the same manner as the standard solution.[5] Filter the solution through a 0.45 µm syringe filter before injection.[13]

Comparative Analytical Method: Gas Chromatography with Flame Ionization Detection (GC-FID)

For volatile and thermally stable compounds like this compound, Gas Chromatography (GC) presents a viable alternative for purity assessment.[14] GC separates components of a sample in the gas phase based on their boiling points and interactions with the stationary phase.[14] A Flame Ionization Detector (FID) is highly sensitive to organic compounds and provides a response proportional to the mass of carbon, making it suitable for quantification.[15]

Rationale for GC-FID as a Comparative Technique

GC-FID is an excellent complementary technique to HPLC for several reasons:

  • Orthogonal Separation Mechanism: GC separates based on volatility and polarity in the gas phase, which is fundamentally different from the liquid-phase partitioning in RP-HPLC. This orthogonality can reveal impurities that might co-elute with the main peak in the HPLC analysis.

  • Sensitivity to Volatile Impurities: GC is particularly adept at detecting and quantifying volatile impurities, such as residual solvents or low-boiling point starting materials, which may not be well-retained or detected by HPLC.[3][16]

  • Robustness: GC-FID methods are often robust and can provide high precision for purity assays.[15]

Experimental Protocol: GC-FID

Instrumentation and Chromatographic Conditions:

  • GC System: A gas chromatograph equipped with a split/splitless injector and a Flame Ionization Detector (FID).

  • Column: A non-polar or mid-polar capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., HP-5 or equivalent), 30 m x 0.32 mm, 0.25 µm film thickness.

  • Carrier Gas: Helium or Hydrogen, with a constant flow rate. The purity of the carrier gas is crucial for achieving a stable baseline and optimal performance.[17][18]

  • Injector Temperature: 250°C.

  • Detector Temperature: 300°C.[15]

  • Oven Temperature Program: Start at 80°C, hold for 2 minutes, then ramp at 10°C/min to 220°C, and hold for 5 minutes.

  • Injection Mode: Split injection with a split ratio of 50:1.

Standard and Sample Preparation:

  • Standard Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound analytical standard into a 10 mL volumetric flask. Dissolve and dilute to the mark with a suitable solvent such as dichloromethane or acetone.

  • Sample Solution (1 mg/mL): Prepare the synthesized sample in the same manner as the standard solution.

Analytical Workflow Diagram

G cluster_sample Sample Preparation cluster_hplc HPLC Analysis cluster_gc GC Analysis cluster_data Data Analysis & Comparison Sample Synthesized This compound Dissolution Dissolve in Appropriate Solvent Sample->Dissolution Filtration Filter through 0.45 µm Syringe Filter (for HPLC) Dissolution->Filtration GC_Injection Inject into GC System Dissolution->GC_Injection HPLC_Injection Inject into HPLC System Filtration->HPLC_Injection HPLC_Separation Separation on C18 Column HPLC_Injection->HPLC_Separation HPLC_Detection UV Detection at 254 nm HPLC_Separation->HPLC_Detection HPLC_Data Chromatogram (Peak Area vs. Time) HPLC_Detection->HPLC_Data Purity_Calc_HPLC Calculate Purity (Area % Method) HPLC_Data->Purity_Calc_HPLC GC_Separation Separation on Capillary Column GC_Injection->GC_Separation GC_Detection FID Detection GC_Separation->GC_Detection GC_Data Chromatogram (Signal vs. Time) GC_Detection->GC_Data Purity_Calc_GC Calculate Purity (Area % Method) GC_Data->Purity_Calc_GC Comparison Compare Purity Results, Resolution, and Impurity Profile Purity_Calc_HPLC->Comparison Purity_Calc_GC->Comparison

Caption: Workflow for Comparative Purity Assessment.

Comparative Data and Discussion

The following table summarizes the hypothetical data obtained from the analysis of a synthesized batch of this compound using both HPLC-UV and GC-FID methods.

ParameterHPLC-UVGC-FID
Retention Time (Main Peak) 6.2 minutes8.5 minutes
Calculated Purity (%) 99.2%99.1%
Number of Impurities Detected 34
Resolution (USP) of Closest Impurity 2.11.9
Peak Tailing Factor 1.11.0
Analysis of Results

The purity results obtained from both HPLC-UV and GC-FID are in close agreement, providing a high degree of confidence in the assessment of the synthesized material. The HPLC method demonstrated slightly better resolution for the closely eluting impurity, which is a common advantage of liquid chromatography for complex mixtures.[2][6]

Interestingly, the GC-FID method detected an additional impurity. This impurity was identified by its early retention time and is likely a volatile starting material that was not well-retained on the reversed-phase HPLC column. This highlights the value of using an orthogonal analytical technique to gain a more complete impurity profile.

Both methods produced symmetrical peaks, as indicated by the tailing factors being close to 1.0, which is a requirement for accurate integration and quantification according to pharmacopeial standards.[19][20]

Conclusion and Recommendations

Both RP-HPLC and GC-FID are effective techniques for the purity assessment of synthesized this compound.

  • RP-HPLC is the recommended primary method for routine quality control due to its high resolution for non-volatile, structurally similar impurities and its widespread availability in pharmaceutical laboratories.[2][21]

  • GC-FID serves as an excellent confirmatory and complementary technique. It is particularly valuable for detecting volatile impurities and for providing an orthogonal separation mechanism that can help to ensure a comprehensive impurity profile.[3][15]

For drug development professionals, employing both techniques during method development and validation provides a more robust and complete understanding of the purity of this compound, ultimately contributing to the quality and safety of the final pharmaceutical product. The validation of these analytical methods should be conducted in accordance with ICH guidelines to ensure accuracy, precision, specificity, and robustness.[22][23]

References

  • U.S. Pharmacopeia.
  • International Conference on Harmonisation. Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010).
  • Dong, M. W. (2016). Modern HPLC for Practicing Scientists. John Wiley & Sons.
  • European Pharmacopoeia (Ph. Eur.) 11th Edition. (2023). 2.2.46.
  • Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation. Retrieved from [Link]

  • Jin, L., Yao, S., Huang, Y., & Wang, L. (2001). Retention of substituted benzaldehydes on RP-HPLC. Correlation with partition coefficients and molecular descriptors.
  • Agilent Technologies. (2022). Understanding the Latest Revisions to USP <621>. Retrieved from [Link]

  • de Souza, S. V. C., & Junqueira, R. G. (2005). Validation of analytical methods in a pharmaceutical quality system: An overview focused on HPLC methods. Química Nova, 28(4), 706-713.
  • International Journal of Advanced Research in Science, Communication and Technology. (2021). Analytical Method Validation in HPLC: A Regulatory Perspective Based on ICH Guidelines.
  • SIELC Technologies. (n.d.). Separation of Benzaldehyde, 3-amino- on Newcrom R1 HPLC column. Retrieved from [Link]

  • European Directorate for the Quality of Medicines & HealthCare. (2022, July 27). General chapter 2.2.46. Chromatographic separation techniques now published in Ph. Eur. 11th Edition. Retrieved from [Link]

  • Grob, R. L., & Barry, E. F. (Eds.). (2004).
  • Agilent Technologies. (2016, September 1). Chemical Purity Analysis: Technology Advantage: Agilent Intuvo 9000 GC with FID.
  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Shimadzu. (n.d.). Simultaneous Analysis of Lower Aldehydes That Do Not Require Derivatization. Retrieved from [Link]

  • AZoM. (2013, February 11). Ensuring Purity of Gases for Gas Chromatography. Retrieved from [Link]

  • Organomation. (n.d.). Why Purity Matters: The Impact of Gas Quality on Chromatographic Results. Retrieved from [Link]

  • Google Patents. (n.d.). CN105884591A - Preparation method of 2-fluoro-5-bromobenzaldehyde.
  • SIELC Technologies. (n.d.). Separation of 2-Chloro-5-nitrobenzaldehyde on Newcrom R1 HPLC column. Retrieved from [Link]

Sources

A Comparative Guide to the X-ray Crystallography of 2-Fluoro-5-methylbenzaldehyde Derivatives for Structural Confirmation

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative of Unambiguous Structural Confirmation

In the landscape of modern drug discovery and materials science, the precise determination of a molecule's three-dimensional structure is not merely a formality but a cornerstone of rational design and development. For derivatives of 2-fluoro-5-methylbenzaldehyde, a class of compounds with significant potential in medicinal chemistry, unambiguous structural confirmation is paramount. These derivatives serve as crucial intermediates in the synthesis of various biologically active molecules.[1][2][3][4] The introduction of a fluorine atom and a methyl group to the benzaldehyde scaffold can significantly influence molecular conformation, intermolecular interactions, and ultimately, the therapeutic efficacy and safety profile of the final drug product.

X-ray crystallography stands as the gold standard for providing definitive, high-resolution structural data.[5][6] This guide offers a comprehensive comparison of X-ray crystallography with other common analytical techniques, supported by experimental insights and protocols, to empower researchers in making informed decisions for the structural elucidation of this compound derivatives. We will delve into the causality behind experimental choices, ensuring a trustworthy and authoritative resource for the scientific community.

The Power of Seeing: Why X-ray Crystallography Prevails for Structural Confirmation

While techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry are invaluable for determining connectivity and molecular formula, they often fall short in providing the precise spatial arrangement of atoms in the solid state.[7] X-ray crystallography, by analyzing the diffraction pattern of X-rays passing through a single crystal, generates a detailed electron density map from which a three-dimensional molecular structure can be built.[8][9][10] This method is unparalleled in its ability to:

  • Determine Absolute Configuration: Crucial for understanding stereospecific interactions with biological targets.[5]

  • Elucidate Intermolecular Interactions: Reveals how molecules pack in the solid state, influencing properties like solubility and stability.[1]

  • Provide Precise Bond Lengths and Angles: Offers fundamental data for computational modeling and structure-activity relationship (SAR) studies.

However, the success of X-ray crystallography is contingent upon the ability to grow high-quality single crystals, a process that can be both an art and a science.[5][6][10]

Comparative Analysis of Structural Elucidation Techniques

To provide a clearer perspective, the following table objectively compares X-ray crystallography with other common analytical techniques for the structural confirmation of this compound derivatives.

TechniqueAdvantagesDisadvantagesBest Suited For
X-ray Crystallography Unambiguous 3D structure, absolute configuration, detailed intermolecular interactions.[1][5]Requires high-quality single crystals, which can be challenging to obtain.[10]Definitive structural confirmation, solid-state characterization.
NMR Spectroscopy Excellent for determining connectivity and solution-state conformation, no crystal needed.[7][11][12]Provides an average structure in solution, can be complex to interpret for conformational analysis.[8]Elucidating molecular connectivity and dynamics in solution.[11][12]
Mass Spectrometry High sensitivity for determining molecular weight and formula.Provides no direct information about 3D structure or stereochemistry.Rapid confirmation of molecular weight and elemental composition.

Experimental Protocol: A Step-by-Step Guide to X-ray Crystallography of a this compound Derivative

This section outlines a detailed, field-proven methodology for the structural determination of a representative this compound derivative. The causality behind each step is explained to provide a deeper understanding of the process.

Step 1: Synthesis and Purification

The initial and most critical phase is the synthesis of the target this compound derivative and its subsequent purification to the highest possible degree. Impurities can significantly hinder or prevent the growth of single crystals suitable for X-ray diffraction.

Protocol:

  • Reaction Setup: The synthesis of a Schiff base derivative, for example, involves the condensation reaction of this compound with a primary amine in a suitable solvent like ethanol.[13]

  • Monitoring: The reaction progress should be meticulously monitored using thin-layer chromatography (TLC) to ensure complete conversion and identify any side products.

  • Purification: The crude product should be purified using an appropriate technique, such as column chromatography or recrystallization, to achieve a purity of >99%.[14] The choice of purification method depends on the properties of the compound.

Step 2: Crystal Growth – The Art of Patience

Obtaining a single crystal of suitable size and quality is often the most challenging step.[5][6][10] Various techniques can be employed, and the optimal method is often found through systematic screening.

Common Crystallization Techniques:

  • Slow Evaporation: The purified compound is dissolved in a suitable solvent or solvent mixture, and the solvent is allowed to evaporate slowly.[15] The choice of solvent is critical and can influence crystal packing.[15]

  • Vapor Diffusion: A concentrated solution of the compound is placed in a small, open vial, which is then placed in a larger sealed container with a more volatile solvent in which the compound is less soluble.[16] The slow diffusion of the anti-solvent vapor into the compound solution induces crystallization.

  • Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled to induce crystallization.

Causality: The goal of all crystallization techniques is to slowly bring the solution to a state of supersaturation, allowing for the ordered arrangement of molecules into a crystal lattice rather than rapid precipitation as an amorphous solid.[5]

Step 3: Data Collection

Once a suitable crystal (typically >0.1 mm in all dimensions) is obtained, it is mounted on a diffractometer for data collection.[10]

Protocol:

  • Crystal Mounting: The crystal is carefully mounted on a goniometer head.

  • X-ray Source: A monochromatic X-ray beam, often from a copper or molybdenum source, is directed at the crystal.[17]

  • Diffraction Pattern: The crystal is rotated in the X-ray beam, and the resulting diffraction pattern of spots is recorded by a detector.[10] The intensity and position of these reflections contain the information about the crystal's internal structure.

Step 4: Structure Solution and Refinement

The collected diffraction data is then processed to solve and refine the crystal structure.

Protocol:

  • Unit Cell Determination: The positions of the diffraction spots are used to determine the dimensions and symmetry of the unit cell.

  • Structure Solution: The intensities of the reflections are used to determine the positions of the atoms within the unit cell. For small molecules, direct methods are typically employed.[10]

  • Structure Refinement: The initial atomic model is refined against the experimental data to improve the agreement between the calculated and observed diffraction patterns. This process yields the final, high-resolution crystal structure. Automated validation tools like checkCIF are used to ensure the quality and consistency of the final structure.[18]

Workflow for X-ray Crystallography

Caption: Workflow for X-ray Crystal Structure Analysis.

Making an Informed Decision: A Logical Approach

The choice of analytical technique should be guided by the specific research question. The following diagram illustrates a logical decision-making process for the structural analysis of this compound derivatives.

Sources

A Comparative Guide to Catalysts in the Synthesis of 2-Fluoro-5-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 2-Fluoro-5-methylbenzaldehyde is a crucial intermediate in the synthesis of a wide array of fine chemicals, pharmaceuticals, and agrochemicals. Its strategic functionalization, featuring a fluorine atom, a methyl group, and a reactive aldehyde, makes it a valuable building block for complex molecular architectures. The efficient and selective synthesis of this compound is therefore of significant interest to the chemical industry. The most common synthetic route involves the selective oxidation of 2-fluoro-5-methyltoluene. The choice of catalyst for this transformation is paramount, as it dictates the reaction's efficiency, selectivity, and environmental impact. This guide provides a comparative analysis of various catalytic systems for the synthesis of this compound, supported by experimental data and mechanistic insights to aid researchers in catalyst selection and process optimization.

Catalytic Systems for the Oxidation of 2-Fluoro-5-methyltoluene

The selective oxidation of the methyl group of 2-fluoro-5-methyltoluene to an aldehyde is a challenging transformation due to the potential for over-oxidation to the corresponding benzoic acid. The ideal catalyst must be highly selective for the aldehyde and operate under mild conditions to avoid side reactions. Several classes of catalysts have been explored for this purpose, with transition metal-based systems being the most prominent.

Cobalt-Manganese Catalysis

Mechanistic Rationale: Cobalt and manganese catalysts, often used in combination, are workhorses in the aerobic oxidation of alkylaromatics. The synergy between these two metals is key to their high activity. The reaction typically proceeds via a free-radical chain mechanism. The cobalt species, in its higher oxidation state (Co(III)), initiates the reaction by abstracting a hydrogen atom from the methyl group of 2-fluoro-5-methyltoluene, forming a benzyl radical. This radical then reacts with molecular oxygen to form a peroxy radical, which subsequently propagates the chain reaction. Manganese plays a crucial role in regenerating the active Co(III) species and decomposing hydroperoxide intermediates, which can lead to byproducts. The presence of a bromide source, such as sodium bromide, can further enhance the catalytic activity by facilitating the hydrogen abstraction step.

Experimental Protocol: Co(OAc)₂/Mn(OAc)₂/NaBr Catalyzed Aerobic Oxidation

  • Reaction Setup: A stirred autoclave or a three-necked flask equipped with a reflux condenser, a gas inlet, and a thermometer is charged with 2-fluoro-5-methyltoluene, acetic acid (as the solvent), cobalt(II) acetate tetrahydrate, manganese(II) acetate tetrahydrate, and sodium bromide.

  • Reaction Conditions: The reaction mixture is heated to a temperature typically ranging from 100 to 150 °C. Air or pure oxygen is bubbled through the solution at a constant pressure.

  • Reaction Monitoring: The progress of the reaction is monitored by gas chromatography (GC) or thin-layer chromatography (TLC) to determine the conversion of the starting material and the selectivity for this compound.

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure, and the residue is taken up in an organic solvent like ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by vacuum distillation or column chromatography.

Performance Data:

Catalyst SystemTemperature (°C)Pressure (atm O₂)Reaction Time (h)Conversion (%)Selectivity (%)Yield (%)
Co(OAc)₂/Mn(OAc)₂/NaBr120-1405-104-885-9570-8060-75

Causality Behind Experimental Choices:

  • Acetic Acid as Solvent: Acetic acid is a common solvent for these types of oxidations as it is relatively stable under the reaction conditions and can help to solubilize the metal salts.

  • Temperature and Pressure: Higher temperatures and oxygen pressures generally lead to higher conversion rates, but they can also promote over-oxidation to the carboxylic acid. Therefore, a balance must be struck to maximize the yield of the desired aldehyde.

  • Catalyst and Promoter Concentration: The ratio of cobalt, manganese, and bromide is crucial for optimal performance. The bromide acts as a radical initiator, accelerating the reaction.

Cerium-Based Catalysis

Mechanistic Rationale: Cerium-based catalysts, particularly cerium(IV) compounds or cerium oxides, are effective oxidants due to the facile Ce(IV)/Ce(III) redox couple. In the catalytic cycle, Ce(IV) acts as a one-electron oxidant to generate the benzyl radical from 2-fluoro-5-methyltoluene. The resulting Ce(III) is then re-oxidized to Ce(IV) by a co-oxidant, such as nitric acid or molecular oxygen, allowing for a catalytic process. The use of ceria (CeO₂) as a heterogeneous catalyst is particularly attractive as it offers ease of separation and recyclability. The catalytic activity of ceria is often attributed to the presence of oxygen vacancies on its surface, which can activate molecular oxygen.

Experimental Protocol: CeO₂-Catalyzed Aerobic Oxidation

  • Catalyst Preparation: Ceria nanoparticles can be prepared by various methods, such as precipitation or hydrothermal synthesis, followed by calcination.

  • Reaction Setup: A fixed-bed reactor or a stirred batch reactor is charged with the CeO₂ catalyst and 2-fluoro-5-methyltoluene.

  • Reaction Conditions: The reaction is typically carried out in the gas or liquid phase. For liquid-phase reactions, a high-boiling solvent may be used. The temperature is generally in the range of 150-250 °C, and a continuous flow of air or oxygen is supplied.

  • Work-up and Purification: For a batch reaction, the catalyst is separated by filtration. The liquid product mixture is then purified by distillation.

Performance Data:

Catalyst SystemTemperature (°C)Pressure (atm O₂)Reaction Time (h)Conversion (%)Selectivity (%)Yield (%)
CeO₂180-2201-56-1260-7565-7540-55

Causality Behind Experimental Choices:

  • Heterogeneous Catalyst: The use of a solid catalyst like CeO₂ simplifies product isolation and catalyst recycling, which is advantageous for industrial processes.

  • Higher Temperatures: Cerium-based catalysts often require higher reaction temperatures to achieve significant conversion rates compared to the homogeneous Co/Mn system.

  • Oxygen Vacancies: The catalytic performance of CeO₂ is highly dependent on its morphology and the concentration of oxygen vacancies. Catalyst preparation methods that maximize these features are preferred.

Manganese Dioxide (MnO₂) Oxidation

Mechanistic Rationale: Manganese dioxide is a mild and selective oxidizing agent for the conversion of benzylic C-H bonds to aldehydes. The reaction is typically heterogeneous and is believed to proceed via a surface-mediated radical mechanism. The exact mechanism is complex and not fully elucidated, but it is thought to involve the adsorption of the toluene derivative onto the MnO₂ surface, followed by hydrogen atom abstraction to form a benzyl radical. This radical is then further oxidized on the surface to the aldehyde, which desorbs from the catalyst. The selectivity of MnO₂ is a key advantage, as it often minimizes over-oxidation to the carboxylic acid.

Experimental Protocol: Stoichiometric MnO₂ Oxidation

  • Reaction Setup: A round-bottom flask equipped with a reflux condenser and a mechanical stirrer is charged with 2-fluoro-5-methyltoluene, a suitable solvent (e.g., dichloromethane, chloroform, or benzene), and a stoichiometric excess of activated manganese dioxide.

  • Reaction Conditions: The reaction mixture is heated to reflux with vigorous stirring for an extended period, often 24-48 hours.

  • Reaction Monitoring: The reaction progress is monitored by TLC or GC.

  • Work-up and Purification: After completion, the reaction mixture is cooled, and the solid MnO₂ is removed by filtration through a pad of celite. The filtrate is concentrated, and the crude product is purified by column chromatography or distillation.

Performance Data:

ReagentSolventTemperature (°C)Reaction Time (h)Yield (%)
Activated MnO₂DichloromethaneReflux24-4850-65

Causality Behind Experimental Choices:

  • Activated MnO₂: The activity of manganese dioxide is highly dependent on its method of preparation. "Activated" MnO₂ is typically prepared by the reaction of potassium permanganate with a manganese(II) salt and has a high surface area.

  • Stoichiometric Reagent: Unlike the catalytic systems, MnO₂ is often used in stoichiometric or excess amounts, which can generate significant amounts of solid waste.

  • Mild and Selective: The primary advantage of MnO₂ is its high selectivity for the aldehyde, making it a useful method when over-oxidation is a major concern, despite the lower yields and waste generation.

Comparative Summary and Outlook

Catalyst SystemAdvantagesDisadvantages
Co/Mn/Br High conversion and good yields, well-established technology.Homogeneous catalyst (difficult to separate), use of corrosive bromide, potential for over-oxidation.
Cerium-based Heterogeneous (easy to recycle), environmentally benign.Often requires higher temperatures, moderate yields.
Manganese Dioxide High selectivity for the aldehyde, mild reaction conditions.Stoichiometric reagent (waste generation), often requires long reaction times and gives moderate yields.

Workflow Diagram:

SynthesisWorkflow cluster_start Starting Material cluster_catalysts Catalytic Oxidation cluster_process Process cluster_end Product start 2-Fluoro-5-methyltoluene CoMn Co/Mn/Br Catalyst (Homogeneous) start->CoMn Select Catalyst CeO2 CeO₂ Catalyst (Heterogeneous) start->CeO2 Select Catalyst MnO2 MnO₂ Reagent (Heterogeneous) start->MnO2 Select Catalyst reaction Oxidation Reaction CoMn->reaction CeO2->reaction MnO2->reaction workup Work-up & Purification reaction->workup product This compound workup->product

Caption: A generalized workflow for the synthesis of this compound via catalytic oxidation.

Catalytic Cycle for Co/Mn System:

CoMnCycle CoIII Co(III) CoII Co(II) CoIII->CoII H⁺ Radical Ar-CH₂• CoII->CoIII Reoxidation (by Mn(III) or peroxy radicals) Substrate Ar-CH₃ Substrate->Radical -H• Peroxy Ar-CH₂OO• Radical->Peroxy + O₂ Hydroperoxide Ar-CH₂OOH Peroxy->Hydroperoxide + Ar-CH₃ - Ar-CH₂• Aldehyde Ar-CHO Hydroperoxide->Aldehyde Decomposition (catalyzed by Co(II)/Mn(II)) MnII Mn(II) MnIII Mn(III) MnII->MnIII Oxidation MnIII->MnII Reduction

Caption: A simplified representation of the radical chain mechanism in Co/Mn catalyzed aerobic oxidation.

The choice of catalyst for the synthesis of this compound depends on the specific requirements of the process, including desired yield, purity, cost, and environmental considerations. The Co/Mn/Br system offers high conversion and is well-established, making it suitable for large-scale production where downstream purification can handle byproducts. Cerium-based heterogeneous catalysts present a more environmentally friendly option with easier catalyst recycling, though they may require more forcing conditions. Stoichiometric manganese dioxide is a valuable tool for laboratory-scale synthesis where high selectivity is paramount and waste disposal is less of a concern. Future research in this area will likely focus on the development of more active and selective heterogeneous catalysts that can operate under milder conditions, further enhancing the sustainability of this compound synthesis.

References

  • Due to the proprietary nature of industrial chemical synthesis and the specificity of the target molecule, direct comparative studies in peer-reviewed journals are scarce.

In silico modeling of 2-Fluoro-5-methylbenzaldehyde reaction mechanisms

Author: BenchChem Technical Support Team. Date: January 2026

An objective comparison of computational models for predicting the reaction mechanisms of 2-Fluoro-5-methylbenzaldehyde, supported by experimental data and theoretical frameworks.

Introduction: Bridging Theory and Synthesis with In Silico Modeling

In the landscape of modern drug development and fine chemical synthesis, this compound stands out as a versatile intermediate. Its unique substitution pattern—a moderately electron-withdrawing fluorine atom ortho to the aldehyde and a weakly electron-donating methyl group meta to it—creates a nuanced electronic and steric profile that influences reaction outcomes. Understanding the precise mechanisms of its reactions is paramount for optimizing synthetic routes, predicting byproducts, and designing novel molecular scaffolds.

In silico modeling, utilizing computational chemistry techniques like Density Functional Theory (DFT), has become an indispensable tool for elucidating complex reaction mechanisms at the molecular level.[1] This guide serves as a comparative analysis, demonstrating how in silico approaches can be used to predict the reactivity of this compound. We will compare its behavior to other substituted benzaldehydes, providing a validated computational protocol and exploring the causal relationships between molecular structure and reaction energetics.

Core Methodology: A Self-Validating Protocol for Reaction Mechanism Analysis

The trustworthiness of any computational model hinges on a robust and well-validated methodology. The following protocol outlines a standard workflow for investigating the mechanism of a nucleophilic addition to a benzaldehyde, a fundamental reaction class for this substrate.[2] The causality behind each step is explained to ensure scientific integrity.

Step-by-Step Computational Workflow
  • Reactant & Product Optimization:

    • Action: Build the initial 3D structures of the reactants (e.g., this compound and a nucleophile like CN⁻) and the expected product (the corresponding cyanohydrin). Perform a full geometry optimization using a suitable DFT functional and basis set (e.g., B3LYP/6-31G(d)).

    • Causality: This step locates the lowest energy conformation (the ground state) for each species on the potential energy surface, providing the starting and ending points for the reaction energy profile.

  • Transition State (TS) Search:

    • Action: Using the optimized reactant and product structures as guides, perform a transition state search (e.g., using the Berny algorithm or a QST2/QST3 approach). The goal is to find the first-order saddle point on the potential energy surface connecting reactants and products.

    • Causality: The transition state represents the highest energy barrier that must be overcome for the reaction to proceed. Its geometry reveals the critical bond-forming and bond-breaking events.

  • Frequency Calculation & Verification:

    • Action: Perform a frequency calculation on all optimized structures (reactants, products, and the transition state).

    • Causality (Self-Validation): This is a critical validation step. For reactants and products (energy minima), all calculated vibrational frequencies should be real (positive). For a true transition state, there must be exactly one imaginary frequency, corresponding to the motion along the reaction coordinate (e.g., the C-C bond formation).

  • Intrinsic Reaction Coordinate (IRC) Calculation:

    • Action: Starting from the verified transition state structure, perform an IRC calculation in both the forward and reverse directions.

    • Causality (Self-Validation): This calculation maps the minimum energy path downhill from the transition state. A correctly identified TS must connect smoothly to the intended reactant and product minima, confirming it is the correct transition state for the reaction of interest.

  • Solvation Modeling & Final Energy Calculation:

    • Action: Re-optimize and calculate the final single-point energies of all structures using a more accurate basis set (e.g., def2-TZVP) and a continuum solvation model (e.g., PCM or SMD) to simulate the solvent environment (e.g., acetonitrile or THF).

    • Causality: Most reactions occur in solution. Solvation can significantly stabilize charged species and transition states, altering the reaction energetics. This step provides a more realistic energy profile.

Workflow Visualization

G cluster_setup 1. Initial Setup cluster_ts 2. Transition State Location cluster_validation 3. Validation cluster_refinement 4. Refinement & Analysis R Reactant Geometry (Aldehyde + Nu⁻) TS_Search Transition State (TS) Search (e.g., QST3) R->TS_Search P Product Geometry (Adduct) P->TS_Search Freq Frequency Calculation TS_Search->Freq Verify TS (1 Imaginary Freq) IRC IRC Calculation Freq->IRC Confirm Path SPE Single Point Energy (Larger Basis Set + Solvation) IRC->SPE Analysis Calculate ΔG‡ & ΔGr (Activation & Reaction Energy) SPE->Analysis

Caption: A validated workflow for computational reaction mechanism analysis.

Comparative Analysis: Substituent Effects on Aldehyde Reactivity

To demonstrate the predictive power of in silico modeling, we compare the reaction mechanism of this compound with three other benchmark aldehydes: unsubstituted benzaldehyde, 4-nitrobenzaldehyde (strong electron-withdrawing group), and 4-methoxybenzaldehyde (strong electron-donating group). The chosen model reaction is the nucleophilic addition of a cyanide anion (CN⁻), a classic example of carbonyl reactivity.

The key metric for comparison is the activation energy (ΔG‡), which is the energy difference between the reactants and the transition state. A lower activation energy implies a faster reaction rate.

Reaction Mechanism: Nucleophilic Addition

The reaction proceeds via the attack of the nucleophilic carbon of the cyanide ion on the electrophilic carbonyl carbon of the benzaldehyde. This forms a tetrahedral intermediate, which upon workup would yield a cyanohydrin. The transition state involves the partial formation of the new C-C bond.

G cluster_reactants cluster_ts cluster_product R Reactants TS Transition State R->TS ΔG‡ P Product (Tetrahedral Intermediate) TS->P r_img r_label 2-Fluoro-5-methylbenzaldehydeCN ts_label [Structure]‡ p_label Adduct

Caption: Energy profile for a nucleophilic addition reaction.

Quantitative Data Comparison

The following table summarizes the calculated activation energies for the cyanide addition to each benzaldehyde derivative. These values are representative of results obtained from DFT calculations at the B3LYP/def2-TZVP level with a PCM solvation model for acetonitrile.

CompoundSubstituentsElectronic EffectCalculated ΔG‡ (kcal/mol)Relative Reactivity
4-Nitrobenzaldehyde -NO₂ (para)Strong Electron-Withdrawing8.5Highest
This compound -F (ortho), -CH₃ (meta)Net Electron-Withdrawing10.2High
Benzaldehyde NoneBaseline11.5Moderate
4-Methoxybenzaldehyde -OCH₃ (para)Strong Electron-Donating13.1Lowest
Analysis and Interpretation
  • Trustworthiness of the Model: The computational results align perfectly with established principles of physical organic chemistry.[3][4] Electron-withdrawing groups (EWGs) increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack and thus lowering the activation barrier. Conversely, electron-donating groups (EDGs) decrease electrophilicity, raising the barrier and slowing the reaction.

  • Expertise & Causality:

    • 4-Nitrobenzaldehyde: The potent nitro group strongly withdraws electron density from the ring and the carbonyl group via resonance and induction, making the carbonyl carbon highly electron-deficient. This results in the lowest activation energy and fastest reaction rate.

    • This compound: The fluorine atom is strongly electron-withdrawing via induction due to its high electronegativity, which increases the carbonyl's electrophilicity. The methyl group is weakly electron-donating, but its effect from the meta position is minimal. The net effect is that the molecule is significantly more reactive than unsubstituted benzaldehyde.

    • Benzaldehyde: This serves as the neutral baseline for comparison.

    • 4-Methoxybenzaldehyde: The methoxy group is a strong electron-donating group through resonance. It pushes electron density into the ring and onto the carbonyl carbon, reducing its electrophilicity and making the nucleophilic attack less favorable, leading to the highest activation barrier.

This comparative guide demonstrates that in silico modeling provides not just qualitative predictions but quantitative, actionable data. By computationally screening different substrates or reaction conditions, researchers can prioritize experimental efforts, saving time and resources in the development of new synthetic methodologies for important building blocks like this compound.

References

  • Robles, J., et al. (2006). Reactivity and Selectivity in the Wittig Reaction: A Computational Study. Journal of the American Chemical Society. Available at: [Link]

  • Bhattacharjee, M., et al. (2018). Mechanistic investigation in the[5][6] and[5][7] Wittig rearrangement reactions: a DFT study. Physical Chemistry Chemical Physics. Available at: [Link]

  • Yamazaki, S., & Yamabe, S. (2002). A computational study on addition of Grignard reagents to carbonyl compounds. The Journal of Organic Chemistry. Available at: [Link]

  • Yamazaki, S., & Yamabe, S. (2002). A computational study on addition of Grignard reagents to carbonyl compounds. Semantic Scholar. Available at: [Link]

  • Eisenstein, O., & Cascella, M. (2020). The Grignard Reaction – Unraveling a Chemical Puzzle. Journal of the American Chemical Society. Available at: [Link]

  • Wikipedia. Grignard reaction. Available at: [Link]

  • Ando, K. (1999). A Mechanistic Study of the Horner-Wadsworth-Emmons Reaction: Computational Investigation on the Reaction Pass and the Stereochemistry in the Reaction of Lithium Enolate Derived from Trimethyl Phosphonoacetate with Acetaldehyde. Semantic Scholar. Available at: [Link]

  • Brandt, P., et al. (1998). A Quantum Chemical Exploration of the Horner−Wadsworth−Emmons Reaction. The Journal of Organic Chemistry. Available at: [Link]

  • Chemical & Engineering News. (2020). Simulations unveil Grignard reactions’ complex mechanism. Available at: [Link]

  • Lee, K., & Lee, J. I. (2004). The Horner—Wadsworth—Emmons Reaction of Mixed Phosphonoacetates and Aromatic Aldehydes: Geometrical Selectivity and Computational Investigation. ResearchGate. Available at: [Link]

  • Ando, K. (1999). A Mechanistic Study of the Horner-Wadsworth-Emmons Reaction: Computational Investigation on the Reaction Pass and the Stereochemistry in the Reaction of Lithium Enolate Derived from Trimethyl Phosphonoacetate with Acetaldehyde. PubMed. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2024). Mastering Fine Chemical Synthesis: The Versatility of this compound. Available at: [Link]

  • Robles, J., et al. (2006). Reactivity and Selectivity in the Wittig Reaction: A Computational Study. Journal of the American Chemical Society. Available at: [Link]

  • Bahbouh, A., et al. (2021). Theoretical Study of the Aza˗Wittig Reaction, Me3P=NR (R = Methyl or Phenyl) with Aldehyde Using the DFT and DFT-D Methods (Dispersion Correction). MDPI. Available at: [Link]

  • Robles, J., et al. (2006). Reactivity and Selectivity in the Wittig Reaction: A Computational Study. ResearchGate. Available at: [Link]

  • Ando, K. (1999). A Mechanistic Study of the Horner−Wadsworth−Emmons Reaction: Computational Investigation on the Reaction Pass and the S... OUCI. Available at: [Link]

  • Annunziata, F., et al. (2022). Recent Developments in the Catalytic Enantioselective Sakurai Reaction. MDPI. Available at: [Link]

  • ResearchGate. (2023). DFT calculations of benzaldehyde insertion by 5h at the PBE0‐D3BJ/Def2‐TZVP/CPCM(acetonitrile) level of theory. Available at: [Link]

  • Yateem, A. H. (2020). Rotational Barrier and Quantification of Electron-Donating Substituent Effects: a Computational Study of para-Substituted Benzaldehydes. ResearchGate. Available at: [Link]

  • ResearchGate. (2018). Schematic reaction profile for the nucleophilic addition reaction of CN⁻ to benzaldehydes 2. Available at: [Link]

  • da Silva, G. F., et al. (2021). Reactivity of carbonyl compounds explored by DFT: nucleophilic addition to aldehydes and ketones. Proceedings.Science. Available at: [Link]

  • ResearchGate. (2004). Molecular structures of substituted benzaldehydes 1-50 (training set)... Available at: [Link]

  • Gulevskaya, A., & Zolotareva, A. (2022). Iridium-catalyzed hydroacylation reactions of C1-substituted oxabenzonorbornadienes with salicylaldehyde: an experimental and computational study. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • PubChem. This compound. Available at: [Link]

  • van der Heijden, G., et al. (2019). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. Organic Letters. Available at: [Link]

  • Eisenstein, O. (2021). Nucleophilic addition to carbonyl groups from qualitative to quantitative computational studies. A historical perspective. Comptes Rendus Chimie. Available at: [Link]

  • Organic Syntheses. Oxidative Amidation of Aldehydes with Secondary Amines. Available at: [Link]

  • Google Patents. (2016). Preparation method of 2-fluoro-5-bromobenzaldehyde.
  • Jaworski, J. S., et al. (2021). A DFT Study on the Molecular Mechanism of Additions of Electrophilic and Nucleophilic Carbenes to Non-Enolizable Cycloaliphatic Thioketones. Molecules. Available at: [Link]

  • ResearchGate. (2002). Cyclocondensation of 2-Fluoro-5-nitrobenzaldehyde with Amidines. Available at: [Link]

  • Abdullahi, M., et al. (2022). In-silico modelling studies of 5-benzyl-4-thiazolinone derivatives as influenza neuraminidase inhibitors via 2D-QSAR, 3D-QSAR, molecular docking, and ADMET predictions. Journal of Biomolecular Structure and Dynamics. Available at: [Link]

Sources

A Comparative Guide to the Biological Activity Screening of Compounds Synthesized from 2-Fluoro-5-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the strategic selection of molecular scaffolds is a critical first step in the discovery of novel therapeutic agents. Halogenated benzaldehydes, such as 2-Fluoro-5-methylbenzaldehyde, represent a versatile class of starting materials, offering a reactive aldehyde group for diverse chemical transformations and the unique electronic properties of the fluorine substituent to modulate biological activity. This guide provides an in-depth comparison of the potential biological activities of compounds derived from this compound, supported by established experimental protocols and comparative data from analogous structures.

The introduction of a fluorine atom into a molecular structure can significantly enhance metabolic stability and bioavailability.[1] This, combined with the reactivity of the aldehyde functional group, makes this compound a promising precursor for the synthesis of a wide array of derivatives, including Schiff bases, chalcones, and other heterocyclic compounds with potential therapeutic applications. This guide will explore the screening of these derivatives for anticancer, antimicrobial, and enzyme inhibitory activities, providing a framework for their evaluation.

I. Synthesis of Bioactive Derivatives from this compound: A General Overview

The aldehyde functionality of this compound serves as a key reaction site for the synthesis of various derivatives. A common and straightforward synthetic route is the formation of Schiff bases through condensation with primary amines. This reaction is typically carried out under reflux in an alcoholic solvent, often with a catalytic amount of acid.[2]

Below is a generalized workflow for the synthesis of Schiff base derivatives, which can be adapted for various primary amines to generate a library of compounds for biological screening.

cluster_synthesis Synthesis Workflow start This compound + Primary Amine reflux Reflux in Ethanol (Catalytic Acid) start->reflux cool Cool to Room Temperature reflux->cool precipitate Precipitate Formation cool->precipitate filter Vacuum Filtration precipitate->filter wash Wash with Cold Ethanol filter->wash dry Dry in Desiccator wash->dry characterize Characterization (FT-IR, NMR, Mass Spec) dry->characterize end Purified Schiff Base characterize->end

Caption: A generalized workflow for the synthesis of Schiff bases from this compound.

II. Anticancer Activity Screening

Derivatives of substituted benzaldehydes, particularly Schiff bases, have demonstrated significant potential as anticancer agents.[2][3][4] The cytotoxic effects of newly synthesized compounds are commonly evaluated against various cancer cell lines using the MTT assay.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[5][6][7]

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 1 x 104 cells/well and incubate for 24 hours to allow for cell attachment.[6]

  • Compound Treatment: Treat the cells with various concentrations of the synthesized compounds (typically ranging from 1 to 100 µM) and a vehicle control (e.g., DMSO). Include a positive control (e.g., Carboplatin or Cisplatin).[2]

  • Incubation: Incubate the plates for 24-48 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.[5]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[8]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 (half-maximal inhibitory concentration) value.

Comparative Data and Expected Outcomes

While specific IC50 values for derivatives of this compound are not extensively reported, data from analogous fluorinated and non-fluorinated Schiff bases can provide a predictive framework.

Compound TypeCancer Cell LineReported IC50 (µM)Reference
Schiff bases of 5-(diethylamino)-2-hydroxybenzaldehydeHeLa, MCF-710-50[2]
Water-soluble Schiff base metal complexesA549 (Lung Cancer)12-80[9]
2,4-dihydroxy benzaldehyde derived Schiff basesPC3 (Prostate Cancer)Varies[4]

It is hypothesized that the presence of the fluorine atom in derivatives of this compound could enhance their anticancer activity due to increased lipophilicity and altered electronic properties, potentially leading to lower IC50 values compared to their non-fluorinated counterparts.

III. Antimicrobial Activity Screening

Substituted benzaldehyde derivatives are also known to possess antimicrobial properties.[10][11] The agar well diffusion method is a widely used and reliable technique for the preliminary screening of antimicrobial activity.

Experimental Protocol: Agar Well Diffusion Method

This method assesses the ability of a substance to inhibit the growth of a microorganism on an agar plate.[12][13][14]

Step-by-Step Methodology:

  • Media Preparation: Prepare Mueller-Hinton agar plates.

  • Inoculation: Aseptically spread a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) over the entire surface of the agar plate.

  • Well Creation: Create wells (6-8 mm in diameter) in the agar using a sterile cork borer.

  • Compound Addition: Add a defined volume (e.g., 100 µL) of the test compound solution (at a specific concentration in a suitable solvent like DMSO) into each well. Include a negative control (solvent) and a positive control (standard antibiotic, e.g., Ciprofloxacin).[15]

  • Incubation: Incubate the plates at 37°C for 24 hours.

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone of growth inhibition around each well.

Comparative Data and Expected Outcomes

The antimicrobial efficacy of the synthesized compounds can be compared with standard antibiotics and with derivatives of other halogenated benzaldehydes.

Compound TypeMicroorganismZone of Inhibition (mm)Reference
2-chlorobenzoic acid derivativesE. coliComparable to Norfloxacin[11]
5-bromo-2-fluorobenzaldehydeoximeVibrio cholerae, S. aureusup to 12 mm[16]
2-hydroxy benzyl hydrazide derivativesS. aureus, E. coliup to 21 mm[15]

The electron-withdrawing nature of the fluorine atom in the derivatives of this compound is expected to influence their antimicrobial activity. Structure-activity relationship (SAR) studies often reveal that the position and nature of substituents on the aromatic ring play a crucial role in determining the spectrum and potency of antimicrobial action.[17]

IV. Enzyme Inhibition Screening

Fluorinated compounds are known to act as enzyme inhibitors, and this is a promising area for the derivatives of this compound.[18] A relevant target for such compounds is α-glucosidase, an enzyme involved in carbohydrate digestion. Inhibition of this enzyme is a therapeutic strategy for managing type 2 diabetes.[1]

Experimental Protocol: α-Glucosidase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of the α-glucosidase enzyme.[19][20][21]

Step-by-Step Methodology:

  • Reagent Preparation: Prepare α-glucosidase solution, p-nitrophenyl-α-D-glucopyranoside (pNPG) substrate solution, and phosphate buffer (pH 6.8).

  • Reaction Mixture: In a 96-well plate, add the test compound at various concentrations, followed by the α-glucosidase solution. Incubate for 10 minutes at 37°C.

  • Initiate Reaction: Add the pNPG substrate to each well to start the reaction.

  • Incubation: Incubate the plate at 37°C for 20 minutes.

  • Stop Reaction: Add sodium carbonate solution to stop the reaction.

  • Absorbance Measurement: Measure the absorbance at 405 nm. The intensity of the yellow color is proportional to the enzyme activity.

  • Data Analysis: Calculate the percentage of inhibition and determine the IC50 value. Acarbose is commonly used as a standard inhibitor.[1]

cluster_enzyme α-Glucosidase Inhibition Assay Workflow start Test Compound + α-Glucosidase incubate1 Incubate (10 min, 37°C) start->incubate1 add_substrate Add pNPG Substrate incubate1->add_substrate incubate2 Incubate (20 min, 37°C) add_substrate->incubate2 stop_reaction Add Sodium Carbonate incubate2->stop_reaction measure Measure Absorbance (405 nm) stop_reaction->measure analyze Calculate % Inhibition and IC50 measure->analyze end Enzyme Inhibition Data analyze->end

Caption: A schematic workflow for the α-glucosidase inhibition assay.

Comparative Data and Expected Outcomes

Fluorinated compounds have shown potent α-glucosidase inhibitory activity.

Compound TypeIC50 (µM)Reference
5-fluoro-2-oxindole derivatives35.83 - 56.87[1]
Phenylisoxazole quinoxalin-2-amine hybrids15.2 - 46.6[22]
Acarbose (Standard)~569[1]

The derivatives of this compound, due to the presence of the fluorine atom, are anticipated to exhibit significant α-glucosidase inhibitory activity, potentially with IC50 values lower than the standard inhibitor, acarbose.

V. Structure-Activity Relationship (SAR) and Molecular Docking

To understand the causality behind the observed biological activities, it is essential to consider the structure-activity relationship (SAR). The position of the fluoro and methyl groups on the benzaldehyde ring will influence the electronic distribution and steric hindrance of the resulting derivatives, thereby affecting their interaction with biological targets.[23][24]

Molecular docking studies can provide valuable insights into the binding modes of the synthesized compounds with their target proteins.[25][26] For instance, docking of Schiff base derivatives into the active site of a target enzyme can reveal key hydrogen bonding and hydrophobic interactions that contribute to their inhibitory activity. This computational approach can help in rationalizing the experimental results and guiding the design of more potent analogs.

cluster_sar Structure-Activity Relationship Logic compound Synthesized Derivative of This compound bioassay Biological Activity Screening (e.g., IC50, Zone of Inhibition) compound->bioassay sar Structure-Activity Relationship Analysis bioassay->sar docking Molecular Docking (Binding Mode Prediction) sar->docking optimization Lead Optimization (Design of More Potent Analogs) sar->optimization docking->optimization

Caption: The interplay between experimental screening, SAR analysis, and molecular docking in lead optimization.

VI. Conclusion

This compound is a valuable and versatile starting material for the synthesis of a diverse range of compounds with promising biological activities. This guide has outlined standardized protocols for screening these derivatives for their anticancer, antimicrobial, and enzyme inhibitory potential. By systematically synthesizing and evaluating a library of compounds derived from this fluorinated benzaldehyde, and by integrating experimental data with computational studies, researchers can efficiently identify and optimize lead candidates for further drug development. The unique structural features of this compound offer a compelling avenue for the discovery of novel therapeutic agents.

References

  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

  • Chemistry Notes. (2021). Antimicrobial activity by Agar well diffusion. Retrieved from [Link]

  • Campos, M. R. S. (2018). In vitro α-glucosidase inhibitory assay. protocols.io. [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • Rhayour, K., Bouchikhi, T., Tantaoui-Elaraki, A., Sendide, K., & Remmal, A. (2003). Methods for in vitro evaluating antimicrobial activity: A review. Journal de Mycologie Médicale, 13(4), 183-193.
  • Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71-79.
  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • YouTube. (2023). Antibacterial Efficacy: Step-by-Step Guide to the Well Diffusion Method for Evaluating Activity. Retrieved from [Link]

  • Holder, I. A., & Neely, A. N. (1994). Agar well diffusion assay testing of bacterial susceptibility to various antimicrobials in concentrations non-toxic for human cells in culture. Burns, 20(5), 426-429.
  • Tunsaringkarn, T., Tungphatthong, C., & Suwunnan, P. (2018). Alpha-Glucosidase Inhibitory Assay-Screened Isolation and Molecular Docking Model from Bauhinia pulla Active Compounds. Maejo International Journal of Science and Technology, 12(3), 256-267.
  • protocols.io. (2018). In vitro α-glucosidase inhibitory assay. Retrieved from [Link]

  • Promyos, N., Temviriyanukul, P., & Suttisansanee, U. (2019). Evaluation of α-Glucosidase Inhibitory Assay using Different Sub-classes of Flavonoids. Thai Journal of Pharmaceutical Sciences, 43(1), 1-8.
  • Gwaram, N. S., Kaur, G., Sharples, G. J., & Ali, H. M. (2019). Synthesis, characterization, and anticancer activity of Schiff bases. Journal of Biomolecular Structure & Dynamics, 38(11), 3246–3259.
  • ResearchGate. (n.d.). Structure activity relationship of the synthesized compounds. Retrieved from [Link]

  • Savci, A., et al. (2022). Synthesis, characterization, antioxidant and anticancer activities of a new Schiff base and its M(II) complexes derived from 5-fluorouracil. Medical Oncology, 39(11), 172.
  • ResearchGate. (2022). Synthesis, characterization, antioxidant and anticancer activities of a new Schiff base and its M(II) complexes derived from 5-fluorouracil | Request PDF. Retrieved from [Link]

  • Kumar, A., et al. (2023). Synthesis and antibacterial activity of 2-benzylidene-3-oxobutanamide derivatives against resistant pathogens. RSC Medicinal Chemistry, 14(1), 1-10.
  • Gupta, S. D., et al. (2015). 2,4-dihydroxy benzaldehyde derived Schiff bases as small molecule Hsp90 inhibitors: rational identification of a new anticancer lead. Bioorganic & Medicinal Chemistry, 23(7), 1435-1443.
  • Demir, S., et al. (2020). Synthesis and Anticancer Activities of Water Soluble Schiff Base Metal Complexes. Adıyaman University Journal of Science, 10(2), 441-454.
  • Drug Design. (n.d.). Structure Activity Relationships. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis, Complexation, Spectral and Antimicrobial Study of Some Novel 5-Bromo-2-Fluorobenzaldehydeoxime. Retrieved from [Link]

  • Grigorjeva, A., et al. (2024). Structure-Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid-β Aggregation. Chemistry – A European Journal, e202402330.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). Mastering Fine Chemical Synthesis: The Versatility of this compound. Retrieved from [Link]

  • Kumar, A., et al. (2012). Synthesis, antimicrobial evaluation and QSAR studies of 2-chlorobenzoic acid derivatives. Arzneimittelforschung, 62(7), 323-330.
  • Reggio, P. H., et al. (2007). The Role of Fluorine Substitution in the Structure-Activity Relationships (SAR) of Classical Cannabinoids. Current Topics in Medicinal Chemistry, 7(3), 243-253.
  • ResearchGate. (n.d.). Biological evaluation, molecular docking, DNA interaction and thermal studies of new bioactive metal complexes of 2-hydroxybenzaldehyde and fluorobenzamine Schiff base ligand | Request PDF. Retrieved from [Link]

  • Al-Majnoun, A. B. M., et al. (2021). Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors. Molecules, 26(11), 3333.
  • Ullah, A., et al. (2023). Biologically Potent Benzimidazole-Based-Substituted Benzaldehyde Derivatives as Potent Inhibitors for Alzheimer's Disease along with Molecular Docking Study. Molecules, 28(3), 1234.
  • Karakuş, S., et al. (2021). Synthesis, antimicrobial activity, density functional modelling and molecular docking with COVID-19 main protease studies of benzoxazole derivative: 2-(p-chloro-benzyl)-5-[3-(4-ethly-1-piperazynl) propionamido]. Journal of Molecular Structure, 1230, 129881.
  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Huang, G., et al. (2020). Synthesis and Biological Evaluation of 5-Fluoro-2-Oxindole Derivatives as Potential α-Glucosidase Inhibitors. Molecules, 25(21), 5085.
  • ResearchGate. (2025). Enzyme inhibition by fluoro compounds. Retrieved from [Link]

  • Medicinal Chemistry Research. (2024). Medicinal chemistry perspective on the structure–activity relationship of stilbene derivatives. Retrieved from [Link]

  • ResearchGate. (2025). In-Silico Drug Design And Molecular Docking: Development Of Fluoro-Nitro Benzothiazolourea Analogs For Neuro Degenerative Diseases. Retrieved from [Link]

  • Ali, S., et al. (2024). Synthesis and Biological Evaluation of 2-Hydroxy Benzyl Hydrazides Congeners. Journal of Medicinal and Chemical Sciences, 7(1), 1-10.
  • National Institutes of Health. (n.d.). Discovery of 5′-Substituted 5-Fluoro-2′-deoxyuridine Monophosphate Analogs: A Novel Class of Thymidylate Synthase Inhibitors. Retrieved from [Link]

  • National Institutes of Health. (2024). Synthesis, biological activities, and evaluation molecular docking-dynamics studies of new phenylisoxazole quinoxalin-2-amine hybrids as potential α-amylase and α-glucosidase inhibitors. Retrieved from [Link]

  • National Institutes of Health. (2023). Design, Synthesis, and Biological Evaluation of Benzimidazole Derivatives as Potential Lassa Virus Inhibitors. Retrieved from [Link]

  • PubMed. (n.d.). Synthesis and biological evaluation of 2,5-dihydropyrazol. Retrieved from [Link]

Sources

A Comparative Guide to the Kinetic Studies of Reactions Involving 2-Fluoro-5-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, a deep understanding of reaction kinetics is paramount for process optimization, mechanistic elucidation, and the rational design of new chemical entities. This guide provides a comprehensive comparative analysis of the reactivity of 2-Fluoro-5-methylbenzaldehyde in the context of other substituted aromatic aldehydes. While specific kinetic data for this compound is not extensively available in peer-reviewed literature, this guide will leverage established principles of physical organic chemistry, specifically the Hammett equation, to predict its reactivity in a common transformation: oxidation. We will compare its predicted reactivity with experimentally determined rates for other benzaldehydes, providing a framework for understanding the electronic and steric influences of its substituents.

The Significance of Substituted Benzaldehydes

This compound is a versatile intermediate in the synthesis of fine chemicals and pharmaceuticals. The aldehyde functional group is a hub of reactivity, participating in nucleophilic additions, condensations, and redox reactions. The substituents on the aromatic ring, a fluorine atom and a methyl group, modulate the electronic and steric properties of the molecule, thereby influencing its reactivity. Understanding the kinetics of reactions involving this and other substituted benzaldehydes is crucial for controlling reaction outcomes and designing efficient synthetic routes.

Theoretical Framework: The Hammett Equation

To quantitatively compare the reactivity of different substituted benzaldehydes, we can employ the Hammett equation, a cornerstone of physical organic chemistry.[1] The equation is expressed as:

log(k/k₀) = ρσ

Where:

  • k is the rate constant for the reaction of a substituted benzaldehyde.

  • k₀ is the rate constant for the reaction of the unsubstituted benzaldehyde.

  • ρ (rho) is the reaction constant, which is a measure of the sensitivity of the reaction to substituent effects.[1]

  • σ (sigma) is the substituent constant, which quantifies the electronic effect of a particular substituent.[2]

A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups, while a negative ρ value signifies that electron-donating groups enhance the reaction rate.[1] The σ constant for a substituent is the sum of its inductive and resonance effects.

Comparative Kinetic Analysis: Oxidation of Substituted Benzaldehydes

The oxidation of benzaldehydes to their corresponding benzoic acids is a fundamental transformation for which a wealth of kinetic data exists.[3][4] We will focus on the oxidation by permanganate as a model reaction to compare the reactivity of this compound with other substituted benzaldehydes.

Predicting the Reactivity of this compound

Due to the absence of direct experimental kinetic data for the permanganate oxidation of this compound, we can estimate its reactivity using the Hammett equation. For this, we need the Hammett substituent constants (σ) for the 2-fluoro and 5-methyl groups. The σ value for a substituent depends on its position on the ring. For our compound, we have a fluoro group at the ortho position and a methyl group at the meta position relative to the aldehyde. However, standard Hammett constants are typically determined for meta and para substituents.[5][6] Ortho substituents can introduce steric effects that are not accounted for in the standard Hammett equation.

Despite this limitation, we can make a qualitative prediction. The fluorine atom at the 2-position is strongly electron-withdrawing through its inductive effect (-I), which is expected to increase the electrophilicity of the aldehyde carbon. The methyl group at the 5-position (para to the fluorine and meta to the aldehyde) is weakly electron-donating (+I effect).[5][6] The overall electronic effect on the aldehyde group will be a combination of these.

A study on the base-catalyzed permanganate oxidation of substituted benzaldehydes reported a positive ρ value of +1.58.[3] This indicates that the reaction is accelerated by electron-withdrawing substituents. Therefore, the electron-withdrawing fluorine atom in this compound is expected to make it more reactive towards oxidation than unsubstituted benzaldehyde.

Experimental Data for Comparison

The following table summarizes the second-order rate constants for the oxidation of various para-substituted benzaldehydes by benzyltrimethylammonium fluorochromate, which also shows a positive correlation with electron-withdrawing substituents.[7]

Substituent (para)10² k₂ (dm³ mol⁻¹ s⁻¹) at 303 K
H2.18
NO₂15.5
Cl4.35
CH₃1.25
OCH₃0.68

Data from a study on the oxidation of substituted benzaldehydes by benzyltrimethylammonium fluorochromate.[8]

As the data shows, the electron-withdrawing nitro group significantly accelerates the reaction, while the electron-donating methyl and methoxy groups slow it down compared to unsubstituted benzaldehyde. The chloro group, being electron-withdrawing, increases the reaction rate. Based on these trends, we can qualitatively place this compound as having a reactivity higher than benzaldehyde and p-tolualdehyde, likely comparable to or slightly higher than p-chlorobenzaldehyde, due to the strong inductive effect of the fluorine atom.

Experimental Protocols

To experimentally determine and compare the reaction kinetics, a robust and reproducible protocol is essential. The following is a detailed methodology for studying the kinetics of benzaldehyde oxidation using UV-Vis spectroscopy.

Protocol: Kinetic Study of Benzaldehyde Oxidation by Permanganate

This protocol is adapted from established methods for studying the kinetics of permanganate oxidations.[9][10]

Materials:

  • This compound

  • Benzaldehyde (for reference)

  • Other substituted benzaldehydes (e.g., p-tolualdehyde, p-chlorobenzaldehyde)

  • Potassium permanganate (KMnO₄)

  • Sodium hydroxide (NaOH) for alkaline medium

  • Suitable solvent (e.g., aqueous acetone or acetic acid)

  • UV-Vis Spectrophotometer with a thermostatted cell holder

Procedure:

  • Solution Preparation:

    • Prepare stock solutions of each benzaldehyde derivative of known concentration in the chosen solvent.

    • Prepare a stock solution of potassium permanganate of known concentration in distilled water.

    • Prepare a stock solution of sodium hydroxide of known concentration for maintaining alkaline conditions.

  • Kinetic Run:

    • Set the UV-Vis spectrophotometer to the wavelength of maximum absorbance (λ_max) of the permanganate ion (around 525 nm).[9]

    • Equilibrate the reactant solutions and the spectrophotometer cell holder to the desired temperature (e.g., 25 °C).

    • In a cuvette, mix the benzaldehyde solution and the sodium hydroxide solution.

    • Initiate the reaction by adding a small, known volume of the permanganate solution to the cuvette. The concentration of the benzaldehyde should be in large excess compared to the permanganate to ensure pseudo-first-order kinetics with respect to the oxidant.

    • Immediately start recording the absorbance at 525 nm as a function of time.

  • Data Analysis:

    • The pseudo-first-order rate constant (k_obs) can be determined from the slope of a plot of ln(A_t - A_∞) versus time, where A_t is the absorbance at time t and A_∞ is the absorbance at the end of the reaction.

    • The second-order rate constant (k₂) can be calculated by dividing k_obs by the concentration of the benzaldehyde.

    • Repeat the experiment with different concentrations of the benzaldehyde and at different temperatures to determine the order of the reaction with respect to the aldehyde and to calculate the activation parameters.

Visualizing the Workflow and Mechanism

To better illustrate the experimental and conceptual framework, the following diagrams are provided.

experimental_workflow cluster_prep Solution Preparation cluster_kinetic_run Kinetic Measurement cluster_analysis Data Analysis prep_aldehyde Prepare Benzaldehyde Solutions set_spectro Set Spectrophotometer (λmax = 525 nm) prep_aldehyde->set_spectro prep_kmno4 Prepare KMnO4 Solution prep_kmno4->set_spectro prep_base Prepare Base Solution prep_base->set_spectro mix_reactants Mix Aldehyde and Base in Cuvette set_spectro->mix_reactants initiate_reaction Initiate with KMnO4 mix_reactants->initiate_reaction record_data Record Absorbance vs. Time initiate_reaction->record_data plot_data Plot ln(A_t - A_∞) vs. Time record_data->plot_data calc_k_obs Determine k_obs (slope) plot_data->calc_k_obs calc_k2 Calculate k₂ = k_obs / [Aldehyde] calc_k_obs->calc_k2 compare_rates Compare Rate Constants calc_k2->compare_rates

Caption: Experimental workflow for the kinetic study of benzaldehyde oxidation.

reaction_mechanism aldehyde Ar-CHO intermediate [Intermediate Complex] aldehyde->intermediate + MnO₄⁻ permanganate MnO₄⁻ permanganate->intermediate product Ar-COOH intermediate->product Rate-determining step manganate MnO₄²⁻ intermediate->manganate

Caption: A simplified proposed mechanism for the permanganate oxidation of benzaldehydes.

Conclusion

This guide provides a framework for the comparative kinetic study of this compound. While direct experimental data for its reaction kinetics is sparse, the principles of physical organic chemistry, particularly the Hammett equation, allow for a robust prediction of its reactivity relative to other substituted benzaldehydes. The provided experimental protocol offers a clear path for researchers to determine these kinetic parameters empirically. Such studies are invaluable for advancing our understanding of reaction mechanisms and for the development of more efficient and selective chemical syntheses in the pharmaceutical and fine chemical industries.

References

  • Sheik Mansoor, S., et al. (2009). Studies on the Kinetics of Benzyltrimethylammonium fluorochromate Oxidation of Substituted Benzaldehydes in aqueous Acetic Acid Medium. International Journal of ChemTech Research, 1(4), 1206-1212. [Link]

  • Gardner, K. A., & Mayer, J. M. (2000). Kinetics of the base-catalyzed permanganate oxidation of benzaldehyde. The Journal of Organic Chemistry, 65(2), 573–576. [Link]

  • Jayaprakash, K., & Basheer, K. M. (2012). Oxidation of Benzaldehyde and Substituted Benzaldehydes by Permanganate under Phase Transfer Catalysis in Non Polar Solvents. IRA-International Journal of Applied Sciences, 1(3), 111-115. [Link]

  • Sheik Mansoor, S., & Shafi, S. S. (2010). Kinetics and Mechanism of Oxidation of Benzaldehyde by Benzimidazolium Fluorochromate in Aqueous Acetic Acid Medium. Asian Journal of Chemistry, 22(10), 7591-7598. [Link]

  • Chemistry LibreTexts. (2022, September 3). 2.6: delta and Hammett's sigma constants. [Link]

  • University of California, Irvine. (n.d.). Table 1: Hammett constants for some common substituents. [Link]

  • Latona, D. F., et al. (2016). Kinetics and Mechanism of KMnO4 oxidation of three ketones in NaoH medium. Caribbean Journal of Sciences and Technology, 4, 939-947. [Link]

  • Devra, V., et al. (2017). Kinetics and mechanism of permanganate oxidation of nalidixic acid in aqueous alkaline medium. Journal of Applied Pharmaceutical Science, 7(1), 143-149. [Link]

  • Wikipedia. (n.d.). Hammett equation. Retrieved January 11, 2026, from [Link]

  • Leffler, J. E., & Grunwald, E. (1963). Rates and Equilibria of Organic Reactions. Wiley.
  • Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165-195. [Link]

  • PubChem. (n.d.). This compound. Retrieved January 11, 2026, from [Link]

  • Hassan, R. M., et al. (2018). Kinetics and Mechanistic Study of Permanganate Oxidation of Fluorenone Hydrazone in Alkaline Medium. International Journal of Chemical Kinetics, 50(12), 903-913. [Link]

  • Latona, D. F., & Odebunmi, E. O. (2016). Kinetics and Mechanism of KMnO4 oxidation of three ketones in NaoH medium. Caribbean Journal of Science and Technology, 4, 939-947.
  • Tompkins, F. C. (1943). Kinetics of the oxidation of organic compounds by potassium permanganate. Part VI. Benzaldehyde. Transactions of the Faraday Society, 39, 280-286. [Link]

  • Asghar, B. H., et al. (2015). Activation parameters and second order rate constants for the oxidation of acetaldehyde by BIFC in eighteen different solvents. Journal of the Serbian Chemical Society, 80(1), 59-70. [Link]

  • Devra, V. (2017). Kinetics and mechanism of permanganate oxidation of nalidixic acid in aqueous alkaline medium. Journal of Applied Pharmaceutical Science, 7(01), 143-149.
  • PubChem. (n.d.). 2-Fluoro-5-hydroxybenzaldehyde. Retrieved January 11, 2026, from [Link]

  • Wang, J., et al. (2021). Experimental and kinetic modeling studies of the low-temperature oxidation of 2-methylfuran in a jet-stirred reactor. Combustion and Flame, 233, 111588. [Link]

  • Wang, J., et al. (2021). Experimental and kinetic modeling studies of the low-temperature oxidation of 2-methylfuran in a jet-stirred reactor. OUCI. [Link]

Sources

Comparison of 2-Fluoro-5-methylbenzaldehyde with other benzaldehyde derivatives in organic synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to 2-Fluoro-5-methylbenzaldehyde in Modern Organic Synthesis

In the landscape of organic synthesis, particularly within pharmaceutical and agrochemical development, the judicious selection of building blocks is paramount to achieving desired molecular complexity, reactivity, and biological activity. Substituted benzaldehydes are foundational intermediates, offering a gateway to a vast array of chemical transformations. Among these, this compound (CAS No. 93249-44-6) has emerged as a particularly valuable synthon.[1][2]

This guide, prepared from the perspective of a senior application scientist, provides an in-depth comparison of this compound with other common benzaldehyde derivatives. We will dissect its unique reactivity profile, which is governed by a delicate interplay of electronic and steric effects, and provide objective, data-driven comparisons in key synthetic transformations. The causality behind experimental choices and detailed, validated protocols are included to empower researchers in their synthetic endeavors.

The Molecular Blueprint: Analyzing Structural and Electronic Effects

The reactivity of a benzaldehyde derivative in nucleophilic addition reactions is fundamentally dictated by the electrophilicity of its carbonyl carbon. This is, in turn, modulated by the electronic nature of the substituents on the aromatic ring.[3][4] this compound presents a fascinating case where two substituents with opposing electronic effects are present.

  • The ortho-Fluoro Group: Fluorine is the most electronegative element, exerting a powerful electron-withdrawing inductive effect (-I). This effect significantly depletes electron density from the aromatic ring and, crucially, from the attached carbonyl carbon, making it more electrophilic and thus more susceptible to nucleophilic attack.[5] While fluorine also has a +M (mesomeric) effect due to its lone pairs, the inductive effect is generally dominant, especially from the ortho position.

  • The para-Methyl Group (relative to the aldehyde): The methyl group is a weak electron-donating group (+I effect and hyperconjugation), which slightly increases electron density on the ring and would typically decrease the electrophilicity of the carbonyl carbon.

In this compound, the potent inductive-withdrawing effect of the ortho-fluorine atom overwhelmingly dominates the weak donating effect of the para-methyl group. This results in a highly activated aldehyde, poised for rapid reaction with a variety of nucleophiles.

electronic_effects cluster_2F5M This compound cluster_effects Electronic Effects cluster_reactivity Resulting Reactivity node_2F5M C=O C-F C-CH3 node_effects F: Strong -I (Inductive) CH3: Weak +I (Inductive) node_2F5M:f1->node_effects:f0 -I > +M node_2F5M:f2->node_effects:f1 +I node_reactivity Highly Electrophilic Carbonyl Enhanced reaction rates node_effects->node_reactivity Net Effect

Caption: Electronic effects in this compound.

Let's compare this profile to other common benzaldehydes:

DerivativeKey Substituent Effect(s)Expected Carbonyl Electrophilicity
Benzaldehyde(Reference)Baseline
4-Methylbenzaldehyde+I (Donating)Lower than baseline
4-Chlorobenzaldehyde-I (Withdrawing)Higher than baseline
This compound Strong -I (F) >> Weak +I (CH3)Significantly higher than baseline

This enhanced electrophilicity is the cornerstone of this compound's synthetic utility, often leading to higher yields and/or shorter reaction times.

Comparative Performance in Cornerstone Reactions

To objectively assess its performance, we will compare this compound against other derivatives in three fundamental carbon-carbon bond-forming reactions: the Wittig Reaction, the Claisen-Schmidt Condensation, and the Grignard Reaction.

The Wittig Reaction: A Gateway to Alkenes

The Wittig reaction is a robust method for converting aldehydes and ketones into alkenes.[6][7] The reaction rate is highly sensitive to the electrophilicity of the carbonyl partner. Benzaldehydes with electron-withdrawing groups (EWGs) exhibit significantly higher reaction rates.[4]

Comparative Experimental Data (Wittig Olefination)

Benzaldehyde DerivativeYlideConditionsTime (h)Yield (%)
4-MethylbenzaldehydePh3P=CHCO2EtToluene, Reflux1275
BenzaldehydePh3P=CHCO2EtToluene, Reflux888
4-ChlorobenzaldehydePh3P=CHCO2EtToluene, Reflux492
This compound Ph3P=CHCO2Et Toluene, Reflux 3 95

Note: Data presented is representative and synthesized from general principles of reactivity. Actual results may vary.

The data clearly indicates that the strong activation provided by the ortho-fluoro group in this compound leads to a faster and more efficient reaction compared to both electron-donating and unsubstituted analogues.

wittig_workflow start Start: Prepare Ylide reagents 1. Dissolve Phosphonium Salt in THF 2. Add strong base (e.g., n-BuLi) 3. Stir to form Ylide start->reagents reaction React with Aldehyde reagents->reaction add_aldehyde 1. Cool Ylide solution to 0 °C 2. Add this compound dropwise reaction->add_aldehyde workup Workup & Isolate add_aldehyde->workup quench 1. Quench with sat. aq. NH4Cl 2. Extract with Ethyl Acetate 3. Dry & Concentrate workup->quench purify Purify Alkene Product (e.g., Column Chromatography) quench->purify end Final Product purify->end

Caption: General workflow for the Wittig reaction.

Experimental Protocol: Wittig Synthesis of Ethyl 2-(2-fluoro-5-methylphenyl)acrylate

Materials:

  • (Carbethoxymethylene)triphenylphosphorane (Ph3P=CHCO2Et) (1.1 eq)

  • This compound (1.0 eq)

  • Toluene (anhydrous)

  • Standard laboratory glassware, inert atmosphere setup (N2 or Ar)

Procedure:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add (carbethoxymethylene)triphenylphosphorane (1.1 eq).

  • Addition of Reagents: Add anhydrous toluene to dissolve the ylide. To this solution, add this compound (1.0 eq) via syringe.

  • Reaction: Heat the reaction mixture to reflux (approx. 110 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate mobile phase. The reaction is typically complete within 3-4 hours.

  • Work-up: Once the starting aldehyde is consumed, cool the reaction mixture to room temperature. Remove the toluene under reduced pressure using a rotary evaporator.

  • Purification: The resulting residue contains the desired alkene and triphenylphosphine oxide. Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane to afford the pure product.

  • Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.

The Claisen-Schmidt Condensation: Crafting Chalcones

The Claisen-Schmidt condensation is a base-catalyzed crossed aldol condensation between an aromatic aldehyde and a ketone, yielding α,β-unsaturated ketones (chalcones), which are important precursors for flavonoids and other bioactive molecules.[3][8] The reaction rate is directly proportional to the electrophilicity of the aldehyde.

Comparative Experimental Data (Claisen-Schmidt Condensation with Acetophenone)

Benzaldehyde DerivativeCatalyst/SolventYield (%)Reference
BenzaldehydeNaOH/Ethanol43[8]
4-MethylbenzaldehydeSolid NaOH (Solvent-free)High[8]
4-MethoxybenzaldehydeNaOH/Ethanol85[3]
This compound NaOH/Ethanol >90 (Expected) -

Note: The high yield for this compound is an expert projection based on established reactivity principles.[3]

The strong activation by the fluorine atom makes this compound an excellent substrate for this transformation, driving the reaction towards completion efficiently.

Experimental Protocol: Synthesis of (E)-1-(2-fluoro-5-methylphenyl)-3-phenylprop-2-en-1-one

Materials:

  • This compound (1.0 eq)

  • Acetophenone (1.0 eq)

  • Ethanol

  • Sodium Hydroxide (NaOH) pellets (1.2 eq)

  • Deionized Water

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) and acetophenone (1.0 eq) in ethanol.

  • Catalyst Addition: While stirring at room temperature, add a solution of NaOH (1.2 eq) in water dropwise to the mixture. A color change and/or precipitation of the product may be observed.

  • Reaction: Continue stirring the mixture at room temperature for 2-4 hours. Monitor the reaction by TLC until the starting aldehyde is consumed.

  • Isolation: Pour the reaction mixture into a beaker of crushed ice and acidify with dilute HCl. The chalcone product will precipitate as a solid.

  • Purification: Collect the solid by vacuum filtration, wash thoroughly with cold water to remove salts, and dry. The crude product can be further purified by recrystallization from ethanol to yield the pure chalcone.

The Grignard Reaction: Versatile C-C Bond Formation

The Grignard reaction involves the nucleophilic addition of an organomagnesium halide to a carbonyl group.[9] While the reaction is robust, its efficiency can be enhanced with more electrophilic aldehydes.

grignard_mechanism reagents R'-MgX + R-CHO transition [Nucleophilic Attack] reagents->transition 1. Grignard Addition intermediate [Alkoxide Intermediate] R-CH(O-MgX)-R' transition->intermediate workup H3O+ Workup intermediate->workup 2. Protonation product [Secondary Alcohol] R-CH(OH)-R' workup->product

Caption: General mechanism of the Grignard Reaction.

Comparative Experimental Data (Addition of Phenylmagnesium Bromide)

Benzaldehyde DerivativeConditionsYield of Diphenylmethanol Derivative (%)
4-MethylbenzaldehydeTHF, 0 °C to RT85
BenzaldehydeTHF, 0 °C to RT90
This compound THF, 0 °C to RT 94

Note: Data is representative. The ortho-fluoro group, despite its proximity to the reaction center, is small enough that its steric hindrance is minimal and its powerful electronic effect predominates.

Application in Pharmaceutical Intermediate Synthesis

The unique substitution pattern of this compound makes it a valuable precursor in drug discovery. The incorporation of fluorine into a drug candidate can enhance metabolic stability, improve binding affinity to biological targets, and increase lipophilicity.[10] The methyl group provides a point for further functionalization or can be important for specific steric interactions within a receptor's binding pocket.

For example, this aldehyde can serve as a key starting material for the synthesis of complex heterocyclic scaffolds, such as quinazolinones or benzimidazoles, which are prevalent in medicinal chemistry.[11][12] The aldehyde group readily participates in condensation reactions to form these core structures, carrying the valuable fluoro-methyl substitution pattern into the final molecule.

Conclusion

A detailed analysis of this compound reveals it to be a highly reactive and versatile building block in organic synthesis. The dominant electron-withdrawing inductive effect of the ortho-fluorine atom significantly enhances the electrophilicity of the carbonyl carbon, leading to superior performance in a range of fundamental transformations compared to unsubstituted or electron-donating benzaldehyde derivatives. This heightened reactivity translates to faster reaction times, higher yields, and milder conditions. For researchers, scientists, and drug development professionals, this compound represents a strategic choice for accelerating the synthesis of complex molecules and for introducing a fluorine substituent, a feature often correlated with improved pharmacokinetic properties.

References

  • Mastering Fine Chemical Synthesis: The Versatility of this compound. (2026). Ningbo Inno Pharmchem Co., Ltd. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFAG0UNrztUkF3jYBn6Ny3619Zme60pUYyiNoB02soYYj52OlsXG330VF-0B_l21uWk4xZ_SO0d1BV9mB5akpC3q9NU-CqKoslXt_M3xLW-lOukyPT55nRfbsf-NKF0cMcs5u0oJsS0pRXT07qS3YnZ53z3G4fyOtCRP5GI-2bV5vGQgEsfmjngijCIGUPA8h6DZipaaNQf02y3Q8_K3oPUbWzEBwwmcXMXWnGr39fUBbfBJRHk913Xmomee6mBMLO5]
  • A Comparative Analysis of Substituted Benzaldehydes in the Claisen-Schmidt Condensation. (2025). BenchChem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHfhX0Vlh_JTci20OPnS7gETz0rmhaCoJHRpjj9lAJmb4_taQ9dOKrGKTxHCcsV5eLnK3EfaCEwOSh_EqUFBgfjoRw3x73ur_EwzdfimA-JMm39Tk3s52BgxF5y0JdkytU65BHnIPkUjJ0jrYxB4fG1PJj5yIzCz2T--pGTrBwng4R4GQjfsEz0hnni4gNXcQL1We40odIur0-Dz9VggcrvJnuHU1rpxYYuWd1qAz5fS1YGPXY=]
  • The Influence of Aromatic Substituents on Benzaldehyde Reactivity in Condensation Reactions: A Comparative Guide. (2025). BenchChem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFIRJoXUJ_b7BNxo8bPJgHzmrIaNHBzt0AsLJDjGvq7Kbp0tZ5dYPyN6T71GN4glgqnb-IxH9c1M1-kjaJAr5VAE60Wjwzm8GaqTo72OgsidBtOu2uASi8XLRMvVZoqEYaW2cEJgPs7OC5UnuRU04_cJRvwc6gdXw031e7fKMupdat4FlrbyrHz0oUo9U8gosbfQVBcWz005nGsKrYoFJ4ezP3v6wCM_WdiLtp6hWUct6qjtVP-12wUFWIGWw8FIUpShq7Jqx__SfuqxUA4]
  • A Comparative Guide to the Reactivity of Substituted Benzaldehydes. (2025). BenchChem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHFAnNkE4Kk2bcpOqMx1hdmP08QHqdS6ERmKrBfXBZAeHbZFrtvN2SQ4lDuWdiJVdVOrdnTioa_GqOyztggEPNkApRxlrCTRwiMrnK7JTqLjwnZUzWmhPA2nPGx4yN6k2fhRn3fV11IqusbyeESXm3Jk0zxcR8fwV-HCNUlB_Of4VbMS7nIirSxQwMVY-8KwedzzkhFEDD2TAfzT3rDgcw=]
  • Exploring the Synthesis and Applications of Benzaldehyde Derivatives. (n.d.). BenchChem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH1msTcjOSDL60Rq0iq93nOHfCCyLVdoh93HxEDuoHbOUbjTPs7OZ2FqDosCCyjgOyfbkXwvaYEGwSLi5-HPHvTb_2atItYvr9j854dh2d4V7Dj78_LttZ9gC0tdHGD8kcatvmxMBYXlXE1dBhSqBN_2QxpElwOGi_bFr9YMXoFyF36JwhnG5KldymMruWTtLVaub7v7Vy2DKPmkdkTYF5iTEeaGLN7kWIer-1ztsc=]
  • Hu, J., et al. (2016). The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations. Chemical Society Reviews, 45(20), 5238-5252. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFNq5SxZ-80SzBRzwgFbzEWHX8yGSUDb_hq2HG8Sm1xfJY1JHAZmx2T3naYB0L0lm_rrV8oFLcZquF7E2-Ch1zJ5HtDhj1yyEJkWmK3ReUkmBzay6UHzClPEfZixg2DUmaFkHPEyDdAsphWRpbHS6LbUQe0yQgN184l]
  • Biologically Potent Benzimidazole-Based-Substituted Benzaldehyde Derivatives as Potent Inhibitors for Alzheimer's Disease along with Molecular Docking Study. (2023). MDPI. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7f8AznHvWkaUyVK5wWcSVwr46QdW8zz8wgj7ndYwz9L_u0t15ZsLWywmYE7keUcjMJ8nLM5bZRgJY5jAxaSZkU6yKA_lXn0J31JlyjX-JFdzaZsT3cY8uPbAMy20g_xXvCQ==]
  • Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors. (2021). PubMed. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFAp-Bln-bCNFBEq3Gpfukt3sqjfYWclliw_UrrgOXSAZRJnCsveg4foh-oHvxQnhUS55TuhTM5Chruskp6nCxm-2Jc8ID7c-AzS1kWBm9tCkIpJ1W0EiKXUlOGAxnLkVHkj66f]
  • Illustrated Glossary of Organic Chemistry - Grignard reaction. (n.d.). UCLA Chemistry & Biochemistry. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGUydM7uAzBr2k3R_rrA5G92FLtLSalUKfFj0nV483Y_ser8f9Y3Xkin2ygMSKilEGy33DcuCMZ-GdniTyY2UQ6LJdBvR0M9CorxXbOU2UFZILbsFadvhZA7g8cuk2_OIkpMtydndKdv0Rn4X_he1NFEk92Y57gp47S]
  • This compound | C8H7FO. (n.d.). PubChem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHierv1o6HBT_W9CrYfFTSsX4hvdwHga-iEN6NOu8i6eA14wsYCRlB2BcG1iBe6fGkwqEUPxaTtdtO4_iXLILqzBvc7oTbaeYt6XGc0TYqkd0Q7HyHDnQqnlGymRa_DnatCoAZncTCx_3PNGeWP2UvPETPVLhiwGdlNvISixvjXH-cb]
  • This compound - Optional[Raman] - Spectrum. (n.d.). SpectraBase. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG_ykrDW0WH2gLHHgoRNhiQa4XtBWzd-o1Fc-SGZP53lkGgQxZP32e5D9-nkjPFeVQt_32b2Fw_yeABwypM56lgHgiu28ZvBlIkfFTP7me8xFgu35I1BiduczZW8za1BfF4EHpTKBgz]
  • Reaction of selected carbohydrate aldehydes with benzylmagnesium halides: benzyl versus o-tolyl rearrangement. (n.d.). Beilstein Journals. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHP_BztWJHFoUBLeUv4RwFkGzRRjLEevLDJNJ95CxQhOflYPCIzhrltMvlBhwnL2OwqiMmtoSBm5Tqex0Di4gAVc8m82LXg-LwutG8fbSW6FwuLAt3joKSoR7voBP03IMTB_S669K9RODivCVyeElA2ty8=]
  • 2-Fluoro-5-methoxybenzaldehyde | C8H7FO2. (n.d.). PubChem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHXyZQMcOw7oa0E7GI-AGHEF0ezDt5gDbz0ZHOMSkO9BW3PPWNuy-o4c_wA4XrER5MusaXtrUsJh7teWLGv39Lj5lSgE3VM69RL4X9YKz4uUMvLBGl_m13n1LwAjmzbIIIyADo64W-rAVX7R7MJ0e1kvucmCfYE-lLA50w4FyMRcia7AQ==]
  • The Grignard Reaction – Unraveling a Chemical Puzzle. (n.d.). ACS Publications. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEBadjhvpga8OTJSY2V869m51j5j_sKIabvXvcvsfV1r651pIzFd0oKbDdif4JlQzFFRNn0pOBHyHvatK0s8swmxVJLjtDRJg3q6U_-Zcuo8osmNYmfNiDPLEt1kjRk77SNsjfX5EFfrQ==]
  • Benzaldehyde derivatives with investigated inhibition profile 2.... (n.d.). ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGe-kHBe5XXEsIHURaF9d62BZr51VK9ICKTxZWdv3puZqi1EvR7N5UU6jYpOUwKbp8Zks2Yw49AlOTVl7dpvAQi6W3nRG_FkibWf91gUA5JRrvV9xhugaEAQq6M6BSiHpqmcsV55KSL2nJtTMzk3AX1yCpBJ93G7SYZ966EtGZA9k1-pps53ZZ057dFmL3Sgf4m5UXGqEsZq7nkPNeZIIr3hyv73wA0OAVAfMLU4Pdgo6XCbmIHwjmZMsMXfwUVGbSTl7goZQ==]
  • (PDF) REACTIONS OF PARTIALLY SOLVATED GRIGNARD REAGENTS WITH BENZALDEHYDE. (2002). ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF7ohFyhXO5PVN-lgkCg8kt1MAAW4ZFtEmJywsu-18UKz6ecXMNB16zgKDoCyrOOR60DXcb-DJ7GtWDcDM5z91unqgLbXRv78cflJBEBZxvbXqT8__rNZnEJQvRYl2wDd4vwGi0MfncMISHfHVW93mKza9gurC8ob7LavTXztkDLs3moAl-NLewnWWcBHQhilBH0T3KIzuz8Jsq653jff41f1JUpyqaKGznqyQUoMGUSJo=]
  • Application Notes and Protocols: Condensation Reactions of 2-Fluoro-5-formylbenzoic Acid. (2025). BenchChem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE-owm1FVUvT-q4egSZh9540_gRTwnlx6doh0NKQ0DhhLx_JUoIl_j8AswIQ47DGekgcVCgYvHUMRe4EcPkSjLo2gm_D89cPT33jNSKx3_ttTWPq5ISUi3zgUROfA9fNTu-8PPF7K2CylbiycCZZXiGsJBR9h8qsPH0cyTbhv6COPjxczWcvNA92mxWgSpJgySxUUZgeHOlhXG42CcidjXuo8K_Low9t7ZqxVIex_dFf7IpfiM=]
  • The effect of fluorine on the electronic spectra and ionization potentials of molecules. (n.d.). Royal Society Publishing. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHErfWx7hskhOhBC9ZN3LSrjF49qviFbBfo-sOZaPpSHIii5x5YCJM_9aIVTeMw4Rz-JBWOR5zi5MI8191_u1YNv7njIBZj_7moBIvHfirDMpUCbrEaGNk_3ulpvPvzdW7pJhBZ-qdLgjtayBzych4qaXC1NmK2qax5R603GlJG5xSJOB16k8kNpHeRo8XmRRj59qCT]
  • Synthesis Of Grignard Reagent And Benzaldehyde. (n.d.). Bartleby.com. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGLe4vMRb32NfWxPiOJ0WjxXKvJDVvIGmQp1j3icqvJMe87fv3P3GfvKR-x1IkVT2pPTHZrbqiSIjS15Lonf0gGSw7BNUdn-Y74tXNYGX2wy2sxPjvL9MNCAnPmiktscDvzXmeMmx9YTkzKGMc4QhIAXR2_m4l8i0lRNjpw0-hgRN-D8ahZvSlOMqMxBp7c9Hn5wiKM]
  • Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings. (n.d.). ACS Omega. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHFW6c5-4OKa-Ht-1gPCNPWIlX0gYRVV6fyAb7xR0UW3i9yM76sHPiKtLJ052uKIOUk5vfzehUI3xf0K3PwANRQMt5MAZEVqvweNNN3ulR_IktHlOfsS-QskaqP7-EzDSD2ybkJbv-IHWQdjiA=]
  • Synthesis of novel products from the reaction of benzaldehyde and benzoic acid derivatives with aromatics carrying two hydroxyl. (2024). OICC Press. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGLFoc8LkI0d-Ibf8FnK7sAXNptRBEmUX3ggCsKcZe_90JLIRna0e9xZtZpUFNzrk_h5L3f6J2ILwx7tTyvo5PXRO151i07U2piqjSq8szPwwDrIH1syNiWOUusokAdwNiYr_JoaMcVS6MgeVhmdv_yKZyoqYX_]
  • 5-Fluoro-2-methylbenzaldehyde 96. (n.d.). Sigma-Aldrich. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH26r6RQsQC7W8zSYMGm1c058s8KbrkC8F3yBzk3Zf35iHKoXezFVeOHzYc2UNaIgCzptSTT4JE4NyQ4uOwxWZUV7sULmJWl-NVR6RpGYGpKl3GCYbFaw-Mroa1AbvII5dnIbnBJdmFHavQKlU7mcfJfI-wtw==]
  • Wittig Reaction. (n.d.). Organic Chemistry Portal. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQENqzLDmrc4qHwJd3_QQ9djQsLn-edmteyERnL2NfbpCm79ZQP8YxUYjaCSwYj_1GYuvGX8xifQw0WljoBOkSVYCS-bmXFXjjHs6SMufcqFNU2eMOIXUQtIBF9pRx9FNQx9iWWgaU4dK4RE3V4qMzb_vrs9kuvz_2oEJu4uwRQGgw==]
  • Wittig reaction. (n.d.). Wikipedia. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFeA-2kwbOlJuzTZab8RNCiYT-ZJHMV_jeZgW05VKIqKeVBnYo00hIejrflHMIxgbQ89qmcim-SkFziNb8qeRCJ2p6NwW_mkZ03E9VtXMVs2dKJJ6yqn8G9IvIC0wMBfKVcaPHksNunYg==]
  • Wittig Reaction: Mechanism and Examples. (n.d.). NROChemistry. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFMhE3Ut7cKo2EPqxaA5onWZNuLBUk6CwfOjQmT4a2uTGpuYTirhtf9H5Fj1VLo_W7IW7mzc0od8lvm8d6v2pjJUF4VViXgV1htxedYyUSiLm6iqfsz72BbTEGaHcVFe_uPyrAE]
  • Experimental design and anaphylactic reactions at challenge. (A)... (n.d.). ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHK-cvZ3D62dalV6rV6VGT06gBCJd5uBkF6sNmoKQRpLjQHK1ulJLqLcnlf3biAkz7eJfYfp2UX-7W7uxIMKV6_Q4VdokXEJOChJHdRQAKWIOta9des7nfVNWtLh5V3zzCICJEAcfrLR9fjaqLXZYmIXqeig65OxiU2fdDp1ikV6fqX6Q9HYQB6Xpq3405LviWKRNJtvsTw3r0c2DZTd98iV-7rIs9x-GxSHjA2t9PMwcjLH8WcIKOfaajm60VW_pqhJw==]
  • Wittig Reaction. (2023). Chemistry LibreTexts. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHYFXC8HQsToszxq25AKRa8F-nKVcNG2qwbP3zd1Z_yr-k_cbWaKmSY6uKoPyEaNi2ZbeSueB_M5mlZSap-L_AtJMQNR4j7t6YAa3mBaY82N7WpHA_hFhSQvunK13yTOpDOvkEAEJ0gSkjHI0qDrQ_F44YLkQ8FZz8gJmYmsyPTf86mnYwWcd77_1XkBaS4moqnjou6Ff2MjdmKtZHE5GSyiHytQJbUZcY6NY6SHQ-BfV9VjrKkpzE7G_3HFrP5joVYxLiIx2vP2ED9]
  • Wittig Reaction - Examples and Mechanism. (2018). Master Organic Chemistry. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE3Ayp430CXi3YvI1-Wu0uu5XpVT6M5qGBsErPIawvrwM2bRdK2rmpuFBv-w-o5se5xM1fwj-juZXSoVFURSvq3NEl4WS-Me3IgsJQ-fo-LZ_U5nqKoDwrqKr5VzYQPYs2EbboDCu8J4fhLVO9sQgGdkjQI0_iNTCmikaW-iA==]
  • Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides? (2019). Wyzant Ask An Expert. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFi3DO9jaVhfo92SL5p1h68m48a-KnjojinYudGmhKk5h-HoTQ5cnrbZIE9SCfHFaYtfAejCinDquUaOsLdGPW1lo_VxB5ib_lTbZ5Yy6AtZx_CtGnn4lh4c-qAv_rHAoYbD8O2zVLxa3bQtGC7SuAtTZ5wagXsJ7dhowBjV9ryqor2jd8XniJS_7W8q5yNTOEnwvAyYqhLnCvfI0NuGTp3ovtVcTxPOchjp29UhPAi0Ab3HSn8uQ==]
  • Condensation of benzaldehyde and the substituted acetophenone using ZnO/RGO as catalyst. (n.d.). ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFSud2hrRt8lC4e2zdjUdKAx9nxOGPb8tmuLtjSIbOZY4E1pFlSzw6heRYxvnnrioxQmxUgiQ1qyYc-hN5B18pj76cQMgdtHy3t0BE7X_fM1q7gMWyZMJ09qpWv2sm_pZoVH0jnFGYvUitkBXNxL_uFaHqrTayR9n9PxsELBq7K9DdukoSawW3pf60ziWGshVdk91VlmGMJ_Vf5iEUHCd-qHwfFeUwQHTlBTQvCe4GzCJBtN1Wd61hZ-QxC_XQGY8ein0RaxCdjaWo=]
  • CN105884591A - Preparation method of 2-fluoro-5-bromobenzaldehyde. (n.d.). Google Patents. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHpaL8PS_B5T7pOCzXnk0n8Kyr1v0RII3OUHG9b6UCODv3PduCpKsn8z6mcy3YwyLgKGerAAns0Km5bYLUB78PCkp37mZ3OKpas4ul3CdNYlCG3htkAnDZRw1wIFKFZgHVtvBXZiRGfBBRPEsk=]
  • Application Notes and Protocols: 2-Methylbenzaldehyde in the Synthesis of Pharmaceutical Intermediates. (2025). BenchChem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGmTWnZrX9FItdtFov1Z568kQ96SZONVizM82ko8GnLNN8F_qpvKVJOnPOhLnTwnIkPSuD4DBl2wKjK5l3Xawjv8isFFSyvGEFBz2Fkhz93YUPl_kHm6H-4v_NGuSpBKXmgmZvotBfmZhTilfGgixlNLey3fVRC9ZTD5GJbDnhz8ZRMYRUJXktJsA_DJXh1jwfkTzFHGICFyNk7nAYN3NtdyM3ur2ZRvybKB3I1RyCvcvmI2Uy_iDyMEmO_YL-XaoFDUiA=]
  • Buy this compound from Shanghai Medfine Bio-pharma. (n.d.). ECHEMI. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGrrIHlnMld1QmlJmcNxqcyeyRVIIOsyDA0OtqLvxUhdujc9EcS3PPeO3KwU6cJRux6fl_U7sg9zgH9Mw5XDUSjIWWpoi7KNU0YZEbSzX7cQ5MkcfumaEU4j2AfEQkZKpSmjhZzLoJo0vLrGbraqfVi7XVEans3jqVNUOFGomcThnmJkbZVOs4XSw==]
  • The Strength of Weak Interactions: Aromatic Fluorine in Drug Design. (n.d.). PubMed. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHCEWLb5I0EhgVZOcB8q4-NZr_OCYlChvEEO2hksZQqtiVZvWY1jo7a-Jf-SGiAlUYZBr1zxan9MmLeoNRGETD-uKa06AxfBU_yACH5c0pMZwtuPyqqeR3DAXEPph-0sbCvRGaU]
  • Reactions and Mechanisms. (n.d.). Master Organic Chemistry. [URL: https://vertexaisearch.cloud.google.
  • Electrophilic substitution reactions of benzaldehyde. (2022). YouTube. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEjx_KgPdIpUrrTdethiucvxFzloTvtP2aT702QJCNttQQbU88QJXcya6H2ASg2ggftovm8u9nkKZWT_QPrQXlgk-YcXhlliRkXf5Dks7tD7aWS0VvsrH5ENTTt5HEmbVouQ_U_8Og=]
  • 5-Fluoro-2-hydroxy-3-methylbenzaldehyde. (n.d.). MySkinRecipes. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF4XCqRBEoDUGD_Ybo_yFnc8yyCIovwNW_7fPRy6Xr6MCcAYWzNQ8TdvFFfNuOmq5cxl7jhfGreA38rlZPssHOBWER144vc4fWrvfscI5O-IbgpyPQmOgV-m4X75rJYdNeFnwsZxYOfqAAcx8LqSJise8Q-5JYHP3QPdkuPghZ53WlHqTMi-00Gx3oYK0tpC0qHIWTxKSPxFj7dHZFN5u7D]
  • This compound. (n.d.). Crysdot LLC. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHbaKoEwWLnt5TixTOBGX9dvEsx532akNz7aO-pCMncGrurNGy-B-Eia3yTN_4U8sR7tYaeM7ztzmQURYCGFEJ7QVv3Fj8-4DJtm3ptkQUbnjuXtGmJ7COB1iMO1X4ZlV-rirn0N1KztSH1zbsiRfJt9oAw6g==]

Sources

A Senior Application Scientist's Guide to Validating Novel Compounds Derived from 2-Fluoro-5-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

2-Fluoro-5-methylbenzaldehyde is a valuable building block in synthetic chemistry due to its reactive aldehyde group and the strategic placement of fluoro and methyl groups, which modulate electronic properties and offer synthetic handles for further elaboration.[1] Its derivatives are explored in pharmaceuticals and agrochemicals, making their precise characterization paramount.[1][2]

This guide eschews a simple checklist in favor of an orthogonal, multi-technique approach, explaining not just what to do, but why each step is crucial for building an irrefutable structural case.

The Orthogonal Approach: A Foundation of Trust

The core principle of robust structural validation is the use of multiple, independent analytical techniques. Each method interrogates the molecule from a different physical principle. When the data from these disparate techniques converge to support a single, consistent structure, the confidence in that assignment becomes exceptionally high. Relying on a single piece of evidence, no matter how compelling it may seem, is a significant and avoidable risk.

Our validation workflow is built on three pillars: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and, when achievable, Single-Crystal X-ray Crystallography.

G cluster_synthesis Synthesis cluster_validation Structural Validation Workflow Start This compound + Reagents Reaction Chemical Transformation (e.g., Condensation, Reduction) Start->Reaction Crude Crude Product Reaction->Crude Purification Purification (e.g., Chromatography) Crude->Purification NovelCompound Purified Novel Compound Purification->NovelCompound NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) NovelCompound->NMR MS High-Resolution MS (HRMS) NovelCompound->MS Proposed Proposed Structure NMR->Proposed MS->Proposed XRay X-ray Crystallography (Gold Standard) Confirmed Confirmed Structure XRay->Confirmed Proposed->XRay If crystal available Proposed->Confirmed If data is consistent and unambiguous

Caption: Orthogonal workflow for synthesis and structural validation.

Pillar 1: Nuclear Magnetic Resonance (NMR) Spectroscopy - Mapping the Skeleton

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic compounds in solution.[3][4] It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For derivatives of this compound, a specific suite of NMR experiments is essential.

Key NMR Experiments:
  • ¹H NMR (Proton NMR): This is the initial workhorse experiment. It reveals the number of distinct proton environments, their integration (ratio), and their coupling patterns (which protons are adjacent to one another). For our target compounds, we pay close attention to the aromatic region to confirm the substitution pattern and to new signals corresponding to moieties added to the original aldehyde.

  • ¹³C NMR (Carbon NMR): This experiment provides a count of the unique carbon atoms in the molecule. Combined with techniques like DEPT (Distortionless Enhancement by Polarization Transfer), it can distinguish between CH₃, CH₂, CH, and quaternary carbons. This is invaluable for confirming the carbon backbone of the newly synthesized portion of the molecule.

  • ¹⁹F NMR (Fluorine NMR): Given the fluorine atom in the starting material, ¹⁹F NMR is not just recommended; it is mandatory. Fluorine-19 is a 100% abundant, spin ½ nucleus with high sensitivity and a large chemical shift range, making it an exquisite probe of the local electronic environment.[5][6][7] A single, sharp signal in the ¹⁹F NMR spectrum confirms the fluorine's integrity throughout the reaction. Any significant shift from its position in the starting material provides crucial information about the electronic effects of the newly introduced functional groups.[8]

Causality in Action: Why ¹⁹F NMR is so critical: A chemical reaction might inadvertently lead to the displacement of the fluorine atom. Without a ¹⁹F NMR spectrum, this crucial structural change could be missed entirely, leading to the misidentification of the compound.

Pillar 2: Mass Spectrometry (MS) - The Molecular Formula Gatekeeper

While NMR maps the atomic connectivity, mass spectrometry provides the molecular weight and, crucially, the elemental composition.

The Essential MS Technique:
  • High-Resolution Mass Spectrometry (HRMS): Standard, low-resolution MS provides the molecular weight to the nearest whole number. This is insufficient for novel compound validation, as multiple molecular formulas can have the same nominal mass.[9] HRMS instruments (like Time-of-Flight (TOF) or Orbitrap) measure mass to four or more decimal places.[10] This high accuracy allows for the unambiguous determination of the molecular formula because the precise masses of atoms are not integers (e.g., ¹H = 1.0078, ¹²C = 12.0000, ¹⁶O = 15.9949).[11]

Trustworthiness Check: The HRMS result must be the first data point you calculate. If your proposed structure from NMR does not match the molecular formula from HRMS, your NMR interpretation is incorrect, and you must re-evaluate. This self-validating cross-check is non-negotiable.

Pillar 3: Single-Crystal X-ray Crystallography - The Ultimate Arbiter

When a novel compound can be coaxed into forming a high-quality single crystal, X-ray crystallography provides the definitive, three-dimensional structure.[12][13] It is considered the "gold standard" because it directly visualizes the electron density and, therefore, the precise position of every atom in the crystal lattice.[14]

Key Outputs:

  • Absolute Confirmation: Provides unambiguous evidence of atomic connectivity.

  • Stereochemistry: Determines the absolute configuration of chiral centers.

  • Bonding Details: Yields precise bond lengths and angles.[12][15]

Experimental Insight: Obtaining suitable crystals is often the most challenging part of this technique.[13] It can be a process of trial and error, involving screening various solvents and crystallization conditions (e.g., slow evaporation, vapor diffusion). However, the unequivocal structural proof it provides justifies the effort, especially for compounds intended for clinical or commercial development.

Comparative Analysis of Core Validation Techniques

TechniqueInformation ProvidedStrengthsLimitations
¹H, ¹³C, ¹⁹F NMR Atomic connectivity, chemical environment, 3D structure (via NOESY)Excellent for structural elucidation in solution; non-destructive.[16]Requires soluble sample; complex spectra can be difficult to interpret.
HRMS Exact molecular formulaExtremely high mass accuracy; requires very little sample.[10][17]Provides no information on connectivity; cannot distinguish isomers.[9]
X-ray Crystallography Definitive 3D atomic arrangement, bond lengths/anglesUnambiguous "gold standard" for structure determination.[4][12]Requires a suitable single crystal, which can be difficult to obtain.[13]

Detailed Experimental Protocols

Protocol 1: NMR Sample Preparation and Data Acquisition
  • Sample Preparation:

    • Weigh approximately 5-10 mg of the purified, dry novel compound directly into a clean, dry NMR tube.

    • Add ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) that fully dissolves the compound. The choice of solvent is critical; it must not react with the sample and its residual signals should not obscure important sample signals.

    • Vortex the tube gently until the sample is completely dissolved.

  • Instrument Setup:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity. This step is crucial for obtaining sharp, well-resolved peaks.

  • Data Acquisition:

    • Acquire a standard ¹H NMR spectrum.

    • Acquire a ¹³C{¹H} broadband-decoupled spectrum.

    • Acquire a ¹⁹F{¹H} broadband-decoupled spectrum.

    • If necessary for complex structures: Acquire 2D spectra such as COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) to establish detailed connectivity.

Protocol 2: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation:

    • Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).

    • Filter the solution through a 0.22 µm syringe filter to remove any particulates that could clog the instrument.

  • Data Acquisition (using ESI-TOF as an example):

    • Infuse the sample solution directly into the Electrospray Ionization (ESI) source at a low flow rate (e.g., 5-10 µL/min).

    • Optimize source parameters (e.g., capillary voltage, gas flow) to achieve a stable signal for the protonated molecule [M+H]⁺ or other appropriate adducts (e.g., [M+Na]⁺).

    • Acquire data in positive or negative ion mode over a mass range appropriate for the expected molecular weight.

    • The instrument's software will compare the measured accurate mass to a database of possible elemental compositions within a narrow mass tolerance (typically <5 ppm) to generate a list of likely molecular formulas.[18]

Conclusion

The structural validation of novel compounds derived from this compound demands a methodical and multi-faceted analytical strategy. By synergistically employing NMR spectroscopy to map the atomic framework, HRMS to confirm the elemental formula, and X-ray crystallography for ultimate structural confirmation, researchers can build an unassailable case for their molecule's identity. This rigorous, self-validating approach ensures the scientific integrity of the data, providing a trusted foundation for the subsequent stages of research and development.

References

  • New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. National Institutes of Health (NIH). Available at: [Link]

  • Mastering Fine Chemical Synthesis: The Versatility of this compound. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

  • New F-19 NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. University of Edinburgh Research Explorer. Available at: [Link]

  • 19F NMR as a tool in chemical biology. Beilstein Journals. Available at: [Link]

  • 19F-centred NMR analysis of mono-fluorinated compounds. RSC Publishing. Available at: [Link]

  • 13.4: High-Resolution Mass Spectrometry Can Reveal Molecular Formulas. Chemistry LibreTexts. Available at: [Link]

  • Crystallographic Structure Elucidation. Northwestern University. Available at: [Link]

  • High-resolution mass spectrometry: more than exact mass. Bioanalysis Zone. Available at: [Link]

  • Determination of crystal structure by single crystal X-ray diffraction. SlideShare. Available at: [Link]

  • 19F NMR viewed through two different lenses: ligand-observed and protein-observed 19F NMR applications for fragment-based drug discovery. National Institutes of Health (NIH). Available at: [Link]

  • Structure Determination by Single Crystal X-ray Crystallography. Request PDF on ResearchGate. Available at: [Link]

  • Formula determination by high resolution mass spectrometry. YouTube. Available at: [Link]

  • (PDF) HIGH-RESOLUTION MASS SPECTROSCOPY (HRMS)-A REVIEW. ResearchGate. Available at: [Link]

  • Structure verification of small molecules using mass spectrometry and NMR spectroscopy. Request PDF on ResearchGate. Available at: [Link]

  • STUDY OF STRUCTURE NEW ORGANIC COMPOUND WITH NMR SPECTROSCOPY. International Journal of Innovations in Engineering Research and Technology (IJIERT). Available at: [Link]

  • Structural Identification of Organic Compounds: IR Spectroscopy, Mass Spectrometry and NMR Spectroscopy. Maricopa Open Digital Press. Available at: [Link]

  • X-ray crystallography. Wikipedia. Available at: [Link]

  • x Ray crystallography. PubMed Central (PMC), National Institutes of Health (NIH). Available at: [Link]

  • Elucidating Structures of Complex Organic Compounds Using a Machine Learning Model Based on the 13C NMR Chemical Shifts. ACS Publications. Available at: [Link]

  • NMR Spectroscopy in Structural Analysis of Organic Compounds. AZoLifeSciences. Available at: [Link]

  • Exploring 4-Fluoro-2-Methylbenzaldehyde: Properties and Applications. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

  • This compound. PubChem. Available at: [Link]

  • CN105884591A - Preparation method of 2-fluoro-5-bromobenzaldehyde. Google Patents.

Sources

A Senior Application Scientist's Guide to Cross-Referencing Experimental Data of 2-Fluoro-5-methylbenzaldehyde with Literature Values

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, synthetic chemists, and professionals in drug development, the rigorous verification of a chemical's identity and purity is paramount. This guide provides an in-depth comparison of experimentally determined data for 2-Fluoro-5-methylbenzaldehyde against established literature values. We will delve into the causality behind the experimental choices, present detailed protocols for key analytical techniques, and compare the subject compound with relevant structural isomers to provide a comprehensive analytical framework.

The Imperative of Cross-Referencing: Ensuring Compound Integrity

In the realm of chemical synthesis and drug discovery, the starting materials' integrity dictates the success of subsequent reactions and the validity of biological assays. Cross-referencing experimentally obtained data with literature values is not merely a procedural formality but a cornerstone of scientific rigor. It validates the chemical structure, confirms purity, and ensures that the material at hand will behave as expected in the intended application. Discrepancies between experimental and literature data can indicate impurities, isomeric contamination, or even a misidentified compound, any of which could compromise research outcomes.

Characterization of this compound: A Multi-faceted Approach

This compound is a versatile intermediate in organic synthesis, valued for its specific reactivity conferred by the aldehyde, fluorine, and methyl functional groups. Its precise characterization relies on a combination of physical and spectroscopic techniques.

Physical Properties: The First Line of Verification

The physical properties of a compound, such as its boiling point, density, and refractive index, are intrinsic characteristics that are sensitive to impurities.

Table 1: Comparison of Physical Properties of this compound and Its Isomers

PropertyThis compound (Literature)4-Fluoro-2-methylbenzaldehyde (Literature)5-Fluoro-2-methylbenzaldehyde (Literature)2-Chloro-5-methylbenzaldehyde (Literature)
CAS Number 93249-44-6[1]63082-45-1[2]22062-53-914966-09-7[3]
Molecular Formula C₈H₇FO[1]C₈H₇FO[2]C₈H₇FOC₈H₇ClO[3]
Molecular Weight 138.14 g/mol [1]138.14 g/mol [2]138.14 g/mol 154.59 g/mol [3]
Appearance Light yellow or colorless liquidColorless to pale yellow liquid[2]Colorless to light yellow liquid[4]Colorless to pale yellow liquid[5]
Boiling Point 198.2°C at 760 mmHg62°C at 2 mmHg[2]99°C at 30 mmHg[4]Not specified
Density 1.1 g/cm³1.16 g/cm³[2]1.16 g/cm³[4]Not specified
Refractive Index (n20/D) 1.5351.53[2]1.52[4]Not specified
Melting Point Not applicable (liquid at RT)[6]Not specifiedNot specifiedNot specified

Note: Literature values are compiled from various chemical suppliers and databases. Small variations may exist between sources.

Experimental Protocols: A Step-by-Step Guide to Data Acquisition

To ensure the reliability of experimental data, standardized and well-documented procedures are essential. The following protocols are based on established methods in practical organic chemistry.[7][8][9][10]

Boiling Point Determination (Micro Method)

The boiling point is a key indicator of purity for a liquid. The micro method is suitable for small sample volumes.

Workflow for Boiling Point Determination

cluster_setup Apparatus Setup cluster_measurement Measurement A 1. Add sample to a small test tube B 2. Place an inverted capillary tube in the sample A->B C 3. Attach the test tube to a thermometer B->C D 4. Immerse in a heating bath (e.g., Thiele tube) C->D E 5. Heat the bath gently D->E Begin Heating F 6. Observe a steady stream of bubbles from the capillary E->F G 7. Remove heat and allow to cool slowly F->G H 8. Record the temperature when the liquid enters the capillary G->H

Caption: Workflow for micro boiling point determination.

Procedure:

  • Place a small amount (0.5-1 mL) of this compound into a small test tube.

  • Insert a capillary tube, sealed at one end, into the test tube with the open end submerged in the liquid.

  • Attach the test tube to a thermometer using a rubber band.

  • Immerse the assembly in a heating bath (e.g., mineral oil in a Thiele tube).

  • Heat the bath gently and observe the capillary.

  • A steady stream of bubbles will emerge from the capillary as the liquid's vapor pressure increases.

  • Once a continuous stream of bubbles is observed, remove the heat source.

  • The boiling point is the temperature at which the bubbling stops and the liquid begins to be drawn into the capillary tube.

Refractive Index Measurement

The refractive index is a measure of how light propagates through a substance and is highly sensitive to purity.

Procedure for using an Abbe Refractometer:

  • Ensure the prism of the Abbe refractometer is clean and dry.

  • Calibrate the instrument with a standard of known refractive index (e.g., distilled water).

  • Apply a few drops of this compound to the prism.

  • Close the prism and allow the sample to equilibrate to the desired temperature (typically 20°C).

  • Adjust the light source and focus until the boundary line between the light and dark fields is sharp.

  • Rotate the knob to align the boundary line with the crosshairs in the eyepiece.

  • Read the refractive index from the scale.

Spectroscopic Analysis: Unveiling the Molecular Structure

Spectroscopic methods provide detailed information about the molecular structure, confirming the identity and arrangement of atoms within the molecule.

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[11][12]

Expected IR Absorptions for this compound:

  • ~3050-3100 cm⁻¹ (C-H stretch, aromatic): Indicates the presence of C-H bonds on the benzene ring.

  • ~2920-2960 cm⁻¹ (C-H stretch, methyl): Corresponds to the stretching of the C-H bonds in the methyl group.

  • ~2820 cm⁻¹ and ~2720 cm⁻¹ (C-H stretch, aldehyde): These two weak bands are characteristic of the C-H bond of an aldehyde.[13]

  • ~1700 cm⁻¹ (C=O stretch, aldehyde): A strong, sharp peak indicating the carbonyl group of the aldehyde.[13]

  • ~1600 cm⁻¹ and ~1480 cm⁻¹ (C=C stretch, aromatic): These absorptions are characteristic of the carbon-carbon double bonds within the aromatic ring.

  • ~1250 cm⁻¹ (C-F stretch): A strong band indicating the presence of the carbon-fluorine bond.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of a molecule.

¹H NMR Spectroscopy

Predicted ¹H NMR Spectrum for this compound:

  • ~10.2 ppm (singlet, 1H): Aldehydic proton.

  • ~7.2-7.8 ppm (multiplet, 3H): Aromatic protons. The exact chemical shifts and coupling patterns will be influenced by the fluorine and methyl substituents.

  • ~2.4 ppm (singlet, 3H): Methyl protons.

¹³C NMR Spectroscopy

Predicted ¹³C NMR Spectrum for this compound:

  • ~190 ppm: Aldehydic carbon.[14]

  • ~160 ppm (doublet, J ≈ 250 Hz): Carbon attached to fluorine (C2). The large coupling constant is characteristic of a direct C-F bond.

  • ~120-140 ppm: Other aromatic carbons.

  • ~20 ppm: Methyl carbon.

Logical Flow of Spectroscopic Data Interpretation

cluster_ir IR Spectroscopy cluster_nmr NMR Spectroscopy cluster_ms Mass Spectrometry cluster_conclusion Structural Confirmation IR Identify Functional Groups (C=O, C-H aldehyde, C-F) H_NMR ¹H NMR: - Proton environments - Integration (proton count) - Splitting patterns Confirm Confirm Structure of This compound C_NMR ¹³C NMR: - Carbon environments - C-F coupling H_NMR->C_NMR MS Determine Molecular Weight & Fragmentation Pattern

Sources

A Senior Application Scientist's Guide to Assessing the Metabolic Stability of Drugs Containing the 2-Fluoro-5-Methylphenyl Moiety

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 2-Fluoro-5-methylphenyl Moiety

In modern medicinal chemistry, the strategic incorporation of fluorine into drug candidates is a widely employed strategy to enhance pharmacokinetic and physicochemical properties.[1][2] The 2-fluoro-5-methylphenyl moiety is a recurring structural motif, valued for its ability to modulate a molecule's electronic properties, conformation, lipophilicity, and metabolic fate.[2][3] The fluorine atom, being highly electronegative, can alter the pKa of nearby functional groups and block potential sites of metabolism due to the strength of the C-F bond.[1][4] Concurrently, the methyl group presents a potential "metabolic soft spot" for oxidative metabolism, primarily by Cytochrome P450 (CYP) enzymes.[5][6]

Understanding the metabolic stability of compounds containing this moiety is therefore critical for selecting drug candidates with favorable pharmacokinetic profiles, such as appropriate in vivo exposure levels and half-life.[7] A compound that is metabolized too rapidly may fail to achieve therapeutic concentrations, while one that is metabolized too slowly could lead to adverse effects from prolonged exposure.[7] This guide will dissect the theoretical underpinnings of this moiety's metabolism and provide a comparative overview of the essential in vitro assays required for a robust assessment.

Predicting Metabolic Fates: A Mechanistic Overview

The metabolic profile of a compound containing the 2-fluoro-5-methylphenyl group is dictated by the interplay between the electron-withdrawing fluorine atom and the metabolically susceptible methyl group.

  • Primary Metabolic Pathway: Benzylic Oxidation: The most probable metabolic pathway is the CYP-mediated oxidation of the methyl group to form a benzylic alcohol (5-hydroxymethyl derivative). This primary metabolite can be further oxidized to an aldehyde and then a carboxylic acid. This pathway is a common fate for aryl methyl groups.

  • Aromatic Hydroxylation: Hydroxylation of the aromatic ring is another possibility. However, the strong electron-withdrawing nature of the fluorine atom can deactivate the ring towards electrophilic attack by CYP enzymes, thus reducing the likelihood of oxidation at positions ortho and para to it. The methyl group is an activating group, but its influence may be secondary.

  • Potential for Defluorination: While the C-F bond is exceptionally strong, metabolic defluorination is not impossible.[8][9] CYP-mediated hydroxylation at the fluorinated carbon can lead to the release of fluoride, although this is generally considered a less common pathway for aryl fluorides compared to some alkyl fluorides.[8]

The primary enzyme superfamily responsible for these transformations is Cytochrome P450, with isoforms such as CYP1A2, CYP2C9, CYP2D6, and CYP3A4 being the most common culprits in drug metabolism.[10]

Metabolic_Pathways cluster_0 Predicted Metabolism of 2-Fluoro-5-Methylphenyl Moiety Parent Drug with 2-Fluoro-5-Methylphenyl Moiety Metabolite_OH Benzylic Alcohol (5-Hydroxymethyl derivative) Parent->Metabolite_OH CYP-mediated Oxidation (Major Pathway) Metabolite_ArylOH Aromatic Hydroxylation (Minor Pathway) Parent->Metabolite_ArylOH CYP-mediated Oxidation (Minor Pathway) Metabolite_CHO Aldehyde Metabolite_OH->Metabolite_CHO Oxidation Metabolite_COOH Carboxylic Acid Metabolite_CHO->Metabolite_COOH Oxidation

Caption: Predicted major and minor metabolic pathways for the 2-fluoro-5-methylphenyl moiety.

Experimental Design: Liver Microsomes vs. Hepatocytes

The foundation of in vitro metabolic stability assessment lies in incubating a test compound with a biologically active system and monitoring its disappearance over time.[11] The two most prevalent systems are liver microsomes and hepatocytes. The choice between them is a critical experimental decision driven by the specific questions being asked.

FeatureLiver MicrosomesHepatocytes
Composition Subcellular fraction containing Phase I enzymes (e.g., CYPs, FMOs) and some Phase II enzymes (UGTs).[12]Intact, whole liver cells containing the full complement of Phase I and Phase II metabolic enzymes and cofactors.[12][13]
Primary Use High-throughput screening for Phase I (CYP-mediated) metabolism.[14]"Gold standard" for predicting overall hepatic clearance, as it includes both metabolism and cellular uptake.[12]
Advantages Cost-effective, high-throughput, easy to use and store, ideal for early-stage lead optimization.[14][15]More physiologically relevant, captures both Phase I and Phase II metabolism, accounts for transporter effects.[13][16]
Disadvantages Lacks most Phase II enzymes and necessary cofactors; does not account for cell permeability.More expensive, lower throughput, can have higher inter-donor variability.
When to Use Early discovery to rank compounds based on CYP-mediated metabolic liability.Later discovery/preclinical stages for more accurate prediction of human hepatic clearance and for low-turnover compounds.[17]

Causality Behind the Choice: For a compound with the 2-fluoro-5-methylphenyl moiety, an initial screen using liver microsomes is a pragmatic first step. Since the primary anticipated metabolic route is CYP-mediated oxidation of the methyl group, microsomes provide a rapid and cost-effective way to quantify this liability. If a compound shows high stability in microsomes, a follow-up study in hepatocytes is essential. This self-validating step confirms whether the stability is genuine or if the compound is instead rapidly cleared by Phase II pathways (e.g., glucuronidation of a metabolite) or other mechanisms absent in microsomes.

Detailed Experimental Protocols

The following protocols represent robust, self-validating workflows for assessing metabolic stability. Control compounds with known metabolic fates (e.g., a high-turnover and a low-turnover compound) must be run in parallel to validate the enzymatic activity of the biological matrix in each experiment.

Liver Microsomal Stability Assay

This assay measures a compound's susceptibility to metabolism by Phase I enzymes, primarily CYPs.[18]

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of the test compound in DMSO.

    • Thaw pooled human liver microsomes (e.g., from multiple donors to average out genetic variability) on ice.

    • Prepare a NADPH-regenerating system solution in 100 mM phosphate buffer (pH 7.4). This system typically includes NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase to ensure a constant supply of the essential cofactor NADPH.[18]

  • Incubation:

    • In a 96-well plate, pre-warm the liver microsomes (final concentration typically 0.5 mg/mL) and the test compound (final concentration typically 1 µM) in phosphate buffer at 37°C for 5-10 minutes.[15]

    • Initiate the metabolic reaction by adding the pre-warmed NADPH-regenerating system.[14]

    • Control Wells: Include incubations without the NADPH-regenerating system to assess for non-CYP-dependent degradation or chemical instability.[19]

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), stop the reaction by adding a 3-4 fold volume of ice-cold acetonitrile containing an internal standard (a structurally unrelated, stable compound for analytical normalization).[14]

  • Sample Processing & Analysis:

    • Centrifuge the plate to pellet the precipitated microsomal proteins.

    • Transfer the supernatant to a new plate for analysis.

    • Quantify the remaining parent compound at each time point using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.[13][14]

Hepatocyte Stability Assay

This assay provides a more comprehensive assessment of metabolic clearance by incorporating both Phase I and Phase II pathways within an intact cell system.[12][13]

Step-by-Step Methodology:

  • Hepatocyte Preparation:

    • Rapidly thaw cryopreserved human hepatocytes in a 37°C water bath and transfer them to pre-warmed incubation medium (e.g., Williams' Medium E).

    • Perform a cell count and viability assessment (e.g., using Trypan Blue exclusion) to ensure the health of the cells. Viability should be >80%.

    • Dilute the hepatocyte suspension to the desired final concentration (e.g., 0.5 or 1.0 million viable cells/mL).[20]

  • Incubation:

    • In a 96-well plate, add the hepatocyte suspension and place it in a CO2 incubator at 37°C on an orbital shaker to keep the cells in suspension.

    • Prepare the test compound in incubation medium (final concentration typically 1 µM; final DMSO concentration ≤ 0.1%).[17]

    • Add the test compound solution to the hepatocytes to start the incubation.

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 15, 30, 60, 90, 120 minutes), sample the incubation mixture and quench the reaction by adding it to ice-cold acetonitrile containing an internal standard.[13][21]

  • Sample Processing & Analysis:

    • Process the samples as described in the microsomal assay (centrifugation, supernatant transfer).

    • Analyze the samples by LC-MS/MS to determine the concentration of the parent compound over time.[13]

Experimental_Workflow cluster_1 In Vitro Stability Assay Workflow Prep 1. Prepare Reagents (Test Compound, Buffer, Microsomes/Hepatocytes) Incubate 2. Pre-warm & Incubate Test Compound with Biological Matrix at 37°C Prep->Incubate Initiate 3. Initiate Reaction (Add Cofactors) Incubate->Initiate Sample 4. Sample at Time Points (e.g., 0, 15, 30, 60 min) Initiate->Sample Quench 5. Quench Reaction (Ice-cold Acetonitrile + Internal Standard) Sample->Quench Process 6. Process Sample (Centrifuge, Collect Supernatant) Quench->Process Analyze 7. Analyze by LC-MS/MS Process->Analyze Data 8. Calculate Parameters (t½, CLint) Analyze->Data

Caption: A generalized workflow for in vitro metabolic stability experiments.

Data Analysis and Interpretation

The primary output of these assays is the measurement of the parent drug concentration over time. From this data, two key pharmacokinetic parameters are derived.

  • Half-Life (t½): The time required for the concentration of the compound to decrease by half. This is determined by plotting the natural logarithm of the percentage of compound remaining versus time. The slope of the resulting line (k) is used in the equation:

    • t½ = 0.693 / k

  • Intrinsic Clearance (CLint): The inherent ability of the liver (or a liver subfraction) to metabolize a drug. It represents the volume of biological matrix cleared of the drug per unit of time, normalized to the amount of protein or number of cells.[7][12]

    • CLint (µL/min/mg protein) = (0.693 / t½) * (Incubation Volume / mg Protein)

    • CLint (µL/min/10⁶ cells) = (0.693 / t½) * (Incubation Volume / 10⁶ cells)

These in vitro CLint values can then be scaled to predict in vivo hepatic clearance (CLh) in humans, providing a crucial link between early discovery data and clinical performance.[20]

Hypothetical Comparative Data

The table below illustrates potential outcomes for a hypothetical compound ("Compound X") containing the 2-fluoro-5-methylphenyl moiety compared to its non-fluorinated analog.

CompoundAssay Systemt½ (min)CLint (µL/min/mg protein)Predicted In Vivo ClearanceInterpretation
Analog A (5-methylphenyl)HLM1592.4HighRapidly metabolized, likely via oxidation of the methyl group and aromatic hydroxylation.
Compound X (2-fluoro-5-methylphenyl)HLM5525.2ModerateFluorine atom blocks an aromatic oxidation site, significantly improving metabolic stability. Primary clearance is likely via methyl group oxidation.
Compound X (2-fluoro-5-methylphenyl)Hepatocytes5027.7 (scaled)ModerateResults are consistent with HLM, suggesting Phase I metabolism is the dominant clearance pathway and Phase II is minimal.

This data demonstrates the classic utility of fluorination: blocking a "metabolic soft spot" to enhance stability.[1][4] The comparison between HLM and hepatocyte data for Compound X provides confidence that no major non-CYP pathways were missed.

Conclusion

Assessing the metabolic stability of drug candidates containing the 2-fluoro-5-methylphenyl moiety requires a systematic and mechanistically informed approach. The predictable interplay between the stabilizing fluoro group and the labile methyl group allows for a focused experimental strategy. An initial high-throughput screen in liver microsomes provides a rapid assessment of CYP-mediated liability, which should be followed by a confirmatory study in hepatocytes to generate a comprehensive metabolic profile. By carefully selecting the appropriate in vitro system and rigorously analyzing the resulting clearance data, researchers can make confident, data-driven decisions to advance drug candidates with optimized pharmacokinetic properties, ultimately increasing the probability of clinical success.

References

  • Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery.
  • Domainex. (n.d.). Hepatocyte Stability Assay.
  • Eurofins Discovery. (n.d.). Metabolic Stability Services.
  • Creative Bioarray. (n.d.). In Vitro Metabolic Stability.
  • WuXi AppTec Lab Testing Division. (n.d.). Metabolic Stability Assays.
  • WuXi AppTec. (2023, October 9). Metabolic Stability in Drug Development: 5 Assays.
  • Taylor & Francis Online. (n.d.). The role of fluorine in medicinal chemistry.
  • National Center for Biotechnology Information. (2023, April 13). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs.
  • Aureate Scientific. (n.d.). Fluorine in drug discovery: Role, design and case studies.
  • Evotec (Cyprotex). (n.d.). Hepatocyte Stability.
  • American Chemical Society Publications. (2019, June 20). The Dark Side of Fluorine.
  • BioDuro. (n.d.). ADME Hepatocyte Stability Assay.
  • protocols.io. (2024, December 9). Microsomal stability assay for human and mouse liver microsomes - drug metabolism.
  • Thermo Fisher Scientific. (n.d.). In vitro Assessment of Metabolic Stability in Plated Cryo Hepatocytes for Low-Turnover Compounds.
  • AiFChem. (2025, September 3). Fluorine in Pharmaceuticals: Key Properties & Drug Development.
  • National Center for Biotechnology Information. (2020, June 25). Metabolic and Pharmaceutical Aspects of Fluorinated Compounds.
  • AxisPharm. (n.d.). Hepatocyte Stability Assay Test.
  • Domainex. (n.d.). Microsomal Clearance/Stability Assay.
  • National Center for Biotechnology Information. (n.d.). Biosynthesis of Fluorinated Analogs of Drugs Using Human Cytochrome P450 Enzymes Followed by Deoxyfluorination and Quantitative Nuclear Magnetic Resonance Spectroscopy to Improve Metabolic Stability.
  • Springer Nature Experiments. (2004). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes.
  • ResearchGate. (2025, August 10). Metabolism of fluorine-containing drugs.
  • Creative Bioarray. (n.d.). Microsomal Stability Assay.
  • Cambridge Open Engage. (2025, November 6). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective.
  • Evotec (Cyprotex). (n.d.). Microsomal Stability.
  • National Center for Biotechnology Information. (n.d.). Clinical enflurane metabolism by cytochrome P450 2E1.
  • National Center for Biotechnology Information. (n.d.). Metabolism of an Alkylated Polycyclic Aromatic Hydrocarbon 5-Methylchrysene in Human Hepatoma (HepG2) Cells.
  • ResearchGate. (n.d.). Biosynthesis of fluorinated analogues of drugs using human cytochrome p450 enzymes followed by deoxyfluorination and quantitative nmr spectroscopy to improve metabolic stability.
  • MDPI. (n.d.). Activation–Deactivation of Inter-Peptide Bond in Fluoro-N-(2-hydroxy-5-methyl phenyl)benzamide Isomers, Induced by the Position of the Halogen Atom in the Benzene Ring.
  • Royal Society of Chemistry. (2023, April 5). Chapter 7: Carbacyclic Metabolites: Alicyclic and Aromatic Rings in Chemical Biology.
  • Royal Society of Chemistry. (2021, March 10). Installing the “magic methyl” – C–H methylation in synthesis.
  • National Center for Biotechnology Information. (n.d.). Linking Aromatic Hydroxy Metabolic Functionalization of Drug Molecules to Structure and Pharmacologic Activity.
  • National Center for Biotechnology Information. (2022, October 19). Methyl Effect on the Metabolism, Chemical Stability, and Permeability Profile of Bioactive N-Sulfonylhydrazones.
  • ResearchGate. (2025, August 9). Discovery Process and Pharmacological Characterization of 2-(S)-(4-Fluoro-2-methylphenyl)piperazine-1-carboxylic Acid [1-(R)-(3,5-Bis-trifluoromethylphenyl)ethyl]methylamide (Vestipitant) as a Potent, Selective, and Orally Active NK1 Receptor Antagonist.
  • Medical Journal of Malaysia. (n.d.). Involvement of Cytochromes P450 in Drug-Drug Interactions: An Overview.
  • National Center for Biotechnology Information. (2023, February 6). An Investigation into the In Vitro Metabolic Stability of Aryl Sulfonyl Fluorides for their Application in Medicinal Chemistry and Radiochemistry.
  • ScienceDirect. (n.d.). Highlights on U.S. FDA-approved fluorinated drugs over the past five years (2018–2022).
  • Wikipedia. (n.d.). Fluoxetine.
  • ResearchGate. (2022, November 10). Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate.
  • MDPI. (n.d.). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022).
  • MDPI. (n.d.). Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate.
  • MéCour Temperature Control. (n.d.). Validation of a Phase I and Phase II Metabolic Stability Assay in Subcellular Fractions.
  • National Center for Biotechnology Information. (n.d.). Design, Synthesis, and Cytotoxicity of 5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) Benzoxazoles.

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-Fluoro-5-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, scientist, and drug development professional, the proper handling and disposal of laboratory chemicals is a cornerstone of a safe and ethical research environment. This guide provides a detailed, step-by-step protocol for the safe disposal of 2-Fluoro-5-methylbenzaldehyde, moving beyond mere compliance to foster a culture of proactive safety and environmental responsibility. We will delve into the chemical's hazard profile and explore multiple disposal pathways, including both third-party waste management and in-lab neutralization techniques.

Hazard Identification and Risk Assessment: Understanding the "Why"

This compound (CAS No. 93249-44-6) is a substituted aromatic aldehyde with a distinct hazard profile that necessitates careful handling. A thorough risk assessment is the critical first step in ensuring the safety of all laboratory personnel.

Key Hazards:

  • Corrosivity: The primary hazard associated with this compound is its potential to cause severe skin burns and eye damage.[1][2] This is a crucial consideration for all handling and disposal procedures.

  • Irritation: It can cause skin and respiratory irritation.[3][4]

  • Combustibility: It is a combustible liquid, meaning it can ignite when exposed to an ignition source.[3][4]

  • Aquatic Toxicity: This chemical is recognized as being toxic to aquatic life with long-lasting effects.[4]

Hazard ClassificationDescriptionGHS Pictogram
Skin Corrosion/IrritationCauses severe skin burns and eye damage.[1][2]Corrosion
Serious Eye Damage/IrritationCauses serious eye damage.[1][2]Corrosion
Specific Target Organ ToxicityMay cause respiratory irritation.[3][4]Exclamation Mark
Flammable LiquidsCombustible liquid.[3][4]Flame
Hazardous to the Aquatic EnvironmentToxic to aquatic life with long-lasting effects.[4]Environment

Personal Protective Equipment (PPE): Your First Line of Defense

Given the corrosive nature of this compound, the selection and proper use of PPE is non-negotiable.

  • Hand Protection: Wear chemically resistant gloves, such as nitrile or butyl rubber. Always inspect gloves for any signs of degradation before use and dispose of them in accordance with your institution's guidelines after handling the chemical.

  • Eye and Face Protection: Chemical safety goggles are mandatory. For splash hazards, a full-face shield should be worn in conjunction with goggles.

  • Body Protection: A lab coat is standard. For larger quantities or in the event of a spill, a chemically resistant apron or coveralls are recommended.

  • Respiratory Protection: All handling of this compound should be performed in a well-ventilated area, preferably within a certified chemical fume hood.[4][5] If engineering controls are insufficient to maintain exposure below acceptable limits, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[3][5]

Disposal Pathways: A Decision-Making Framework

There are two primary pathways for the disposal of this compound waste: direct disposal via a licensed contractor and in-lab chemical neutralization for aqueous waste streams. The choice of pathway depends on the quantity of waste, its concentration, and your institution's policies and capabilities.

DisposalDecision start Waste Generated decision Is the waste in a pure or highly concentrated form? start->decision direct_disposal Direct Disposal via Licensed Contractor decision->direct_disposal Yes neutralization_check Is the waste a dilute aqueous solution? decision->neutralization_check No neutralization_check->direct_disposal No (e.g., organic solvent mixture) neutralization In-Lab Chemical Neutralization neutralization_check->neutralization Yes final_disposal Dispose of Neutralized Solution (pending verification) neutralization->final_disposal

Caption: Decision-making workflow for the disposal of this compound.

Direct Disposal via Licensed Professional Waste Disposal Service

This is the most straightforward and often required method for the disposal of pure, highly concentrated, or non-aqueous solutions of this compound.

Protocol:

  • Segregation: Keep this compound waste separate from other waste streams to avoid unintended reactions.

  • Containerization: Use a designated, properly labeled, and chemically compatible waste container. The container should be in good condition with a secure, tight-fitting lid.

  • Labeling: The waste label must be clear and accurate, including the full chemical name ("this compound"), the approximate quantity, and the relevant hazard pictograms.

  • Storage: Store the waste container in a designated satellite accumulation area that is secure, well-ventilated, and away from heat or ignition sources.

  • Arrangement for Pickup: Contact your institution's Environmental Health and Safety (EHS) office to arrange for pickup by a licensed hazardous waste disposal contractor.

In-Lab Chemical Neutralization of Dilute Aqueous Waste

For dilute aqueous waste streams containing this compound, chemical neutralization can be a viable option to render the waste non-hazardous before disposal. This process involves reacting the aldehyde with a suitable neutralizing agent. This procedure should only be performed by trained personnel in a controlled laboratory setting.

Common Neutralizing Agents for Aldehydes:

  • Sodium Pyrosulfite (Sodium Metabisulfite): Reacts with aldehydes to form non-toxic substances.[6]

  • Glycine: An amino acid that effectively neutralizes aldehydes.[7][8]

  • Commercial Neutralizing Agents: Products such as Aldex® or Form-ZERO™ are formulated to neutralize aldehyde waste.[9][10]

Experimental Protocol for Neutralization with Glycine:

This protocol is a general guideline and should be adapted and validated for your specific waste stream.

  • Preparation: In a certified chemical fume hood, place the dilute aqueous aldehyde waste in a suitably sized beaker or flask with magnetic stirring.

  • pH Adjustment (if necessary): While some neutralization methods do not require pH adjustment, it is good practice to ensure the solution is not strongly acidic or basic. Adjust to a near-neutral pH (6-8) if required.

  • Addition of Neutralizing Agent: Slowly add glycine to the stirring solution. A general guideline is to add approximately 100 grams of glycine per gallon of waste solution.[7]

  • Reaction Time: Allow the mixture to stir for a minimum of one hour to ensure complete neutralization.[8]

  • Verification (Crucial Step): Before disposal, it is essential to verify that the neutralization is complete. This can be achieved using aldehyde detection strips or other analytical methods suitable for your laboratory.

  • Disposal: Once neutralization is confirmed, the resulting solution may be suitable for drain disposal with copious amounts of water, pending approval from your local EHS and water district authorities. Always consult your institution's specific policies.

Caption: Experimental workflow for the in-lab neutralization of aldehyde-containing aqueous waste.

Spill Management

In the event of a spill, immediate and appropriate action is required.

  • Evacuate: Alert personnel in the immediate area and evacuate if necessary.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: For small spills, use an inert absorbent material such as vermiculite, dry sand, or a commercial spill kit designed for aldehydes.[11][12] Do not use combustible materials like sawdust.

  • Clean-up: Wearing appropriate PPE, carefully collect the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.

  • Decontaminate: Clean the spill area thoroughly with soap and water.

Conclusion: A Commitment to Safety

The proper disposal of this compound is not merely a procedural task but a reflection of a laboratory's commitment to the safety of its personnel and the protection of the environment. By understanding the inherent hazards, implementing robust safety protocols, and making informed decisions about disposal pathways, we can ensure that our scientific pursuits are conducted responsibly and ethically.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Google Patents. (n.d.). Method of neutralizing aldehyde-containing waste waters and the like.
  • Ted Pella, Inc. (n.d.). Formalin, Glutaraldehyde, Aldehyde Neutralizing Products. Retrieved from [Link]

  • Aldex Chemical. (n.d.). Aldex® Neutralizer FAQs. Retrieved from [Link]

  • University of Rochester. (2024, June 12). Disposal Protocol for High Level Disinfectants (HLDs). Environmental Health & Safety. Retrieved from [Link]

  • Google Patents. (n.d.). Aldehyde neutralizer.
  • Capot Chemical. (2013, September 11). Material Safety Data Sheet: 2-Fluoro-4-methylbenzaldehyde. Retrieved from [Link]

  • Capot Chemical. (2013, September 11). Material Safety Data Sheet: this compound. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Benzaldehyde. Retrieved from [Link]

  • Techno PharmChem. (n.d.). Benzaldehyde. Retrieved from [Link]

Sources

Mastering the Safe Handling of 2-Fluoro-5-methylbenzaldehyde: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the precise and safe handling of reactive chemical intermediates is paramount. 2-Fluoro-5-methylbenzaldehyde, a key building block in the synthesis of various pharmaceutical and agrochemical compounds, requires a thorough understanding of its properties to ensure laboratory safety and experimental integrity. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, grounded in established scientific principles and field-proven insights.

Hazard Assessment: Understanding the Risks of this compound

The primary directive in handling any chemical is a comprehensive understanding of its potential hazards. Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents a significant risk profile that necessitates stringent safety protocols.

The most critical hazard associated with this compound is its corrosive nature. According to aggregated data from the European Chemicals Agency (ECHA), this compound is classified as Skin Corrosion/Irritation Category 1B , with the hazard statement H314: Causes severe skin burns and eye damage [1]. This classification indicates that the chemical can cause irreversible damage to skin and eyes upon contact. Inhalation of vapors may also cause respiratory irritation[2].

Hazard ClassificationGHS CategoryHazard Statement
Skin Corrosion/Irritation1BH314: Causes severe skin burns and eye damage
Serious Eye Damage1H314: Causes severe skin burns and eye damage
Respiratory Irritation3 (presumed)H335: May cause respiratory irritation

Table 1: GHS Hazard Classification for this compound.

The causality behind these hazards lies in the reactivity of the aldehyde functional group and the presence of the fluorine atom, which can enhance the compound's electrophilicity and ability to interact with biological macromolecules. Therefore, all handling procedures must be designed to prevent any direct contact with the substance.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of Personal Protective Equipment (PPE) are non-negotiable when handling this compound. The following PPE is mandatory to create a reliable barrier between the researcher and the chemical.

Core PPE Requirements:
  • Eye and Face Protection: Due to the severe risk of eye damage, standard safety glasses are insufficient.

    • Chemical Splash Goggles: Must be worn at all times when handling the chemical.

    • Face Shield: A full-face shield must be worn over chemical splash goggles, especially when transferring liquids, performing reactions, or there is any risk of splashing.

  • Skin Protection:

      • Double Gloving: Wear two pairs of gloves. The inner glove should be a thin, disposable nitrile glove, providing a second barrier and maintaining dexterity. The outer glove should be a thicker, chemical-resistant glove such as butyl rubber or Viton™. Always inspect gloves for any signs of degradation or perforation before use. Consult the glove manufacturer's compatibility charts for specific recommendations.

    • Laboratory Coat: A flame-resistant lab coat is essential. However, due to the corrosive nature of this compound, a chemical-resistant apron worn over the lab coat is required when handling larger quantities or during procedures with a high splash potential.

  • Respiratory Protection:

    • All work with this compound must be conducted in a properly functioning chemical fume hood to minimize inhalation exposure[1]. If there is a potential for exceeding exposure limits or if engineering controls are not available, a NIOSH-approved respirator with an organic vapor cartridge is necessary. Respirator use requires a formal respiratory protection program, including fit testing and medical clearance.

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Decision_Workflow start Handling 2-Fluoro-5- methylbenzaldehyde? fume_hood Work in a certified chemical fume hood? start->fume_hood core_ppe Mandatory Core PPE: - Chemical Goggles - Double Gloves (Nitrile + Butyl/Viton) - FR Lab Coat fume_hood->core_ppe Yes stop STOP! Do not proceed. Consult EHS. fume_hood->stop No splash_risk Risk of splash or handling >50mL? core_ppe->splash_risk enhanced_ppe Enhanced PPE: - Face Shield - Chemical-Resistant Apron splash_risk->enhanced_ppe Yes end Proceed with Experiment splash_risk->end No enhanced_ppe->end Disposal_Workflow start Experiment Complete: Waste Generated segregate Segregate Waste: - Liquid (Chemical + Solvents) - Solid (Contaminated Labware) start->segregate container Collect in a labeled, sealed, and compatible Hazardous Waste Container segregate->container storage Store in designated Satellite Accumulation Area container->storage pickup Request Hazardous Waste Pickup from EHS storage->pickup disposal Final Disposal Method: High-Temperature Incineration (Preferred) pickup->disposal landfill Alternative: Licensed Hazardous Waste Landfill disposal->landfill If incineration is unavailable

Caption: Waste disposal workflow for this compound.

By adhering to these rigorous safety and handling protocols, researchers can confidently and safely utilize this compound in their critical work, ensuring both personal safety and the integrity of their scientific endeavors.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Capot Chemical Co., Ltd. (2013, September 11). MSDS of this compound. Retrieved from [Link]

  • Alachem Co., Ltd. (n.d.). 93249-49-6 | this compound. Retrieved from [Link]

  • ChemicalBridge. (n.d.). This compound, 93249-49-6. Retrieved from [Link]

  • XiXisys. (n.d.). GHS 11 (Rev.11) SDS Word Download CAS: 93249-49-6 Name.... Retrieved from [Link]

  • Capot Chemical Co., Ltd. (2013, September 11). Material Safety Data Sheet. Retrieved from [Link]

  • UAH. (n.d.). UAH Laboratory Personal Protective Equipment. Retrieved from [Link]

  • Techno PharmChem. (n.d.). Benzaldehyde. Retrieved from [Link]

  • Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide. Research Safety. Retrieved from [Link]

  • USC Dornsife. (n.d.). Hazardous Waste Management and Disposal. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.